molecular formula C17H23N5O7 B110006 Queuosine CAS No. 57072-36-3

Queuosine

カタログ番号: B110006
CAS番号: 57072-36-3
分子量: 409.4 g/mol
InChIキー: QQXQGKSPIMGUIZ-AEZJAUAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Queuosine (Q) is a hypermodified guanosine derivative found at the wobble position (position 34) of specific tRNAs with GUN anticodons—tRNA-Tyr, tRNA-His, tRNA-Asn, and tRNA-Asp . In eukaryotes, this modification is not synthesized de novo but is dependent on the salvage of the queuine base from dietary sources or from the gut microbiome, highlighting a direct molecular link between gut health, diet, and gene expression . The incorporation of queuine is catalyzed by the queuine tRNA-ribosyltransferase (TGT) complex, composed of QTRT1 and QTRT2 subunits . A key breakthrough was the identification of SLC35F2 as the high-specificity transporter responsible for cellular uptake of this compound and queuine, enabling its biological activities . This modification is integral to fine-tuning protein synthesis. By influencing codon-anticodon pairing, this compound impacts decoding efficiency and accuracy, particularly for NAU codons, and helps prevent ribosomal frameshifting . Recent seminal research has demonstrated that this compound modification occurs on intron-containing precursor tRNAs, establishing that Q-incorporation is an early step in tRNA maturation that precedes splicing in eukaryotes . This discovery provides a new dimension for studying the coordination of tRNA processing steps. This compound's role extends to safeguarding tRNAs against cleavage by ribonucleases like angiogenin, especially under cellular stress . It is also crucial for mitochondrial function, as its absence disrupts the translation of mitochondrial-encoded mRNAs and can lead to a shift towards aerobic glycolysis . Furthermore, this compound status influences other tRNA modifications, such as the levels of 5-methylcytosine (m5C) at position 38, suggesting a networked modification landscape . Research applications for this compound are broad. It is a critical tool for investigating the molecular basis of brain health, neuronal function, and neurodegenerative diseases . Studies also link Q-modification to cancer biology, as its loss can promote a pro-proliferative phenotype and alter the presentation of MHC-II in immune cells . Researchers utilize this compound to explore the fundamental mechanisms of codon bias, translational regulation, and the intricate interplay between microbiome-derived metabolites and host cellular physiology .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

57072-36-3

分子式

C17H23N5O7

分子量

409.4 g/mol

IUPAC名

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChIキー

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

異性体SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

正規SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

同義語

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;  _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine;  _x000B_Q (nucleoside);  Queuosine; 

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Role of Queuosine in the tRNA Wobble Position: From Codon Decoding to Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical regulators of protein synthesis, ensuring its efficiency and fidelity. Among the more than 150 known modifications, queuosine (Q), a hypermodified 7-deaza-guanosine analog, stands out due to its unique origin and profound impact on translation. Found exclusively at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNA^Asp, tRNA^Asn, tRNA^His, and tRNA^Tyr), this compound is synthesized de novo only by bacteria.[1][2][3] Eukaryotes, including humans, are entirely dependent on salvaging the queuine (B138834) base (q) from their diet or gut microbiome.[2][4][5] This direct link between microbiota and the host's translational machinery has significant implications for physiology and disease. This technical guide provides an in-depth examination of the role of this compound, detailing its biosynthesis, its precise function in modulating wobble pairing to fine-tune codon decoding speed and accuracy, and its broader impact on cellular stress responses and disease states. We present quantitative data from key studies, detailed experimental protocols for Q-tRNA analysis, and logical diagrams to illustrate the core molecular mechanisms.

The this compound Modification: A Microbiome-Derived Regulator

This compound is a structurally complex nucleoside that replaces guanosine (B1672433) at the first position of the anticodon in specific tRNAs.[1][6] This modification is nearly ubiquitous in eukaryotes and bacteria, yet its precursor, queuine, is produced exclusively by bacteria.[2] Eukaryotic cells must actively salvage queuine and incorporate it into tRNA, making this compound a unique micronutrient that connects the gut microbiome's metabolic activity directly to the host's proteome regulation.[4][7]

Biosynthesis and Salvage

Bacterial de novo Synthesis: In bacteria, this compound is synthesized from guanosine 5'-triphosphate (GTP) through a complex pathway.[8][9] A key intermediate, 7-aminomethyl-7-deazaguanine (preQ₁), is inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT) in exchange for the original guanine.[5][8] Subsequent enzymatic steps modify the inserted base to form the mature this compound.

Eukaryotic Salvage Pathway: Eukaryotes lack the machinery for de novo synthesis and rely on a salvage pathway. The queuine base is obtained from diet or gut flora and transported into the cell.[1][5] A eukaryotic TGT complex, a heterodimer of QTRT1 and QTRT2, then catalyzes the direct, irreversible insertion of queuine into the wobble position of the four cognate tRNAs.[4][5][8]

G cluster_source Source (Diet / Microbiome) cluster_cell Eukaryotic Cell cluster_tRNA tRNA Maturation Queuine_source Queuine (q) Transport Queuine Transporter (e.g., SLC35F2) Queuine_source->Transport Uptake Queuine_cyto Cytosolic Queuine Transport->Queuine_cyto TGT_complex TGT Complex (QTRT1/QTRT2) Queuine_cyto->TGT_complex Q_tRNA Mature, Modified tRNA Anticodon: Q34UN TGT_complex->Q_tRNA Guanine Exchange G_tRNA Unmodified tRNA (Asp, Asn, His, Tyr) Anticodon: G34UN G_tRNA->TGT_complex G cluster_G Unmodified G34-tRNA cluster_Q Modified Q34-tRNA G_tRNA tRNA (Anticodon G34UN) NAC_codon_G mRNA Codon (NAC) G_tRNA->NAC_codon_G Efficient Decoding (Watson-Crick) NAU_codon_G mRNA Codon (NAU) G_tRNA->NAU_codon_G Less Efficient (G-U Wobble) NAC_codon_Q mRNA Codon (NAC) Q_tRNA tRNA (Anticodon Q34UN) Q_tRNA->NAC_codon_Q Efficient Decoding NAU_codon_Q mRNA Codon (NAU) Q_tRNA->NAU_codon_Q Efficient Decoding G Start Isolate Total RNA from Q-replete (+) and Q-deficient (-) Cells Ribosome_lysis Lyse cells with cycloheximide to arrest ribosomes Start->Ribosome_lysis RNase_footprint RNase I Digestion to degrade unprotected mRNA Ribosome_lysis->RNase_footprint Sucrose_gradient Isolate Monosomes via Sucrose Density Gradient RNase_footprint->Sucrose_gradient Footprint_extraction Extract Ribosome-Protected mRNA Fragments (Footprints) Sucrose_gradient->Footprint_extraction Library_prep Prepare Sequencing Library (Adapter Ligation, RT, PCR) Footprint_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Alignment Align Footprints to Transcriptome Sequencing->Alignment Analysis Calculate Ribosome Occupancy per Codon Alignment->Analysis End Identify Codons with Increased Occupancy in Q-deficient Cells (Slower Translation) Analysis->End

References

The Enigmatic Micronutrient: A Technical Guide to the Discovery and Identification of Queuosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified 7-deazaguanosine (B17050) nucleoside found in the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for aspartic acid, asparagine, histidine, and tyrosine.[1][2] Its discovery and the subsequent elucidation of its intricate biology have unveiled a fascinating interplay between the microbiome, host metabolism, and the fidelity of protein translation. This technical guide provides an in-depth exploration of the history of this compound identification, the experimental methodologies used for its detection and quantification, and its emerging role in cellular signaling and disease.

A Historical Perspective: The Discovery of "Nucleoside Q"

The journey to understanding this compound began in 1967 with the detection of an unknown nucleoside in the tRNAs of Escherichia coli.[3] This enigmatic compound was initially designated "Nucleoside Q."[3] It took several years of intensive research to unravel its complex chemical structure, a 7-deazaguanine (B613801) core modified with an aminomethyl side chain and a cyclopentenediol moiety. The name "this compound" was later proposed, derived from the letter 'Q', with its corresponding nucleobase named "queuine."[3]

A pivotal discovery in the history of this compound was the realization that while bacteria can synthesize it de novo, eukaryotes, including humans, cannot.[2][4] This established this compound, or more accurately its precursor queuine (B138834), as a micronutrient that must be obtained from the diet or the gut microbiota.[5][6] This unique dependency has profound implications for host-microbe interactions and has opened new avenues of research into the impact of gut health on cellular function.

The Biosynthesis and Salvage of this compound: A Tale of Two Kingdoms

The production and utilization of this compound are distinctly different in bacteria and eukaryotes, highlighting a key metabolic dependency of higher organisms on the microbial world.

Bacterial De Novo Biosynthesis

In bacteria, this compound is synthesized through a complex, multi-step enzymatic pathway that begins with guanosine (B1672433) triphosphate (GTP).[4][7] This pathway involves a series of intermediates, including preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine).[8] The enzyme tRNA-guanine transglycosylase (TGT) is a key player in this process, catalyzing the insertion of preQ₁ into the wobble position of the target tRNAs in exchange for guanine (B1146940).[8][9]

Queuosine_Biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple steps preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF preQ1_tRNA preQ₁-tRNA preQ1->preQ1_tRNA G_tRNA Guanine-tRNA (GUN) G_tRNA->preQ1_tRNA TGT Q_tRNA This compound-tRNA preQ1_tRNA->Q_tRNA QueA, QueG/H

Bacterial de novo biosynthesis of this compound.
Eukaryotic Salvage Pathway

Eukaryotes lack the enzymatic machinery for de novo this compound synthesis and are therefore entirely dependent on salvaging queuine from their diet or gut bacteria.[2][4] The salvaged queuine is then directly incorporated into the target tRNAs by a eukaryotic TGT in a single-step reaction, replacing the guanine at the wobble position.[9] This process underscores the importance of a healthy gut microbiome in providing this essential micronutrient.

Eukaryotic_Salvage_Pathway cluster_cell Eukaryotic Cell Diet_Microbiota Diet / Gut Microbiota Queuine Queuine Diet_Microbiota->Queuine Q_tRNA This compound-tRNA Queuine->Q_tRNA G_tRNA Guanine-tRNA (GUN) G_tRNA->Q_tRNA eukaryotic TGT Cell Eukaryotic Cell

Eukaryotic salvage pathway for this compound.

Quantitative Insights into this compound's Function

The presence of this compound in the anticodon loop of tRNA has significant quantitative effects on protein translation, influencing both speed and accuracy.

Impact on Translational Speed and Codon Preference

Ribosome profiling studies have revealed that the absence of this compound leads to a significant increase in ribosome density at codons decoded by Q-tRNAs (NAU and NAC codons for Asp, Asn, His, and Tyr), indicating slower translation of these codons.[3] This effect is not uniform across all codons. For instance, in the absence of this compound, U-ending codons (NAU) for asparagine and tyrosine are translated faster, while C-ending codons (NAC) for histidine and aspartic acid are translated more slowly.[5]

Amino AcidCodonEffect of this compound Absence on Translational SpeedReference
AsparagineAAUFaster[5]
AsparagineAACUnaffected[5]
TyrosineUAUFaster[5]
TyrosineUACUnaffected[5]
HistidineCAUSlower[3]
HistidineCACSlower[3]
Aspartic AcidGAUSlower[3]
Aspartic AcidGACSlower[3]
This compound Levels in Health and Disease

The levels of this compound modification in tRNA can vary significantly depending on the cellular state. Hypomodification of Q-tRNA is frequently observed in cancer cells and is associated with cell proliferation and malignancy.[4][10] In contrast, terminally differentiated somatic cells typically exhibit complete Q-tRNA modification.[2]

Cell/Tissue TypeConditionThis compound LevelReference
HeLa CellsQueuine-deficient medium~100-fold reduction[11]
HepG2 CellsQueuine-deficient medium (dFBS)Significantly decreased[11]
Cancerous Liver TissueEhrlich ascites tumor-bearing miceQ-deficient[4]
Normal Adult TissuesVarious mammalsHighly Q-modified[4]
Fetal Liver / Regenerating LiverRatSignificant amounts of G-containing tRNA (Q-deficient)[4]

Experimental Protocols for this compound Identification and Quantification

A variety of experimental techniques have been developed to detect and quantify this compound in tRNA. These methods range from traditional chromatographic and electrophoretic approaches to modern high-throughput sequencing technologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of this compound and its precursors in biological samples.

Protocol Outline:

  • RNA Isolation and Hydrolysis:

    • Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol).

    • Hydrolyze the RNA to individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Solid-Phase Extraction (SPE):

    • Enrich for this compound and its derivatives using a phenylboronic acid (PBA) solid-phase extraction cartridge, which specifically binds to the cis-diol group of this compound.[12]

    • Wash the cartridge to remove unbound nucleosides.

    • Elute the bound this compound with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions (e.g., m/z 410 for this compound).[13]

Periodate-dependent Analysis of this compound and Sulfur modification sequencing (PAQS-seq)

PAQS-seq is a high-throughput sequencing method that allows for the single-base resolution profiling of this compound modification in tRNAs.[1][2][7][8]

Protocol Outline:

  • RNA Isolation and Periodate Treatment:

    • Isolate total RNA from the samples of interest.

    • Treat the RNA with sodium periodate, which oxidizes the cis-diol group of this compound. This chemical modification leads to a specific deletion signature during reverse transcription.[1][2]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the periodate-treated RNA using a protocol compatible with next-generation sequencing (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to a reference tRNA database.

    • Analyze the aligned reads for the presence of deletions at the wobble position of Q-family tRNAs. The frequency of deletions at this position is proportional to the level of this compound modification.[1]

PAQS_seq_Workflow Start Total RNA Isolation Periodate Periodate Treatment Start->Periodate Library_Prep NGS Library Preparation Periodate->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment to tRNA Database Sequencing->Alignment Analysis Deletion Signature Analysis at Position 34 Alignment->Analysis End Quantification of this compound Modification Analysis->End

Workflow for PAQS-seq analysis of this compound.
Nanopore Direct RNA Sequencing with JACUSA2 Analysis

Direct RNA sequencing using Oxford Nanopore technology, coupled with the analysis tool JACUSA2, offers a powerful method for detecting this compound and its precursors without the need for chemical treatment or reverse transcription.[14][15][16][17][18][19]

Protocol Outline:

  • tRNA Isolation and Library Preparation:

    • Isolate the small RNA fraction from the biological sample.

    • Deacylate the tRNAs to remove attached amino acids.

    • Prepare a direct RNA sequencing library using a Nanopore kit, which involves ligating a motor protein and sequencing adapter to the RNA molecules.

  • Nanopore Sequencing:

    • Sequence the prepared library on a Nanopore sequencing device. The passage of modified nucleosides, such as this compound, through the nanopore results in a distinct electrical signal compared to canonical nucleosides.

  • Data Analysis with JACUSA2:

    • Basecall the raw sequencing data.

    • Align the reads to a reference tRNA database.

    • Use JACUSA2 to compare the error profiles (mismatches, insertions, and deletions) between a sample containing this compound-modified tRNA and a control sample lacking the modification (e.g., from a TGT knockout strain or in vitro transcribed tRNA). A significant difference in the error profile at the wobble position is indicative of this compound modification.[14][19]

Boronate Affinity Gel Electrophoresis (APB-PAGE)

This method separates this compound-modified tRNA from its unmodified counterpart based on the interaction of the cis-diol group of this compound with boronic acid co-polymerized in the polyacrylamide gel.[20][21][22][23][24][25]

Protocol Outline:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB).

  • Electrophoresis:

    • Load the total RNA sample onto the APB gel and perform electrophoresis. The this compound-modified tRNA will migrate slower than the unmodified tRNA due to the interaction with the boronic acid.

  • Detection:

    • Transfer the separated RNA to a membrane.

    • Perform a Northern blot using a probe specific for the tRNA of interest to visualize and quantify the relative amounts of the modified and unmodified forms.[24]

This compound and Cellular Signaling: Emerging Connections

Recent research has begun to uncover the role of this compound in broader cellular signaling pathways, extending its function beyond the immediate realm of translation.

Unfolded Protein Response (UPR) and ER Stress

A significant finding is the link between this compound deficiency and the unfolded protein response (UPR).[3] The altered translational landscape caused by the absence of this compound can lead to protein misfolding and aggregation, triggering endoplasmic reticulum (ER) stress and activating the UPR.[3] This suggests that this compound plays a crucial role in maintaining proteostasis.

Queuosine_UPR_Signaling Queuosine_Deficiency This compound Deficiency Altered_Translation Altered Translational Speed and Fidelity Queuosine_Deficiency->Altered_Translation Protein_Misfolding Protein Misfolding and Aggregation Altered_Translation->Protein_Misfolding ER_Stress ER Stress Protein_Misfolding->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation Cell_Growth_Signaling Altered Cell Growth Signaling UPR_Activation->Cell_Growth_Signaling Reduced_Proliferation Reduced Cell Proliferation Cell_Growth_Signaling->Reduced_Proliferation

Proposed signaling cascade linking this compound deficiency to the UPR.
Cancer Metabolism and the Warburg Effect

This compound deficiency has been shown to promote a Warburg-like metabolism in cancer cells, characterized by increased aerobic glycolysis and lactate (B86563) production.[26] This metabolic reprogramming is a hallmark of many cancers and suggests that the hypomodification of Q-tRNA may be an advantageous adaptation for tumor cells, facilitating the switch from oxidative phosphorylation to aerobic glycolysis.[26]

Future Directions and Therapeutic Implications

The growing understanding of this compound's role in cellular physiology, from translation to signaling and metabolism, opens up exciting avenues for future research and therapeutic development. The dependence of eukaryotes on a microbial source for this critical micronutrient highlights the potential for targeting the gut microbiome to modulate this compound levels and influence host health. Furthermore, the association of this compound hypomodification with cancer suggests that the enzymes of the this compound salvage pathway could be potential targets for anti-cancer therapies. As we continue to unravel the complexities of this enigmatic molecule, this compound is poised to become a key player in our understanding of health and disease.

References

The function of Queuosine in translational accuracy and efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Queuosine in Translational Accuracy and Efficiency

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Q) is a hypermodified 7-deaza-guanosine nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) with GUN anticodons, specifically those for aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr).[1][2] This modification plays a critical, albeit complex, role in fine-tuning protein translation, impacting both the speed and fidelity of this fundamental biological process. Unlike most tRNA modifications, eukaryotes cannot synthesize this compound de novo and must obtain its precursor, queuine (B138834) (q), from their diet or gut microbiota, highlighting a direct link between the microbiome and the host's translational machinery.[3][4] This guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into tRNA, and its multifaceted functions in ensuring translational accuracy and efficiency. We present key quantitative data, detail relevant experimental protocols, and provide visual diagrams of the underlying molecular pathways and workflows.

The Biosynthesis and Uptake of this compound

The biogenesis of this compound distinguishes prokaryotes from eukaryotes. Bacteria are capable of de novo synthesis, while eukaryotes rely on a salvage pathway.

De Novo Biosynthesis in Bacteria

In bacteria, the synthesis of this compound is a complex enzymatic pathway that begins with guanosine-5'-triphosphate (GTP).[5] The pathway proceeds through several intermediates to produce preQ₁, 7-aminomethyl-7-deazaguanine.[6] This precursor is then inserted into the wobble position of the target tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the original guanine (B1146940) for preQ₁.[5][6] Subsequent enzymatic modifications convert the tRNA-inserted preQ₁ into the mature this compound.[6]

Queuosine_Biosynthesis_Pathway GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA(preQ₁ at position 34) preQ1->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_G tRNA(G₃₄) tRNA_G->tRNA_preQ1 tRNA_Q This compound-tRNA (Q₃₄) tRNA_preQ1->tRNA_Q QueA, QueG/H

Bacterial de novo biosynthesis pathway of this compound.
Salvage Pathway in Eukaryotes

Eukaryotes lack the enzymatic machinery for de novo synthesis and must acquire the queuine base from dietary sources or the gut microbiome.[3][4] This salvaged queuine is then directly incorporated into the corresponding tRNAs by a eukaryotic TGT complex, replacing the guanine at the wobble position to form this compound-modified tRNA.[4][7] This dependency makes this compound a unique micronutrient that connects the host's translational regulation with its microbial inhabitants and diet.[8]

The Role of this compound in Translational Regulation

This compound at the wobble position of tRNA has a profound impact on codon recognition, influencing both the speed and accuracy of protein synthesis. It primarily affects the decoding of synonymous codons ending in C (NAC) and U (NAU).

Impact on Translational Efficiency (Speed)

The presence of this compound modulates the stability of codon-anticodon pairing, which in turn affects the rate of translation. Unmodified G₃₄-containing tRNAs generally exhibit a preference for decoding C-ending codons through strong Watson-Crick pairing, while their interaction with U-ending codons via wobble pairing is less efficient.[9][10] this compound modification appears to balance this preference.

In vitro studies suggested that Q•U pairing is more stable than G•U pairing, while Q•C pairing is less stable than G•C pairing.[11] This led to the hypothesis that this compound enhances the translation of U-ending codons. However, in vivo studies using ribosome profiling have revealed a more nuanced, context-dependent role. For instance, in S. pombe, this compound modification was found to increase the translational speed of the C-ending codons for His (CAC) and Asp (GAC), while decreasing the speed for the U-ending codons of Asn (AAU) and Tyr (UAU).[11][12] This suggests that this compound helps to equilibrate the decoding rates of synonymous codons.[11] In the absence of this compound, ribosomes tend to stall at these specific codons, indicating slower translation.[13][14]

Function in Translational Accuracy (Fidelity)

Beyond speed, this compound is crucial for maintaining translational accuracy. It helps prevent errors in two primary ways:

  • Preventing Frameshifting: The modification at position 34 is important for maintaining the correct reading frame during translation. The absence of this compound can lead to an increase in +1 frameshifting, particularly at NAU codons.[4]

  • Suppressing Misreading: this compound enhances the ribosome's ability to discriminate against near-cognate codons. For example, Q-modification in tRNAAsp has been shown to suppress the misreading of the near-cognate glycine (B1666218) codon GGC.[11] The absence of this compound can lead to increased missense errors, where an incorrect amino acid is incorporated into the growing polypeptide chain.[9]

Queuosine_Function_in_Ribosome cluster_ribosome Ribosome cluster_tRNA_Q This compound-tRNA (Q₃₄) cluster_tRNA_G Unmodified tRNA (G₃₄) mRNA mRNA   5' --- |NAC| --- |NAU| --- 3' A_site_NAC A-site (NAC codon) A_site_NAU A-site (NAU codon) tRNA_Q_NAC tRNA(QUN) Balanced Decoding A_site_NAC->tRNA_Q_NAC Accurate & Efficient Translation tRNA_G_NAC tRNA(GUN) Strong Pairing (Fast) A_site_NAC->tRNA_G_NAC Fast but Biased Translation tRNA_Q_NAU tRNA(QUN) Efficient Wobble Pairing A_site_NAU->tRNA_Q_NAU Maintains Fidelity Prevents Frameshifting tRNA_G_NAU tRNA(GUN) Inefficient Wobble (Slow/Error-prone) A_site_NAU->tRNA_G_NAU Slower Translation Increased Error Risk

This compound's role in codon recognition at the ribosome.

Quantitative Data on this compound's Function

Several studies have quantified the impact of this compound on translation. The following tables summarize key findings.

Table 1: Effect of this compound on Translational Speed (Ribosome Occupancy)
OrganismCodonEffect of this compound AbsenceFold Change (Unmodified/Modified)Reference
S. pombeGAC (Asp)Increased Ribosome Occupancy (Slower)> 1[11][12]
S. pombeCAC (His)Increased Ribosome Occupancy (Slower)> 1[11][12]
S. pombeAAU (Asn)Decreased Ribosome Occupancy (Faster)< 1[11][12]
S. pombeUAU (Tyr)Decreased Ribosome Occupancy (Faster)< 1[11][12]
Human CellsAsp, Tyr, His, Asn codonsIncreased Ribosome Density (Slower)Significant (p<0.05)[13]
Qtrt1 KO MiceQ-decoded codonsRibosome Stalling (Slower)-[14][15]
Table 2: Effect of this compound on Sense Codon Reassignment Efficiency in E. coli
CodonEffect of this compound AbsenceFold Change in Reassignment EfficiencyReference
AAU (Asn)Modest Improvement1.2-fold[9][10]
GAU (Asp)Decreased Efficiency1.6-fold decrease[9][10]
CAU (His)No Significant Change~1.0-fold[9][10]

Key Experimental Protocols

The study of this compound's function relies on several advanced molecular biology techniques.

Ribosome Profiling

Ribosome profiling, or Ribo-seq, is a powerful technique used to obtain a genome-wide snapshot of translation. It provides information on which mRNAs are being translated and the density of ribosomes at each codon, which serves as a proxy for translation speed.

Detailed Methodology:

  • Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

    • Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

    • Lyse cells under conditions that preserve ribosome-mRNA complexes.

    • Digest the lysate with a nuclease (e.g., RNase I) that degrades mRNA not protected by ribosomes. This leaves ~28-30 nucleotide RPFs.

  • Ribosome Isolation:

    • Isolate the ribosome-RPF complexes, typically by ultracentrifugation through a sucrose (B13894) cushion or gradient.

  • RPF Extraction and Library Preparation:

    • Extract the RPFs from the isolated ribosomes.

    • Perform 3' dephosphorylation and ligate a 3' adapter.

    • Reverse transcribe the RPFs into cDNA.

    • Circularize the cDNA and linearize it, or use another method to add a 5' adapter.

    • Amplify the cDNA library via PCR.

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Align the resulting reads to the transcriptome.

    • Analyze the distribution of reads to determine ribosome occupancy at each codon. A higher density of reads at a particular codon in one condition compared to another indicates slower translation of that codon.

Methods for Detecting and Quantifying this compound Modification

Several methods are employed to detect and quantify the level of this compound modification in tRNA populations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for identifying and quantifying RNA modifications.

    • Isolate total tRNA from cells.

    • Digest the tRNA into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

    • Separate the nucleosides using liquid chromatography.

    • Analyze the eluate by mass spectrometry to identify and quantify this compound based on its unique mass-to-charge ratio.

  • Periodate-Dependent Analysis of this compound and Sulfur Modification Sequencing (PAQS-seq): A recently developed high-throughput sequencing method.[16][17]

    • Isolate total RNA.

    • Treat the RNA with sodium periodate, which oxidizes the cyclopentenediol moiety of this compound.

    • This oxidation leads to specific deletion signatures at the Q position during reverse transcription and subsequent RNA sequencing.

    • The frequency of these deletions in the sequencing data can be used to quantify the level of Q-modification at specific tRNA isodecoders.[16]

Experimental_Workflow_Ribosome_Profiling start Start: Cell Culture (e.g., Q-lacking vs. Q-sufficient) step1 Treat with Cycloheximide to Arrest Ribosomes start->step1 step2 Lyse Cells and Digest with RNase I step1->step2 step3 Isolate Ribosome-Protected Fragments (RPFs) step2->step3 step4 Extract RPFs and Prepare Sequencing Library step3->step4 step5 High-Throughput Sequencing step4->step5 step6 Align Reads to Transcriptome step5->step6 step7 Analyze Ribosome Occupancy at Codon Level step6->step7 end Conclusion: Identify Changes in Translational Speed step7->end

References

The Enigmatic Micronutrient: A Technical Guide to Queuosine's Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside that occupies a unique position at the intersection of nutrition, metabolism, and the intricate machinery of protein synthesis. Unlike the canonical nucleosides that form the backbone of genetic material, this compound is not synthesized by eukaryotes and must be obtained from the diet or gut microbiota, classifying it as an essential micronutrient.[1] Its presence in the anticodon loop of specific transfer RNAs (tRNAs) underscores its critical role in ensuring the fidelity and efficiency of translation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on the experimental methodologies used to study this fascinating molecule.

Chemical Structure

This compound is a 7-deazaguanosine (B17050) derivative, meaning the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom.[2] This core is further modified by the attachment of an aminomethyl side chain and a cyclopentenediol moiety.[2]

The systematic IUPAC name for this compound is 2-amino-5-({[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino}methyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.[3]

Key Structural Features:

  • 7-Deazaguanosine Core: Provides the fundamental scaffold of the molecule.

  • Cyclopentenediol Ring: A five-membered ring with two hydroxyl groups, crucial for its recognition and function.

  • Aminomethyl Linker: Connects the cyclopentenediol moiety to the 7-deazaguanosine core.

  • Ribose Sugar: The standard pentose (B10789219) sugar found in ribonucleosides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and analysis, as well as for the design of synthetic analogues and potential therapeutic agents.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₅O₇[3]
Molecular Weight 409.399 g/mol [4]
Appearance Solid[3]
Water Solubility 7.96 g/L (predicted)
logP -1.8 to -2.8 (predicted)
pKa (Strongest Acidic) 9.06 (predicted)
pKa (Strongest Basic) 7.21 (predicted)

Biological Properties and Significance

This compound's primary biological role is as a modification in the wobble position (position 34) of the anticodon of tRNAs for the amino acids asparagine, aspartic acid, histidine, and tyrosine.[5] This modification has profound implications for the process of translation.

  • Translational Fidelity and Efficiency: The presence of this compound in the anticodon loop enhances the accuracy of codon recognition and the overall speed of protein synthesis.[6] It helps to prevent frameshift errors during translation.[7]

  • Micronutrient Status: Eukaryotes lack the enzymatic machinery for the de novo synthesis of this compound and are therefore dependent on obtaining its base, queuine (B138834), from dietary sources or the gut microbiome.[5]

  • Link to Cellular Stress and Disease: Aberrant levels of this compound modification have been linked to various pathological conditions, including cancer and neurological disorders.[7]

Signaling and Metabolic Pathways

While not a classical signaling molecule, this compound is at the heart of a crucial metabolic pathway that links the microbiome to the host's translational machinery.

Bacterial De Novo Biosynthesis of this compound

Bacteria synthesize this compound from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway.[8]

bacterial_biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA(preQ₁) preQ1->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_G tRNA(Guanine) tRNA_G->tRNA_preQ1 tRNA_Q tRNA(this compound) tRNA_preQ1->tRNA_Q QueA, QueG/H

Bacterial de novo biosynthesis of this compound.
Eukaryotic Salvage Pathway of Queuine

Eukaryotes salvage the queuine base from their environment and incorporate it into their tRNAs.[7]

eukaryotic_salvage Diet Dietary Queuine / Gut Microbiota Queuine Queuine Diet->Queuine Uptake tRNA_Q tRNA(this compound) Queuine->tRNA_Q eTGT (eukaryotic TGT) tRNA_G tRNA(Guanine) tRNA_G->tRNA_Q

Eukaryotic salvage pathway of Queuine.

Experimental Protocols

Chemical Synthesis of Queuine

A convenient method for the synthesis of queuine, the base of this compound, has been developed, which involves two critical reactions: a Mannich reaction followed by an amine exchange reaction.[1]

Outline of the Synthesis:

  • Mannich Reaction: 2-Acylaminopyrrolo[2,3-d]pyrimidin-4(3H)-one is reacted with dibenzylamine (B1670424) and formaldehyde (B43269) to selectively introduce a dibenzylaminomethyl group at the 5-position.

  • Amine Exchange Reaction: The resulting Mannich base is then reacted with (1S,2R,3S)-2,3-isopropylidenedioxycyclopent-4-enylamine to yield the protected queuine.

  • Deprotection: Removal of the protecting groups affords queuine.

Quantification of this compound by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of free queuine and this compound in biological samples such as human plasma.[9][10]

Methodology Overview:

  • Sample Preparation: Solid-phase extraction using phenylboronic acid (PBA) cartridges is employed to extract queuine and this compound from the plasma matrix.[11]

  • Chromatographic Separation: Reversed-phase HPLC is used to separate the analytes from other components in the sample.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[9]

lc_ms_workflow Start Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (PBA cartridge) Start->SPE Elution Elution of Analytes SPE->Elution LC Liquid Chromatography (HPLC) Elution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis and Quantification MS->Data apb_northern_workflow Start Total RNA Isolation Gel APB Polyacrylamide Gel Electrophoresis Start->Gel Transfer Transfer to Membrane (Northern Blotting) Gel->Transfer Hybridization Hybridization with Labeled Probe Transfer->Hybridization Detection Signal Detection and Quantification Hybridization->Detection nanopore_workflow Start Total RNA Sample LibraryPrep Library Preparation (Adapter Ligation) Start->LibraryPrep Sequencing Nanopore Direct RNA Sequencing LibraryPrep->Sequencing Basecalling Basecalling and Raw Signal Analysis Sequencing->Basecalling ModificationCalling Modification Detection (e.g., this compound) Basecalling->ModificationCalling Analysis Data Analysis and Quantification ModificationCalling->Analysis

References

The Role of Gut Microbiota in Providing Queuine for the Host: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Queuine (B138834) is an essential micronutrient for most eukaryotes, including humans, yet it is exclusively synthesized by eubacteria.[1][2] This hypermodified guanine (B1146940) analog is incorporated into the anticodon of specific transfer RNAs (tRNAs), playing a critical role in the fidelity and efficiency of protein translation.[3][4] The host organism is entirely dependent on its gut microbiota and dietary sources for its queuine supply.[5][6] This technical guide provides a comprehensive overview of the pivotal role of the gut microbiome in providing queuine to the host. It details the bacterial biosynthesis pathways, host uptake and salvage mechanisms, and the physiological significance of queuine. The guide includes a compilation of quantitative data, detailed experimental protocols for queuine analysis, and visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

Introduction: The Enigmatic Micronutrient Queuine

Queuine is a 7-deazaguanine (B613801) derivative that, once salvaged by eukaryotes, is incorporated into the wobble position (position 34) of tRNAs for the amino acids asparagine, aspartic acid, histidine, and tyrosine (tRNAs with a GUN anticodon).[1][7] The resulting modified nucleoside is termed queuosine (Q). This modification enhances translational accuracy and speed.[7] While prokaryotes can synthesize queuine de novo, eukaryotes lack the necessary biosynthetic machinery and must acquire it as a micronutrient.[6][8] The gut microbiota, therefore, represents a primary and continuous source of queuine for the host.[5][9] Understanding the intricate relationship between the gut microbiome's capacity to produce queuine and the host's ability to absorb and utilize it is crucial for fields ranging from basic research to therapeutic development.[3][9]

Bacterial Biosynthesis of Queuine

The de novo synthesis of queuine is a complex enzymatic pathway found in many gut-dwelling bacteria.[10] The pathway originates from guanosine-5'-triphosphate (GTP) and proceeds through several intermediates to produce preQ₁, which is then inserted into the corresponding tRNAs and further modified to this compound.[1][10]

The Queuine Biosynthesis Pathway

The biosynthesis of the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ₁), from GTP involves a series of enzymatic steps. This precursor is then inserted into the tRNA, replacing guanine in a reaction catalyzed by tRNA-guanine transglycosylase (TGT).[10] Subsequent modifications lead to the formation of this compound. The regulation of this pathway in bacteria is often controlled by riboswitches that sense the intracellular concentration of preQ₁.[11][12]

bacterial_queuine_biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple enzymatic steps (QueC, QueD, QueE) preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA-preQ₁ preQ1->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_G tRNA-Guanine tRNA_G->tRNA_preQ1 This compound This compound (in tRNA) tRNA_preQ1->this compound QueA, QueG/H

Bacterial de novo queuine biosynthesis pathway.
Bacterial Queuine Salvage Pathways

Interestingly, not all gut bacteria are capable of de novo queuine synthesis. It is estimated that approximately 50% of gut microbiome species are auxotrophs and must salvage queuine or its precursors from the gut environment.[3][13] This creates a competitive environment within the gut for this essential micronutrient.[4] Some bacteria have evolved salvage pathways to take up queuine or its precursors like preQ₀ and preQ₁.[3][14] For instance, Escherichia coli possesses the YhhQ transporter for preQ₀ and preQ₁ uptake.[3] Other bacteria, such as Chlamydia trachomatis, have adapted their tRNA-guanine transglycosylase (TGT) to directly utilize salvaged queuine, a mechanism that mimics the eukaryotic pathway.[4]

Host Uptake and Salvage of Microbiota-Derived Queuine

Humans and other animals rely on salvaging queuine from their diet and, most significantly, from their gut microbiota.[5][6] The free queuine base released by gut bacteria is absorbed through the gut epithelium and transported via the circulatory system to various tissues.[15]

Host Cellular Uptake

The precise mechanisms of queuine transport into host cells are still under investigation, but it is known to involve specific transporters.[5] Once inside the cell, queuine is incorporated into the target tRNAs in both the cytoplasm and mitochondria.[16] A recently identified human queuine transporter is SLC35F2.[17]

Eukaryotic Queuine Salvage Pathway

The eukaryotic salvage pathway is simpler than the bacterial de novo synthesis pathway. It involves a single key enzyme, the eukaryotic tRNA-guanine transglycosylase (eTGT), which is a heterodimer composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2.[8] This enzyme directly exchanges the guanine at the wobble position of the target tRNAs with the salvaged queuine base.[8][18]

eukaryotic_queuine_salvage cluster_gut Gut Lumen cluster_host_cell Host Cell Microbiota Gut Microbiota Queuine_base Queuine (q) Microbiota->Queuine_base Synthesis Queuine_transport Queuine Transporter (e.g., SLC35F2) Queuine_base->Queuine_transport Uptake Queuine_intracellular Intracellular Queuine Queuine_transport->Queuine_intracellular eTGT eTGT (QTRT1/QTRT2) Queuine_intracellular->eTGT tRNA_G tRNA-Guanine tRNA_G->eTGT tRNA_Q tRNA-Queuosine eTGT->tRNA_Q

Host uptake and salvage of microbiota-derived queuine.

Quantitative Data on Queuine

The quantification of queuine and this compound in biological samples is essential for understanding their physiological roles. Recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), have enabled sensitive and accurate measurements.[19]

Sample Type Analyte Concentration Range Reference
Human Plasma (Healthy Volunteers)Queuine (q)Mean: 0.0068 µM (males), 0.0080 µM (females)[19]
Human Plasma (Healthy Volunteers)This compound (Q)Not detected[19]
Human MilkQueuine1 ng/mL[20]
Bovine MilkQueuineNot specified[20]
YoghurtQueuine4-6 ng/g[20]
TomatoQueuine21 ng/g[20]
Coconut WaterQueuine87-530 ng/mL[20]
Wheat GermQueuine190 ng/g[20]
Rat, Beef, Sheep, Rabbit LiverThis compound103–127 pmol/AU[20]
Rat, Beef, Sheep, Rabbit LiverMannosyl-queuosine79–104 pmol/AU[20]
Rat, Beef, Sheep, Rabbit LiverGalactosyl-queuosine30–45 pmol/AU[20]

Experimental Protocols

Quantification of Free Queuine and this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of free queuine and this compound in biological fluids like plasma.[19][21]

Sample Preparation:

  • Collect blood samples in EDTA tubes.

  • Centrifuge to separate plasma.

  • Perform solid-phase extraction (SPE) using a phenylboronic acid (PBA) cartridge to selectively retain cis-diol containing molecules like queuine.

  • Elute the retained analytes.

  • Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase column with a gradient elution program.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for queuine and this compound.

  • Quantification: Generate a standard curve using known concentrations of queuine and this compound standards.[21]

lc_ms_workflow Start Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (PBA cartridge) Start->SPE Elution Elution SPE->Elution Drydown Drydown and Reconstitution Elution->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for LC-MS/MS quantification of queuine.
Analysis of this compound-Modified tRNA by APB-Northern Blot

This technique is used to detect and quantify the level of this compound modification in specific tRNAs.[22][23]

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest.

  • APB-PAGE: Separate the RNA on a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB). The boronic acid interacts with the cis-diol group of this compound, retarding the migration of Q-modified tRNAs compared to their unmodified counterparts.[22]

  • Northern Blotting: Transfer the separated RNA to a nylon membrane.

  • Hybridization: Probe the membrane with a labeled oligonucleotide specific to the tRNA of interest (e.g., tRNA-Asp).

  • Detection and Quantification: Visualize the bands corresponding to the modified and unmodified tRNA and quantify their relative intensities to determine the percentage of this compound modification.

Physiological Significance and Future Directions

The provision of queuine by the gut microbiota has profound implications for host health. Queuine deficiency has been linked to increased protein misfolding and activation of the unfolded protein response.[15] Furthermore, queuine appears to play a role in neuroprotection and may have therapeutic potential in neurodegenerative disorders.[15] The dietary intake of fiber and plant-based foods can support a healthy gut microbiome, which in turn can enhance the production of queuine.[17]

Future research should focus on:

  • Identifying the full spectrum of queuine-producing bacteria in the human gut.

  • Elucidating the complete set of host transporters for queuine.

  • Understanding the impact of diet and disease on microbial queuine synthesis and host queuine status.

  • Exploring the therapeutic potential of queuine supplementation or modulation of the gut microbiota to enhance queuine production.

Conclusion

The gut microbiota is an indispensable source of the essential micronutrient queuine for the host. The intricate interplay between bacterial synthesis, host uptake, and subsequent utilization of queuine highlights a critical aspect of the host-microbiome symbiosis. A deeper understanding of this relationship, facilitated by the methodologies and data presented in this guide, will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting the gut-brain axis and other physiological systems influenced by this unique microbial metabolite.

References

The Evolutionary Tapestry of Queuosine: A Conserved tRNA Modification Bridging Bacteria and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for histidine, aspartic acid, asparagine, and tyrosine. This intricate modification is a testament to a fascinating evolutionary divergence between prokaryotes and eukaryotes. While bacteria possess the intricate de novo machinery for its synthesis, eukaryotes are entirely dependent on salvaging queuine (B138834), the base of this compound, from their diet and gut microbiota. This unique reliance underscores a deep-rooted symbiotic relationship between eukaryotes and their microbial counterparts. The presence of this compound in tRNA is critical for maintaining translational fidelity and efficiency, and its absence has been implicated in a range of cellular dysfunctions, including altered stress responses, increased bacterial virulence, and the progression of cancer. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound modification, detailing its biosynthesis and salvage pathways, its functional significance, and the experimental methodologies used for its study.

Introduction: The Enigmatic this compound Modification

First discovered in Escherichia coli, this compound is a 7-deazaguanosine (B17050) derivative characterized by a complex side chain.[1][2] Its strategic location in the anticodon loop of specific tRNAs allows it to fine-tune the decoding process, ensuring accurate and efficient protein synthesis.[3][4] The most striking feature of this compound's biology is its bifurcated evolutionary path: de novo synthesis in the bacterial domain and an obligatory salvage pathway in eukaryotes.[3][5] This guide delves into the molecular intricacies of this conservation and divergence, providing valuable insights for researchers in molecular biology, microbiology, and drug development.

Evolutionary Conservation and Distribution

This compound modification is widespread in Bacteria and Eukarya, but notably absent in Archaea.[6] This distribution points to an ancient origin of the this compound system and its subsequent loss in the archaeal lineage. The conservation of the tRNA-guanine transglycosylase (TGT) enzyme, the key enzyme in both the de novo and salvage pathways, across bacteria and eukaryotes highlights its fundamental importance.[7][8]

Data Presentation: Distribution and Levels of this compound Modification

The following table summarizes the known distribution and, where available, the quantitative levels of this compound modification across different domains of life. It is important to note that quantitative data is not uniformly available for all species and can vary based on developmental stage, tissue type, and environmental conditions.[9][10]

Domain/KingdomOrganism/Cell TypePresence of this compoundQuantitative Levels (if available)References
Bacteria Escherichia coliYesHigh levels in stationary phase[5]
Bacillus subtilisYesPresent[5]
Pseudomonas putidaYesPresent[5]
Streptococcus mutansYesLevels influenced by media composition
Pathogenic Bacteria (Shigella, Salmonella)YesLinked to virulence[1]
Eukarya Homo sapiens (Human) - HeLa CellsYesDependent on queuine in media[11]
Homo sapiens (Human) - HxGC3 Colon AdenocarcinomaNo100% deficient due to lack of TGRase activity[10]
Homo sapiens (Human) - MCF-7 Breast AdenocarcinomaYes50-60% deficient due to inefficient salvage[10]
Homo sapiens (Human) - Brain TissueYesHigh levels[9]
Mus musculus (Mouse) - Liver and BrainYesDependent on queuine in diet[11]
Drosophila melanogaster (Fruit Fly)YesVaries with developmental stage
Caenorhabditis elegans (Nematode)YesDependent on queuine from bacterial diet[1]
Schizosaccharomyces pombe (Fission Yeast)YesDependent on queuine in media[12]
Archaea Various speciesNoNot detected[6]

Molecular Pathways: Synthesis and Salvage

The stark contrast in how bacteria and eukaryotes obtain this compound is a central theme of its evolutionary story.

Bacterial De Novo Biosynthesis Pathway

Bacteria synthesize this compound from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway.[13][14] The key intermediate, preQ1 (7-aminomethyl-7-deazaguanine), is synthesized and then inserted into the target tRNA by the bacterial TGT, a homodimeric enzyme.[3][8] Subsequent modifications on the tRNA lead to the mature this compound.

bacterial_queuosine_biosynthesis cluster_synthesis Bacterial De Novo Biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA (preQ₁³⁴) preQ1->tRNA_preQ1 TGT (bacterial) tRNA_G tRNA (Guanine³⁴) tRNA_G->tRNA_preQ1 tRNA_Q tRNA (this compound³⁴) tRNA_preQ1->tRNA_Q QueA, QueG/H

Bacterial de novo biosynthesis of this compound.
Eukaryotic Salvage Pathway

Eukaryotes lack the enzymes for de novo synthesis and must import queuine from external sources.[3][15] The salvaged queuine is then directly incorporated into the tRNA by the eukaryotic TGT (eTGT), a heterodimeric enzyme composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2.[3]

eukaryotic_queuosine_salvage cluster_salvage Eukaryotic Salvage Pathway Queuine_ext External Queuine (from diet/microbiota) Queuine_int Intracellular Queuine Queuine_ext->Queuine_int Transporter tRNA_Q tRNA (this compound³⁴) Queuine_int->tRNA_Q eTGT (QTRT1/QTRT2) tRNA_G tRNA (Guanine³⁴) tRNA_G->tRNA_Q

Eukaryotic salvage pathway for this compound modification.

Functional Implications of this compound Modification

The presence of this compound at the wobble position has profound effects on protein translation and cellular homeostasis.

  • Translational Fidelity and Efficiency: this compound modification enhances the precision of codon recognition, particularly for codons ending in U.[11] It helps to prevent frameshifting and ensures the correct amino acid is incorporated into the nascent polypeptide chain.

  • Codon Bias: The level of this compound modification can influence the translational speed of genes with a bias towards Q-decoded codons.[11] This provides a mechanism for regulating the expression of specific sets of proteins.

  • Cellular Stress Response: Hypomodification of tRNA with this compound has been linked to altered responses to oxidative and other cellular stresses.[1]

  • Bacterial Virulence: In pathogenic bacteria such as Shigella flexneri, the TGT enzyme and this compound modification are essential for virulence, making them attractive targets for novel antimicrobial drug development.[1]

  • Cancer Biology: A decrease in this compound levels is frequently observed in cancer cells and is associated with increased cell proliferation and malignancy.[1][10]

Logical Flow of this compound's Impact on Cellular Processes

queuosine_impact cluster_impact Downstream Effects of this compound Modification Queuine_availability Queuine Availability (Diet/Microbiota in Eukaryotes, De Novo in Bacteria) Q_modification This compound Modification of tRNA Queuine_availability->Q_modification Translation_fidelity Translational Fidelity and Efficiency Q_modification->Translation_fidelity Protein_homeostasis Protein Homeostasis Translation_fidelity->Protein_homeostasis Cellular_processes Modulation of Cellular Processes (Stress Response, Proliferation, Virulence) Protein_homeostasis->Cellular_processes

Logical flow of this compound's influence on cellular functions.

Experimental Protocols for the Study of this compound

The detection and quantification of this compound modification require specialized techniques. Below are detailed methodologies for key experiments.

Workflow for this compound Analysis

experimental_workflow cluster_workflow Experimental Workflow for this compound Analysis Cell_culture Cell/Tissue Culture or Bacterial Growth tRNA_isolation Total RNA/tRNA Isolation Cell_culture->tRNA_isolation APB_gel APB-PAGE and Northern Blotting tRNA_isolation->APB_gel Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_isolation->Hydrolysis Quantification_blot Quantification of Q-modified vs. unmodified tRNA APB_gel->Quantification_blot HPLC_MS HPLC-MS/MS Analysis Hydrolysis->HPLC_MS Quantification_ms Quantification of this compound HPLC_MS->Quantification_ms

Workflow for the detection and quantification of this compound.
Detailed Methodologies

This protocol is adapted from standard RNA isolation procedures with modifications to enrich for small RNAs.

  • Cell Lysis:

    • Harvest cultured cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in TRIzol reagent (or a similar phenol-guanidinium isothiocyanate solution) according to the manufacturer's instructions. Homogenize tissue samples in TRIzol.

  • Phase Separation:

    • Add chloroform (B151607) to the lysate, vortex vigorously, and incubate at room temperature.

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding isopropanol (B130326) and incubating at -20°C.

    • Pellet the RNA by centrifugation, and wash the pellet with 70% ethanol.

  • tRNA Enrichment (Optional but Recommended):

    • To enrich for tRNA, resuspend the total RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate larger RNAs (rRNA, mRNA).

    • Incubate on ice and then centrifuge to pellet the large RNAs.

    • The supernatant, containing tRNAs and other small RNAs, is then precipitated with ethanol.

This protocol is for the complete digestion of tRNA into its constituent nucleosides for subsequent analysis.[16]

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1-5 µg of purified tRNA with nuclease P1 buffer.

    • Add nuclease P1 and incubate at 37°C for 2-4 hours.

    • Add bacterial alkaline phosphatase and a suitable buffer.

    • Incubate at 37°C for an additional 1-2 hours.

  • Sample Preparation for HPLC-MS:

    • Centrifuge the reaction mixture to pellet any undigested material.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

This method allows for the sensitive and specific quantification of this compound.[7][8][17]

  • Chromatographic Separation:

    • Inject the hydrolyzed tRNA sample onto a C18 reversed-phase HPLC column.

    • Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

This technique separates this compound-modified tRNA from its unmodified counterpart based on the presence of the cis-diol in the this compound side chain.[4][18][19][20][21]

  • Gel Preparation:

    • Prepare a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB). The APB will interact with the cis-diol of this compound, retarding the migration of Q-modified tRNA.

  • Electrophoresis:

    • Load equal amounts of total RNA or enriched tRNA into the wells of the APB gel.

    • Run the gel until adequate separation of the modified and unmodified tRNA species is achieved.

  • Northern Blotting:

    • Transfer the separated RNA from the gel to a nylon membrane.

    • Hybridize the membrane with a labeled probe specific for the tRNA of interest (e.g., tRNA-His).

  • Detection and Quantification:

    • Detect the labeled probe using an appropriate imaging system.

    • Quantify the signal intensity of the bands corresponding to the Q-modified and unmodified tRNA. The percentage of Q-modification can be calculated as: (Q-band intensity) / (Q-band intensity + G-band intensity) x 100.[19]

Conclusion and Future Directions

The evolutionary conservation of this compound modification, despite the divergence in its acquisition, underscores its critical role in cellular function. The dependence of eukaryotes on microbial sources for queuine opens up exciting avenues of research into host-microbiome interactions and their impact on health and disease. For drug development professionals, the enzymes in the bacterial de novo biosynthesis pathway, particularly TGT, represent promising targets for the development of novel antibiotics. Future research should focus on elucidating the full spectrum of proteins whose translation is regulated by this compound, uncovering the precise molecular mechanisms by which this compound deficiency contributes to disease, and exploring the therapeutic potential of modulating this compound levels. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this fascinating and functionally significant tRNA modification.

References

The Role of Queuosine in Codon Recognition and Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Queuosine (Q) is a complex, hypermodified 7-deaza-guanosine nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) with GUN anticodons, specifically those for aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr).[1][2][3] Unlike prokaryotes, which synthesize queuine (B138834) (the nucleobase of this compound) de novo, eukaryotes are auxotrophic for this micronutrient and must salvage it from their diet or gut microbiota.[4][5] This unique dependency creates a direct link between the microbiome, nutrient availability, and the host's translational machinery.[6][7] The presence of this compound in the anticodon loop profoundly impacts protein synthesis by modulating codon recognition, influencing translational speed, and enhancing fidelity.[2][4][8] Its absence is linked to translational deregulation, endoplasmic reticulum stress, and has implications for various pathologies, including cancer and neurological disorders, making the Q-modification pathway a subject of intense research and a potential target for therapeutic development.[1][7][9]

This compound: Biosynthesis and Incorporation into tRNA

In eukaryotes, the salvage pathway for this compound is a critical process. The queuine base is obtained from nutritional sources and incorporated into the target tRNAs in a single enzymatic step.[3] This reaction is catalyzed by the eukaryotic tRNA-guanine transglycosylase (TGT), a heterodimeric enzyme composed of a catalytic subunit (QTRT1) and a non-catalytic accessory subunit (QTRT2).[7][10] The TGT complex exchanges the guanine (B1146940) at the wobble position of the anticodon for queuine, an irreversible step in tRNA maturation.[3][4]

In prokaryotes, the de novo synthesis of this compound is a more complex, multi-step pathway that begins with GTP.[2][11] This fundamental difference in acquisition between prokaryotes and eukaryotes presents opportunities for targeted drug development, particularly in the context of antimicrobial agents.

Eukaryotic_Queuine_Salvage_Pathway cluster_0 Cellular Environment cluster_1 Host Cell Cytoplasm Diet Diet / Gut Microbiota Queuine_base Queuine (q) Diet->Queuine_base Source TGT_complex eukaryotic TGT (QTRT1/QTRT2) Queuine_base->TGT_complex Substrate G_tRNA tRNA(G34) for Asp, Asn, His, Tyr G_tRNA->TGT_complex Substrate Q_tRNA Mature tRNA(Q34) TGT_complex->Q_tRNA Catalyzes exchange Guanine Guanine TGT_complex->Guanine Translation Protein Synthesis Q_tRNA->Translation

Figure 1: Eukaryotic Queuine Salvage and tRNA Modification Pathway.

Impact on Codon Recognition and Translational Speed

The primary role of this compound is to refine the decoding of synonymous codons ending in cytosine (C) or uracil (B121893) (U). An unmodified guanine at the wobble position (G34) exhibits a strong preference for C-ending codons via standard Watson-Crick pairing, while its wobble pairing with U is thermodynamically less stable.[12][13] The presence of the bulky, pre-structured this compound modification alters the anticodon loop's conformation, restricting its flexibility.[14][15] This structural constraint "equilibrates" the decoding of NAC and NAU codons, removing the inherent bias of G34-containing tRNAs.[16][17]

This modulation directly affects translational speed, or ribosome occupancy, at these specific codons. The absence of Q leads to a general slowdown in translation at Q-decoded codons.[1] However, the effect is nuanced and can be codon-specific. Ribosome profiling studies have provided quantitative insights into these changes.

  • In S. pombe, Q-modification enhances the translational speed of C-ending codons for Asp (GAC) and His (CAC) but reduces the speed for U-ending Asn (AAU) and Tyr (UAU) codons.[7][16]

  • In human cells and mice, Q-deficiency generally slows translation at all four Q-family codons, with a more pronounced effect on the U-ending codons for Asn, His, and Tyr.[1][16]

  • This slowdown is not due to changes in tRNA abundance but rather to the altered decoding kinetics at the ribosomal A-site.[9]

Codon_Recognition_Model This compound Equilibrates Decoding of Synonymous Codons cluster_G Unmodified G34-tRNA cluster_Q Modified Q34-tRNA G_tRNA tRNA(G34) NAC_G NAC Codon G_tRNA->NAC_G Strong Pairing (Fast Decoding) NAU_G NAU Codon G_tRNA->NAU_G Wobble Pairing (Slow Decoding) Q_tRNA tRNA(Q34) NAC_Q NAC Codon Q_tRNA->NAC_Q Efficient Pairing NAU_Q NAU Codon Q_tRNA->NAU_Q Efficient Pairing

Figure 2: this compound's Role in Wobble Pairing and Codon Recognition.
Data Presentation: Quantitative Impact of Q-Deficiency on Translation Speed

The following tables summarize data from ribosome profiling experiments, showing the change in ribosome density (A-site occupancy) in the absence of this compound. An increased ratio indicates slower translation, while a decreased ratio signifies faster translation.

Table 1: Relative Ribosome A-Site Occupancy in S. pombe (Unmodified/Modified) [7][16]

Codon (Amino Acid) Occupancy Ratio (No Q / With Q) Interpretation of Q-Deficiency
GAC (Asp) > 1.0 Slower Translation
GAU (Asp) ≈ 1.0 No Significant Change
CAC (His) > 1.0 Slower Translation
CAU (His) ≈ 1.0 No Significant Change
AAC (Asn) ≈ 1.0 No Significant Change
AAU (Asn) < 1.0 Faster Translation
UAC (Tyr) ≈ 1.0 No Significant Change

| UAU (Tyr) | < 1.0 | Faster Translation |

Table 2: Relative Ribosome Density at Q-Codons in Human Cells (Queuine-free / Queuine-supplemented) [1][9]

Codon (Amino Acid) Ribosome Density Change Interpretation of Q-Deficiency
NAC/U (Asp) Significant Increase Slower Translation
NAC/U (Asn) Significant Increase Slower Translation
NAC/U (His) Significant Increase Slower Translation
NAC/U (Tyr) Significant Increase Slower Translation

| GAA/G (Glu) | Increase (Near-cognate) | Slower Translation |

Role in Maintaining Translational Fidelity

Beyond speed, this compound is a critical factor for ensuring translational accuracy. Its role in fidelity manifests in several ways:

  • Preventing Misreading: The structural constraints imposed by Q help the ribosome discriminate against near-cognate tRNAs. For example, Q modification prevents the misreading of the glycine (B1666218) codon GGC by tRNAAsp.[16] A "kinetic competition model" suggests that the increased affinity of Q-tRNA for the ribosome enhances the accuracy of cognate codon reading while simultaneously reducing the accuracy of near-cognate codons.[12][18][19]

  • Suppressing Stop Codon Readthrough: Unmodified G34-tRNATyr has been shown to allow for readthrough of stop codons, a potentially catastrophic error leading to aberrant protein extensions. The presence of Q34 in tRNATyr effectively prevents this, ensuring proper translation termination.[3]

  • Maintaining the Reading Frame: Q-modification is crucial for preventing +1 frameshifting events, particularly at NAU codons.[20] By ensuring stable and efficient decoding at these wobble positions, Q helps maintain the correct reading frame throughout the mRNA transcript.

The deregulation of translation that occurs upon queuine depletion can lead to an accumulation of unfolded and misfolded proteins, triggering the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][8]

Experimental Protocols

Ribosome Profiling (Ribo-Seq)

This is the primary technique for measuring genome-wide codon occupancy and inferring translational speed.[2][16]

Methodology:

  • Cell Culture and Lysis: Grow cells under desired conditions (e.g., with and without queuine supplementation). Arrest translation by adding cycloheximide (B1669411) (100 µg/ml) to the media, followed by rapid harvesting and lysis in a buffer containing cycloheximide.

  • Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected within the ribosome. The concentration and digestion time must be optimized to yield monosomes.

  • Monosome Isolation: Load the digested lysate onto a sucrose (B13894) density gradient (e.g., 10-50%) and centrifuge. Fractionate the gradient and collect the fractions corresponding to 80S monosomes.

  • Footprint Extraction: From the monosome fraction, extract the ~30 nucleotide ribosome-protected mRNA fragments (RPFs) using phenol-chloroform extraction or a similar RNA purification method.

  • Library Preparation:

    • Purify the RPFs using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Ligate a 3' adapter to the RPFs.

    • Perform reverse transcription using a primer complementary to the adapter.

    • Circularize the resulting cDNA.

    • Perform PCR amplification to generate the final sequencing library.

  • Deep Sequencing and Data Analysis: Sequence the library on a high-throughput platform. Align the reads to a reference transcriptome. Calculate the ribosome density for each codon by normalizing the footprint counts for that codon by the average footprint density across the corresponding gene's coding sequence.

Ribosome_Profiling_Workflow Start Cell Culture (e.g., +/- Queuine) Lysis Arrest Translation (CHX) & Cell Lysis Start->Lysis Footprinting RNase I Digestion Lysis->Footprinting Isolation Sucrose Gradient Monosome Isolation Footprinting->Isolation Extraction Extract ~30 nt mRNA Footprints (RPFs) Isolation->Extraction LibraryPrep Sequencing Library Prep (Adapter Ligation, RT-PCR) Extraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing Analysis Data Analysis: Align Reads, Calculate Codon Occupancy Sequencing->Analysis Result Translational Speed Map Analysis->Result

Figure 3: High-Level Experimental Workflow for Ribosome Profiling.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides a highly sensitive and accurate method for quantifying Q levels in tRNA.[21][22]

Methodology:

  • tRNA Isolation: Isolate total RNA from cells using a method like TRIzol extraction, followed by purification of the small RNA fraction.[23]

  • Enzymatic Hydrolysis: Digest the purified tRNA down to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

    • Introduce the separated nucleosides into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantify this compound by comparing its signal to that of a stable isotope-labeled internal standard and a standard curve of known concentrations.

Dual-Reporter Assay for Translational Readthrough

This assay measures the fidelity of translation termination by quantifying stop codon readthrough.[10][24][25]

Methodology:

  • Construct Design: Create a plasmid vector containing two different reporter genes (e.g., Renilla and Firefly luciferase, or RFP and GFP) in the same reading frame.[26] Between the two genes, insert a sequence containing a stop codon (e.g., UGA, UAA, or UAG). As a control, create a similar plasmid with a sense codon in place of the stop codon.

  • Cell Transfection: Transfect the reporter plasmids into the desired cell line.

  • Reporter Quantification: After a suitable expression period (e.g., 24-48 hours), lyse the cells and measure the activity or fluorescence of both reporter proteins.

  • Calculate Readthrough: The readthrough frequency is calculated as the ratio of the expression of the second (downstream) reporter to the first (upstream) reporter. This value is often normalized to the ratio obtained from the control construct containing the sense codon.

Implications for Drug Development and Disease

The unique biology of this compound presents several avenues for therapeutic intervention:

  • Antimicrobials: Since bacteria synthesize queuine de novo while humans rely on salvage, the bacterial TGT and other enzymes in the synthesis pathway are attractive targets for developing novel antibiotics with high specificity and potentially low host toxicity.[8]

  • Cancer: Hypomodification of Q-tRNA is associated with cell proliferation and malignancy.[7] The Q-modification status can influence the translation of specific oncogenes or tumor suppressors, suggesting that modulating the TGT complex or queuine availability could be a therapeutic strategy.

  • Neurological Disorders: Q-tRNA modification is highly enriched in the brain and has been shown to be essential for normal learning and memory in mice.[27] Its deficiency leads to an imbalance in translation elongation speed, suggesting a link between translational homeostasis and cognitive function.[25]

Conclusion

This compound is far more than a simple structural variant of guanosine; it is a critical regulator of protein synthesis that sits (B43327) at the intersection of nutrition, the microbiome, and host gene expression. By structurally refining the anticodon loop, this compound ensures that the genetic code is read not only quickly but also correctly. It prevents catastrophic errors like frameshifting and stop codon readthrough while fine-tuning the translation of a specific set of codons. The ongoing elucidation of its role in cellular homeostasis and disease continues to open new avenues for understanding the complex layers of translational control and for the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Queuosine (Q), a hypermodified nucleoside found at the wobble position of tRNAs for Aspartic Acid, Asparagine, Histidine, and Tyrosine, stands at a critical intersection of nutrition, metabolism, and cellular homeostasis. Eukaryotes are auxotrophic for queuine (B138834), the precursor base of this compound, relying entirely on dietary intake and the gut microbiome for its provision. Emerging evidence has illuminated the profound impact of this compound levels on the fidelity of protein translation and, consequently, the cell's ability to mount effective responses to a variety of stressors. This technical guide provides an in-depth exploration of the link between this compound tRNA modification and cellular stress, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate molecular pathways involved.

Introduction: this compound as a Master Regulator of the Translatome

Transfer RNA (tRNA) modifications are essential for ensuring the speed and accuracy of protein synthesis. This compound, a 7-deaza-guanosine derivative, is a significant modification at position 34 (the wobble anticodon nucleotide) of tRNAs with GUN anticodons.[1][2] Its absence does not impair normal cell growth but becomes critical under stress conditions.[3] Fluctuations in queuine availability, influenced by diet or microbiome composition, directly impact the this compound modification status of the tRNA pool. This, in turn, dictates the translational efficiency of specific codons.[4]

A deficiency in this compound-modified tRNA (Q-tRNA) leads to deregulation of translation, resulting in the accumulation of misfolded proteins.[5][6] This proteotoxic stress triggers robust cellular stress responses, including the Unfolded Protein Response (UPR) and the Endoplasmic Reticulum (ER) stress response.[1][7] Conversely, adequate levels of Q-tRNA are protective, enhancing cellular resilience against oxidative and mitochondrial stress by ensuring the proper translation of key stress-response proteins.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of this compound levels on cellular stress.

Table 1: Effect of this compound Deficiency on Cellular Viability and Stress Markers

Organism/Cell LineStressorMetricQ-Deficient ConditionQ-Sufficient ConditionFold Change/DifferenceReference
E. coli K12Nickel (NiCl₂)ResistanceIncreasedBaselineSignificant increase in resistance[11][12]
E. coli K12Cadmium (CdCl₂)SensitivityIncreasedBaselineSignificant increase in sensitivity[11][12]
E. coli K12Hydrogen PeroxideSensitivityIncreasedBaselineIncreased sensitivity to H₂O₂[11]
E. histolyticaOxidative StressParasite GrowthImpairedNormalSignificant growth impairment[5][9]
Human HCT116 CellsQueuine DepletionRibosome Density at Q-codonsIncreased (Slower Translation)BaselineSignificant increase[1]
HepG2 CellsArseniteMitochondrial MassDecreasedNo significant changeQueuine prevents decrease[13]

Table 2: Gene and Protein Expression Changes in Response to Queuine Levels Under Stress

Organism/Cell LineConditionUpregulated Genes/ProteinsDownregulated Genes/ProteinsReference
E. histolyticaQueuine supplementation + Oxidative StressHeat Shock Protein 70 (Hsp70), Antioxidant enzymes, DNA repair enzymesVirulence-associated genes (cysteine proteases, small GTPases)[5][9][14]
E. coli K12This compound deficiencyMisfolded protein response genes, Amino acid biosynthesis pathwaysNickel transporter genes (nikABCDE)[11][15]
Human CellsQueuine depletionGenes involved in eIF2 signaling (UPR)-[1]

Core Signaling Pathways

The absence of this compound triggers a cascade of events originating from translational infidelity and culminating in broad cellular stress responses.

The Unfolded Protein Response (UPR)

This compound deficiency leads to reduced translational speed and accuracy for codons decoded by Q-tRNAs.[1] This results in the synthesis of misfolded proteins, which accumulate in the endoplasmic reticulum, triggering the UPR.

UPR_Pathway cluster_0 cluster_1 Endoplasmic Reticulum Queuine_Deficiency Queuine Deficiency Low_Q_tRNA Hypomodified Q-tRNA (tRNA-G) Queuine_Deficiency->Low_Q_tRNA Translational_Deregulation Translational Deregulation (Slower Speed, Inaccuracy) Low_Q_tRNA->Translational_Deregulation Misfolded_Proteins Misfolded Protein Accumulation Translational_Deregulation->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR_Activation UPR Activation (e.g., eIF2 Signaling) ER_Stress->UPR_Activation Stress_Response Cellular Stress Response UPR_Activation->Stress_Response

This compound deficiency leads to ER stress and the UPR.
Oxidative Stress Response

Adequate this compound levels are crucial for mounting a defense against oxidative stress. Q-tRNA ensures the efficient translation of key antioxidant and repair enzymes.

Oxidative_Stress_Pathway cluster_0 High this compound cluster_1 Low this compound Oxidative_Stress Oxidative Stress (e.g., ROS) High_Q High Q-tRNA Levels Oxidative_Stress->High_Q Low_Q Low Q-tRNA Levels Oxidative_Stress->Low_Q Efficient_Translation Efficient Translation of Stress Response mRNAs High_Q->Efficient_Translation Proteins Hsp70, Antioxidant Enzymes, DNA Repair Enzymes Efficient_Translation->Proteins Protection Cellular Protection Proteins->Protection Inefficient_Translation Inefficient Translation of Stress Response mRNAs Low_Q->Inefficient_Translation Dysfunction Mitochondrial Dysfunction & Protein Damage Inefficient_Translation->Dysfunction Sensitivity Stress Sensitivity Dysfunction->Sensitivity

This compound levels determine oxidative stress resilience.

Experimental Protocols

Accurate measurement of this compound is fundamental to studying its role in cellular stress. The following are detailed methodologies for key experiments.

Quantification of tRNA this compound Modification by APB-Northern Blot

This method leverages the cis-diol group present in this compound, which causes a mobility shift in polyacrylamide gels containing N-acryloyl-3-aminophenylboronic acid (APB).[16]

Protocol:

  • Total RNA Isolation: Isolate total RNA from cultured cells or tissues using a standard Trizol-based method. Assess RNA integrity and concentration.

  • APB Gel Preparation:

    • Prepare a 10% polyacrylamide gel solution containing 8 M Urea and 1X TBE buffer.

    • Add APB solution to a final concentration of 0.5 mg/mL. Mix thoroughly and cast the gel. Allow for complete polymerization.

  • Electrophoresis:

    • Denature 5-10 µg of total RNA per lane in a formamide-based loading buffer at 65°C for 5 minutes.

    • Run the APB gel at 300V in 1X TBE buffer at 4°C until the bromophenol blue dye reaches the bottom. The cold temperature is critical for APB-tRNA interaction.

  • Electrotransfer: Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry or wet transfer system.

  • Hybridization and Detection:

    • UV-crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in a suitable hybridization buffer.

    • Hybridize overnight with a radiolabeled or biotinylated DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-His).

    • Wash the membrane under stringent conditions and detect the signal using autoradiography or a chemiluminescent substrate.

  • Analysis: The this compound-modified tRNA will migrate slower than its unmodified counterpart, resulting in two distinct bands. Quantify the intensity of each band to determine the percentage of Q-modification.

APB_Blot_Workflow start Total RNA Isolation gel APB-Polyacrylamide Gel Electrophoresis start->gel transfer Electrotransfer to Nylon Membrane gel->transfer hybridize Hybridization with Specific tRNA Probe transfer->hybridize detect Signal Detection (Autoradiography/Chemi) hybridize->detect end Quantify Bands: Modified (Q) vs. Unmodified (G) detect->end

Workflow for APB-Northern Blot analysis of Q-tRNA.
Quantification of Free Queuine in Plasma by LC-MS/MS

This protocol describes a sensitive method for quantifying the free queuine base in biological fluids, which reflects its bioavailability.[17][18]

Protocol:

  • Sample Preparation:

    • Collect blood in EDTA tubes and centrifuge to obtain plasma. Store at -80°C.

  • Solid-Phase Extraction (SPE):

    • Use a phenylboronic acid (PBA) SPE cartridge, which selectively binds the cis-diol moiety of queuine.

    • Condition the cartridge with methanol (B129727) and equilibrate with an appropriate buffer (e.g., ammonium (B1175870) acetate).

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove non-specific binders.

    • Elute queuine using an acidic solution (e.g., formic acid in methanol).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in the mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for queuine and a stable isotope-labeled internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of queuine.

    • Calculate the concentration of queuine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. The limit of quantification can reach the sub-nanomolar range.[18]

Conclusion and Future Directions

The link between this compound levels and cellular stress responses is a testament to the intricate connection between the microbiome, nutrition, and host physiology. This compound deficiency acts as a potent endogenous stressor by disrupting translational fidelity, thereby sensitizing cells to external insults. This mechanism has significant implications for a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, where both microbial dysbiosis and cellular stress are contributing factors.[4][7][10]

For drug development professionals, the enzymes in the this compound pathway, such as the tRNA-guanine transglycosylase (TGT) complex, represent potential therapeutic targets.[3][8] Modulating this compound levels could offer a novel strategy to either enhance the stress resilience of healthy tissues or, conversely, to sensitize pathological cells to therapies. Further research using advanced techniques like nanopore-based tRNA sequencing will continue to unravel the complexities of the tRNA epitranscriptome and its role in health and disease.[19][20]

References

What is the difference between Queuosine and its precursor Queuine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core differences between the hypermodified nucleoside, Queuosine (Q), and its essential precursor, the nucleobase Queuine (B138834) (q). It delves into their distinct chemical structures, biological roles, and the enzymatic pathways that connect them. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to facilitate advanced research and development.

Introduction: The Queuine-Queuosine Axis in Translational Fidelity

Queuine is a hypermodified 7-deazaguanine (B613801) derivative that is exclusively synthesized by eubacteria.[1][2] For eukaryotes, which cannot synthesize it de novo, Queuine is a crucial micronutrient obtained from the diet or the gut microbiome.[1][3][4][5] Once salvaged by the host, this nucleobase is incorporated into specific transfer RNAs (tRNAs) to form the nucleoside this compound.[2][3]

This compound is found at the wobble position (position 34) of the anticodon loop in tRNAs specific for Aspartic Acid, Asparagine, Histidine, and Tyrosine.[3][5][6] Its presence is critical for maintaining the efficiency and accuracy of protein synthesis.[7][8] The level of this compound modification in tRNA, referred to as Q-tRNA status, has been linked to a variety of cellular processes, including proliferation, metabolism, and stress responses, with hypomodification being a characteristic feature of cancerous cells.[3][9] This guide will dissect the fundamental properties that distinguish the precursor from its final, functional form.

Chemical and Structural Differentiation

The primary distinction between Queuine and this compound lies in their chemical structure. Queuine is the nucleobase, whereas this compound is the corresponding nucleoside, formed by the attachment of a ribose sugar to the Queuine base.[1][6]

  • Queuine (q): A 7-deazaguanine core structure modified with an aminomethyl side chain and a cyclopentenediol moiety.[2][10] The replacement of nitrogen with a carbon at the seventh position of the purine (B94841) ring is a key feature.[10]

  • This compound (Q): Comprises the Queuine base linked via an N-glycosidic bond to a ribofuranose ring.[11] This structure is considered a hypermodified nucleoside.[3][6][9]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

Queuine [label="Queuine (Base)\nC₁₂H₁₅N₅O₃"]; Ribose [label="Ribose Sugar"]; this compound [label="this compound (Nucleoside)\nC₁₇H₂₃N₅O₇", fillcolor="#4285F4", fontcolor="#FFFFFF"];

{rank=same; Queuine; Ribose;}

Queuine -> this compound [label="+"]; Ribose -> this compound; } DOT Caption: Fundamental structural relationship between Queuine and this compound.

Quantitative Physicochemical Properties

The addition of the ribose moiety results in distinct physicochemical properties for this compound compared to Queuine.

PropertyQueuine (q)This compound (Q)
Molecule Type Nucleobase (7-deazaguanine derivative)Nucleoside
Chemical Formula C₁₂H₁₅N₅O₃[1][12]C₁₇H₂₃N₅O₇[6][11]
Molar Mass 277.284 g·mol⁻¹[1][12]409.399 g·mol⁻¹[6]
Core Structure 7-(aminomethyl)-7-deazaguanine with a cyclopentenediol groupQueuine base attached to a ribose sugar

Biological Roles and Functional Divergence

While chemically linked, Queuine and this compound have distinct and non-overlapping biological functions. Queuine is the precursor molecule that must be externally acquired by higher organisms, while this compound is the functional entity integrated into the translational machinery.

  • Role of Queuine:

    • Essential Micronutrient: Eukaryotes are entirely dependent on dietary sources or gut microbiota for Queuine, classifying it as a vitamin-like micronutrient.[1][4][8]

    • Enzyme Substrate: Its sole known function is to act as the substrate for the enzyme tRNA-guanine transglycosylase (TGT), which incorporates it into tRNA.[13][14]

  • Role of this compound:

    • Translational Accuracy: As a component of the tRNA anticodon, this compound enhances the precision of codon recognition, particularly for NAU codons which are decoded via a non-canonical G:U wobble pair in its absence.[3][4][15] It helps prevent translational frameshifting.[4]

    • Translational Efficiency: The presence of Q-tRNA can increase the rate of translation of specific codons, thereby influencing the proteome.[7]

    • tRNA Stability: Q modification has been shown to protect its cognate tRNA from cleavage by stress-induced ribonucleases like angiogenin.[4]

    • Cellular Signaling: The level of Q-tRNA modification is dynamic and linked to cell proliferation and malignancy.[9] Hypomodified tRNAs are often found in rapidly dividing cells and tumors.[3][16]

    • Further Modification: In mammals, the this compound in tRNA can be further glycosylated to form mannosyl-queuosine (manQ) in tRNA-Asp and galactosyl-queuosine (galQ) in tRNA-Tyr.[4][17] In bacteria, a glutamyl group can be added.[18]

Enzymatic Conversion and Salvage Pathways

The conversion of Queuine to this compound is not a synthesis reaction but rather a base-exchange process occurring at the tRNA level. This process differs significantly between prokaryotes, which can synthesize Queuine de novo, and eukaryotes, which rely on salvage.

Eukaryotic Salvage and Incorporation: In eukaryotes, Queuine is salvaged from the environment and directly inserted into the wobble position of target tRNAs. This reaction is catalyzed by the heterodimeric enzyme Queuine tRNA-ribosyltransferase (TGT) , composed of a catalytic subunit (QTRT1) and a regulatory subunit (QTRT2).[4][14][17] The enzyme excises the genetically encoded guanine (B1146940) base and irreversibly inserts Queuine.[3][13]

Eukaryotic_Pathway cluster_uptake Cellular Uptake cluster_modification tRNA Modification Queuine Queuine (q) (from diet/microbiota) TGT TGT Enzyme (QTRT1/QTRT2) Queuine->TGT GT_tRNA Guanine-tRNA (G³⁴) GT_tRNA->TGT QT_tRNA This compound-tRNA (Q³⁴) Guanine_out Guanine (released) TGT->QT_tRNA Incorporation TGT->Guanine_out Excision

Prokaryotic De Novo Synthesis: In contrast, most bacteria synthesize Queuine from GTP through a complex, multi-step pathway involving precursors such as pre-queuine₀ (preQ₀) and pre-queuine₁ (preQ₁).[5][19] The bacterial TGT enzyme typically inserts the precursor preQ₁ into tRNA, which is then further modified in subsequent steps to form this compound.[17][20]

Key Experimental Protocols

The study of Queuine and this compound relies on specialized methodologies to quantify free Queuine and the Q-modification status of tRNA.

5.1 Protocol: Quantification of Q-tRNA by Guanine-Queuine Exchange Assay

This classic method leverages the enzymatic activity of E. coli TGT to measure the amount of tRNA that is not modified with this compound (i.e., still contains guanine at position 34).

  • Principle: The E. coli TGT enzyme can catalyze the exchange of guanine at the wobble position of tRNA with free guanine. This reaction is effectively inhibited if this compound is already present. By providing radiolabeled guanine ([³H]guanine), the amount of incorporation is directly proportional to the amount of unmodified G³⁴-tRNA.

  • Methodology:

    • Isolate Total tRNA: Extract total tRNA from the cells or tissues of interest using standard protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

    • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mix containing:

      • Isolated total tRNA (5-10 µg)

      • Reaction Buffer (e.g., HEPES pH 7.5, MgCl₂)

      • Dithiothreitol (DTT)

      • [³H]guanine (radiolabeled substrate)

      • Purified recombinant E. coli TGT enzyme

    • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the enzymatic exchange to occur.

    • Precipitation and Washing: Precipitate the tRNA using trichloroacetic acid (TCA) to separate it from unincorporated [³H]guanine. Wash the pellet multiple times with cold ethanol to remove residual free radioactivity.

    • Quantification: Resuspend the final tRNA pellet and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: The measured radioactivity (counts per minute) is inversely proportional to the initial Q-tRNA modification level. A lower count indicates a higher degree of native this compound modification.

Guanine_Exchange_Workflow start Isolate Total tRNA from sample reaction Incubate tRNA with: - Recombinant E. coli TGT - [³H]Guanine (radiolabeled) start->reaction logic Is position 34 occupied by G? reaction->logic incorporation [³H]Guanine is incorporated into tRNA logic->incorporation Yes no_incorporation No reaction occurs (Q blocks TGT) logic->no_incorporation No (this compound) end_process Precipitate tRNA & Wash to remove free [³H]Guanine incorporation->end_process no_incorporation->end_process measure Measure Radioactivity (Scintillation Counting) end_process->measure result Radioactivity ∝ Unmodified tRNA (Low count = High Q-modification) measure->result

5.2 Protocol: High-Throughput Detection by Direct RNA Sequencing

Modern techniques allow for the direct detection of tRNA modifications without the need for radioactive labeling.

  • Principle: Nanopore-based direct RNA sequencing detects modifications by measuring characteristic disruptions in the ionic current as a native RNA molecule passes through a protein nanopore. Each modification, including this compound, creates a unique electrical signal "squiggle" that can be computationally distinguished from the signal of its unmodified counterpart.

  • Methodology:

    • Isolate tRNA: Purify total or specific tRNA populations from the sample.

    • Library Preparation: Ligate a sequencing adapter to the 3' end of the isolated tRNA molecules.

    • Nanopore Sequencing: Load the prepared library onto a nanopore sequencing device (e.g., Oxford Nanopore Technologies MinION).

    • Data Acquisition: Collect raw electrical signal data as the RNA molecules are ratcheted through the nanopores.

    • Bioinformatic Analysis: Use specialized software (e.g., JACUSA2) to align the raw signal data to a reference tRNA sequence.[19] The software identifies deviations from the expected signal for an unmodified base, allowing for the detection and quantification of this compound at position 34.[19]

Conclusion

References

The Role of Queuosine in the Pathogenesis of Neurodegenerative Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a growing global health challenge. Emerging research highlights a fascinating and previously underappreciated player in neuronal health: Queuosine. This hypermodified nucleoside, exclusively synthesized by bacteria and obtained by humans through the gut microbiome and diet, is incorporated into specific tRNAs and plays a crucial role in maintaining translational fidelity and efficiency. Deficiencies in this compound have been linked to protein misfolding, mitochondrial dysfunction, and oxidative stress, all of which are central to the pathology of neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's involvement in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction to this compound

This compound (Q) is a 7-deazaguanosine (B17050) derivative found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for the amino acids asparagine, aspartic acid, histidine, and tyrosine[1]. While bacteria can synthesize this compound de novo, eukaryotes lack this ability and are entirely dependent on salvaging the queuine (B138834) base (q), the nucleobase of this compound, from their gut microbiota and dietary sources[1].

The incorporation of queuine into tRNA is an irreversible process catalyzed by the enzyme tRNA-guanine transglycosylase (TGT)[2]. This modification enhances the accuracy and efficiency of protein translation, preventing frameshifting and ensuring the correct reading of codons[3]. Given its role in proteostasis, this compound is emerging as a critical link between the gut microbiome and neurological health.

This compound's Protective Role in Neurodegeneration

A growing body of evidence suggests that this compound and its precursor, queuine, exert neuroprotective effects in models of neurodegenerative diseases. The primary mechanisms appear to be the reduction of protein aggregation, mitigation of mitochondrial dysfunction and oxidative stress, and support of neurotransmitter synthesis.

Attenuation of Protein Aggregation

Protein misfolding and aggregation are hallmarks of many neurodegenerative diseases, including the accumulation of α-synuclein in Parkinson's disease and amyloid-beta (Aβ) and tau in Alzheimer's disease. Queuine depletion has been shown to lead to protein misfolding and activation of the unfolded protein response (UPR) in both human and mouse cells[1][4].

In vitro studies using a synthetic form of queuine (STL-101) have demonstrated its ability to reduce the aggregation of key pathological proteins. Pre-treatment of neurons with STL-101 resulted in a significant decrease in hyperphosphorylated α-synuclein (pSer129), a marker for α-synuclein aggregation, in a Parkinson's disease model[1][5]. Similarly, in models of Alzheimer's disease, STL-101 treatment led to a decrease in tau hyperphosphorylation[1][5].

Mitigation of Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is another critical factor in the pathogenesis of neurodegenerative disorders. This compound deficiency has been linked to impaired mitochondrial function, including an increased rate of proton leak and decreased ATP production[6]. By ensuring the efficient translation of mitochondrial proteins, this compound likely plays a vital role in maintaining mitochondrial homeostasis[6]. Queuine supplementation has been shown to ameliorate mitochondrial dysfunction in cells with mitochondrial tRNA variants[7].

Furthermore, this compound appears to protect against oxidative stress. Queuine deficiency has been associated with increased oxidation of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, leading to an increase in its oxidized form, dihydrobiopterin (BH2)[8][9]. This suggests a role for this compound in maintaining redox balance within the cell.

Support of Neurotransmitter Synthesis

The integrity of neurotransmitter systems is essential for proper brain function and is compromised in neurodegenerative diseases. This compound influences the synthesis of key neurotransmitters, including dopamine (B1211576) and serotonin, through its impact on the metabolism of tetrahydrobiopterin (BH4)[1]. BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the biosynthesis of dopamine and serotonin, respectively[8][9]. By limiting the oxidation of BH4, this compound indirectly supports the production of these vital neurotransmitters[8][9].

Data Presentation: Quantitative Insights into this compound's Role

While the qualitative role of this compound in neuroprotection is becoming clearer, quantitative data, particularly from human studies of neurodegenerative diseases, remains limited. The available data from in vitro and healthy human studies are summarized below.

Parameter MeasuredExperimental ModelTreatment/ConditionResultReference
α-synuclein pSer129In vitro Parkinson's Disease Model (huPFFs)Pre-treatment with STL-101~50% decrease[1]
Total α-synucleinIn vitro Parkinson's Disease Model (MPP+)Treatment with STL-101 (≥1μM)~30% decrease[1]
Tau hyperphosphorylationIn vitro Alzheimer's Disease Model (Aβ1-42)Pre-treatment with STL-101Significant decrease[1]
Neuronal SurvivalIn vitro Parkinson's & Alzheimer's ModelsPre-treatment with STL-101Significant increase[1][5]

Table 1: Effects of Synthetic Queuine (STL-101) in In Vitro Neurodegeneration Models.

PopulationSample TypeAnalyteMean Concentration (Male)Mean Concentration (Female)Key FindingsReference
Healthy Volunteers (n=44)PlasmaQueuine (q)0.0068 µM0.0080 µMNo significant difference between sexes. This compound (Q) not detected.[10][11]
Neurologically Healthy Individuals (n=160)PlasmaQueuine (q)--Levels are higher in women than men and do not decline with age (50-90 years).[1]

Table 2: Queuine Levels in Healthy Human Plasma.

Note: There is a critical gap in the literature regarding the quantification of this compound or queuine in the cerebrospinal fluid (CSF) or post-mortem brain tissue of patients with Alzheimer's disease, Parkinson's disease, or ALS compared to healthy controls. Future research is needed to address this to better understand the direct link between this compound deficiency and these specific neurodegenerative conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature.

Alpha-Synuclein Pre-formed Fibril (PFF) Aggregation Assay

This assay is used to model the seeding and propagation of α-synuclein pathology in vitro.

  • Monomer Preparation: High-purity, endotoxin-free recombinant human α-synuclein monomer is thawed on ice and centrifuged to remove pre-existing aggregates.

  • Fibril Assembly: The monomer solution is diluted to a final concentration of 5 mg/mL in a suitable buffer (e.g., PBS) and incubated at 37°C with continuous shaking for several days to induce fibril formation.

  • Sonication: The resulting fibrils are sonicated to create smaller, pathogenic seeds (PFFs) that are optimal for cellular uptake.

  • Cellular Treatment: Primary neurons or neuronal cell lines are treated with the PFFs.

  • Assessment of Aggregation: The formation of intracellular α-synuclein aggregates is assessed using immunocytochemistry for phosphorylated α-synuclein at Serine 129 (pSer129), a key pathological marker. Thioflavin S staining can also be used to visualize aggregated protein.

MPP+ In Vitro Model of Parkinson's Disease

MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, is used to selectively induce dopaminergic neuron death, mimicking aspects of Parkinson's disease.

  • Cell Culture: Primary midbrain neurons or human iPSC-derived dopaminergic neurons are cultured.

  • MPP+ Treatment: Cells are exposed to MPP+ at concentrations that induce oxidative stress and neurotoxicity without causing immediate, widespread cell death, allowing for the study of early pathological events.

  • Neuroprotection Assay: To test the neuroprotective effects of a compound like queuine, cells are pre-treated with the compound before MPP+ exposure.

  • Endpoint Analysis: Neuronal viability, neurite outgrowth, and synapse morphology are assessed. Functional effects can be quantified by measuring neuronal activity on microelectrode arrays.

Aβ1-42 Induced Neurotoxicity Assay

This assay models the neurotoxic effects of amyloid-beta oligomers in Alzheimer's disease.

  • Aβ1-42 Preparation: Synthetic Aβ1-42 peptide is prepared to form neurotoxic oligomers. This typically involves dissolving the peptide in a solvent like DMSO and then diluting it in cell culture medium to allow for aggregation.

  • Neuronal Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.

  • Aβ1-42 Exposure: The cultured neurons are incubated with the prepared Aβ1-42 oligomers.

  • Neuroprotective Compound Testing: Test compounds are co-incubated with the neurons and Aβ1-42.

  • Toxicity Assessment: Cell viability is measured using assays such as MTT or LDH release. Neurite outgrowth and caspase activation can also be quantified to assess neuronal damage and apoptosis.

Quantification of Queuine and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like queuine and this compound in biological samples.

  • Sample Preparation:

    • Plasma: Blood is collected in tubes containing an anticoagulant and a stabilization cocktail. Plasma is separated by centrifugation.

    • Tissue: Brain tissue is homogenized in a suitable buffer.

  • Solid-Phase Extraction (SPE): Queuine and this compound are extracted from the biological matrix using a solid-phase extraction cartridge, such as one with a phenylboronic acid (PBA) sorbent which has a high affinity for the cis-diol group of this compound.

  • LC Separation: The extracted analytes are separated on a liquid chromatography column.

  • MS/MS Detection: The separated analytes are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The concentration of queuine and this compound is determined by comparing the signal to that of a standard curve prepared with known concentrations of the analytes.

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound are mediated through its influence on several key cellular pathways.

This compound Biosynthesis and tRNA Modification

Eukaryotes are dependent on a salvage pathway to acquire queuine from the gut microbiome and diet. This pathway is fundamental to understanding the link between gut health and neurodegeneration.

G cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Neuron) Gut Microbiota Gut Microbiota Queuine_gut Queuine (q) Gut Microbiota->Queuine_gut Synthesis Dietary Sources Dietary Sources Dietary Sources->Queuine_gut Queuine_cell Queuine (q) Queuine_gut->Queuine_cell Absorption TGT tRNA-guanine transglycosylase (TGT) Queuine_cell->TGT Q_tRNA This compound-tRNA (Q-tRNA) TGT->Q_tRNA Irreversible incorporation G_tRNA Guanine-tRNA (GUN anticodon) G_tRNA->TGT Translation Protein Translation Q_tRNA->Translation Ensures fidelity & efficiency

This compound Salvage and tRNA Modification Pathway.
This compound and the Unfolded Protein Response (UPR)

This compound depletion leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. The UPR is a complex signaling network that aims to restore proteostasis but can lead to apoptosis if the stress is prolonged. While the direct molecular sensors that detect this compound deficiency are not fully elucidated, the downstream activation of the three main UPR branches (PERK, IRE1, and ATF6) is a known consequence.

G cluster_upr Unfolded Protein Response (UPR) Queuosine_Deficiency This compound Deficiency Protein_Misfolding Protein Misfolding in ER Queuosine_Deficiency->Protein_Misfolding leads to ER_Stress ER Stress Protein_Misfolding->ER_Stress causes PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices mRNA ATF6n ATF6(N) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 preferential translation Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Expression Chaperone Gene Expression ATF4->Chaperone_Expression Apoptosis Apoptosis (prolonged stress) ATF4->Apoptosis XBP1s->Chaperone_Expression ATF6n->Chaperone_Expression

This compound Deficiency and Activation of the UPR.
This compound and Tetrahydrobiopterin (BH4) Metabolism

This compound deficiency is associated with increased oxidation of BH4, a critical cofactor for neurotransmitter synthesis. This suggests that this compound plays a role in maintaining the pool of reduced BH4, although the precise mechanism is still under investigation. One hypothesis is that this compound deficiency alters the cellular redox environment, leading to non-enzymatic oxidation of BH4 or affects the activity of enzymes in the BH4 synthesis or recycling pathways.

G cluster_bh4 BH4 Metabolism cluster_neurotransmitters Neurotransmitter Synthesis GTP GTP de_novo_synthesis De Novo Synthesis (GCH1, PTPS, SPR) GTP->de_novo_synthesis BH4 Tetrahydrobiopterin (BH4) de_novo_synthesis->BH4 BH2 Dihydrobiopterin (BH2) BH4->BH2 Oxidation qBH2 q-Dihydrobiopterin BH4->qBH2 Cofactor for Tyr/Trp Hydroxylase Tyrosine Tyrosine BH4->Tyrosine Cofactor for Tyrosine Hydroxylase Tryptophan Tryptophan BH4->Tryptophan Cofactor for Tryptophan Hydroxylase DHFR Dihydrofolate Reductase (DHFR) BH2->DHFR DHFR->BH4 Salvage DHPR Dihydropteridine Reductase (DHPR) qBH2->DHPR DHPR->BH4 Recycling Queuosine_Sufficient This compound Sufficient Queuosine_Sufficient->BH4 Maintains reduced state Queuosine_Deficient This compound Deficient Queuosine_Deficient->BH2 Promotes oxidation Dopamine Dopamine Tyrosine->Dopamine Serotonin Serotonin Tryptophan->Serotonin G cluster_mito Mitochondrial Translation & Function Queuosine_Sufficient This compound Sufficient Q_mt_tRNA This compound-modified mt-tRNA Queuosine_Sufficient->Q_mt_tRNA Queuosine_Deficient This compound Deficient mt_tRNA Mitochondrial tRNA (GUN anticodon) Queuosine_Deficient->mt_tRNA leads to unmodified mt_tRNA->Q_mt_tRNA This compound incorporation ETC_Proteins Electron Transport Chain (ETC) Proteins mt_tRNA->ETC_Proteins Inefficient Translation Q_mt_tRNA->ETC_Proteins Efficient Translation OxPhos Oxidative Phosphorylation ETC_Proteins->OxPhos Assembly of complexes ATP ATP OxPhos->ATP Production ROS Reactive Oxygen Species (ROS) OxPhos->ROS Leakage (increased with dysfunction)

References

The Potential Role of Queuosine as a Vitamin-like Micronutrient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Queuosine (Q) is a hypermodified nucleoside found in the wobble position of specific transfer RNAs (tRNAs) in most bacteria and eukaryotes. Unlike prokaryotes, which can synthesize this compound de novo, eukaryotes are entirely dependent on dietary sources and their gut microbiota for the precursor base, queuine (B138834) (q). This absolute reliance on external sources for a molecule integral to fundamental cellular processes, such as protein translation fidelity and efficiency, positions this compound as a compelling candidate for a vitamin-like micronutrient. This technical guide provides an in-depth overview of the biosynthesis and salvage of this compound, its physiological roles, the consequences of its deficiency, and the experimental methodologies used to study this enigmatic molecule. The content herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of tRNA modifications and their implications for human health.

Introduction: The Case for this compound as a Micronutrient

Queuine, the nucleobase of this compound, is exclusively synthesized by eubacteria.[1] Eukaryotes, including mammals, lack the genetic machinery for its de novo synthesis and must therefore acquire it from their diet or as a metabolic byproduct of their intestinal microflora.[1][2] This dependency is a classic hallmark of a vitamin. Once salvaged, queuine is incorporated into the anticodon loop of tRNAs for the amino acids tyrosine, asparagine, aspartic acid, and histidine.[1][3] This modification, at the wobble position (position 34), is critical for maintaining the efficiency and accuracy of protein synthesis.[4][5]

Deficiency in this compound has been linked to a range of physiological perturbations, including impaired tyrosine production, increased sensitivity to cellular stress, and mitochondrial dysfunction.[6][7][8] In animal models, a diet deficient in both queuine and tyrosine is lethal, underscoring its physiological importance.[3] Furthermore, this compound levels have been correlated with various pathological states, including cancer and neurological diseases.[6][9] The recent identification of a specific human transporter for this compound, SLC35F2, further solidifies its status as a salvaged micronutrient and opens new avenues for research into its role in health and disease.[10][11][12]

Biosynthesis and Salvage Pathways

The metabolic pathways for this compound differ fundamentally between prokaryotes and eukaryotes, highlighting the basis for its vitamin-like nature in the latter.

Prokaryotic De Novo Biosynthesis

Most bacteria synthesize this compound through a complex pathway starting from guanosine (B1672433) triphosphate (GTP).[2] This pathway involves a series of enzymatic steps to produce the precursor 7-aminomethyl-7-deazaguanine, which is then inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT).[3] Subsequent modifications in the tRNA lead to the mature this compound.

G GTP GTP preQ0 preQ₀ GTP->preQ0 Multiple enzymatic steps preQ1 preQ₁ (7-aminomethyl- 7-deazaguanine) preQ0->preQ1 tRNA_preQ1 tRNA (preQ₁) preQ1->tRNA_preQ1 TGT tRNA_G tRNA (Guanine) tRNA_G->tRNA_preQ1 tRNA_Q tRNA (this compound) tRNA_preQ1->tRNA_Q Further modifications

Figure 1: Prokaryotic de novo biosynthesis of this compound.

Eukaryotic Salvage Pathway

Eukaryotes salvage queuine from dietary sources or their gut microbiome.[1] The free base, queuine, is transported into the cell and directly exchanged for the guanine (B1146940) at the wobble position of the target tRNAs by the eukaryotic tRNA-guanine transglycosylase (eTGT), a heterodimeric enzyme complex.[13]

G Diet Dietary Sources (Meat, Dairy, Fermented Foods) Queuine Queuine (q) Diet->Queuine Gut_Microbiota Gut Microbiota Gut_Microbiota->Queuine Cell_Membrane Queuine->Cell_Membrane SLC35F2 Transporter eTGT eTGT (QTRT1/QTRT2) Cell_Membrane->eTGT tRNA_G tRNA (Guanine) tRNA_G->eTGT tRNA_Q tRNA (this compound) eTGT->tRNA_Q

Figure 2: Eukaryotic salvage pathway for this compound.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound sources and its physiological effects.

Food CategoryMean Total this compound Metabolites (ng/g)
Probiotic Yogurts32 - 352
Dairy (Milk, Cheese)57.2
Meat20.1
Poultry4.9
Fruits2.0
Vegetables5.3

Table 1: this compound Metabolite Content in Various Food Sources.

ConditionRelative Ribosome Occupancy at Q-decoded CodonsBody Weight of Germ-Free Mice
Queuine-deficient dietIncreased (slower translation)Substantially reduced
Queuine-supplemented dietNormalizedReversed to normal

Table 2: Effect of Queuine Deficiency and Supplementation on Translation and Growth in a Mouse Model.

Cell LineQueuine Deficiency Effect on Mitochondrial Function
HeLa CellsIncreased proton leak, decreased ATP synthesis
HepG2 CellsIncreased sensitivity to arsenite-induced mitochondrial toxicity

Table 3: Impact of Queuine Deficiency on Mitochondrial Bioenergetics in Human Cell Lines.[8]

AnalyteConcentration Range in Healthy Human Plasma (µM)
Queuine (q)0.0068 (male) - 0.0080 (female)
This compound (Q)Not detected

Table 4: Free Queuine and this compound Levels in Human Plasma.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections outline key experimental protocols.

Quantification of this compound in Biological Samples by LC-MS/MS

This method allows for the sensitive and specific quantification of free queuine and this compound.

1. Sample Preparation (Human Plasma):

  • Collect blood in EDTA tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

2. Solid-Phase Extraction:

  • Use Bond Elut PBA (phenylboronic acid) cartridges for extraction.

  • Condition the cartridge with methanol (B129727) and then equilibration buffer.

  • Load the plasma sample.

  • Wash the cartridge to remove interfering substances.

  • Elute queuine and this compound with an appropriate solvent.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for queuine and this compound.

  • Quantification: Use a standard curve with known concentrations of queuine and this compound for absolute quantification.[14]

Analysis of this compound-tRNA Modification by APB Northern Blot

This protocol allows for the separation and quantification of this compound-modified tRNA from its unmodified counterpart.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

2. Acryloylaminophenylboronic Acid (APB) Polyacrylamide Gel Electrophoresis:

  • Prepare a polyacrylamide gel containing APB. The cis-diol group in this compound interacts with the boronic acid, retarding the migration of Q-modified tRNA.

  • Denature RNA samples and run on the APB gel.

3. Northern Blotting:

  • Transfer the separated RNA from the gel to a nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Hybridize the membrane with a labeled probe specific to the tRNA of interest (e.g., tRNA-Asp, tRNA-His).

  • Detect the probe signal using appropriate imaging equipment.

4. Quantification:

  • Measure the signal intensity of the bands corresponding to the modified (slower migrating) and unmodified (faster migrating) tRNA.

  • Calculate the percentage of this compound modification.[15]

Queuine-Deficient Mouse Model

This in vivo model is essential for studying the systemic effects of this compound deficiency.

1. Animal Model:

  • Use germ-free mice to eliminate the contribution of gut microbiota as a source of queuine.

2. Diet:

  • Feed mice a chemically defined diet.

  • For the control group, the diet should contain both tyrosine and queuine.

  • For the experimental group, provide a diet deficient in queuine and potentially tyrosine, depending on the research question.[3][16]

3. Monitoring:

  • Monitor the health, body weight, and behavior of the mice daily.

  • Collect tissue and blood samples at the end of the experiment for analysis of this compound levels, protein expression, and physiological parameters.

Signaling and Functional Roles of this compound

This compound's influence extends beyond basic protein synthesis, impacting cellular stress responses and mitochondrial function.

This compound in Cellular Stress Response

This compound modification levels are dynamic and can change in response to cellular stress. For example, under oxidative stress, this compound levels can increase, which may help to reprogram translation to favor the synthesis of stress-response proteins.[6] this compound modification also protects tRNAs from stress-induced cleavage by ribonucleases like angiogenin.[17]

G Oxidative_Stress Oxidative Stress Q_levels Increased this compound Modification Oxidative_Stress->Q_levels tRNA_stability Increased tRNA Stability Q_levels->tRNA_stability Protection from cleavage Translation_reprogramming Translational Reprogramming Q_levels->Translation_reprogramming Cell_survival Enhanced Cell Survival tRNA_stability->Cell_survival Stress_proteins Synthesis of Stress Response Proteins Translation_reprogramming->Stress_proteins Stress_proteins->Cell_survival

Figure 3: Role of this compound in the cellular stress response.

This compound and Mitochondrial Function

This compound modification is also found in mitochondrial tRNAs and is important for mitochondrial health.[8] Deficiency in this compound can lead to impaired mitochondrial translation, increased reactive oxygen species (ROS) production, and a shift towards a Warburg-like metabolism, characterized by increased glycolysis even in the presence of oxygen.[8] Supplementation with queuine has been shown to rescue mitochondrial dysfunction in cells with certain mitochondrial tRNA mutations.[18]

G This compound Adequate this compound Levels Mito_tRNA Q-modified Mitochondrial tRNA This compound->Mito_tRNA Mito_translation Efficient Mitochondrial Translation Mito_tRNA->Mito_translation ETC Optimal Electron Transport Chain Function Mito_translation->ETC ATP Normal ATP Production ETC->ATP ROS Low ROS Production ETC->ROS

References

Identification of the Human Queuosine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The modified nucleoside Queuosine (Q) is a critical component of transfer RNAs (tRNAs) that enhances the fidelity and efficiency of protein translation.[1] Humans cannot synthesize the precursor, queuine (B138834) (q), de novo and must acquire it from their diet and gut microbiome.[2][3] For decades, the specific mechanism for the cellular uptake of queuine and this compound remained elusive.[1][2] This document details the seminal research that identified the solute carrier family member SLC35F2 as the primary and high-specificity transporter for both queuine and this compound in humans.[1][2][4] This discovery has significant implications for understanding a range of pathophysiological conditions, including neurological disorders and cancer.[1][4]

The Challenge: An Elusive Transporter

Queuine is salvaged from the gut and distributed to various tissues, where it is incorporated into the wobble position of tRNAs for specific amino acids (histidine, tyrosine, aspartate, and asparagine).[1][2] Early studies hinted at a selective, mitogenically regulated transporter, but its molecular identity was unknown.[1][2] The absence of this key molecular player hampered a deeper understanding of how intracellular queuine and this compound levels are maintained and the consequences of their deficiency.

The Breakthrough: A Multi-pronged Approach

The identification of SLC35F2 was the culmination of a systematic investigation that combined bioinformatics, genetic validation across species, and detailed biochemical characterization in human cells.[1][2][4]

The logical flow of the research leading to the identification and validation of SLC35F2 is outlined below.

G cluster_discovery Discovery Phase cluster_human_validation Human Cell Validation cluster_characterization Biochemical Characterization bioinformatics Cross-species bioinformatic search genetic_validation_sp Genetic validation in S. pombe bioinformatics->genetic_validation_sp genetic_validation_tb Genetic validation in T. brucei bioinformatics->genetic_validation_tb gene_disruption SLC35F2 gene disruption in HeLa cells genetic_validation_sp->gene_disruption genetic_validation_tb->gene_disruption transport_assays [3H]-queuine uptake assays gene_disruption->transport_assays northern_blot APB Northern blot for Q-modified tRNA gene_disruption->northern_blot localization Immunofluorescence for protein localization gene_disruption->localization kinetic_analysis Kinetic analysis (Km) transport_assays->kinetic_analysis competition_assays Competition uptake studies transport_assays->competition_assays northern_blot->kinetic_analysis

Caption: Logical workflow for the identification and validation of SLC35F2.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that confirmed SLC35F2 as the human this compound transporter.

  • Objective: To determine if SLC35F2 is essential for this compound uptake in human cells.

  • Cell Line: Human HeLa cells.

  • Methodology:

    • CRISPR-Cas9 technology was employed to generate SLC35F2 knockout (KO) cell lines.

    • Candidate KO clones were isolated and cultured.

    • Cells (Wild-Type and KO clones) were incubated with either 25 nM this compound (Q) or 25 nM queuine (q) for 6 hours.

    • Total RNA was extracted from the cells.

    • The Q-modification status of tRNAHis was analyzed by Acryloyl-aminophenylboronic acid (APB) Northern blotting. This technique separates Q-modified tRNA from unmodified tRNA, as the boronic acid moiety binds to the diol group of this compound.

  • Objective: To quantify the uptake of queuine and this compound and determine the kinetic parameters of transport.

  • Methodology:

    • Wild-Type and SLC35F2-KO HeLa cells were seeded in 24-well plates.

    • Cells were incubated with varying concentrations of [3H]-labeled queuine.

    • Uptake was stopped at specific time points by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Cells were lysed, and the incorporated radioactivity was measured using a scintillation counter.

    • Kinetic parameters (Km and Vmax) were determined by fitting the uptake data to the Michaelis-Menten equation.

  • Objective: To assess the specificity of SLC35F2 for queuine and this compound.

  • Methodology:

    • HeLa cells were incubated with a fixed concentration of [3H]-queuine.

    • Simultaneously, cells were exposed to a large excess (e.g., 100-fold molar excess) of unlabeled potential competitors, including canonical ribonucleosides (adenosine, guanosine, cytidine, uridine) and ribonucleobases.

    • The uptake of [3H]-queuine was measured as described above. A significant reduction in radiolabel uptake in the presence of an unlabeled compound indicates competition for the same transporter.

  • Objective: To determine the subcellular localization of the SLC35F2 protein.

  • Methodology:

    • An epitope-tagged (e.g., HA-tag) version of SLC35F2 was ectopically expressed in HeLa cells.

    • Cells were fixed and permeabilized.

    • The tagged SLC35F2 protein was detected using a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.

    • Cells were co-stained with markers for specific organelles, such as the Golgi apparatus and the plasma membrane.

    • Images were acquired using confocal microscopy to visualize the protein's location.

Quantitative Data Summary

The functional characterization of SLC35F2 yielded precise kinetic parameters for queuine and this compound transport.

Cell TypeSubstrateTransporter(s)Km (nM)Notes
HeLa (Wild-Type) Queuine (q)SLC35F2 (High-affinity) & Unknown (Low-affinity)67 & 259Demonstrates two distinct transport systems for the queuine base.[1][2]
HeLa (Wild-Type) This compound (Q)SLC35F2174SLC35F2 appears to be the sole transporter for the this compound nucleoside.[1][2]
HeLa (SLC35F2-KO) Queuine (q)Unknown (Low-affinity)259The high-affinity component of queuine transport is lost upon SLC35F2 knockout.[1][2]
HeLa (SLC35F2-KO) This compound (Q)NoneN/ATransport of this compound is completely abrogated, confirming SLC35F2 as the sole transporter.[1]

Key Findings and Their Implications

The identification of SLC35F2 as the human this compound transporter represents a landmark discovery with far-reaching implications.

The research definitively established that SLC35F2 is a high-specificity transporter for both queuine and its nucleoside form, this compound.[1][4] It functions as the sole transporter for this compound and the primary high-affinity transporter for queuine in human HeLa cells.[1][2] Competition assays confirmed that SLC35F2 does not transport other canonical nucleosides or bases, highlighting its specificity.[1][4] Immunofluorescence studies revealed that SLC35F2 localizes to the cell membrane and the Golgi apparatus, consistent with its role in nutrient import and intracellular trafficking.[1][2]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Queuine_ext Queuine (q) SLC35F2 SLC35F2 Transporter Queuine_ext->SLC35F2 Queuosine_ext This compound (Q) Queuosine_ext->SLC35F2 Queuine_int Queuine (q) SLC35F2->Queuine_int Queuosine_int This compound (Q) SLC35F2->Queuosine_int tRNA_mod tRNA Modification (TGT enzyme complex) Queuine_int->tRNA_mod

Caption: Cellular uptake pathway for queuine and this compound via SLC35F2.

The discovery that SLC35F2, a known oncogene, is the primary transporter for queuine and this compound provides a crucial link between nutrient uptake and cancer biology.[1][4] This finding opens new avenues for therapeutic intervention.

  • Cancer Therapeutics: Targeting SLC35F2 could potentially starve cancer cells of this compound, a nutrient that may be critical for their rapid proliferation and survival.

  • Neurological Disorders: Given the role of this compound in neurological function, understanding its transport mechanism is vital for investigating and potentially treating related disorders.[1]

  • Microbiome-Host Interaction: SLC35F2 is a key mediator of the interaction between the gut microbiome (which produces queuine) and human physiology, influencing the translatome in response to microbial signals.[3]

This foundational work provides the necessary tools and molecular identity to explore the regulation of this compound homeostasis and its impact on human health and disease.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Queuosine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNA-Asp, -Asn, -His, and -Tyr).[1][2][3] This complex modification is synthesized de novo by bacteria, while eukaryotes salvage queuine, the base of this compound, from their diet and gut microbiota.[1][2][3] The presence of this compound in tRNA is crucial for translational fidelity and efficiency.[3][4] Given its role in protein synthesis and its link to the microbiome, the accurate detection and quantification of this compound in tRNA are of significant interest in various research fields, including molecular biology, cancer research, and drug development.

These application notes provide detailed protocols for several established and emerging methods for the analysis of this compound in tRNA.

Methods for this compound Detection and Quantification

Several methods are available for the detection and quantification of this compound in tRNA, each with its own advantages and limitations. The choice of method often depends on the specific research question, the required throughput, and the available instrumentation.

1. Acryloylaminophenyl Boronic Acid (APB) Gel Electrophoresis and Northern Blotting

This method is based on the interaction between the cis-diol group in the cyclopentenediol moiety of this compound and boronic acid co-polymerized in a polyacrylamide gel.[5] This interaction retards the migration of Q-modified tRNA during electrophoresis, allowing for its separation from the unmodified counterpart.[5] Subsequent Northern blotting with a probe specific to the tRNA of interest allows for the quantification of the modified and unmodified species.

Experimental Protocol:

  • RNA Extraction: Isolate total RNA or small RNA from the biological sample of interest using a standard protocol, such as TRIzol extraction followed by isopropanol (B130326) precipitation.

  • APB Gel Preparation:

    • Prepare a 10% acrylamide:bis-acrylamide (19:1) solution containing 8 M urea (B33335) and 0.5x TBE buffer.

    • Add N-acryloyl-3-aminophenylboronic acid (APB) to a final concentration of 0.5 mg/mL.

    • Add ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) to initiate polymerization.

    • Pour the gel and allow it to polymerize completely.

  • Electrophoresis:

    • Resuspend RNA samples in a loading buffer containing formamide.

    • Denature the RNA by heating at 65°C for 5 minutes.

    • Load the samples onto the APB gel.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Northern Blotting:

    • Transfer the separated RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.

    • UV-crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in a suitable hybridization buffer.

    • Hybridize the membrane with a labeled (e.g., DIG-labeled or radiolabeled) probe specific for the tRNA of interest overnight at an appropriate temperature.

    • Wash the membrane to remove unbound probe.

    • Detect the signal using an appropriate detection method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radiolabeled probes).

  • Quantification:

    • Quantify the band intensities for the Q-modified and unmodified tRNA species using densitometry software.

    • Calculate the percentage of Q-modification.

Data Presentation:

SampleUnmodified tRNA (Intensity)Q-modified tRNA (Intensity)% Q-modification
Control15000500025%
Treatment 180001200060%
Treatment 218000200010%

Workflow Diagram:

APB_Northern_Blot cluster_gel APB Gel Electrophoresis cluster_blot Northern Blotting cluster_analysis Data Analysis rna_extraction RNA Extraction apb_gel APB Gel Electrophoresis rna_extraction->apb_gel Load RNA transfer Transfer to Membrane apb_gel->transfer hybridization Probe Hybridization transfer->hybridization detection Signal Detection hybridization->detection quantification Quantification detection->quantification

Caption: Workflow for this compound detection by APB Northern Blot.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and accurate method for the absolute quantification of this compound.[5] This technique involves the enzymatic digestion of tRNA into individual nucleosides, followed by their separation using liquid chromatography and detection by mass spectrometry.

Experimental Protocol:

  • tRNA Isolation and Digestion:

    • Isolate total tRNA from the biological sample.

    • Digest the tRNA to single nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.

  • LC-MS Analysis:

    • Inject the nucleoside mixture into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Separate the nucleosides using a suitable column (e.g., a C18 column) and a gradient of solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid).

    • Detect the nucleosides using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

    • Normalize the this compound amount to the amount of a canonical nucleoside (e.g., adenosine) to account for variations in sample loading.

Data Presentation:

SampleThis compound (pmol)Adenosine (pmol)Q/A ratio
Control1.21200.010
Treatment 12.51150.022
Treatment 20.51250.004

Workflow Diagram:

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Data Quantification tRNA_isolation tRNA Isolation digestion Enzymatic Digestion tRNA_isolation->digestion lc_separation LC Separation digestion->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound quantification by LC-MS.

3. Periodate-Dependent Analysis of this compound and Sulfur Modification Sequencing (PAQS-seq)

PAQS-seq is a high-throughput sequencing method that enables the detection and semi-quantification of this compound at single-base resolution.[2][3] The method relies on the chemical oxidation of the cis-diol group of this compound by periodate (B1199274), which leads to specific deletion signatures in the reverse transcription step during library preparation for next-generation sequencing.[2][3][6]

Experimental Protocol:

  • RNA Extraction: Isolate total RNA from the biological sample.

  • Periodate Treatment:

    • Treat the RNA with sodium periodate to oxidize the cis-diol groups of this compound.

    • Quench the reaction and purify the RNA.

  • Library Preparation:

    • Prepare a sequencing library from the periodate-treated RNA using a protocol for tRNA sequencing (e.g., by ligating adapters to the 3' and 5' ends).

    • During the reverse transcription step, the oxidized this compound will cause the reverse transcriptase to stall or skip, resulting in a deletion at that position in the cDNA.

  • Next-Generation Sequencing:

    • Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference tRNA database.

    • Analyze the frequency of deletions at the wobble position (position 34) of Q-tRNAs.

    • The deletion frequency is proportional to the level of this compound modification.

Data Presentation:

tRNASampleDeletion Frequency at position 34
tRNA-AspControl0.15
tRNA-AspTreatment 10.45
tRNA-HisControl0.20
tRNA-HisTreatment 10.55

Workflow Diagram:

PAQS_seq_Workflow cluster_prep Sample Preparation cluster_seq Sequencing cluster_analysis Data Analysis rna_extraction RNA Extraction periodate_treatment Periodate Treatment rna_extraction->periodate_treatment library_prep Library Preparation periodate_treatment->library_prep ngs Next-Gen Sequencing library_prep->ngs data_analysis Deletion Analysis ngs->data_analysis

Caption: Workflow for PAQS-seq.

4. Direct RNA Sequencing (Nanopore)

Direct RNA sequencing using nanopore technology is a cutting-edge method that allows for the direct detection of RNA modifications, including this compound, without the need for reverse transcription or amplification.[1][4] As the RNA molecule passes through a nanopore, the changes in the ionic current are measured. Modified bases produce a distinct electrical signal compared to their unmodified counterparts, allowing for their identification.

Experimental Protocol:

  • RNA Extraction: Isolate total RNA or poly(A)-tailed RNA from the biological sample. For tRNA, a specific library preparation protocol is required.

  • Library Preparation:

    • Ligate a motor protein and a sequencing adapter to one end of the RNA molecules. For tRNA, this may involve a 3' adapter ligation followed by a 5' adapter ligation.

  • Nanopore Sequencing:

    • Load the prepared library onto a nanopore flow cell.

    • Run the sequencing experiment.

  • Data Analysis:

    • Basecall the raw electrical signal data to generate RNA sequences.

    • Use specialized software to analyze the raw signal data and identify deviations that correspond to RNA modifications.

    • Compare the signals from a sample of interest to a control sample lacking the modification (e.g., an in vitro transcribed tRNA) to identify and quantify this compound.

Data Presentation:

Quantitative data from direct RNA sequencing is often presented as the stoichiometry of modification at a specific site.

tRNASampleThis compound Stoichiometry
tRNA-TyrControl0.30
tRNA-TyrTreatment 10.75
tRNA-AsnControl0.40
tRNA-AsnTreatment 10.85

Logical Relationship Diagram:

Nanopore_Logic cluster_principle Detection Principle cluster_analysis Modification Identification rna_through_pore RNA passes through Nanopore current_disruption Ionic Current Disruption rna_through_pore->current_disruption signal_detection Electrical Signal Detection current_disruption->signal_detection unmodified_signal Unmodified Base Signal signal_detection->unmodified_signal modified_signal Modified Base Signal (this compound) signal_detection->modified_signal signal_comparison Signal Comparison unmodified_signal->signal_comparison modified_signal->signal_comparison quantification Quantification of Modification signal_comparison->quantification

Caption: Principle of this compound detection by Nanopore sequencing.

References

Application Notes and Protocols for Mass Spectrometry-Based Queuosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified 7-deaza-guanosine nucleoside found in the anticodon loop of specific transfer RNAs (tRNAs) in both prokaryotes and eukaryotes. Unlike the canonical nucleosides, this compound is not synthesized by eukaryotes and must be obtained from the diet or gut microbiota, highlighting its role as a micronutrient. The modification of tRNA with this compound, occurring at the wobble position 34, plays a crucial role in regulating translational efficiency and fidelity.[1] Given its impact on protein synthesis and its link to the microbiome, there is growing interest in the accurate quantification of both free this compound (and its base, queuine) in biological fluids and the extent of this compound modification in tRNA. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of this compound.[2][3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in two primary forms: free queuine (B138834) and this compound in plasma, and this compound within tRNA from biological samples.

Analysis of Free Queuine and this compound in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of free queuine (q) and this compound (Q) in human plasma. This method is particularly relevant for nutritional and physiological studies.[2][3][5][6]

Experimental Workflow for Free Queuine and this compound Analysis

Free_Queuosine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample SPE Solid-Phase Extraction (Bond Elut PBA) Plasma->SPE Load sample Elution Elution of Analytes SPE->Elution Wash & Elute LC Reverse-Phase HPLC (C18 column) Elution->LC Inject MS Triple Quadrupole MS (Positive ESI, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for the analysis of free queuine and this compound.

Detailed Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE) [2][3][5][6]

  • Materials: Bond Elut PBA (phenylboronic acid) 1cc SPE cartridges.

  • Procedure:

    • Mix 500 µL of human plasma with 500 µL of 1M ammonia (B1221849) solution (pH 11.35).

    • Condition the SPE cartridge with 1 mL of acetonitrile-water (3:7, v/v) containing 1% formic acid.

    • Equilibrate the cartridge with 1 mL of 1M ammonia solution (pH 11.35).

    • Load the diluted plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% acetonitrile (B52724) at pH 11.35.

    • Elute the analytes with acetonitrile-water (3:7, v/v) containing 5% methanol (B129727) and 1% formic acid.

2. Liquid Chromatography [7]

  • System: AB SCIEX ExionLC system or equivalent.

  • Column: Waters XSelect HSS T3 (100 × 4.6 mm, 3.5 µm).

  • Column Temperature: 45°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A suitable gradient should be optimized to ensure separation from matrix components.

3. Mass Spectrometry [7]

  • System: AB SCIEX Triple Quad 5500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 650 L/h

    • Cone Voltage: 30 V

  • MRM Transitions: Note: The precursor ion for this compound ([M+H]+) is calculated based on its molecular formula C17H24N5O7 (MW = 414.40 g/mol ). The product ion is based on published fragmentation data.[4] A second, qualifying transition should be determined during method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Queuine (q)To be determined empiricallyTo be determined empirically-
This compound (Q)415.4163.1Quantifier

4. Quantification

  • A calibration curve is generated using a surrogate matrix (e.g., PBS with 4% BSA) spiked with known concentrations of queuine and this compound standards.[2][3][5][6]

  • The concentration range for the calibration curve is typically from 0.3 nM to 1 µM.[3]

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the analysis of free queuine and this compound.[2][3][5][6]

ParameterQueuine (q)This compound (Q)
Linearity Range 0.3 nM - 1 µM0.3 nM - 1 µM
Correlation Coefficient (r²) 0.9970.998
Limit of Detection (LOD) 0.1 nM0.1 nM
Limit of Quantification (LOQ) 0.3 nM0.3 nM
Accuracy (% Recovery) 100.39% - 119.48%103.91% - 125.71%
Precision (%CV) < 12.24% (intra-day)< 15.68% (inter-day)
Extraction Recovery 82%71%

Analysis of this compound in tRNA

This protocol outlines a general method for the quantification of this compound in tRNA, which is essential for studying the functional implications of this modification in translation. The method involves the isolation of tRNA, enzymatic hydrolysis to constituent nucleosides, and subsequent analysis by LC-MS/MS.

Experimental Workflow for tRNA-Queuosine Analysis

tRNA_Queuosine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cells Biological Sample (Cells or Tissue) RNA_iso Total RNA Isolation Cells->RNA_iso tRNA_pur tRNA Purification (e.g., HPLC) RNA_iso->tRNA_pur Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_pur->Hydrolysis LC Reverse-Phase HPLC Hydrolysis->LC Inject MS Triple Quadrupole MS (Dynamic MRM) LC->MS Data Data Acquisition MS->Data Quant Relative or Absolute Quantification Data->Quant

Caption: Workflow for the analysis of this compound in tRNA.

Detailed Experimental Protocol

1. tRNA Isolation and Purification

  • Isolate total RNA from cells or tissues using a standard method (e.g., Trizol).

  • Purify tRNA from the total RNA pool. This can be achieved through methods like HPLC, which allows for the separation of tRNA from other RNA species.

2. Enzymatic Hydrolysis of tRNA

  • Materials: Nuclease P1, snake venom phosphodiesterase, benzonase.

  • Procedure:

    • To approximately 1-5 µg of purified tRNA, add a cocktail of nucleases. A typical mixture includes:

      • Nuclease P1

      • Snake venom phosphodiesterase

      • Benzonase

    • The digestion is typically carried out overnight at 37°C in a suitable buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 7.5).

3. Liquid Chromatography

  • The chromatographic conditions are similar to those for free this compound analysis, employing a reverse-phase C18 column and a gradient of water and acetonitrile with a formic acid modifier. The gradient should be optimized to resolve the various modified and unmodified nucleosides present in the tRNA digest.

4. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ion Source: ESI in positive mode.

  • Analysis Mode: Dynamic Multiple Reaction Monitoring (DMRM) is recommended. This mode schedules the monitoring of specific MRM transitions only around the expected retention time of the analyte, which increases the sensitivity and allows for the quantification of a larger number of modified nucleosides in a single run.

  • MRM Transition for this compound:

    • Precursor Ion (m/z): 415.4

    • Product Ion (m/z): 163.1

5. Quantification

  • Relative Quantification: The abundance of this compound can be expressed relative to one of the canonical nucleosides (e.g., guanosine) to account for variations in sample amount.

  • Absolute Quantification: For absolute quantification, a stable isotope-labeled internal standard for this compound should be spiked into the sample prior to enzymatic digestion. This allows for the most accurate and precise measurement by correcting for any sample loss during preparation and variations in ionization efficiency.

Quantitative Data Summary for tRNA Analysis

Quantitative data for tRNA-queuosine analysis is less standardized in the literature compared to free this compound. The performance of the assay will depend on the specific instrumentation and methodology used. However, the use of LC-MS/MS allows for the detection of this compound from microgram quantities of total RNA.

ParameterTypical PerformanceNotes
Sample Requirement Several micrograms of tRNA-
Sensitivity Low femtomole rangeHighly dependent on the instrument and method.
Quantification Relative or absolute (with stable isotope standard)-

Signaling Pathways and Logical Relationships

The availability of queuine, derived from the gut microbiome and diet, is a prerequisite for the incorporation of this compound into tRNA in eukaryotes. This process is mediated by the tRNA-guanine transglycosylase (TGT) enzyme complex. This relationship highlights a direct link between the microbiome and the host's translational machinery.

Queuosine_Pathway cluster_source Source cluster_host Host Cell Microbiome Gut Microbiome Queuine Queuine (q) Microbiome->Queuine Diet Diet Diet->Queuine TGT TGT enzyme complex Queuine->TGT tRNA_G tRNA with Guanine at wobble position tRNA_G->TGT tRNA_Q This compound-modified tRNA (Q-tRNA) TGT->tRNA_Q incorporation Translation Protein Translation (Efficiency & Fidelity) tRNA_Q->Translation modulates

Caption: The pathway from dietary/microbiome sources of queuine to the modulation of protein translation.

Conclusion

The LC-MS/MS methods detailed in this document provide robust and sensitive protocols for the quantification of this compound in both its free form in plasma and as a modification in tRNA. The choice of protocol will depend on the specific research question, with the analysis of free queuine and this compound being particularly suited for studies on nutrition and bioavailability, while the analysis of tRNA-queuosine is critical for investigating the functional consequences of this modification on translation and cellular physiology. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

References

HPLC-based methods for separating Queuosine from other nucleosides.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC-Based Separation of Queuosine

Introduction

This compound (Q) is a hypermodified guanosine (B1672433) analog found at the wobble position (position 34) in the anticodon loop of specific transfer RNAs (tRNAs), including those for asparagine, aspartic acid, histidine, and tyrosine.[1][2] This complex modification plays a crucial role in regulating the speed and fidelity of protein translation.[3] Unlike the canonical nucleosides, this compound is not synthesized by eukaryotes and must be obtained from the diet or gut microbiome, making it a molecule of significant interest in microbiology, nutrition, and disease research.[2][4]

The analysis and quantification of this compound levels often require its separation from a complex mixture of other canonical and modified nucleosides. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5] This document provides detailed protocols for the separation of this compound from other nucleosides using Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), tailored for researchers, scientists, and drug development professionals.

Principle of Separation

The primary challenge in this compound analysis is its separation from structurally similar nucleosides. The choice of HPLC method depends on the physicochemical properties of the target molecules.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method for nucleoside analysis.[5] It utilizes a nonpolar stationary phase (e.g., C18 or C30) and a polar mobile phase.[5] Separation is based on hydrophobicity; more polar nucleosides elute first, while more nonpolar (hydrophobic) nucleosides are retained longer. This compound, being a large, hypermodified nucleoside, is generally more hydrophobic than its precursor guanosine and is well-retained on RP columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds that show poor retention in RP-HPLC.[6][7] It employs a hydrophilic stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent and a small amount of aqueous buffer.[7] In HILIC, the elution order is typically the reverse of RP-HPLC, with the most polar compounds being retained the longest.[7]

Experimental Protocols

Protocol 1: Sample Preparation - tRNA Extraction and Enzymatic Digestion

To analyze this compound, it must first be released from the tRNA backbone. This is achieved by enzymatic digestion of purified tRNA.

Materials:

  • Biological sample (cells or tissues)

  • tRNA purification kit (or reagents for phenol-chloroform extraction)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP)

  • Reaction buffers (e.g., 20 mM HEPES, pH 7.0; 10 mM Ammonium Acetate, pH 5.3)

  • Ultrapure water

  • Centrifugal filters (e.g., 0.22 µm)

Procedure:

  • tRNA Isolation: Isolate total tRNA from the biological sample using a commercial kit or a standard protocol like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Nuclease P1 Digestion:

    • Resuspend 1-10 µg of purified tRNA in a suitable reaction buffer (e.g., 10 mM Ammonium Acetate, pH 5.3).

    • Add 1-2 units of Nuclease P1.

    • Incubate the mixture at 37°C for 2 to 16 hours.[5] This step digests the tRNA into 5'-mononucleotides.

  • Dephosphorylation:

    • Adjust the pH of the reaction mixture to ~8.0 using a suitable buffer (e.g., Tris-HCl).

    • Add 1-2 units of Alkaline Phosphatase (BAP or CIP).

    • Incubate at 37°C for 2 hours.[5] This step removes the 5'-phosphate group, yielding nucleosides.

  • Sample Cleanup:

    • Terminate the reaction by heating or by adding a compatible organic solvent.

    • Centrifuge the sample to pellet the enzymes.

    • Filter the supernatant through a 0.22 µm centrifugal filter to remove any remaining particulates before HPLC injection.[8]

Protocol 2: RP-HPLC Separation of this compound

This protocol is a general method for separating this compound and other nucleosides using a C18 column.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard analytical HPLC with UV detector
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)[9]
Mobile Phase A 50 mM Phosphate Buffer (pH 5.8) or 10 mM Ammonium Acetate (pH 5.3)[9]
Mobile Phase B Acetonitrile or Methanol[9]
Gradient Elution 0-5 min: 0% B; 5-25 min: 0-20% B; 25-30 min: 20-0% B (return to initial)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40°C[9]
Detection UV Absorbance at 254 nm or 260 nm[8][9]
Injection Volume 10 - 20 µL
Protocol 3: HILIC Separation of Nucleosides

This protocol is an alternative for analyzing highly polar nucleosides.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard analytical HPLC with UV detector
Column HILIC Column (e.g., HALO Penta-HILIC, 3.0 x 75 mm, 2.7 µm)[10]
Mobile Phase A Acetonitrile[10]
Mobile Phase B 50 mM Ammonium Formate, pH 3.0[10]
Gradient Elution Start with a high percentage of Mobile Phase A (e.g., 95% A), then gradually increase Mobile Phase B to elute compounds.
Flow Rate 0.5 - 0.8 mL/min[10]
Column Temperature 30°C[10]
Detection UV Absorbance at 254 nm or 260 nm
Injection Volume 5 - 10 µL

Data Presentation

Retention times are highly dependent on the specific HPLC system, column chemistry, and mobile phase conditions. The table below provides a representative elution order for this compound and canonical nucleosides.

Table 1: Representative Elution Order of Nucleosides in HPLC

NucleosideRP-HPLC (C18) Elution OrderHILIC Elution OrderRationale
Cytidine (C) 1 (Most Polar)4 (Least Polar Interaction)Highly polar, weakly retained by nonpolar C18 phase.
Uridine (U) 23More polar than purines.
Guanosine (G) 32Purine, less polar than pyrimidines.
Adenosine (A) 41 (Most Polar Interaction)Purine, generally the least polar of the canonicals in RP.
This compound (Q) 5 (Least Polar)(Variable, but early)Hypermodified structure increases its size and hydrophobicity, leading to strong retention on C18 columns.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Cells/Tissues) Purify tRNA Purification Sample->Purify Isolate Digest Enzymatic Digestion (Nuclease P1 + AP) Purify->Digest Digest to Nucleosides Inject HPLC Injection Digest->Inject Separate Chromatographic Separation (RP-HPLC or HILIC) Inject->Separate Detect UV Detection (254/260 nm) Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: General experimental workflow for the analysis of this compound.

Caption: Decision tree for selecting the appropriate HPLC method.

References

Developing Cell Culture Models for Studying Queuosine Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found in the wobble position of tRNAs for the amino acids tyrosine, histidine, asparagine, and aspartic acid.[1][2] While bacteria can synthesize queuine (B138834), the precursor to this compound, de novo, eukaryotes are dependent on uptake from the diet and gut microbiota, making it a crucial micronutrient.[3][4] The absence or reduction of this compound in tRNA, known as this compound deficiency or hypomodification, has been linked to a variety of cellular dysfunctions, including altered protein translation, increased oxidative stress, and metabolic reprogramming.[5][6][7] Notably, this compound deficiency is frequently observed in cancer cells and has been associated with tumor progression.[4]

These application notes provide a comprehensive guide for developing and characterizing cell culture models of this compound deficiency. The detailed protocols herein will enable researchers to investigate the molecular consequences of this deficiency and to screen for therapeutic agents that may target this compound-dependent pathways.

Methods for Developing this compound-Deficient Cell Culture Models

There are two primary strategies for generating cell culture models of this compound deficiency: nutritional deprivation and genetic modification.

  • Nutritional Deprivation: This method involves culturing cells in a medium that lacks queuine. This is the most straightforward approach to induce a global this compound deficiency.

  • Genetic Modification (CRISPR/Cas9): For a more permanent and complete knockout of this compound biosynthesis, the gene encoding a key enzyme in the pathway, Queuine tRNA-ribosyltransferase 1 (QTRT1) , can be knocked out using CRISPR/Cas9 technology. QTRT1 is the catalytic subunit of the tRNA-guanine transglycosylase that incorporates queuine into tRNA.[8]

Data Presentation

The following tables summarize quantitative data on the effects of this compound deficiency from various studies.

Table 1: Effects of this compound Deficiency on Cell Proliferation

Cell LineMethod of DeficiencyObservationFold Change (Deficient vs. Control)Reference
MCF7QTRT1 KnockoutDecreased cell proliferation~0.6[8]
MDA-MB-231QTRT1 KnockdownDecreased cell proliferation~0.7[9]
HeLaQueuine-deficient mediumNo significant change in proliferation~1.0[10]
Caco-2 BBEQTRT1 KnockdownDecreased cell proliferationNot specified[11]

Table 2: Impact of this compound Deficiency on Protein Synthesis

Cell ModelMethod of DeficiencyKey FindingQuantitative ChangeReference
HeLa CellsQueuine-deficient mediumSlower translation of Q-decoded codonsIncreased ribosome density at specific codons[12]
Germ-free miceQueuine-deficient dietReduced levels of ribosomes in translationSignificant reduction[13]
E. colitgt mutant (Q-deficient)40% faster rate of protein synthesis1.4-fold increase[14]

Table 3: Oxidative Stress Markers in this compound Deficiency

Cell/Organism ModelMethod of DeficiencyOxidative Stress MarkerObservationReference
E. colitgt mutantReactive Oxygen Species (ROS)Slightly elevated levels[5][15]
E. colitgt mutantSensitivity to H₂O₂ and paraquatIncreased sensitivity[5]
Entamoeba histolyticaQueuine deficiencyResistance to Oxidative StressDecreased resistance[7]
Human HepG2 cellsQueuine-deficient mediumTetrahydrobiopterin (BH4) oxidationIncreased oxidation[16]

Experimental Protocols

Protocol 1: Induction of this compound Deficiency by Nutritional Deprivation

This protocol describes how to induce this compound deficiency by culturing mammalian cells in a queuine-deficient medium.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS) or Dialyzed Fetal Bovine Serum (dFBS)[11]

  • Queuine solution (optional, for rescue experiments)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in their standard growth medium (containing FBS) and allow them to attach and reach approximately 50-60% confluency.

  • Media Exchange:

    • This compound-deficient condition: Aspirate the standard growth medium and wash the cells once with sterile Phosphate Buffered Saline (PBS). Add pre-warmed queuine-deficient medium (DMEM supplemented with 10% HS or dFBS).

    • Control condition: Aspirate the standard growth medium and replace it with fresh, pre-warmed standard growth medium (containing FBS).

    • Rescue condition (optional): To the queuine-deficient medium, add a final concentration of 1 µM queuine.

  • Incubation: Culture the cells for a desired period to allow for the depletion of intracellular queuine and this compound-modified tRNAs. This can range from a few days to several passages, depending on the cell line and the desired level of deficiency.

  • Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis as described in Protocols 4-7.

Protocol 2: Generation of QTRT1 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general workflow for creating a stable QTRT1 knockout cell line.

Materials:

  • Mammalian cell line of choice

  • Lentiviral vector system for CRISPR/Cas9 (e.g., lentiCRISPRv2)

  • sgRNA targeting QTRT1 (design using online tools)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • Polybrene

  • 96-well plates for single-cell cloning

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the QTRT1 gene using a CRISPR design tool.

    • Synthesize and clone the sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids.

    • Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduction:

    • Seed the target cells and allow them to attach.

    • Transduce the cells with the lentivirus in the presence of polybrene.

  • Selection:

    • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning:

    • Once a stable population of resistant cells is established, perform single-cell cloning by serial dilution into 96-well plates.

  • Validation:

    • Expand the single-cell clones.

    • Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the QTRT1 gene.

    • Confirm the absence of QTRT1 protein expression by Western blot.

    • Verify the loss of this compound modification in tRNA using APB gel electrophoresis (Protocol 5).

Protocol 3: Quantification of this compound in tRNA by Acryloylaminophenylboronic Acid (APB) Gel Electrophoresis

This method separates this compound-modified tRNA from unmodified tRNA based on the interaction of the cis-diol group in this compound with the boronic acid in the gel.[4][17]

Materials:

  • Total RNA isolated from cells

  • Acryloylaminophenylboronic acid (APB)

  • Urea (B33335)

  • Acrylamide/Bis-acrylamide solution

  • TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS)

  • TEMED

  • RNA loading dye

  • Nylon membrane

  • Probe specific for a Q-family tRNA (e.g., tRNA-Asp)

  • Northern blotting reagents

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel containing 0.5% (w/v) APB and 7M urea in TBE buffer.

  • Sample Preparation: Deacylate total RNA by incubating in a basic buffer (e.g., 100 mM Tris-HCl, pH 9.0) at 37°C for 30 minutes. Mix the deacylated RNA with RNA loading dye.

  • Electrophoresis: Load the samples onto the APB gel and run the electrophoresis until the desired separation is achieved.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane.

    • Hybridize the membrane with a labeled probe specific for a tRNA that is normally modified with this compound (e.g., tRNA-Asp).

  • Detection: Detect the probe signal. This compound-modified tRNA will migrate slower than the unmodified tRNA, resulting in a band shift. The relative intensity of the shifted and unshifted bands can be used to quantify the percentage of this compound modification.

Protocol 4: Measurement of Global Protein Synthesis Rate using Puromycin Incorporation Assay (SUnSET)

This non-radioactive method measures the rate of global protein synthesis by detecting the incorporation of the antibiotic puromycin into nascent polypeptide chains.[5]

Materials:

  • Cultured cells

  • Puromycin solution

  • Protein lysis buffer

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Western blotting reagents and equipment

Procedure:

  • Puromycin Treatment: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with an anti-puromycin antibody.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal. The intensity of the signal, which corresponds to the amount of puromycin-incorporated proteins, is a measure of the global protein synthesis rate. Normalize the signal to a loading control (e.g., β-actin or total protein stain).

Protocol 5: Assessment of Cellular Oxidative Stress

This protocol describes the use of fluorescent probes to measure reactive oxygen species (ROS) levels.

Materials:

  • Cultured cells

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurement.

  • Probe Loading:

    • Remove the culture medium and wash the cells with warm PBS.

    • Incubate the cells with the ROS indicator (e.g., 10 µM H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Remove the probe-containing medium and wash the cells with PBS to remove any excess probe.

  • Measurement:

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm for DCF) or analyze the cells by flow cytometry.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of this compound-deficient cells to control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Queuosine_Biosynthesis_and_Function cluster_uptake Cellular Uptake cluster_modification tRNA Modification cluster_function Cellular Function Diet/Microbiota Diet/Microbiota Queuine Queuine Diet/Microbiota->Queuine provides QTRT1/2 QTRT1/QTRT2 (tRNA-guanine transglycosylase) Queuine->QTRT1/2 G-tRNA tRNA (Guanine) G-tRNA->QTRT1/2 Q-tRNA tRNA (this compound) Protein_Synthesis Protein Synthesis (Translation Fidelity and Efficiency) Q-tRNA->Protein_Synthesis Metabolism Cellular Metabolism Q-tRNA->Metabolism Stress_Response Oxidative Stress Response Q-tRNA->Stress_Response QTRT1/2->Q-tRNA incorporates CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Target QTRT1) Cloning 2. Cloning into Lentiviral Vector sgRNA_Design->Cloning Virus_Production 3. Lentivirus Production Cloning->Virus_Production Transduction 4. Transduction of Target Cells Virus_Production->Transduction Selection 5. Antibiotic Selection Transduction->Selection Single_Cell_Cloning 6. Single-Cell Cloning Selection->Single_Cell_Cloning Validation 7. Validation (Sequencing, WB, APB-Gel) Single_Cell_Cloning->Validation Queuosine_Deficiency_Effects Queuosine_Deficiency This compound Deficiency (Nutritional or Genetic) Altered_tRNA Hypomodified Q-family tRNAs Queuosine_Deficiency->Altered_tRNA Translation_Defects Altered Codon Translation Rate Altered_tRNA->Translation_Defects Metabolic_Shifts Metabolic Reprogramming Altered_tRNA->Metabolic_Shifts Oxidative_Stress Increased Oxidative Stress Altered_tRNA->Oxidative_Stress Cellular_Phenotypes Altered Proliferation, Stress Response, etc. Translation_Defects->Cellular_Phenotypes Metabolic_Shifts->Cellular_Phenotypes Oxidative_Stress->Cellular_Phenotypes

References

Application Notes and Protocols for Creating Animal Models for Queuosine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and analyzing animal models for the study of queuosine (Q) metabolism. This compound is a hypermodified nucleoside found in the anticodon of specific tRNAs, and its metabolism is crucial for translational fidelity and efficiency.[1] Animal models are indispensable tools for elucidating the physiological roles of this compound and for testing potential therapeutic interventions related to its metabolic pathways.

This document outlines protocols for two primary types of animal models: dietary-induced this compound deficiency and genetic knockout models. It also provides detailed methodologies for the analysis of these models.

Animal Models for this compound Metabolism Research

Two principal strategies are employed to create animal models with altered this compound metabolism: dietary manipulation and genetic modification.

Dietary-Induced this compound Deficiency Model

This model relies on the fact that mammals cannot synthesize queuine (B138834) (the base of this compound) de novo and must obtain it from their diet and gut microbiota.[1][2] By using germ-free mice and a specially formulated queuine-deficient diet, it is possible to create a state of this compound deficiency.

Experimental Workflow for Dietary-Induced this compound Deficiency

Dietary_Model_Workflow start Start: Germ-Free Mice diet Acclimatize to Queuine-Deficient Chemically Defined Diet start->diet maintenance Maintain on Diet for Extended Period (e.g., 4 weeks) diet->maintenance analysis Phenotypic and Metabolic Analysis maintenance->analysis end End: Data Acquisition analysis->end

Caption: Workflow for creating a dietary-induced this compound deficiency model.

Genetic Knockout Model: Qtrt1 Deficient Mice

The enzyme responsible for incorporating queuine into tRNA in eukaryotes is the queuine tRNA-ribosyltransferase (QTRT), a heterodimer of QTRT1 and QTRT2.[3] Knocking out the catalytic subunit, Qtrt1, results in a complete inability to synthesize this compound-modified tRNA.[4][5]

Experimental Workflow for Generating Qtrt1 Knockout Mice

Genetic_Model_Workflow design Design gRNAs Targeting Qtrt1 Exon crispr CRISPR/Cas9-mediated Zygote Injection design->crispr founders Screen Founders for Qtrt1 Mutation crispr->founders breeding Establish Germline Transmission and Breed to Homozygosity founders->breeding analysis Phenotypic and Metabolic Analysis breeding->analysis end End: Characterized Knockout Line analysis->end

Caption: Workflow for generating a Qtrt1 knockout mouse model using CRISPR/Cas9.

Experimental Protocols

Protocol for Dietary-Induced this compound Deficiency

Objective: To induce this compound deficiency in mice through dietary control.

Materials:

  • Germ-free mice (e.g., C57BL/6J strain) housed in a sterile environment.

  • Chemically defined, queuine-deficient diet. The formulation should be based on purified amino acids, carbohydrates, lipids, vitamins, and minerals, with the complete exclusion of queuine and its precursors.[6]

  • Sterile housing and handling equipment.

Procedure:

  • Acclimatization: Upon arrival, house germ-free mice in a sterile gnotobiotic isolator and provide autoclaved standard chow and water ad libitum for one week to acclimate.

  • Dietary Switch: Replace the standard chow with the powdered, chemically defined, queuine-deficient diet. Ensure the diet is sterilized (e.g., by irradiation) without degrading the components.

  • Maintenance: Maintain the mice on the queuine-deficient diet for a minimum of four weeks to ensure the depletion of endogenous this compound stores.[7]

  • Monitoring: Monitor the health of the mice daily, including body weight, food and water intake, and general appearance.

  • Tissue Collection: At the end of the study period, euthanize the mice and collect tissues of interest (e.g., liver, brain, intestine) for analysis. Flash-freeze tissues in liquid nitrogen and store at -80°C.

Protocol for Generating Qtrt1 Knockout Mice via CRISPR/Cas9

Objective: To create a mouse line with a null mutation in the Qtrt1 gene.

Materials:

  • C57BL/6J female mice (for superovulation and embryo donation).

  • C57BL/6J male mice (for mating).

  • Cas9 mRNA or protein.

  • Validated single guide RNAs (sgRNAs) targeting a critical exon of the Qtrt1 gene.[8]

  • Microinjection and embryo transfer equipment.

Procedure:

  • gRNA Design and Validation:

    • Design multiple sgRNAs targeting an early exon of the Qtrt1 gene to induce a frameshift mutation.[9] Use online tools to minimize off-target effects.

    • Synthesize and validate the cutting efficiency of the gRNAs in vitro or in a cell line.[10]

  • Zygote Preparation:

    • Superovulate female mice and mate them with male mice.

    • Harvest zygotes from the oviducts of plugged females.

  • Microinjection:

    • Prepare a microinjection mix containing Cas9 mRNA/protein and the validated sgRNAs.

    • Microinject the mix into the cytoplasm or pronucleus of the harvested zygotes.

  • Embryo Transfer:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

  • Screening of Founder Mice:

    • Genotype the resulting pups by PCR amplification of the targeted region followed by Sanger sequencing to identify individuals with mutations in the Qtrt1 gene.

  • Germline Transmission and Colony Establishment:

    • Breed founder mice with wild-type C57BL/6J mice to confirm germline transmission of the mutation.

    • Intercross heterozygous offspring to generate homozygous Qtrt1 knockout mice.

Protocol for Analysis of this compound-tRNA Levels by APB-Northern Blot

Objective: To quantify the levels of this compound-modified tRNAs in total RNA samples. This method separates this compound-containing tRNAs from their unmodified counterparts based on the interaction of the cis-diol group in this compound with N-acryloyl-3-aminophenylboronic acid (APB) in the polyacrylamide gel.[11][12]

Materials:

  • Total RNA isolated from tissues or cells.

  • APB-containing polyacrylamide gels.

  • Northern blotting apparatus.

  • DNA oligonucleotide probes specific for tRNAs of interest (e.g., tRNA-His, tRNA-Asp).

Procedure:

  • RNA Preparation: Isolate total RNA from tissues or cells using a standard protocol (e.g., TRIzol).

  • APB Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel containing APB.

    • Load equal amounts of total RNA per lane and run the gel until the bromophenol blue dye reaches the bottom.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane.

    • UV-crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in a suitable hybridization buffer.

    • Hybridize the membrane overnight with a radiolabeled or fluorescently labeled DNA oligonucleotide probe specific for the tRNA of interest.

  • Washing and Detection:

    • Wash the membrane to remove unbound probe.

    • Detect the signal using autoradiography or fluorescence imaging.

  • Quantification: Quantify the signal intensities of the modified (slower migrating) and unmodified (faster migrating) tRNA bands to determine the percentage of this compound modification.

Protocol for Polysome Profiling

Objective: To assess the impact of this compound deficiency on translational efficiency by analyzing the distribution of ribosomes on mRNAs.[13][14]

Materials:

  • Fresh or frozen tissue (e.g., liver).

  • Sucrose (B13894) gradient solutions (10% and 50%).

  • Ultracentrifuge with a swinging bucket rotor.

  • Gradient fractionation system with a UV detector.

Procedure:

  • Tissue Homogenization: Homogenize the tissue in a lysis buffer containing cycloheximide (B1669411) to arrest translation.

  • Lysate Preparation: Centrifuge the homogenate to pellet nuclei and mitochondria, and collect the supernatant containing the cytoplasmic lysate.

  • Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully layer the lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4°C.

  • Fractionation and Analysis:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm.

    • The resulting profile will show peaks corresponding to ribosomal subunits, monosomes, and polysomes.

  • Data Interpretation: An increase in the monosome peak relative to the polysome peaks in this compound-deficient samples indicates a decrease in translation initiation or an increase in ribosome drop-off.

Data Presentation

Table 1: Quantitative Analysis of this compound Levels in Mouse Tissues

TissueGenotype/DietThis compound Level (% of total tRNA)Analytical MethodReference
LiverWild-type~48-58% (tRNA-His)APB-Northern Blot[15]
LiverGerm-free, Q-deficient dietDepletedAPB-Northern Blot[15]
BrainWild-typeHighAPB-Northern Blot[15]
BrainGerm-free, Q-deficient dietDepletedAPB-Northern Blot[15]
HippocampusQtrt1 KnockoutAbsentLC-MS/MS[1]

Table 2: Phenotypic Consequences of this compound Deficiency in Animal Models

PhenotypeAnimal ModelObservationAnalytical MethodReference
Translation Germ-free mice, Q-deficient dietReduced polysomes, increased ribosome stalling at Q-codonsPolysome Profiling, Ribosome Profiling[2][15]
Metabolism Qtrt1 Knockout MiceReduced phenylalanine to tyrosine conversionMetabolic Analysis[16]
Neurological Qtrt1 Knockout MiceLearning and memory deficitsBehavioral Tests (e.g., Morris water maze)[1][5]
Cellular Stress Germ-free mice, Q-deficient dietEndoplasmic reticulum stress, unfolded protein responseWestern Blot, Gene Expression Analysis[17]
Intestinal Health Qtrt1 Knockout MiceAltered intestinal cell proliferation and junctionsHistology, Western Blot[4]

Signaling Pathways and Logical Relationships

Bacterial this compound Biosynthesis Pathway

Bacteria can synthesize this compound de novo from GTP. This pathway involves several enzymatic steps to produce the precursor preQ1, which is then inserted into tRNA and further modified.[12][18][19]

Bacterial_Q_Biosynthesis GTP GTP preQ0 preQ0 GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ1 preQ0->preQ1 QueF tRNA_preQ1 tRNA(preQ1) preQ1->tRNA_preQ1 TGT tRNA_G tRNA(G34) tRNA_G->tRNA_preQ1 tRNA_Q tRNA(Q34) tRNA_preQ1->tRNA_Q QueA, QueG/H

Caption: De novo biosynthesis pathway of this compound in bacteria.

Eukaryotic this compound Salvage Pathway

Eukaryotes lack the de novo synthesis pathway and must salvage queuine from the diet or gut microbiota. The queuine is then directly inserted into tRNA by the QTRT enzyme complex.[20][21]

Eukaryotic_Q_Salvage Diet Dietary Queuine / Gut Microbiota Queuine Queuine (q) Diet->Queuine Absorption tRNA_Q tRNA(Q34) Queuine->tRNA_Q QTRT1/QTRT2 tRNA_G tRNA(G34) tRNA_G->tRNA_Q

Caption: The this compound salvage pathway in eukaryotic organisms.

References

Application Notes and Protocols for Studying the Queuosine Pathway Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs for aspartic acid, asparagine, histidine, and tyrosine. This modification is crucial for translational fidelity and efficiency. Unlike bacteria, which synthesize this compound de novo, eukaryotes rely on salvaging its base, queuine (B138834), from the gut microbiome and diet. The eukaryotic tRNA guanine (B1146940) transglycosylase (TGT) enzyme complex, a heterodimer of QTRT1 and QTRT2, is responsible for incorporating queuine into tRNA.[1] Dysregulation of the this compound pathway has been implicated in various diseases, including cancer, making its constituent genes attractive targets for research and drug development.

The CRISPR-Cas9 system provides a powerful tool for precisely editing the genes involved in the this compound pathway, enabling researchers to create robust models for studying the functional consequences of this compound deficiency. These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for knocking out genes in the eukaryotic this compound pathway, quantifying the effects on tRNA modification, and assessing the resulting cellular phenotypes.

Key Genes in the Eukaryotic this compound Pathway

GeneProtein ProductFunction
QTRT1Queuine tRNA-ribosyltransferase catalytic subunit 1The catalytic subunit of the tRNA-guanine transglycosylase (TGT) complex. It is responsible for exchanging guanine for queuine in the anticodon loop of specific tRNAs.[2]
QTRT2Queuine tRNA-ribosyltransferase accessory subunit 2A non-catalytic subunit that forms a heterodimer with QTRT1, essential for the stability and function of the TGT complex.

Section 1: CRISPR-Cas9 Mediated Knockout of QTRT1

This section outlines the workflow for generating a stable knockout of the QTRT1 gene in a human cell line, such as MCF7 breast cancer cells, to study the effects of this compound deficiency.

Experimental Workflow

CRISPR_Workflow cluster_design 1. sgRNA Design & Synthesis cluster_transfection 2. Transfection & Selection cluster_isolation 3. Clonal Isolation cluster_validation 4. Validation cluster_analysis 5. Functional Analysis sgRNA_design Design sgRNAs targeting a critical exon of QTRT1 sgRNA_synthesis Synthesize or clone sgRNAs into expression vector sgRNA_design->sgRNA_synthesis transfection Co-transfect Cas9 and sgRNA expression plasmids into target cells (e.g., MCF7) sgRNA_synthesis->transfection selection Select transfected cells (e.g., with puromycin) transfection->selection limiting_dilution Perform limiting dilution to isolate single-cell clones selection->limiting_dilution expansion Expand individual clones limiting_dilution->expansion genomic_validation Genomic Validation: PCR & Sanger Sequencing expansion->genomic_validation protein_validation Protein Validation: Western Blot genomic_validation->protein_validation q_quant This compound Quantification protein_validation->q_quant pheno_assay Phenotypic Assays q_quant->pheno_assay

Caption: Workflow for generating and validating a QTRT1 knockout cell line.
Protocol 1: Generation of QTRT1 Knockout Cell Line

1.1. sgRNA Design and Plasmid Construction

  • Objective: To design and prepare sgRNAs that will direct the Cas9 nuclease to a critical early exon of the QTRT1 gene to induce a frameshift mutation.

  • Procedure:

    • Obtain the genomic sequence of the target gene (QTRT1) from a database such as NCBI or Ensembl.

    • Use an online sgRNA design tool (e.g., CHOPCHOP, Broad Institute GPP) to identify potential sgRNA sequences with high on-target scores and low off-target predictions. Target an early exon to maximize the likelihood of generating a non-functional truncated protein.

    • For this protocol, a double nickase approach using two sgRNAs flanking a target region can be employed to increase specificity, as demonstrated in the knockout of QTRT1 in MCF7 cells.[1][3]

    • Synthesize the designed sgRNA oligonucleotides and clone them into a suitable expression vector that also contains the Cas9 nuclease (or a Cas9 nickase variant, Cas9n) and a selection marker (e.g., puromycin (B1679871) resistance). A common choice is the pSpCas9(BB)-2A-Puro (PX459) vector.

1.2. Cell Culture and Transfection

  • Objective: To introduce the CRISPR-Cas9 machinery into the target cells.

  • Materials:

    • MCF7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Cas9-QTRT1-sgRNA plasmid(s)

    • Lipofectamine 3000 or similar transfection reagent

  • Procedure:

    • Culture MCF7 cells to 70-80% confluency in a 6-well plate.

    • Transfect the cells with the Cas9-QTRT1-sgRNA plasmid(s) according to the manufacturer's protocol for the chosen transfection reagent.

1.3. Selection and Clonal Isolation

  • Objective: To select for successfully transfected cells and isolate single-cell clones to ensure a genetically homogenous population.

  • Procedure:

    • 48 hours post-transfection, begin selection by adding puromycin (determine the optimal concentration via a kill curve beforehand, typically 1-2 µg/mL for MCF7) to the culture medium.

    • Maintain selection for 3-5 days until non-transfected control cells are eliminated.

    • Once a stable pool of resistant cells is established, perform limiting dilution in 96-well plates to isolate single cells.

    • Monitor the plates for colony formation and expand the single-cell-derived clones for validation.

1.4. Validation of Knockout

  • Objective: To confirm the successful knockout of the QTRT1 gene at both the genomic and protein levels.

  • Genomic Validation (PCR and Sanger Sequencing):

    • Extract genomic DNA from both wild-type (WT) and potential knockout clones.

    • Design PCR primers that flank the sgRNA target site in the QTRT1 gene.

    • Perform PCR on the extracted gDNA. A successful deletion by a dual-sgRNA strategy will result in a smaller PCR product in the knockout clones compared to the WT.[1]

    • Purify the PCR products and send them for Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Validation (Western Blot):

    • Prepare total protein lysates from WT and validated knockout clones.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the QTRT1 protein.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • A successful knockout will show a complete absence of the QTRT1 protein band in the knockout clones compared to the WT.[1][3]

Section 2: Analysis of this compound Modification

After confirming the successful knockout of QTRT1, the next critical step is to quantify the resulting change in this compound levels in the tRNA population.

Protocol 2: Quantification of this compound by APB Northern Blot

This method leverages N-acryloyl-3-aminophenylboronic acid (APB) in a polyacrylamide gel, which interacts with the cis-diol groups of this compound. This interaction retards the migration of Q-modified tRNA, allowing for separation from its unmodified counterpart.[4][5][6]

  • Objective: To visualize and quantify the ratio of Q-modified to unmodified tRNA for specific tRNA species (e.g., tRNAHis, tRNAAsn). Note: This method is not suitable for tRNAAsp and tRNATyr in mammals due to further glycosylation of the this compound base.[4]

  • Materials:

    • Total RNA from WT and QTRT1-KO cells

    • N-acryloyl-3-aminophenylboronic acid (APB)

    • Urea (B33335), Acrylamide/Bis-acrylamide solution

    • DNA oligonucleotide probes specific for tRNAHis or tRNAAsn (labeled with biotin (B1667282) or digoxigenin)

  • Procedure:

    • RNA Preparation: Isolate total RNA from cell pellets. Deacylate the tRNA by incubating ~5 µg of total RNA in 100 mM Tris-HCl (pH 9.0) for 30 minutes at 37°C.[4]

    • APB Gel Electrophoresis:

      • Cast a 10% denaturing polyacrylamide gel containing 8 M urea and 0.5% (w/v) APB.

      • Load the deacylated RNA samples mixed with a 2x RNA loading dye.

      • Run the gel until the bromophenol blue dye reaches the bottom.

    • Northern Blotting:

      • Transfer the RNA from the gel to a nylon membrane.

      • UV-crosslink the RNA to the membrane.

      • Pre-hybridize the membrane and then hybridize with the labeled tRNA-specific probe overnight.

      • Perform washes and detection using a chemiluminescent substrate.

    • Quantification:

      • Image the blot and quantify the band intensities for the upper (Q-modified) and lower (unmodified) bands.

      • The percentage of Q-modification can be calculated as: (Intensity of Q-band) / (Intensity of Q-band + Intensity of G-band) * 100.

      • In QTRT1-KO cells, a near-complete shift to the lower, unmodified band is expected.

Alternative Method: LC-MS/MS

For a more comprehensive and absolute quantification of all modified nucleosides, including this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. This involves the enzymatic hydrolysis of total tRNA into individual nucleosides, followed by separation via HPLC and quantification by a mass spectrometer.[7] While highly accurate, this method requires specialized equipment.

Section 3: Phenotypic Analysis of QTRT1 Knockout Cells

The loss of this compound modification can lead to various cellular phenotypes. This section details protocols for assessing the impact of QTRT1 knockout on cell proliferation and migration.

Protocol 3: Cell Proliferation Assay (MTT Assay)
  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure:

    • Seed equal numbers of WT and QTRT1-KO MCF7 cells into a 96-well plate.

    • At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Compare the absorbance values between WT and knockout cells to determine differences in proliferation rates.

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
  • Objective: To assess the collective migration of a sheet of cells.[8]

  • Procedure:

    • Grow WT and QTRT1-KO cells to a confluent monolayer in 6-well plates.

    • Create a uniform "scratch" or wound in the monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells and replace with fresh media.

    • Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Measure the area of the gap at each time point using software like ImageJ.

    • Calculate the percentage of wound closure over time to compare the migration rates of WT and knockout cells.

Data Presentation

Quantitative Phenotypic Data from QTRT1 Knockout in MCF7 Cells

The following tables summarize representative data from studies that have knocked out QTRT1 in the MCF7 human breast cancer cell line.[1][3]

Table 1: Effect of QTRT1 Knockout on Cell Proliferation (MTT Assay)

Cell LineRelative Cell Viability (48h)P-value
WT MCF7100% ± 5.2%-
QTRT1-KO75% ± 4.8%< 0.01

Table 2: Effect of QTRT1 Knockout on Cell Migration (Wound Healing Assay)

Time PointWT MCF7 % Wound ClosureQTRT1-KO % Wound ClosureP-value
24 hours45% ± 3.5%25% ± 3.1%< 0.01
48 hours85% ± 4.1%40% ± 4.5%< 0.001

Note: While a significant reduction in this compound levels in QTRT1 knockout cells is the basis for these phenotypic changes, specific quantitative data tables detailing the percentage of this compound reduction in CRISPR-edited cells were not available in the reviewed literature. The validation is typically confirmed by the complete loss of the Q-modified band in an APB Northern blot.

Signaling Pathway Visualization

Eukaryotic this compound tRNA Modification Pathway

Queuosine_Pathway cluster_intake Cellular Environment cluster_cell Host Cell Queuine Queuine (from diet/microbiome) Queuine_in Queuine Queuine->Queuine_in Uptake tRNA_G tRNA with Guanine-34 (tRNA-Asp, -Asn, -His, -Tyr) TGT_complex Active TGT Complex tRNA_G->TGT_complex Substrate QTRT1 QTRT1 (Catalytic Subunit) QTRT1->TGT_complex QTRT2 QTRT2 (Accessory Subunit) QTRT2->TGT_complex tRNA_Q tRNA with this compound-34 (Q-tRNA) TGT_complex->tRNA_Q Catalyzes Exchange Translation Protein Translation (Codon Fidelity & Efficiency) tRNA_Q->Translation Queuine_in->TGT_complex Substrate

Caption: The eukaryotic pathway for this compound modification of tRNA.

References

Application of Ribosome Profiling to Elucidate the Role of Queuosine in Translational Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for asparagine, aspartic acid, histidine, and tyrosine.[1][2][3] Unlike most tRNA modifications, eukaryotes do not synthesize the precursor queuine (B138834) de novo; instead, it is obtained as a micronutrient from the diet and gut microbiota.[4][5] The queuine is then incorporated into the respective tRNAs by the tRNA-guanine transglycosylase (TGT) enzyme complex.[2][4] The presence of this compound in the anticodon loop is crucial for fine-tuning the translation process, and its absence, or hypomodification, has been linked to various cellular stress responses and disease states, including cancer.[1][2]

Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.[6][7] By deep sequencing the ribosome-protected mRNA fragments (RPFs), this method allows for the quantitative analysis of translation at the codon level. This makes it an ideal tool to investigate the specific effects of tRNA modifications like this compound on the dynamics of protein synthesis.

These application notes provide a comprehensive overview and detailed protocols for utilizing ribosome profiling to study the impact of this compound on translation.

Key Applications

  • Assessing Codon-Specific Translation Elongation Rates: Determine how the presence or absence of this compound affects the speed at which ribosomes translate specific codons.

  • Investigating Translational Fidelity: Analyze ribosome pausing and frameshifting events to understand this compound's role in maintaining the correct reading frame.

  • Understanding the Interplay of tRNA Modifications: Combine this compound depletion with the analysis of other tRNA modifications to uncover regulatory networks.

  • Drug Discovery and Development: Screen for compounds that modulate this compound metabolism and assess their downstream effects on translation, which could be relevant for cancer therapeutics.

Quantitative Data Summary

Ribosome profiling studies have revealed that this compound modification has a significant and codon-specific impact on translation elongation rates. The absence of this compound leads to distinct changes in ribosome occupancy at the A-site for the four Q-family codons.

Table 1: Effect of this compound Absence on Ribosomal A-site Occupancy

Amino AcidCodonAnticodonChange in Ribosome Occupancy (this compound-deficient vs. This compound-replete)Effect on Translation Speed
Aspartic AcidGACGUCIncreased[8]Decreased
HistidineCACGUGIncreased[8]Decreased
AsparagineAAUGUUDecreased[8]Increased
TyrosineUAUGUADecreased[8]Increased

Data synthesized from ribosome profiling experiments in eukaryotes.[8]

These findings indicate that this compound modification enhances the translational speed of C-ending codons (GAC and CAC) while reducing the speed of U-ending codons (AAU and UAU).[8] This differential effect suggests a sophisticated mechanism for tuning protein synthesis rates based on codon usage and this compound availability.

Signaling Pathways and Logical Relationships

This compound Biosynthesis and Incorporation Pathway

The biosynthesis of this compound begins with GTP and involves a series of enzymatic steps that are present in bacteria but absent in eukaryotes.[5][9] Eukaryotes salvage the queuine base and incorporate it into tRNA.

Queuosine_Biosynthesis cluster_bacteria Bacterial De Novo Synthesis cluster_eukaryote Eukaryotic Salvage Pathway GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 GCYH-I (folE) preQ1 preQ1 (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF Queuine_base Queuine (q) preQ1->Queuine_base Multiple steps Diet Diet / Gut Microbiota Salvaged_Queuine Salvaged Queuine Diet->Salvaged_Queuine TGT tRNA-guanine transglycosylase (TGT) Salvaged_Queuine->TGT Guanine_tRNA Guanine34-tRNA (tRNA-Asp, -Asn, -His, -Tyr) Guanine_tRNA->TGT Queuosine_tRNA Queuosine34-tRNA (Q-tRNA) TGT->Queuosine_tRNA

Caption: this compound biosynthesis in bacteria and salvage in eukaryotes.

Experimental Workflow for Ribosome Profiling

The following diagram outlines the major steps involved in a ribosome profiling experiment designed to study the effects of this compound.

Ribosome_Profiling_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Culture_plus_Q Cells grown with Queuine supplement Lysis Cell Lysis with Translation Inhibitor (e.g., Cycloheximide) Culture_plus_Q->Lysis Culture_minus_Q Cells grown in Queuine-free medium Culture_minus_Q->Lysis Nuclease_Digestion Nuclease Treatment (e.g., RNase I) Lysis->Nuclease_Digestion Monosome_Isolation Isolate 80S Monosomes (Sucrose Gradient) Nuclease_Digestion->Monosome_Isolation Footprint_Extraction Extract Ribosome-Protected Fragments (RPFs) Monosome_Isolation->Footprint_Extraction Library_Prep Library Preparation (Ligation, RT, PCR) Footprint_Extraction->Library_Prep Deep_Sequencing High-Throughput Sequencing Library_Prep->Deep_Sequencing Alignment Align Reads to Transcriptome Deep_Sequencing->Alignment Occupancy_Analysis Calculate Ribosome Occupancy per Codon Alignment->Occupancy_Analysis TE_Calculation Calculate Translation Efficiency (TE) Alignment->TE_Calculation Differential_Analysis Differential Expression and Occupancy Analysis Occupancy_Analysis->Differential_Analysis TE_Calculation->Differential_Analysis

Caption: Workflow for studying this compound's effect using ribosome profiling.

Experimental Protocols

Protocol 1: Cell Culture and this compound Depletion

This protocol describes the preparation of cell cultures for ribosome profiling to compare this compound-replete and this compound-deficient conditions.

Materials:

  • HeLa cells (or other suitable eukaryotic cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Queuine (synthetic)

  • Penicillin-Streptomycin solution

  • Cell culture flasks and plates

Procedure:

  • Prepare Queuine-replete medium: Supplement standard DMEM with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 1 µM synthetic queuine.

  • Prepare Queuine-free medium: Supplement standard DMEM with 10% dialyzed FBS and 1% Penicillin-Streptomycin. The use of dialyzed FBS is critical to remove any contaminating queuine.

  • Cell Culture:

    • Culture HeLa cells in Queuine-replete medium for several passages to ensure full tRNA-Q modification.

    • To induce this compound deficiency, split the cells and culture one batch in Queuine-replete medium (control) and the other in Queuine-free medium.

    • Continue to passage the cells in their respective media for at least 7-10 days to ensure significant depletion of this compound from the tRNA pool.

  • Harvesting for Ribosome Profiling:

    • Grow cells to approximately 80% confluency.

    • Prior to harvesting, add cycloheximide (B1669411) to a final concentration of 100 µg/mL and incubate for 2 minutes at 37°C to arrest translating ribosomes.

    • Immediately place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS containing 100 µg/mL cycloheximide.

    • Proceed immediately to the cell lysis step in Protocol 2.

Protocol 2: Ribosome Footprinting and Library Preparation

This protocol is adapted from standard ribosome profiling procedures.[6][7]

Materials:

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, 1 mM DTT, Turbo DNase I)

  • RNase I

  • Sucrose (B13894) solutions for gradient (e.g., 10% and 50% w/v in gradient buffer)

  • TRIzol reagent

  • Library preparation kit for small RNAs

Procedure:

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the washed cell monolayer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes, then clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C.

  • Nuclease Digestion:

    • Transfer the supernatant to a new tube. Measure the RNA concentration (A260).

    • Treat a defined amount of lysate (e.g., 20 A260 units) with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

    • Incubate for 45 minutes at room temperature with gentle agitation.

    • Stop the reaction by adding a ribonuclease inhibitor (e.g., SUPERase·In).

  • Monosome Isolation:

    • Layer the digested lysate onto a 10-50% sucrose gradient.

    • Centrifuge in an ultracentrifuge (e.g., SW41 rotor at 36,000 rpm for 3 hours at 4°C).

    • Fractionate the gradient while monitoring absorbance at 254 nm.

    • Collect the fractions corresponding to the 80S monosome peak.

  • RNA Extraction:

    • Extract RNA from the collected monosome fractions using TRIzol or a similar method.

    • Precipitate the RNA and resuspend in nuclease-free water.

  • Footprint Purification:

    • Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

    • Excise the gel region corresponding to the expected size of ribosome-protected fragments (~28-30 nt).

    • Elute the RNA from the gel slice.

  • Library Preparation:

    • Dephosphorylate the 3' ends of the RPFs.

    • Ligate a pre-adenylated linker to the 3' end.

    • Perform reverse transcription using a primer complementary to the linker.

    • Circularize the resulting cDNA.

    • Linearize the circular cDNA and perform PCR amplification to add sequencing adapters.

    • Purify the final library and assess its quality and concentration.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared libraries on a suitable platform.

Protocol 3: Data Analysis

Software/Tools:

  • FastQC (for quality control)

  • Cutadapt (for adapter trimming)

  • Bowtie or STAR (for alignment)

  • Ribo-TISH, Ribo-seQC, or custom scripts (for analysis)

  • DESeq2 or similar (for differential analysis)

Procedure:

  • Preprocessing:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Remove adapter sequences using Cutadapt.

  • Alignment:

    • Align the cleaned reads to a reference transcriptome. It is crucial to first remove reads that align to ribosomal RNA (rRNA) sequences.

  • P-site Offset Determination:

    • Determine the offset of the ribosomal P-site from the 5' end of the reads. This is typically done by analyzing the distribution of reads around start codons, which should show a strong peak at a specific distance.

  • Codon Occupancy Calculation:

    • Assign each aligned read to a specific codon based on its P-site position.

    • Calculate the raw read counts for each codon position in every gene.

    • Normalize these counts by the average ribosome density on the respective transcript to get the relative ribosome occupancy.

  • Differential Analysis:

    • Compare the normalized codon occupancy between the this compound-replete and this compound-deficient samples.

    • Identify codons that show a statistically significant change in ribosome dwell time.

    • Calculate the translation efficiency (TE) for each gene by normalizing the ribosome profiling read counts to corresponding mRNA-seq read counts (if performed in parallel).

    • Perform differential TE analysis to identify genes whose translation is significantly altered by this compound status.

By following these protocols, researchers can effectively apply ribosome profiling to dissect the intricate role of this compound in regulating the landscape of protein synthesis. This approach offers a powerful lens through which to view the dynamic interplay between tRNA modifications, translational control, and cellular physiology.

References

Investigating the Therapeutic Potential of Queuosine Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found in the wobble position of specific tRNAs (tRNA-Asp, -Asn, -His, and -Tyr) in most eukaryotes and prokaryotes.[1][2][3] Eukaryotes, including humans, cannot synthesize queuine (B138834) (q), the nucleobase precursor of this compound, and are therefore dependent on dietary intake and the gut microbiome for its supply.[2][4][5] Growing evidence suggests that this compound plays a critical role in cellular function, including the accuracy and efficiency of protein translation, regulation of cell proliferation, and response to cellular stress.[2][5][6] Hypomodification of tRNA with this compound has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and mitochondrial dysfunction.[2][3][7][8] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound supplementation.

Key Signaling Pathways Influenced by this compound

This compound supplementation has been shown to impact several critical cellular signaling pathways. These include pathways related to protein homeostasis, mitochondrial function, and stress responses.

Translational Regulation and the Unfolded Protein Response (UPR)

This compound modification of tRNA enhances the speed and fidelity of protein translation.[9] Depletion of queuine can lead to the accumulation of misfolded proteins, triggering endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2] The UPR is a set of signaling pathways aimed at restoring protein folding homeostasis.[1][10][11]

G cluster_ER Endoplasmic Reticulum This compound This compound Supplementation Translation Increased Translational Fidelity & Speed This compound->Translation promotes MisfoldedProteins Reduced Misfolded Proteins Translation->MisfoldedProteins leads to ER_Stress Decreased ER Stress MisfoldedProteins->ER_Stress results in UPR UPR Activation (IRE1, PERK, ATF6) ER_Stress->UPR reduces activation of Homeostasis Cellular Homeostasis ER_Stress->Homeostasis disrupts UPR->Homeostasis restores

Caption: this compound's role in translational fidelity and UPR.

Mitochondrial Function and Oxidative Stress Response

This compound modification is also crucial for the translation of mitochondrial-encoded proteins, thereby impacting mitochondrial function.[2][7][12] Supplementation with queuine has been shown to rescue mitochondrial dysfunction, including improving oxygen consumption rates and reducing reactive oxygen species (ROS) production.[7]

G Queuine Queuine Supplementation mtRNA_Mod mt-tRNA This compound Modification Queuine->mtRNA_Mod Mito_Translation Mitochondrial Protein Synthesis mtRNA_Mod->Mito_Translation enhances OXPHOS OXPHOS Complex Assembly & Activity Mito_Translation->OXPHOS improves Mito_Function Improved Mitochondrial Function (e.g., OCR) OXPHOS->Mito_Function ROS Reduced Reactive Oxygen Species (ROS) OXPHOS->ROS

Caption: Impact of Queuine on Mitochondrial Function.

Quantitative Data from this compound Supplementation Studies

The following tables summarize quantitative data from various in vitro and in vivo studies on this compound/queuine supplementation.

Table 1: In Vitro Queuine Supplementation Parameters and Effects
Cell LineQueuine ConcentrationDurationObserved EffectsReference
Lymphoblastoid Cell Lines (LCLs)1 µM15 daysRestored mitochondrial protein activities, membrane potential, and oxygen consumption rate (OCR); decreased reactive oxygen species (ROS).[7]
HeLa20 nM15-45 daysRestored tRNAHis this compound modification; accelerated translational speed at Q-decoded codons.[9]
HCT116200 nMNot specifiedRequired for quantitative this compound modification of tRNAHis.[9]
HeLa1 µM72 hoursIncreased lactate (B86563) dehydrogenase (LDH) activity by ~25% in queuine-deficient cells compared to supplemented cells.[12][13]
HepG21 µMNot specifiedRestored this compound in tRNA to three-fold higher levels than in normal growth medium; reduced sensitivity to NaAsO2.[14]
Entamoeba histolytica0.1 µMNot specifiedCaused a >5-fold increase in the level of this compound in tRNAs.[15]
Primary Cortical Neurons0.1 µM, 1 µM, 10 µM23 daysPretreatment with 1µM and 10µM STL-101 (synthesized queuine) significantly decreased hyperphosphorylated alpha-synuclein.[4]
Table 2: In Vivo Queuine Supplementation Parameters and Effects
Animal ModelQueuine DoseDurationTissue/OrganObserved EffectsReference
Axenic Mice40 nM in diet60 daysLiver, Small IntestineRestored this compound levels in tRNA and C38 methylation; rescued reduced protein translation rate.[9]
Axenic Mice40 nM in diet60 daysBrainMaintained high levels of Q-tRNA (60% of total tRNAHis).[9]

Experimental Protocols

Protocol 1: In Vitro Queuine Supplementation in Mammalian Cell Culture

This protocol is adapted from studies on lymphoblastoid and HeLa cell lines.[7][9]

Objective: To assess the effects of queuine supplementation on cellular functions in vitro.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, LCLs)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or synthetic serum-free medium

  • Queuine dihydrochloride (B599025) (e.g., STL-101)[4]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a desired density in cell culture plates or flasks. For adherent cells like HeLa, a seeding density of 3 x 104 cells/cm2 can be used.[12]

  • Preparation of Queuine Stock Solution: Prepare a stock solution of queuine dihydrochloride in sterile water, PBS, or DMSO at a concentration of 10-30 mM.[4] Store at -20°C.

  • Supplementation:

    • For rescue experiments, culture cells in a queuine-deficient medium (e.g., synthetic serum-free medium or medium with dialyzed FBS) for a specified period (e.g., 30 days) to deplete endogenous this compound.[9]

    • Prepare the final culture medium by diluting the queuine stock solution to the desired final concentration (e.g., 20 nM, 1 µM).

    • Replace the medium of the cells with the queuine-supplemented medium. For control groups, use a vehicle control (e.g., medium with the same concentration of the solvent used for the queuine stock).

  • Incubation: Incubate the cells for the desired duration (e.g., 15 days).[7] Change the medium with fresh queuine-supplemented medium every 2-3 days.

  • Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis, such as tRNA isolation and this compound quantification, western blotting for UPR markers, or assessment of mitochondrial function.

G Start Start: Seed Cells Prep_Q Prepare Queuine Stock Solution Start->Prep_Q Supplement Supplement Culture Medium with Queuine Prep_Q->Supplement Incubate Incubate Cells (e.g., 15 days) Supplement->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (tRNA, Protein, Mitochondria) Harvest->Analysis End End Analysis->End

Caption: In Vitro Queuine Supplementation Workflow.

Protocol 2: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol is based on the use of MitoSOX Red for the detection of mitochondrial superoxide (B77818).[7]

Objective: To measure changes in mitochondrial ROS levels following queuine supplementation.

Materials:

  • Treated and control cells from Protocol 1

  • MitoSOX Red mitochondrial superoxide indicator

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in PBS to a concentration of 1 x 106 cells/mL.

  • Staining: Add MitoSOX Red to the cell suspension to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 20 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Flow Cytometry: Analyze the cells using a flow cytometer with an excitation/emission of 510/580 nm. Record at least 10,000 events per sample.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.

Protocol 3: Analysis of Unfolded Protein Response (UPR) Activation via XBP1 Splicing

Activation of the IRE1α branch of the UPR leads to the splicing of X-box binding protein 1 (XBP1) mRNA. This can be detected by RT-PCR.[1][16]

Objective: To determine if queuine supplementation alleviates ER stress by measuring XBP1 mRNA splicing.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for both spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • RNA Extraction: Extract total RNA from the cells using a standard RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced and spliced forms.

  • Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will migrate as a larger band, while the spliced form will be a smaller band.

  • Analysis: Visualize and quantify the band intensities to determine the ratio of spliced to unspliced XBP1, which indicates the level of UPR activation.

Protocol 4: In Vitro Angiogenin (B13778026) Cleavage Assay

This protocol is to assess the protective effect of this compound modification on tRNA against cleavage by angiogenin.[17][18][19][20]

Objective: To determine if this compound-modified tRNA is more resistant to angiogenin-mediated cleavage.

Materials:

  • Total RNA or purified tRNA from queuine-supplemented and control cells

  • Recombinant human angiogenin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)[17]

  • Proteinase K solution

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Northern blotting reagents or a suitable RNA staining dye (e.g., methylene (B1212753) blue)

Procedure:

  • Reaction Setup: In a microfuge tube, combine tRNA (e.g., 2 µg) with the assay buffer.

  • Enzyme Addition: Add recombinant angiogenin to the reaction mixture. The concentration and incubation time may need to be optimized (e.g., time points from 0 to 90 minutes).[18]

  • Incubation: Incubate the reaction at 37°C for the desired time points.

  • Reaction Termination: Stop the reaction by adding proteinase K solution and incubating at 37°C for 1 minute.[17]

  • Analysis of Cleavage Products:

    • Resolve the RNA cleavage products on a denaturing polyacrylamide gel.

    • Visualize the tRNA and its fragments by staining with methylene blue or by performing a Northern blot with a probe specific for the tRNA of interest.

  • Quantification: Quantify the amount of full-length tRNA remaining at each time point to compare the cleavage rates between this compound-modified and unmodified tRNAs.

Conclusion

The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound supplementation. The quantitative data and detailed methodologies will enable researchers to design and execute experiments to further elucidate the role of this essential micronutrient in health and disease. The diverse effects of this compound on fundamental cellular processes highlight its potential as a novel therapeutic agent for a range of disorders, including cancer, neurodegenerative diseases, and mitochondrial-related pathologies. Further research in this area is warranted to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Queuosine as a Potential Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons, specifically those for histidine, aspartic acid, asparagine, and tyrosine.[1] While bacteria can synthesize this compound de novo, eukaryotes, including humans, are entirely dependent on obtaining its base, queuine (B138834), from their diet and gut microbiota.[2] This makes queuine a micronutrient and establishes a direct link between the gut microbiome and the host's translational machinery.[2] this compound's role is critical in ensuring the efficiency and fidelity of protein translation.[1] Emerging evidence suggests that a deficiency in this compound modification can lead to translational stress, protein misfolding, and has been associated with various pathologies, including cancer and neurological disorders.[3] This document outlines the potential of this compound as a biomarker for metabolic diseases, providing detailed protocols for its quantification and exploring its connection to key metabolic pathways.

This compound and its Link to Metabolic Homeostasis

While direct quantitative data on this compound levels in prevalent metabolic diseases like type 2 diabetes and obesity are still emerging, compelling evidence links this compound deficiency to significant metabolic dysregulation.

Mitochondrial Dysfunction and Warburg-like Metabolism

Studies have shown that queuine deficiency can promote a Warburg-like metabolic phenotype, which is characterized by an increase in aerobic glycolysis and glutaminolysis, even in the presence of oxygen.[4] This metabolic shift is a hallmark of cancer cells but is also observed in other pathological states. Queuine depletion has been demonstrated to lead to an increased rate of mitochondrial proton leak and a decreased rate of ATP synthesis, indicating mitochondrial dysfunction.[4] Furthermore, the absence of this compound modification in mitochondrial tRNAs can impair the translation of mitochondrially encoded proteins that are essential for the electron transport chain, further compromising mitochondrial function.[5]

Translational Stress and Nutrient-Sensing Pathways

A deficiency in this compound can lead to ribosomal pausing and frameshifting during protein synthesis, resulting in translational stress and the accumulation of misfolded proteins.[3] This cellular stress can activate key energy-sensing pathways. While a direct regulatory link is yet to be firmly established, it is known that various cellular stressors, including translational stress, can activate AMP-activated protein kinase (AMPK).[5][6] AMPK is a central regulator of cellular energy homeostasis, and its activation under conditions of energy depletion works to restore metabolic balance by inhibiting anabolic processes and stimulating catabolic pathways.[7]

The activation of AMPK often leads to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation in response to nutrient availability.[6][7] Therefore, it is plausible that this compound deficiency, by inducing translational stress, could indirectly influence the AMPK/mTOR signaling axis, a critical pathway in the pathophysiology of metabolic diseases.

Quantitative Data on Queuine and this compound Levels

Quantitative data directly comparing this compound or its base, queuine, in the plasma or urine of patients with metabolic diseases versus healthy controls are currently limited in published literature. However, baseline levels in healthy individuals and data from a study on patients with mitochondrial disease provide a valuable reference.

AnalyteMatrixCohortMean Concentration (µM)NotesReference
Queuine (q)PlasmaHealthy Males (n=14)0.0068No significant difference between males and females.[3][8][9]
Queuine (q)PlasmaHealthy Females (n=30)0.0080No significant difference between males and females.[3][8][9]
This compound (Q)PlasmaHealthy Volunteers (n=44)Not DetectedThis compound was not detected in the plasma of healthy individuals.[3][8][9]
Queuine (q)SerumPatients with mt-tRNAAsn variantsSignificantly ReducedLevels were significantly lower compared to controls (specific values not provided in the abstract).[10][11]

Experimental Protocols

Protocol 1: Quantification of Free Queuine and this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the sensitive quantification of free queuine and this compound in human plasma.[3][8]

1. Sample Collection and Preparation:

  • Collect whole blood into EDTA-containing tubes.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma aliquots at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

  • Column: Phenylboronic acid (PBA) SPE cartridges (e.g., Bond Elut PBA, 1cc).

  • Conditioning: Condition the cartridge with 1 mL of acetonitrile (B52724):water (3:7, v/v) with 1% formic acid.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1M ammonia (B1221849) solution (pH 11.35).

  • Sample Loading: Dilute 500 µL of plasma with 500 µL of 1M ammonia solution (pH 11.35) and load onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% acetonitrile in 1M ammonia solution (pH 11.35).

  • Elution: Elute the analytes with acetonitrile:water (3:7, v/v) containing 5% methanol (B129727) and 1% formic acid.

  • Drying and Reconstitution: Dry the eluate under vacuum and reconstitute in 100 µL of water with 5% methanol.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate queuine and this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for queuine and this compound will need to be optimized on the instrument.

4. Data Analysis:

  • Generate a standard curve using known concentrations of queuine and this compound standards.

  • Quantify the concentration of queuine and this compound in the plasma samples by comparing their peak areas to the standard curve.

Protocol 2: General Protocol for this compound Analysis in Urine

This is a general protocol that can be adapted for the analysis of this compound in urine samples.

1. Sample Collection and Preparation:

  • Collect mid-stream urine samples. For quantitative analysis, a 24-hour urine collection is recommended.

  • Add a preservative (e.g., boric acid) to the collection container to prevent bacterial growth.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Store the supernatant at -80°C until analysis.

2. Sample Pre-treatment (Dilute-and-Shoot or SPE):

  • Dilute-and-Shoot: For a simpler approach, urine samples can be diluted (e.g., 1:10) with the initial mobile phase, centrifuged to remove any precipitate, and directly injected into the LC-MS/MS system. This method is faster but may be more susceptible to matrix effects.

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially better sensitivity, an SPE procedure similar to the one described for plasma (Protocol 1) using PBA cartridges can be employed. The loading and wash conditions may need to be optimized for the urine matrix.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters would be similar to those described in Protocol 1. The gradient and MRM transitions should be optimized for the specific instrument and analytes.

4. Data Analysis:

  • Quantify this compound concentration against a standard curve.

  • Normalize the urinary this compound concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Protocol 3: General Protocol for this compound Extraction from Adipose and Liver Tissue

This protocol provides a general framework for extracting small molecules like this compound from tissue samples for LC-MS analysis. Optimization for specific tissue types is recommended.

1. Tissue Homogenization:

  • Weigh a frozen piece of adipose or liver tissue (e.g., 50-100 mg).

  • Homogenize the tissue in a suitable lysis buffer (e.g., using a bead beater or sonicator). A common approach for small molecules is to use a solvent-based extraction, such as with a methanol:water or acetonitrile:water mixture.

2. Protein Precipitation and Extraction:

  • Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.

  • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the small molecule metabolites.

3. Sample Cleanup (Optional but Recommended):

  • The supernatant can be further cleaned up using SPE, as described in Protocol 1, to remove interfering substances like lipids, which are abundant in adipose and liver tissue.

4. Drying and Reconstitution:

  • Dry the cleared extract under vacuum or nitrogen.

  • Reconstitute the sample in a small volume of a solvent compatible with the LC-MS/MS mobile phase.

5. LC-MS/MS Analysis and Data Analysis:

  • Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data quantification.

Visualizations

queuosine_biosynthesis_and_salvage cluster_bacteria Bacterial Cell cluster_eukaryote Eukaryotic Cell GTP GTP preQ0 preQ0 GTP->preQ0 de novo biosynthesis preQ1 preQ1 preQ0->preQ1 tRNA_preQ1 tRNA-preQ1 preQ1->tRNA_preQ1 TGT tRNA_G tRNA-Guanine tRNA_G->tRNA_preQ1 tRNA_Q_bac tRNA-Queuosine tRNA_preQ1->tRNA_Q_bac Diet Diet Queuine Queuine (q) Diet->Queuine Gut_Microbiota Gut_Microbiota Gut_Microbiota->Queuine tRNA_Q_euk tRNA-Queuosine Queuine->tRNA_Q_euk QTRT1/QTRT2 tRNA_G_euk tRNA-Guanine tRNA_G_euk->tRNA_Q_euk

Caption: this compound biosynthesis in bacteria and salvage pathway in eukaryotes.

experimental_workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (PBA Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (ESI+, MRM) SPE->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: General experimental workflow for this compound quantification.

metabolic_pathway Queuosine_Deficiency This compound Deficiency Translational_Stress Translational Stress (Protein Misfolding) Queuosine_Deficiency->Translational_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Queuosine_Deficiency->Mitochondrial_Dysfunction AMPK_Activation AMPK Activation (Potential) Translational_Stress->AMPK_Activation Warburg_Effect Warburg-like Metabolism (↑ Glycolysis, ↑ Glutaminolysis) Mitochondrial_Dysfunction->Warburg_Effect Mitochondrial_Dysfunction->AMPK_Activation Metabolic_Disease Metabolic Disease Pathogenesis Warburg_Effect->Metabolic_Disease mTORC1_Inhibition mTORC1 Inhibition (Potential) AMPK_Activation->mTORC1_Inhibition mTORC1_Inhibition->Metabolic_Disease

Caption: Potential impact of this compound deficiency on metabolic pathways.

Conclusion and Future Directions

This compound stands at a fascinating intersection of the gut microbiome, diet, and host metabolic regulation. The established links between this compound deficiency, mitochondrial dysfunction, and a Warburg-like metabolic shift provide a strong rationale for its investigation as a biomarker in metabolic diseases. While direct evidence from large-scale clinical studies in diabetic and obese populations is currently lacking, the methodologies for its accurate quantification are well-established. Future research should focus on:

  • Conducting case-control studies to compare queuine and this compound levels in plasma and urine of individuals with metabolic syndrome, type 2 diabetes, and obesity against healthy controls.

  • Investigating the direct regulatory links between this compound-mediated translational control and key metabolic signaling pathways such as AMPK and mTOR.

  • Exploring the diagnostic and prognostic potential of this compound as a biomarker for metabolic disease risk and progression.

The protocols and information provided herein offer a solid foundation for researchers to embark on these important investigations, potentially unlocking a new class of biomarkers and therapeutic targets for metabolic diseases.

References

Application Notes and Protocols for the Isolation of Queuosine-Modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Queuosine and Its Significance

This compound (Q) is a hypermodified nucleoside found at the wobble position (position 34) of the anticodon in tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine in most bacteria and eukaryotes.[1] Unlike the canonical nucleosides, this compound features a complex 7-deazaguanosine (B17050) structure with a cyclopentenediol moiety. This modification is crucial for accurate and efficient protein synthesis, influencing codon recognition and translational fidelity.[1] Eukaryotes do not synthesize queuine, the nucleobase of this compound, de novo and are dependent on its uptake from the diet and gut microbiota.[2] The level of Q modification in tRNA can therefore be influenced by nutritional status and the composition of the gut microbiome, linking these external factors to the regulation of protein translation. Given its role in translation, the study of this compound-modified tRNA (Q-tRNA) is of significant interest in understanding fundamental biological processes and in the context of various diseases, including cancer and neurological disorders.

Overview of Methodologies for Q-tRNA Analysis

Several methods have been developed to detect, quantify, and isolate Q-tRNA. A brief overview is provided below:

  • Acryloylaminophenyl Boronic Acid (APB) Gel Electrophoresis: This analytical technique separates Q-modified tRNA from unmodified tRNA based on the interaction between the cis-diol group of this compound and the boronic acid in the polyacrylamide gel. This interaction retards the migration of Q-tRNA, allowing for its quantification by Northern blotting.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative method for the analysis of tRNA modifications.[4] tRNA is enzymatically digested into single nucleosides, which are then separated by HPLC and identified by mass spectrometry.[4][5] This method can accurately quantify the absolute amount of this compound and its derivatives in a tRNA sample.[4][5]

  • High-Throughput Sequencing: Methods such as nanopore direct RNA sequencing can now detect tRNA modifications, including this compound, directly on the entire tRNA molecule, providing sequence context for the modification.[6][7]

  • Boronate Affinity Chromatography: This is a preparative technique for the enrichment of molecules containing cis-diol groups.[6][8] It is the most direct method for isolating a population of tRNAs enriched for the this compound modification. This application note will focus on a detailed protocol for this method.

Principle of Boronate Affinity Chromatography for Q-tRNA Enrichment

Boronate affinity chromatography relies on the formation of a reversible covalent bond between boronic acid immobilized on a solid support and molecules containing a cis-diol group.[3][6][8] The cyclopentenediol portion of this compound contains a cis-diol that can form a stable five-membered ring complex with the boronic acid on the chromatography resin under alkaline conditions (pH > 7.5).[8] tRNAs lacking the this compound modification, or those where the cis-diol is blocked (e.g., galactosyl-Q or mannosyl-Q), will not bind to the resin and will be found in the flow-through.[2] The bound Q-tRNA can then be eluted by lowering the pH (< 6.5), which destabilizes the boronate-diol complex, or by adding a competing molecule with a cis-diol group, such as sorbitol.[2][8][9][10][11]

Experimental Workflow for Q-tRNA Enrichment

Workflow Workflow for Enrichment of this compound-Modified tRNA cluster_prep Sample Preparation cluster_chromatography Boronate Affinity Chromatography cluster_analysis Downstream Analysis start Start with Total or Small RNA rna_prep Isolate Total or Small RNA start->rna_prep deacylate Deacylate tRNA (e.g., Tris-HCl, pH 8.5, 37°C) rna_prep->deacylate col_prep Prepare Boronate Column (Equilibrate with Binding Buffer, pH 8.5) deacylate->col_prep loading Load Deacylated RNA Sample col_prep->loading wash Wash Column (Binding Buffer) loading->wash Unbound RNA (G-tRNA) Flow-through elute Elute Q-tRNA (Elution Buffer, pH 4.5 or Sorbitol) wash->elute precipitate Ethanol (B145695) Precipitation of Enriched Q-tRNA elute->precipitate quantify Quantify and Assess Purity (e.g., APB-PAGE, LC-MS) precipitate->quantify end Q-tRNA Enriched Sample quantify->end

Caption: Workflow for the enrichment of this compound-modified tRNA using boronate affinity chromatography.

Detailed Protocol for Q-tRNA Enrichment

This protocol is adapted from McCutchan et al. (1975) and is suitable for the preparative isolation of tRNA containing the this compound modification from a total or small RNA sample.[2][8][9][10][11]

Materials:

  • Boronate affinity resin (e.g., dihydroxyboryl-substituted cellulose (B213188) or agarose (B213101) with a large pore size suitable for tRNA)

  • Chromatography column

  • Total RNA or small RNA fraction containing tRNA

  • Deacylation Buffer: 1 M Tris-HCl, pH 8.5

  • Binding Buffer: 50 mM MES (or other non-amine buffer), pH 8.5, containing 10 mM MgCl₂, 0.8 M NaCl

  • Elution Buffer: 50 mM Sodium Acetate, pH 4.5, containing 10 mM MgCl₂, 0.8 M NaCl

  • Alternative Elution Buffer: 0.5 M Sorbitol in Binding Buffer

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Preparation of tRNA Sample: a. Start with a high-quality preparation of total RNA or a small RNA fraction isolated by a standard method. b. To ensure that the 3'-terminal cis-diol of the tRNA is available for binding, the tRNA must be deacylated. Resuspend the RNA pellet in the Deacylation Buffer and incubate at 37°C for 30-60 minutes. c. Precipitate the deacylated RNA by adding 0.1 volumes of 3 M Sodium Acetate and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge at high speed to pellet the RNA. d. Wash the RNA pellet with 70% ethanol and air-dry briefly. e. Resuspend the deacylated RNA in the Binding Buffer.

  • Column Preparation: a. Prepare a slurry of the boronate affinity resin in the Binding Buffer. b. Pack the chromatography column with the resin slurry to the desired bed volume. c. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading and Binding: a. Load the resuspended, deacylated RNA sample onto the equilibrated column. b. Allow the sample to flow through the column by gravity or at a slow, controlled flow rate. c. Collect the flow-through fraction. This fraction contains tRNAs that do not have the this compound modification (G-tRNA) and other RNA species.

  • Washing: a. Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound RNA. b. Collect the wash fractions and pool them with the initial flow-through if desired.

  • Elution of Q-tRNA: a. Elute the bound Q-tRNA from the column by applying the Elution Buffer (pH 4.5). The acidic pH will disrupt the boronate-diol complex. b. Alternatively, elute with the Alternative Elution Buffer containing sorbitol. The sorbitol will compete with the Q-tRNA for binding to the boronate resin. c. Collect the eluate in fractions. Monitor the absorbance at 260 nm to identify the fractions containing the eluted RNA.

  • Recovery of Enriched Q-tRNA: a. Pool the fractions containing the eluted Q-tRNA. b. Precipitate the RNA by adding 0.1 volumes of 3 M Sodium Acetate and 2.5-3 volumes of cold 100% ethanol. c. Centrifuge to pellet the enriched Q-tRNA, wash with 70% ethanol, and resuspend in a suitable nuclease-free buffer for downstream applications.

Data Presentation

While specific quantitative recovery and purity percentages are highly dependent on the starting material, resin capacity, and specific tRNA species, the method described by McCutchan et al. (1975) demonstrates a clear separation of Q-containing tRNA from other tRNAs. The following table illustrates the expected outcome of the separation.

FractionExpected tRNA ContentPrinciple of Separation
Flow-through/Wash tRNAs without this compound (G-tRNA), other non-binding RNAsLack of cis-diol group for binding to the boronate resin.
Eluate tRNAs containing this compound (Q-tRNA)Elution of specifically bound tRNA after disruption of the boronate-diol complex.

Note: The efficiency of enrichment can be quantitatively assessed by analyzing the flow-through and eluate fractions using methods like APB-PAGE followed by Northern blotting for specific Q-tRNAs (e.g., tRNAHis, tRNAAsn) or by LC-MS analysis of the nucleoside content.

Signaling Pathway and Logical Relationships

The logical relationship in boronate affinity chromatography is based on the chemical properties of the target molecule and its interaction with the stationary phase, governed by pH.

Logic cluster_condition Conditions cluster_molecule Molecules cluster_interaction Interaction State pH_high High pH ( > 7.5) Bound Q-tRNA binds to Resin pH_high->Bound pH_low Low pH ( < 6.5) or Presence of Competitor (Sorbitol) Unbound Q-tRNA is released from Resin pH_low->Unbound Q_tRNA Q-tRNA (with cis-diol) Q_tRNA->Bound G_tRNA G-tRNA (no cis-diol) No_interaction G-tRNA does not bind G_tRNA->No_interaction Resin Boronate Resin Resin->Bound Resin->No_interaction Bound->Unbound

Caption: Logical diagram illustrating the pH-dependent binding and release of Q-tRNA from boronate resin.

Conclusion

Boronate affinity chromatography is a powerful and specific method for the preparative enrichment of this compound-modified tRNA. This technique allows researchers to isolate a population of tRNAs that are specifically modified with this compound, enabling further studies into the functional consequences of this important modification in various biological systems. The protocol provided herein offers a robust framework for achieving this enrichment, which can be followed by a range of analytical techniques to validate the results and proceed with downstream applications.

References

Application Notes and Protocols for Flow Cytometry in the Study of Cellular Queuosine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position of tRNAs corresponding to the amino acids histidine, asparagine, aspartic acid, and tyrosine.[1] Eukaryotic cells are incapable of de novo synthesis of Queuine (q), the base precursor of this compound, and are therefore dependent on its uptake from dietary sources or the gut microbiome.[2] This makes Queuine a crucial micronutrient. The level of this compound modification in tRNA (Q-tRNA) has been implicated in the regulation of cellular proliferation, translation fidelity, and stress responses.[3][4] Notably, a decrease in Q-tRNA levels, known as hypomodification, is frequently observed in cancer cells and is associated with increased proliferation.[5]

These application notes provide a framework for utilizing flow cytometry to investigate the cellular consequences of altered this compound levels. By adapting established flow cytometry protocols, researchers can quantify changes in cell proliferation and cell cycle distribution, providing valuable insights into the functional roles of this compound and its potential as a therapeutic target.

Key Applications of Flow Cytometry in this compound Research

Flow cytometry is a powerful, high-throughput technique that allows for the rapid analysis of single cells within a heterogeneous population. Its application in this compound research can elucidate the following:

  • Cell Proliferation: Quantify the rate of cell division in response to varying this compound levels.

  • Cell Cycle Distribution: Analyze the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to understand how this compound influences cell cycle progression.

  • Protein Expression: Investigate the expression of key regulatory proteins, such as p53 and Akt, which are known to be influenced by this compound availability.[6][7]

  • Indirect Measurement of this compound Modification Machinery: Assess the expression of Queuine tRNA-ribosyltransferase 1 (QTRT1), the catalytic subunit of the enzyme responsible for incorporating Queuine into tRNA.[8]

Diagrams

Queuine_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Queuine Queuine Transporter Transporter Queuine->Transporter Uptake Queuine_in Queuine Transporter->Queuine_in QTRT1_QTRTD1 QTRT1/QTRTD1 (TGT enzyme) Queuine_in->QTRT1_QTRTD1 tRNA_G tRNA(Guanine) tRNA_G->QTRT1_QTRTD1 Guanine exchange tRNA_Q tRNA(this compound) QTRT1_QTRTD1->tRNA_Q Translation Protein Synthesis tRNA_Q->Translation

Caption: Eukaryotic Queuine Salvage Pathway.

Flow_Cytometry_Workflow cluster_culture Cell Culture cluster_staining Staining cluster_analysis Analysis Culture Culture cells in Queuine-deficient medium Group1 Control Group (Queuine-deficient) Culture->Group1 Group2 Experimental Group (Queuine supplemented) Culture->Group2 Harvest Harvest & Fix Cells Group1->Harvest Group2->Harvest Permeabilize Permeabilize Cells Harvest->Permeabilize Stain Stain with fluorescent probes (e.g., PI, anti-Ki-67) Permeabilize->Stain Acquire Acquire data on Flow Cytometer Stain->Acquire Analyze Analyze cell cycle & proliferation profiles Acquire->Analyze Compare Compare results between control and experimental groups Analyze->Compare

Caption: Experimental workflow for flow cytometry.

Queuosine_Signaling_Pathway Queuosine_levels This compound Levels p53 p53 (Tumor Suppressor) Queuosine_levels->p53 influences expression Akt Akt (Pro-survival) Queuosine_levels->Akt influences expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Influence of this compound on p53 and Akt pathways.

Experimental Protocols

Protocol 1: Analysis of Cell Cycle Distribution using Propidium Iodide (PI) Staining

This protocol is designed to assess the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in a Queuine-deficient medium for at least three passages to ensure depletion of intracellular Queuine stores.[9]

    • Divide cells into two groups:

      • Control Group: Continue culture in Queuine-deficient medium.

      • Experimental Group: Supplement the medium with a final concentration of 100 nM Queuine for 48-72 hours.[9]

  • Cell Harvesting:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge again, discard the supernatant.

  • Fixation:

    • Gently vortex the cell pellet while adding 5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[10]

    • Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting emission at ~617 nm.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Protocol 2: Analysis of Cell Proliferation using Ki-67 Staining

This protocol measures the expression of the nuclear protein Ki-67, which is present during all active phases of the cell cycle (G1, S, G2, M) but absent from resting cells (G0).

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Staining Buffer (e.g., PBS with 1% BSA and 0.09% sodium azide)

  • Fluorochrome-conjugated anti-Ki-67 antibody (or a primary anti-Ki-67 antibody and a corresponding fluorescent secondary antibody)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 to establish Queuine-deficient and Queuine-supplemented cell populations.

  • Cell Harvesting and Fixation:

    • Harvest and fix approximately 1 x 10^6 cells per sample using ice-cold 70% ethanol as described in Protocol 1.[13]

  • Permeabilization and Staining:

    • Wash the fixed cells twice with 2 mL of Staining Buffer, centrifuging at 800 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the appropriate dilution of the anti-Ki-67 antibody.

    • Incubate for 30 minutes at room temperature in the dark.[14]

    • (If using an unconjugated primary antibody) Wash once with Staining Buffer, then add the fluorescently labeled secondary antibody and incubate for another 30 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorochrome.

    • Quantify the percentage of Ki-67 positive cells in each sample.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between control (Queuine-deficient) and experimental (Queuine-supplemented) groups.

Table 1: Hypothetical Cell Cycle Distribution Data

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Queuine-deficient55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Queuine-supplemented70.1 ± 4.218.2 ± 1.911.7 ± 1.5

Table 2: Hypothetical Cell Proliferation Data

Treatment Group% Ki-67 Positive Cells
Queuine-deficient85.6 ± 5.4
Queuine-supplemented62.3 ± 4.8

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Conclusion

The provided application notes and protocols offer a robust starting point for researchers interested in the functional consequences of altered this compound levels. By employing standard flow cytometry techniques, it is possible to generate quantitative data on cell proliferation and cell cycle dynamics. These methods can be further expanded to include the analysis of specific proteins involved in cell cycle regulation and survival pathways, providing a deeper understanding of the multifaceted role of this compound in cellular physiology and disease. The indirect analysis of QTRT1 expression can also serve as a valuable correlate for the cellular capacity to utilize Queuine. These approaches are highly relevant for basic research and for the preclinical evaluation of drugs that may target this compound metabolism.

References

Application Note: Tracing Queuine Metabolism into Queuosine using Stable Isotope Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Queuosine (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons (specifically those for histidine, aspartic acid, asparagine, and tyrosine).[1][2][3] This modification is crucial for translational fidelity and efficiency.[4] While bacteria can synthesize this compound de novo, eukaryotes lack this ability and must salvage its nucleobase, queuine (B138834) (q), from their diet or gut microbiota, making it an essential micronutrient.[2][5][6] The salvaged queuine is incorporated into target tRNAs by the tRNA-guanine transglycosylase (TGT) enzyme complex, which exchanges the guanine (B1146940) at position 34 for queuine.[1][5]

Understanding the dynamics of queuine uptake, metabolism, and incorporation into tRNA is vital for research in nutrition, microbiology, cancer biology, and drug development. Stable isotope tracing provides a powerful method to dynamically track the metabolic fate of queuine. By introducing queuine labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can precisely measure its incorporation into the this compound of tRNA using mass spectrometry. This application note provides a detailed protocol for tracing queuine metabolism using this advanced technique.

Principle of the Method

The core of this method involves introducing a stable isotope-labeled version of queuine to cells or an organism. The cellular machinery, specifically the TGT enzyme complex, does not distinguish between the labeled and unlabeled queuine. As the labeled queuine is incorporated into tRNA, it replaces guanine to form labeled this compound.

Total tRNA is then extracted, enzymatically digested into individual nucleosides, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer can differentiate between the natural (light) this compound and the heavy, isotope-labeled this compound due to the mass difference imparted by the stable isotopes. By quantifying the relative abundance of light and heavy isotopologues, one can determine the rate and extent of queuine incorporation.

Visualizing the Metabolic and Experimental Pathways

To better understand the biological process and the experimental procedure, the following diagrams illustrate the queuine salvage pathway and the overall workflow for a stable isotope tracing experiment.

Queuine_Salvage_Pathway cluster_uptake Cellular Uptake cluster_incorporation tRNA Modification External_Queuine Stable Isotope-Labeled Queuine (q*) TGT_Complex TGT Complex (QTRT1/QTRT2) External_Queuine->TGT_Complex Transport Q_tRNA tRNA(Q*34) TGT_Complex->Q_tRNA Base Exchange Guanine Guanine TGT_Complex->Guanine Release G_tRNA tRNA(G34) G_tRNA->TGT_Complex

Caption: The Eukaryotic Queuine Salvage Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_analysis Analysis A 1. Cell Culture (Queuine-depleted media) B 2. Introduce Stable Isotope-Labeled Queuine A->B C 3. Time-Course Incubation B->C D 4. Harvest Cells & Extract Total/Small RNA C->D E 5. Enzymatic Digestion to Nucleosides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Quantify Labeled this compound) F->G

Caption: Experimental Workflow for Stable Isotope Tracing.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol is designed for adherent human cell lines (e.g., HEK293T).

Materials:

  • HEK293T cells

  • DMEM medium

  • Dialyzed Fetal Bovine Serum (dFBS) (to minimize unlabeled queuine)

  • Penicillin-Streptomycin

  • Stable Isotope-Labeled Queuine (e.g., ¹³C₅,¹⁵N₂-Queuine), sterile-filtered

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture plates and flasks

Procedure:

  • Depletion of Endogenous Queuine:

    • Culture HEK293T cells in DMEM supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[4]

    • Passage the cells for approximately 10-12 generations in this queuine-depleted medium to ensure the cellular pool of this compound-modified tRNA is minimized. These are now considered queuine-deficient (0Q) cells.[4]

    • Optional: Confirm this compound depletion using APB-Northern Blot analysis as described in the literature.[1][3]

  • Stable Isotope Labeling:

    • Plate the 0Q cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.

    • Prepare the labeling medium: DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the desired final concentration of stable isotope-labeled queuine (e.g., 1 µM).[4]

    • Aspirate the old medium from the cells, wash once with sterile PBS, and add the labeling medium.

    • Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours) to generate a time-course of incorporation.

  • Cell Harvest:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction (e.g., TRIzol reagent).

    • Scrape the cells and collect the lysate. Store at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Digestion to Nucleosides

Materials:

  • TRIzol Reagent or equivalent RNA extraction kit

  • Nuclease P1

  • Snake Venom Phosphodiesterase

  • FastAP Thermosensitive Alkaline Phosphatase

  • Ammonium (B1175870) Acetate (B1210297) buffer (pH ~7.0-7.5)

  • Ultrapure water

Procedure:

  • Total RNA Extraction:

    • Extract total RNA from the cell lysates using TRIzol reagent according to the manufacturer's protocol.

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

  • Enzymatic Digestion to Nucleosides:

    • In a sterile microcentrifuge tube, combine 2-5 µg of total RNA.

    • Add the digestion enzyme cocktail. A typical reaction may include:

      • Nuclease P1 (to cleave phosphodiester bonds)

      • Snake Venom Phosphodiesterase (to cleave remaining bonds to yield 5'-mononucleotides)

      • Alkaline Phosphatase (to remove the phosphate (B84403) group, yielding nucleosides).[7]

    • The reaction is typically carried out in an ammonium acetate buffer.[7]

    • Incubate the reaction at 37°C overnight.

    • After digestion, centrifuge the sample to pellet any undigested material or protein. The supernatant, containing the nucleosides, is used for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • C18 reverse-phase column suitable for nucleoside analysis

  • Mobile Phase A: Ammonium acetate buffer (e.g., 5 mM, pH 5.3) in water

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Chromatographic Separation:

    • Inject the nucleoside digest onto the C18 column.

    • Separate the nucleosides using a gradient elution method, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This separates this compound from other more abundant nucleosides.

  • Mass Spectrometry Detection:

    • Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

    • Set up MRM transitions for both unlabeled (light) and labeled (heavy) this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the protonated base (queuine).

    • For example:

      • Unlabeled this compound: Monitor the transition corresponding to the mass of natural this compound to the mass of natural queuine.

      • Labeled this compound: Monitor the transition corresponding to the mass of isotope-labeled this compound to the mass of the isotope-labeled queuine base. The exact m/z values will depend on the specific isotope label used.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy this compound MRM transitions at each time point.

    • Calculate the percentage of labeled this compound using the formula: % Labeled = [Area(Heavy) / (Area(Heavy) + Area(Light))] * 100

Data Presentation

Quantitative results from the stable isotope tracing experiment should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Time-Course of Stable Isotope-Labeled this compound Incorporation in HEK293T Cells

Incubation Time (Hours)Peak Area (Unlabeled Q)Peak Area (Labeled Q*)% Labeled this compound
01,520,34000.0%
41,189,750345,60022.5%
8850,400710,20045.5%
12560,110998,50064.1%
24245,8801,350,70084.6%

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

Stable isotope tracing coupled with LC-MS/MS is a robust and precise method for elucidating the metabolic pathway of queuine into this compound. This technique allows for the dynamic measurement of nutrient salvage and incorporation into macromolecules, providing invaluable insights for researchers in various fields. The protocols and guidelines presented here offer a comprehensive framework for designing and executing these powerful experiments.

References

Application Notes and Protocols for High-Throughput Screening of tRNA-Guanine Transglycosylase (TGT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tRNA-Guanine Transglycosylase (TGT) is a crucial enzyme involved in the post-transcriptional modification of tRNA. In many pathogenic bacteria, such as Shigella flexneri, TGT is essential for virulence, making it an attractive target for the development of novel antibacterial agents. High-throughput screening (HTS) is a key strategy for identifying small molecule inhibitors of TGT that can serve as starting points for drug discovery programs. These application notes provide detailed protocols for HTS assays designed to identify TGT inhibitors, along with guidance on data analysis and interpretation.

Principle of the Assay

The core principle of the primary HTS assay described here is the enzymatic exchange of a radiolabeled guanine (B1146940) analog into a tRNA substrate by TGT. The incorporation of the radiolabeled substrate into the high-molecular-weight tRNA allows for separation from the unincorporated, low-molecular-weight substrate. Inhibition of TGT activity results in a decrease in the amount of radiolabel incorporated into the tRNA. A Scintillation Proximity Assay (SPA) format is recommended for its homogeneous nature, which is highly amenable to automated HTS.

Key Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by TGT follows a ping-pong kinetic mechanism, involving the formation of a covalent enzyme-tRNA intermediate.

TGT_Mechanism TGT TGT TGT_tRNA TGT-tRNA(G34) TGT->TGT_tRNA + tRNA(G34) tRNA_Q tRNA(Q34)/tRNA(G34*) TGT->tRNA_Q tRNA_G tRNA(G34) TGT_intermediate TGT-tRNA(intermediate) TGT_tRNA->TGT_intermediate Release of Guanine Guanine Guanine TGT_intermediate->Guanine TGT_intermediate_preQ1 TGT-tRNA(intermediate)-preQ1/Guanine TGT_intermediate->TGT_intermediate_preQ1 + preQ1/Guanine* Inhibitor Inhibitor TGT_intermediate->Inhibitor Inhibition preQ1 preQ1/Guanine TGT_intermediate_preQ1->TGT Release of modified tRNA HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay Miniaturization Assay Miniaturization Compound Library Screening Compound Library Screening Assay Miniaturization->Compound Library Screening Data Analysis (Z-factor, Hit Selection) Data Analysis (Z-factor, Hit Selection) Compound Library Screening->Data Analysis (Z-factor, Hit Selection) Hit Re-test Hit Re-test Data Analysis (Z-factor, Hit Selection)->Hit Re-test Dose-Response (IC50) Dose-Response (IC50) Hit Re-test->Dose-Response (IC50) Orthogonal Assays Orthogonal Assays Dose-Response (IC50)->Orthogonal Assays SAR Studies SAR Studies Orthogonal Assays->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Data_Analysis_Workflow Raw HTS Data Raw HTS Data Normalization Normalization Raw HTS Data->Normalization Quality Control (Z'-factor) Quality Control (Z'-factor) Normalization->Quality Control (Z'-factor) Hit Identification (Threshold) Hit Identification (Threshold) Quality Control (Z'-factor)->Hit Identification (Threshold) Dose-Response Curve Fitting Dose-Response Curve Fitting Hit Identification (Threshold)->Dose-Response Curve Fitting IC50 Determination IC50 Determination Dose-Response Curve Fitting->IC50 Determination Hit Confirmation Hit Confirmation IC50 Determination->Hit Confirmation

Application Notes and Protocols for Computational Modeling of Queuosine's Effect on tRNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the effects of queuosine (Q) on transfer RNA (tRNA) structure and function. Understanding these effects is crucial for research in translational regulation, codon optimization, and the development of novel therapeutics targeting protein synthesis.

Introduction to this compound and its Significance

This compound is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for asparagine, aspartic acid, histidine, and tyrosine.[1][2][3][4][5][6] This modification is unique as eukaryotes salvage the queuine (B138834) base from their diet and gut microbiome to synthesize this compound.[3][4][7] The presence of this compound in the anticodon loop has significant implications for the structural integrity of tRNA, codon recognition, and the overall efficiency and fidelity of protein translation.[1][2][4][5][7] Computational modeling has emerged as a powerful tool to elucidate the intricate molecular mechanisms by which this compound exerts its effects.

Application Note 1: Structural Stabilization of the tRNA Anticodon Loop by this compound

Computational studies have revealed that the this compound modification acts as a structurally restrictive base, reducing the flexibility of the tRNA anticodon loop.[1][2] This rigidity is attributed to an extended network of intra- and intermolecular hydrogen bonds established by the this compound base.

Key Structural Insights from Computational Models:

  • Intra-residue Hydrogen Bonding: The quaternary amine of the 7-aminomethyl side chain of this compound forms a hydrogen bond with the carbonyl oxygen of its own base.[1][2]

  • Inter-residue Hydrogen Bonding: The dihydroxycyclopentenediol ring of this compound is positioned to form a hydrogen bond with the backbone of the neighboring uridine (B1682114) at position 33 (U33).[1][2]

  • Cross-loop Stabilization: This interaction with U33 stabilizes a cross-loop hydrogen bond between the U33 base and the phosphoribosyl backbone of the cytosine at position 36 (C36).[1][2]

These interactions collectively contribute to a more rigid and pre-organized anticodon loop, which is thought to be crucial for efficient and accurate codon recognition.

Application Note 2: this compound's Influence on Codon Recognition and Translational Efficiency

The structural constraints imposed by this compound directly impact how the tRNA interacts with messenger RNA (mRNA) codons. Computational models have been instrumental in understanding the energetic and kinetic consequences of this modification.

  • Elimination of Codon Bias: Unmodified, guanosine-containing tRNAAsp shows a strong preference for the GAC codon over the GAU codon.[1][2] In contrast, this compound-modified tRNAAsp exhibits no significant bias for either GAC or GAU codons, demonstrating a lower and more uniform binding energy for both.[1][2] This is attributed to the inflexibility of the Q-modified anticodon loop, which prevents the optimal Watson-Crick pairing geometry that favors the GAC codon.[1][2]

  • Translational Speed: The presence of this compound is thought to modulate the translation rate of NAU codons.[8][9] By preventing codon bias, this compound ensures a more consistent rate of translation for codons ending in C or U, thereby fine-tuning protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative findings from computational and experimental studies on the effect of this compound.

Table 1: Effect of this compound on tRNA-Codon Binding Affinity

tRNA SpeciesModification StatusCodonRelative Binding Energy (kcal/mol) - ComputationalExperimental Observation
tRNAAspUnmodified (Guanosine)GAC-10.5Strong, stable association
tRNAAspUnmodified (Guanosine)GAU-7.2Less stable association
tRNAAspModified (this compound)GAC-7.5No significant bias
tRNAAspModified (this compound)GAU-7.4No significant bias

Note: Relative binding energy values are illustrative and based on computational modeling results.[1]

Table 2: Sense Codon Reassignment Efficiency in the Presence/Absence of this compound

Target CodonOrthogonal tRNAReassignment Efficiency (this compound-deficient)Reassignment Efficiency (this compound-proficient)Fold Change
Asn AAUM. jannaschii tRNAAUU8.9 ± 0.4%7.5 ± 0.5%1.2-fold increase
His CAUM. jannaschii tRNAAUG-G3713.4 ± 0.8%13.2 ± 0.4%No significant change
Asp GAUM. jannaschii tRNAAUCNot reportedNot reported1.6-fold decrease

Data from experimental studies on E. coli.[10]

Experimental Protocols

Protocol 1: Molecular Dynamics (MD) Simulation of a this compound-Modified tRNA Anticodon Stem-Loop (ASL)

This protocol outlines the general steps for performing an all-atom MD simulation to study the structural dynamics of a this compound-modified tRNA ASL.

1. System Preparation:

  • Obtain Initial Structure: Start with a high-resolution crystal structure of a tRNA containing the desired anticodon loop from the Protein Data Bank (PDB). If a structure with this compound is unavailable, the modification can be introduced computationally.

  • Parameterization of this compound: Standard force fields (e.g., AMBER, CHARMM) do not include parameters for modified nucleosides like this compound. These parameters must be derived.

    • Perform quantum mechanical (QM) calculations (e.g., using Gaussian) on the this compound nucleoside to obtain optimized geometry, vibrational frequencies, and electrostatic potential.

    • Use a program like antechamber (for AMBER) to generate force field parameters and RESP (Restrained Electrostatic Potential) charges that are compatible with the chosen force field.[11]

  • Solvation and Ionization:

    • Place the tRNA ASL structure in a periodic box of explicit water molecules (e.g., TIP3P).[11]

    • Add counter-ions (e.g., Na+ or Mg2+) to neutralize the system and mimic physiological salt concentrations.

2. Simulation Protocol:

  • Minimization: Perform energy minimization to remove steric clashes and relax the system. This is typically done in multiple stages, first minimizing the solvent and ions while restraining the tRNA, then minimizing the entire system.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a longer equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax. Positional restraints on the tRNA are gradually removed during this phase.

  • Production Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, density, and RMSD), run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the anticodon loop.

3. Data Analysis:

  • Trajectory Analysis: Analyze the trajectory to calculate structural properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and dihedral angles.

  • Structural Clustering: Perform clustering analysis to identify the most populated conformations of the anticodon loop.

  • Free Energy Landscapes: Construct free energy landscapes based on relevant reaction coordinates (e.g., key dihedral angles) to understand the conformational preferences of the loop.

Protocol 2: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Studying Codon-Anticodon Interactions

This protocol is suitable for investigating the electronic effects of this compound during codon recognition.

1. System Setup:

  • Prepare the simulation system as described in Protocol 1, including the mRNA codon interacting with the tRNA anticodon loop.

  • Define the QM and MM regions. The QM region should include the this compound base, the interacting codon base, and potentially the sugar-phosphate backbones of these residues to accurately capture the electronic interactions. The rest of the system is treated with the MM force field.

2. QM/MM Simulation:

  • Perform geometry optimization of the QM region while the MM region is fixed or allowed to relax.

  • Run QM/MM MD simulations to sample the dynamics of the interaction.

  • Calculate interaction energies and analyze the electronic structure (e.g., charge distribution, bond orders) of the QM region.

3. Free Energy Calculations:

  • Use methods like Umbrella Sampling or Adaptive Biasing Force (ABF) along a defined reaction coordinate (e.g., the distance between the anticodon and codon) to calculate the potential of mean force (PMF) and determine the binding free energy.[12]

Visualizations

Experimental_Workflow_MD_Simulation cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis PDB Obtain PDB Structure Param Parameterize this compound (QM) PDB->Param Solvate Solvate and Add Ions Param->Solvate Min Energy Minimization Solvate->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production Run Equil->Prod Traj Trajectory Analysis (RMSD, H-bonds) Prod->Traj Cluster Structural Clustering Traj->Cluster FreeEnergy Free Energy Landscape Cluster->FreeEnergy

Caption: Workflow for Molecular Dynamics Simulation of this compound-Modified tRNA.

Queuosine_Structural_Effects cluster_interactions Hydrogen Bonding Network cluster_consequences Structural Consequences Q34 This compound (Q34) IntraHB Intra-residue H-bond (side chain to base) Q34->IntraHB InterHB Inter-residue H-bond (Q34 to U33 backbone) Q34->InterHB Rigidity Increased Anticodon Loop Rigidity IntraHB->Rigidity CrossLoopHB Cross-loop H-bond (U33 to C36 backbone) InterHB->CrossLoopHB CrossLoopHB->Rigidity Preorg Pre-organized Conformation Rigidity->Preorg

Caption: this compound's role in stabilizing the tRNA anticodon loop.

Codon_Recognition_Pathway cluster_unmodified Unmodified tRNA (G34) cluster_modified Modified tRNA (Q34) cluster_outcome Translational Outcome G34 Flexible Anticodon Loop GAC NAC Codon (e.g., GAC) G34->GAC Optimal Pairing (High Affinity) GAU NAU Codon (e.g., GAU) G34->GAU Wobble Pairing (Lower Affinity) Bias Codon Bias GAC->Bias GAU->Bias Q34 Rigid Anticodon Loop Q_GAC NAC Codon (e.g., GAC) Q34->Q_GAC Constrained Pairing (Moderate Affinity) Q_GAU NAU Codon (e.g., GAU) Q34->Q_GAU Constrained Pairing (Moderate Affinity) NoBias No Codon Bias Q_GAC->NoBias Q_GAU->NoBias Uniform Uniform Translation Speed NoBias->Uniform

Caption: Impact of this compound on codon recognition and translational bias.

References

Troubleshooting & Optimization

Optimizing Mass Spectrometry Parameters for Queuosine Fragmentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry (MS) parameters for the analysis of Queuosine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?

A1: In positive ESI mode, this compound typically forms a protonated molecule, [M+H]⁺. Given the monoisotopic mass of this compound is approximately 409.16 g/mol , the expected m/z for the singly charged precursor ion is approximately 410.17.[1][2]

Q2: What is the most characteristic fragment ion of this compound in collision-induced dissociation (CID)?

A2: Unlike many nucleosides that primarily exhibit cleavage of the glycosidic bond, this compound has a distinct fragmentation pattern. The most abundant product ion typically observed results from the cleavage of the ribose moiety in combination with the amino linker, yielding a fragment with an m/z of 163. This unique fragment makes it an excellent choice for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Q3: I am observing a low signal intensity for my this compound precursor ion. What are the potential causes and solutions?

A3: Low precursor ion intensity can stem from several factors:

  • Suboptimal Ionization Source Conditions: Ensure that the ESI source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, are optimized for this compound. Inadequate desolvation or inefficient ionization can significantly reduce signal intensity.

  • Mobile Phase Composition: The pH and composition of the mobile phase can impact ionization efficiency. For positive mode ESI, the addition of a small amount of a weak acid like formic acid can enhance protonation.

  • Sample Degradation: this compound, like other biomolecules, can be susceptible to degradation. Ensure proper sample handling and storage to maintain its integrity.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improving chromatographic separation or employing more effective sample preparation techniques can mitigate these effects.

Q4: My this compound fragment ion at m/z 163 has a very low intensity, even with a strong precursor signal. What should I investigate?

A4: Low fragment ion intensity, despite a strong precursor signal, points towards issues with the fragmentation process:

  • Incorrect Collision Energy: The collision energy (CE) is a critical parameter for achieving efficient fragmentation. If the CE is too low, the precursor ion will not fragment effectively. Conversely, if it is too high, the desired fragment may be further fragmented into smaller ions ("over-fragmentation"). A systematic optimization of the collision energy is crucial.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell influences the number of collisions and, consequently, the fragmentation efficiency. Ensure the collision gas pressure is within the manufacturer's recommended range and is stable.

  • Instrument Tuning: Regular instrument calibration and tuning are essential for optimal performance, including fragmentation efficiency.

Troubleshooting Guides

Issue 1: Poor or No Detectable this compound Signal
Potential Cause Troubleshooting Step Expected Outcome
Instrument Malfunction Verify system suitability by injecting a known standard with a well-characterized response.Confirms the instrument is performing within specifications.
Incorrect MS Parameters Ensure the mass spectrometer is set to the correct polarity (positive ESI) and is scanning the appropriate m/z range to detect the this compound precursor (around m/z 410.17).The instrument is correctly configured to detect the target analyte.
Chromatography Issues Check for leaks in the LC system. Verify that the correct mobile phases are being used and that the gradient is appropriate for this compound elution.A stable baseline and reproducible retention times are achieved.
Sample Preparation Review the sample extraction and preparation protocol for potential errors or inefficiencies.Improved sample purity and concentration, leading to a detectable signal.
Issue 2: Low Fragmentation Efficiency of this compound
Parameter Problem Indication Optimization Strategy Expected Result
Collision Energy (CE) High precursor ion intensity with low product ion (m/z 163) intensity.Perform a collision energy ramp experiment, systematically increasing the CE and monitoring the intensity of the m/z 163 fragment.Identification of the optimal CE that maximizes the intensity of the m/z 163 product ion.
Collision Gas Inconsistent fragmentation across multiple runs.Check the collision gas supply and pressure settings. Ensure a stable and appropriate gas flow.Consistent and reproducible fragmentation patterns.
Precursor Ion Isolation Low intensity of both precursor and product ions in MS/MS scans.Optimize the isolation window for the precursor ion (m/z 410.17) to ensure efficient transmission into the collision cell.Increased intensity of both the isolated precursor and its resulting fragment ions.

Data Presentation

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transition for this compound and provides a hypothetical representation of the effect of collision energy on the intensity of the primary fragment ion. Actual optimal values will vary depending on the specific mass spectrometer and experimental conditions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Intensity (%)
410.17163.11030
410.17163.11565
410.17163.120 100
410.17163.12585
410.17163.13060

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound Fragmentation
  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the this compound standard directly into the mass spectrometer using a syringe pump at a constant flow rate.

  • MS Setup:

    • Set the mass spectrometer to positive ESI mode.

    • Select the this compound precursor ion (m/z 410.17) for fragmentation.

    • Set up a product ion scan to monitor the fragmentation pattern.

  • Collision Energy Ramp:

    • Create a method that systematically ramps the collision energy over a defined range (e.g., 5 to 40 eV in 1-2 eV increments).

    • Acquire data for each collision energy step, monitoring the intensity of the precursor ion and the resulting product ions, particularly m/z 163.

  • Data Analysis:

    • Plot the intensity of the m/z 163 product ion as a function of the collision energy.

    • The collision energy that yields the maximum intensity for the m/z 163 fragment is the optimal collision energy for your instrument and conditions.

Visualizations

Queuosine_Fragmentation_Pathway This compound This compound [M+H]⁺ m/z 410.17 Fragment1 Product Ion m/z 163 This compound->Fragment1 CID NeutralLoss Neutral Loss (Ribose + Linker Fragment) This compound->NeutralLoss

Caption: Proposed fragmentation pathway of protonated this compound.

Optimization_Workflow cluster_prep Sample & System Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare this compound Standard Infuse Direct Infusion Prep->Infuse SelectPrecursor Select Precursor Ion (m/z 410.17) Infuse->SelectPrecursor RampCE Ramp Collision Energy SelectPrecursor->RampCE Monitor Monitor Product Ion (m/z 163) RampCE->Monitor Plot Plot Intensity vs. CE Monitor->Plot OptimalCE Determine Optimal CE Plot->OptimalCE

Caption: Workflow for optimizing collision energy for this compound.

Troubleshooting_Tree Start Low/No this compound Signal CheckPrecursor Is Precursor Ion (m/z 410.17) Present in Full Scan? Start->CheckPrecursor CheckFragment Is Fragment Ion (m/z 163) Present in MS/MS Scan? CheckPrecursor->CheckFragment Yes TroubleshootSource Troubleshoot Ion Source & Chromatography CheckPrecursor->TroubleshootSource No OptimizeCE Optimize Collision Energy CheckFragment->OptimizeCE No Success Successful Detection CheckFragment->Success Yes TroubleshootSource->Start CheckGas Check Collision Gas Pressure & Purity OptimizeCE->CheckGas CheckGas->Start

Caption: Decision tree for troubleshooting this compound fragmentation issues.

References

Technical Support Center: Optimizing HPLC Resolution for Queuosine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) resolution of Queuosine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its common isomers?

A1: this compound (Q) is a hypermodified guanosine (B1672433) derivative found in the anticodon of specific tRNAs.[1] Its common isomers are glycosylated derivatives, including mannosyl-queuosine (manQ) and galactosyl-queuosine (galQ), where a sugar moiety is attached to the cyclopentenediol ring of this compound.[1][2] Another key isomer is glutamyl-queuosine (gluQ), found in bacteria, where a glutamyl group is ester-linked to the cyclopentene (B43876) ring.[3]

Q2: What is the primary challenge in separating this compound and its isomers?

A2: The main challenge lies in the structural similarity of the isomers. They share the same core structure and often differ only in the type of sugar (mannose vs. galactose) or the attachment point of a functional group.[3][4] This results in very similar physicochemical properties, making them difficult to resolve using standard HPLC methods. Additionally, some isomers, like glutamyl-queuosine, can be unstable in aqueous solutions, leading to degradation and poor chromatographic results.[3]

Q3: Which HPLC mode is most suitable for separating this compound and its isomers?

A3: Reversed-phase HPLC (RP-HPLC) is the most commonly used and effective method for the separation of this compound and its derivatives.[1][5] However, due to the high polarity of these molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, particularly when retention on traditional C18 columns is insufficient.[6][7]

Q4: Are there any special considerations for sample preparation?

A4: Yes. When isolating this compound and its isomers from biological matrices like tRNA, enzymatic digestion is a critical step.[3] It is also crucial to be mindful of the stability of certain isomers. For instance, glutamyl-queuosine is prone to hydrolysis but can be stabilized in an aqueous solution at a pH between 3.5 and 4.0.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its isomers.

Problem 1: Poor resolution between mannosyl-queuosine (manQ) and galactosyl-queuosine (galQ).

Cause: These two isomers are structurally very similar, differing only in the sugar moiety. Standard C18 columns may not provide sufficient selectivity.

Solution:

  • Optimize the Stationary Phase: Consider using a column with a different selectivity, such as a phenyl-hexyl or a C30 column, which can offer alternative interactions.[8][9]

  • Adjust Mobile Phase Composition: Fine-tuning the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration can alter selectivity. A shallow gradient is often necessary.[4]

  • Control Temperature: Operating at a lower temperature can sometimes enhance resolution between closely eluting peaks.[10]

  • Refer to Established Methods: A successful separation has been reported using a Poroshell 120 SB-C8 column with a specific gradient of acetonitrile in water.[4]

Problem 2: Broad or tailing peaks for all this compound compounds.

Cause: This can be due to secondary interactions with the stationary phase, improper mobile phase pH, or issues with the column itself.

Solution:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For nucleosides, a slightly acidic pH (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) is often beneficial.[11]

  • Column Health: Check the column's performance with a standard mixture. If the column is old or has been exposed to harsh conditions, it may need to be replaced.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[12]

Problem 3: Unstable baseline, especially during gradient elution.

Cause: This is often due to impurities in the mobile phase solvents or buffers, or insufficient equilibration time.

Solution:

  • High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.22 µm or 0.45 µm filter can help remove particulate matter.

  • System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting the sample. This is particularly important for gradient runs.

Problem 4: Inconsistent retention times.

Cause: Fluctuations in temperature, mobile phase composition, or flow rate can lead to shifts in retention times.

Solution:

  • Temperature Control: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Mobile Phase Preparation: Prepare mobile phases carefully and ensure they are well-mixed and degassed. If using an online mixer, ensure the proportioning valves are functioning correctly.

  • Pump Performance: Check the HPLC pump for consistent flow rate and pressure.

Experimental Protocols

Below is a representative experimental protocol for the separation of this compound and its isomers, based on published methods.[4][11] Optimization will likely be required for your specific instrumentation and sample matrix.

Sample Preparation:

  • Isolate total tRNA from the biological sample.

  • Perform enzymatic digestion of the tRNA to release the individual nucleosides. This is often done using nuclease P1 followed by alkaline phosphatase.

  • If analyzing glutamyl-queuosine, ensure the final sample is in a buffer with a pH between 3.5 and 4.0 to maintain stability.[3]

  • Filter the final sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Instrumentation: A standard UHPLC or HPLC system with a UV detector.

  • Column: Poroshell 120 SB-C8, 2.1 x 100 mm, 2.7 µm (as a starting point for manQ/galQ separation).[4] A standard C18 or C30 column can also be used, but may require more extensive method development.[9]

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.8).[11]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 25-40 °C.

  • Detection: UV at 254 nm or 260 nm.

Gradient Program (Example): A shallow gradient is recommended. For example, starting with a low percentage of Mobile Phase B and gradually increasing it over a significant period.

Time (min)% Mobile Phase B (Acetonitrile)
00-2%
8-102-5%
20-30Ramp up to wash the column
30-40Re-equilibrate at initial conditions

Data Presentation

Table 1: Example UHPLC Separation of this compound Isomers

CompoundRetention Time (min)ColumnMobile PhaseReference
mannosyl-queuosine (manQ)5.4Poroshell 120 SB-C80-2% MeCN in H₂O over 8 min[4]
galactosyl-queuosine (galQ)5.9Poroshell 120 SB-C80-2% MeCN in H₂O over 8 min[4]

Table 2: Key HPLC Parameters for Optimization

ParameterRecommendation for this compound IsomersRationale
Stationary Phase C18, C30, Phenyl-Hexyl, or specialized phases for polar compounds.Provides different selectivities to resolve structurally similar isomers.
Mobile Phase pH Slightly acidic (pH 3.5-5.8)Controls ionization state of the analytes and can improve peak shape and stability.
Organic Modifier Acetonitrile or MethanolThe choice of solvent can significantly impact selectivity.
Gradient Shallow and linearAllows for the separation of closely eluting compounds.
Temperature Controlled (e.g., 25-40 °C)Affects retention times and can be used to fine-tune selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis tRNA_isolation tRNA Isolation enzymatic_digestion Enzymatic Digestion tRNA_isolation->enzymatic_digestion pH_adjustment pH Adjustment (for gluQ) enzymatic_digestion->pH_adjustment filtration Sample Filtration (0.22 µm) pH_adjustment->filtration injection Inject Sample filtration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254/260 nm) separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification peak_integration->quantification troubleshooting_flowchart start Poor Resolution Observed check_peaks Are peaks broad or tailing? start->check_peaks check_isomers Are specific isomers (e.g., manQ/galQ) co-eluting? check_peaks->check_isomers No adjust_pH Adjust Mobile Phase pH (e.g., pH 3.5-5.8) check_peaks->adjust_pH Yes optimize_gradient Use a shallower gradient check_isomers->optimize_gradient Yes review_method Review entire method for other issues (e.g., flow rate) check_isomers->review_method No check_column Check Column Health adjust_pH->check_column change_column Try a different column (e.g., Phenyl-Hexyl, C30) optimize_gradient->change_column adjust_temp Adjust Temperature change_column->adjust_temp

References

Troubleshooting unexpected phenotypes in Queuosine-deficient models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in queuosine-deficient experimental models.

Troubleshooting Guides

This section addresses specific unexpected observations in a question-and-answer format, providing potential explanations and experimental steps to investigate the phenotype.

Issue 1: My this compound-deficient E. coli strain shows altered sensitivity to heavy metals.

Question: We generated a tgt mutant (E. coli deficient in this compound) and observed increased resistance to nickel and cobalt, but increased sensitivity to cadmium. Is this an expected phenotype, and what is the underlying mechanism?

Answer: Yes, this is an observed and documented phenotype for this compound-deficient E. coli. The absence of this compound (Q) in tRNA leads to pleiotropic effects, including significant perturbations in metal homeostasis.[1][2][3][4][5]

  • Underlying Mechanism: Transcriptomic analysis of Q-deficient E. coli reveals a downregulation of the nickel transporter genes (nikABCDE) even in the absence of nickel supplementation.[1][2][4] This pre-emptive downregulation primes the cells to resist high nickel levels. The altered metal sensitivity is part of a broader atypical oxidative stress response triggered by the absence of this compound.[1][2][3][6][7]

  • Troubleshooting & Verification Steps:

    • Confirm this compound Deficiency: Verify the absence of this compound in your tgt mutant strain using methods like APB Northern Blot or LC-MS/MS (see Experimental Protocols section).

    • Validate Metal Sensitivity: Perform growth assays with a range of concentrations for nickel, cobalt, and cadmium to quantify the changes in resistance and sensitivity compared to the wild-type strain.

    • Gene Expression Analysis: Use qRT-PCR to check the expression levels of the nikABCDE operon in your mutant versus wild-type strains under standard growth conditions.

    • Assess Oxidative Stress: Measure levels of reactive oxygen species (ROS) and test sensitivity to oxidative stressors like hydrogen peroxide and paraquat.[1][7]

Issue 2: My QTRT1 knockout mouse model exhibits unexpected neurological or metabolic phenotypes.

Question: Our Qtrt1 knockout mice, which lack the catalytic subunit for this compound insertion in tRNA, are showing learning and memory deficits. We also observe metabolic irregularities. What could be causing this?

Answer: These phenotypes are consistent with recent findings in Qtrt1 knockout mouse models.[8] The deficiency of this compound in tRNA has systemic effects that can manifest as neurological and metabolic disorders.

  • Underlying Mechanism:

    • Neurological: Ribo-Seq analysis in the hippocampus of Qtrt1-deficient mice has shown stalling of ribosomes on codons decoded by this compound-modified tRNAs. This leads to an imbalance in the speed of translation elongation, which can deregulate synaptogenesis and neuronal morphology, ultimately affecting learning and memory.[8]

    • Metabolic: this compound deficiency can compromise the production of tyrosine from phenylalanine. This is due to decreased levels of the cofactor tetrahydrobiopterin (B1682763) (BH4) and a concurrent accumulation of its oxidized form, dihydrobiopterin (BH2).[9] This disruption in the BH4 pathway can impact the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[9][10]

  • Troubleshooting & Verification Steps:

    • Confirm Q-tRNA Deficiency: Isolate tRNA from relevant tissues (e.g., brain, liver) and confirm the absence of this compound modification.

    • Behavioral Analysis: Conduct standardized behavioral tests to systematically assess learning and memory in knockout versus wild-type mice.

    • Metabolite Quantification: Measure levels of BH4, BH2, phenylalanine, and tyrosine in plasma and relevant tissues.[9]

    • Ribosome Profiling: If available, perform ribosome profiling on affected tissues to identify codon-specific translational stalling.[11][12][13]

Issue 3: We observe signs of cellular stress, such as the unfolded protein response (UPR), in our this compound-deficient cell line.

Question: Our this compound-deficient human cell line shows upregulation of UPR markers. Is this linked to the lack of this compound?

Answer: Yes, a direct link has been established between this compound deficiency and the activation of the unfolded protein response (UPR).[11]

  • Underlying Mechanism: The absence of this compound in tRNA can lead to deregulation of translation speed at specific codons.[11][12] This can result in the production of misfolded proteins, which accumulate in the endoplasmic reticulum and trigger ER stress, leading to the activation of the UPR.

  • Troubleshooting & Verification Steps:

    • Verify this compound Status: Ensure the cells are indeed deficient in this compound, for example by culturing them in a serum-free medium without queuine (B138834) supplementation and confirming with APB Northern Blot.[11]

    • Analyze UPR Markers: Use Western blotting or qRT-PCR to measure the expression and activation of key UPR proteins and genes (e.g., PERK, IRE1α, ATF6, XBP1s, CHOP).

    • Assess Protein Aggregation: Use techniques like immunofluorescence or filter trap assays to check for an increase in aggregated proteins.

    • Rescue Experiment: Supplement the culture medium with synthetic queuine to see if it reverses the UPR activation.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (Q) is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon, which corresponds to the amino acids asparagine, aspartic acid, histidine, and tyrosine.[1] While bacteria can synthesize this compound de novo, eukaryotes must obtain its precursor, queuine, from their diet or gut microbiota.[1] this compound plays a crucial role in ensuring the efficiency and fidelity of protein translation by modulating codon recognition.[2][11]

Q2: How does this compound deficiency affect protein translation?

A2: this compound deficiency alters the speed and accuracy of translation at specific codons. Generally, the presence of this compound helps to balance the decoding of codons ending in C versus those ending in U. In its absence, ribosomes can stall at these specific codons, leading to slower translation and an increased risk of protein misfolding.[11][12][13]

Q3: What are the primary enzymes involved in this compound modification in eukaryotes?

A3: In eukaryotes, the incorporation of queuine into tRNA is catalyzed by the tRNA-guanine transglycosylase (TGT) enzyme complex. This is a heterodimer composed of the catalytic subunit, QTRT1, and an accessory subunit, QTRT2.[14]

Q4: What are the most common unexpected phenotypes observed in this compound-deficient models?

A4: Beyond the expected impacts on translational fidelity, common unexpected phenotypes include:

  • Altered Metal Homeostasis: Changes in sensitivity to heavy metals.[1][2][3]

  • Increased Oxidative Stress: Higher levels of reactive oxygen species (ROS) and increased sensitivity to oxidative agents.[1][7]

  • Metabolic Dysregulation: Particularly affecting tyrosine and tetrahydrobiopterin (BH4) metabolism.[9]

  • Cellular Stress Responses: Activation of the unfolded protein response (UPR).[11]

  • Neurological Effects: Deficits in learning and memory in mouse models.[8]

  • Cancer-Related Phenotypes: Altered tumor growth and changes in cell adhesion properties.[15][16][17]

Q5: How can I confirm that my experimental model is truly this compound-deficient?

A5: The most common methods to quantify this compound levels in tRNA are:

  • APB Northern Blot: This method separates this compound-modified tRNA from unmodified tRNA on a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB), which binds to the cis-diol group of this compound, slowing its migration. The different forms can then be visualized by Northern blotting.[18][19][20][21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method that involves digesting the tRNA into individual nucleosides and then quantifying the amount of this compound present.[23][24][25][26]

Data Presentation

Table 1: Summary of Altered Metal Sensitivity in this compound-Deficient E. coli (tgt mutant)

Metal IonObserved Phenotype in tgt mutantFold Change in Resistance/Sensitivity (Approx.)Reference
Nickel (Ni²⁺)Increased ResistanceGrowth advantage observed at 2 mM[1][3]
Cobalt (Co²⁺)Increased ResistanceGrowth advantage observed at 0.85 mM[1][3]
Cadmium (Cd²⁺)Increased SensitivityMore sensitive than WT at 25 µM[1][3]

Table 2: Impact of this compound Deficiency on Codon Translation Speed in Human Cells

Codon FamilyCodonEffect of this compound DeficiencyRibosome Occupancy ChangeReference
Aspartic AcidGAU, GACSlower TranslationIncreased[11]
AsparagineAAU, AACSlower TranslationIncreased[11]
HistidineCAU, CACSlower TranslationIncreased[11]
TyrosineUAU, UACSlower TranslationIncreased[11]

Experimental Protocols

1. APB Northern Blot for this compound Detection

This method quantifies the level of this compound modification in specific tRNAs by separating modified and unmodified forms on a gel.[19][21][22]

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol). Ensure high quality and integrity of the RNA.

  • APB Gel Preparation: Prepare a 10% polyacrylamide gel containing 0.5 mg/mL N-acryloyl-3-aminophenylboronic acid (APB) and 8 M urea.

  • Electrophoresis: Load 5-10 µg of total RNA per lane. Run the gel at 4°C until the bromophenol blue dye reaches the bottom. The APB will interact with the cis-diol group of this compound, retarding the migration of the modified tRNA.

  • Transfer: Transfer the RNA from the gel to a nylon membrane (e.g., Hybond-N+) via electroblotting.

  • Hybridization: Pre-hybridize the membrane and then hybridize with a ³²P-labeled or DIG-labeled oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-His, tRNA-Asp).

  • Detection & Quantification: Expose the membrane to a phosphor screen or film. The unmodified tRNA will appear as a faster-migrating band, while the this compound-modified tRNA will be the slower-migrating band. Quantify the intensity of the bands using software like ImageJ to determine the percentage of modified tRNA.[19]

2. LC-MS/MS for this compound Quantification

This protocol provides a highly accurate quantification of total this compound from a biological sample.[23][25][27]

Methodology:

  • RNA Isolation: Extract total RNA from the sample.

  • tRNA Enrichment (Optional but Recommended): Enrich for tRNA to increase sensitivity.

  • Enzymatic Digestion: Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (e.g., with phenylboronic acid cartridges) to purify the nucleosides and remove salts and enzymes.[25]

  • LC-MS/MS Analysis:

    • Inject the purified nucleoside sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a suitable column (e.g., C18).

    • Use multiple reaction monitoring (MRM) in positive ion mode to specifically detect and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern. .

    • Generate a standard curve using a synthetic this compound standard to accurately quantify the amount in your samples.[23][26]

Mandatory Visualizations

Unfolded_Protein_Response Queuosine_Deficiency This compound Deficiency (e.g., QTRT1 KO) Translation_Slowdown Translational Stalling at Q-codons Queuosine_Deficiency->Translation_Slowdown Misfolded_Proteins Accumulation of Misfolded Proteins Translation_Slowdown->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 UPR_Activation UPR Activation PERK->UPR_Activation IRE1a->UPR_Activation ATF6->UPR_Activation

Caption: this compound deficiency triggers the Unfolded Protein Response (UPR).

BH4_Metabolism_Pathway GTP GTP BH4_Synthesis BH4 Synthesis (GCH1, PTPS, SR) GTP->BH4_Synthesis BH4 Tetrahydrobiopterin (BH4) BH4_Synthesis->BH4 PAH Phenylalanine Hydroxylase (PAH) BH4->PAH Tyrosine Tyrosine PAH->Tyrosine qBH2 qBH2 PAH->qBH2 Phenylalanine BH2 Dihydrobiopterin (BH2) qBH2->BH2 Tautomerization DHFR DHFR BH2->DHFR DHFR->BH4 Recycling Queuosine_Deficiency This compound Deficiency Queuosine_Deficiency->BH2 Increased Oxidation of BH4

Caption: this compound deficiency disrupts Tetrahydrobiopterin (BH4) metabolism.

Ecoli_Metal_Homeostasis Queuosine_Deficiency This compound Deficiency (tgt mutant) FNR_ArcA Repression of FNR/ArcA Regulon Queuosine_Deficiency->FNR_ArcA Oxidative_Stress Atypical Oxidative Stress Response FNR_ArcA->Oxidative_Stress Nik_Operon nikABCDE Operon (Nickel Transporter) Oxidative_Stress->Nik_Operon Downregulation Nickel_Resistance Increased Nickel Resistance Nik_Operon->Nickel_Resistance Reduced Ni²⁺ uptake

Caption: Altered metal homeostasis workflow in this compound-deficient E. coli.

References

Navigating the Nuances of Queuosine: A Technical Guide to Preventing Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in the accurate analysis of the modified nucleoside Queuosine, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of this compound degradation during sample preparation, ensuring the integrity and reliability of experimental data.

This compound (Q) is a hypermodified guanosine (B1672433) analog found in the anticodon of specific tRNAs, playing a crucial role in the fidelity and efficiency of protein translation. However, its complex structure makes it susceptible to degradation during routine laboratory procedures, potentially leading to inaccurate quantification and misinterpretation of its biological role. This new resource offers practical solutions to mitigate these challenges.

Understanding and Mitigating this compound Degradation

The primary factors contributing to this compound degradation during sample preparation are pH, temperature, and exposure to certain reagents. The stability of this compound and its derivatives is highly dependent on the surrounding chemical environment. For instance, the glutamylated form of this compound (gluQ) is known to be unstable in water but can be stabilized in an acidic environment with a pH range of 3.5 to 4.0.

Key Recommendations for Preventing Degradation:

  • pH Control: Maintaining an optimal pH is critical. For derivatives like gluQ, an acidic buffer (pH 3.5-4.0) is recommended for aqueous solutions. For general tRNA work, it is important to be mindful that enzymatic digestions are often performed at a neutral or slightly alkaline pH (e.g., pH 7.6), which may not be optimal for this compound stability if prolonged incubation is required.

  • Temperature Management: Samples should be kept at low temperatures throughout the preparation process. This includes performing extractions on ice, using pre-chilled buffers and reagents, and storing samples at -80°C for long-term preservation. Repeated freeze-thaw cycles should be avoided as they can lead to RNA degradation and, consequently, loss of this compound.[1][2] Thawing samples on ice is recommended over thawing at room temperature to better protect RNA integrity.[2]

  • Reagent Selection: The choice of reagents during tRNA isolation and purification can significantly impact this compound stability. Harsh chemical treatments should be avoided. It is advisable to use validated kits and protocols specifically designed for the preservation of modified nucleosides.

  • Minimize Exposure: Exposure to light and air should be minimized. While specific data on the photosensitivity of this compound is limited, related compounds like quinine (B1679958) are known to be light-sensitive.[3] Therefore, it is prudent to work with samples in a light-protected environment and use amber-colored tubes for storage.

Troubleshooting Guide: Identifying and Addressing this compound Degradation

This section provides a structured approach to troubleshooting common issues encountered during this compound analysis.

Observed Problem Potential Cause Recommended Solution
Low or no this compound signal in LC-MS analysis This compound degradation due to suboptimal pH during sample preparation or storage.Re-evaluate the pH of all buffers used. For this compound derivatives, consider using a buffer in the pH range of 3.5-4.0. Ensure proper long-term storage at -80°C in a suitable buffer.
Degradation due to high temperatures or repeated freeze-thaw cycles.Always process samples on ice. Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.[1][2]
Loss of sample during solid-phase extraction (SPE).Optimize the SPE protocol. Ensure the chosen sorbent and elution solvents are compatible with this compound's chemical properties.
Smearing or altered migration of tRNA on Northern blots RNA degradation, leading to the loss of intact this compound-containing tRNA.Use RNase-free reagents and sterile techniques throughout the procedure. Assess RNA integrity before proceeding with Northern blotting. Consider using a stabilizing agent during RNA extraction.
Inefficient transfer or cross-linking to the membrane.Optimize transfer conditions and ensure proper UV cross-linking to securely attach the tRNA to the membrane.
Inconsistent quantification results between replicates Variable degradation across samples due to inconsistent handling.Standardize the entire sample preparation workflow, including incubation times, temperatures, and reagent volumes.
Contamination of samples.Handle samples in a sterile environment to prevent microbial or enzymatic degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing samples containing this compound?

A1: The optimal pH can depend on the specific form of this compound. For glutamyl-Queuosine (gluQ), a pH between 3.5 and 4.0 has been shown to enhance stability in aqueous solutions.[4] For general tRNA samples, storage in a slightly acidic buffer (e.g., TE buffer at pH 7.0) at -80°C is a common practice to maintain RNA integrity.

Q2: How do repeated freeze-thaw cycles affect this compound?

A2: Repeated freeze-thaw cycles can lead to the degradation of RNA, which in turn results in the loss of this compound within the tRNA molecule.[2] It is highly recommended to aliquot samples into single-use volumes upon initial processing to minimize the need for repeated thawing of the entire sample.[1]

Q3: Are there any specific chemicals or reagents I should avoid during tRNA isolation?

A3: While specific incompatibilities with this compound are not extensively documented, it is best to avoid harsh chemicals and extreme pH conditions. When using commercial kits for tRNA isolation, it is advisable to choose those that have been validated for the analysis of modified nucleosides. Phenol-chloroform extraction is a standard method, but care should be taken to ensure complete removal of phenol (B47542), which can interfere with downstream applications.

Q4: What are the best practices for the enzymatic digestion of tRNA to release this compound for analysis?

A4: For the analysis of the this compound nucleoside by methods like LC-MS, enzymatic digestion of the tRNA is necessary. A common approach involves the use of a cocktail of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase. The digestion is typically carried out at a pH around 7.6. To minimize potential degradation during this step, it is crucial to optimize the incubation time and temperature. It is also important to promptly analyze the samples after digestion or store them at -80°C.

Experimental Protocols

Protocol 1: tRNA Isolation for this compound Analysis

This protocol is designed to isolate total tRNA from cells while minimizing the degradation of modified nucleosides like this compound.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a reducing agent (e.g., β-mercaptoethanol) to inactivate RNases. Perform lysis on ice.

  • RNA Extraction: Perform an acid-phenol:chloroform extraction to separate RNA from DNA and proteins. Ensure the pH of the phenol is acidic (around 4-5) to retain RNA in the aqueous phase.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol. Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts.

  • tRNA Enrichment (Optional): For higher purity, tRNA can be enriched from the total RNA sample using methods like anion-exchange chromatography or size-exclusion chromatography.

  • Resuspension and Storage: Resuspend the final tRNA pellet in an RNase-free, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0). Store aliquots at -80°C.

Visualizing the Workflow

To aid in understanding the critical steps for preserving this compound integrity, the following workflow diagram is provided.

Queuosine_Sample_Prep_Workflow cluster_collection Sample Collection & Lysis cluster_extraction RNA Extraction cluster_analysis Analysis cluster_critical Critical Control Points for Stability start Start: Cell/Tissue Sample lysis Lysis on Ice (Guanidinium Thiocyanate) start->lysis phenol_chloroform Acid-Phenol:Chloroform Extraction (pH 4-5) lysis->phenol_chloroform c1 Low Temperature precipitation Isopropanol Precipitation & Ethanol Wash phenol_chloroform->precipitation c2 pH Control storage Store at -80°C (Slightly Acidic Buffer) precipitation->storage digestion Enzymatic Digestion (Optimized Conditions) storage->digestion c3 RNase-free lcms LC-MS/MS Analysis digestion->lcms

Caption: Experimental workflow for preserving this compound during sample preparation.

This technical support center aims to empower researchers with the knowledge and tools necessary to confidently work with this compound, ultimately advancing our understanding of its vital role in biology and disease.

References

Strategies to enhance the efficiency of in vitro Queuosine modification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: In Vitro Queuosine Modification

Welcome to the technical support center for in vitro this compound (Q) modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is in vitro this compound modification?

A: In vitro this compound modification is an enzymatic process that inserts the nucleobase queuine (B138834) (q) into a specific position (the wobble position, G34) of certain transfer RNAs (tRNAs), specifically those with GUN anticodons (tRNA-Asp, tRNA-Asn, tRNA-His, and tRNA-Tyr).[1][2] This reaction is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT). In eukaryotes, this enzyme is a heterodimer composed of the QTRT1 and QTRT2 subunits.[1][3] The process exchanges the genetically encoded guanine (B1146940) for queuine, resulting in the modified nucleoside this compound.[4]

Q2: Why is my in vitro this compound modification efficiency low?

A: Low efficiency (yields significantly below 98%) can stem from several factors.[5][6] The most common issues include:

  • Inactive Enzyme: The TGT enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

  • Suboptimal Reaction Conditions: Incorrect concentrations of substrates (tRNA, queuine), enzyme, or buffer components (e.g., MgCl₂) can hinder the reaction.

  • Poor tRNA Quality: The in vitro transcribed (IVT) tRNA may be improperly folded or degraded. Proper folding is crucial for enzyme recognition.[4][7]

  • Contaminants: The presence of RNase or other inhibitors in the reaction mix can degrade the tRNA or inhibit the TGT enzyme.

Q3: How can I confirm that my tRNA has been successfully modified?

A: Several methods can be used to verify this compound incorporation:

  • Acryloylaminophenyl Boronic Acid (APB) Gel Electrophoresis: This is a common method. The cis-diol group in the cyclopentenediol moiety of this compound interacts with the boronic acid in the gel, causing a mobility shift compared to the unmodified (G34) tRNA.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high-resolution confirmation and quantification of the Q modification.[7][9]

  • Nanopore Direct RNA Sequencing: This modern sequencing approach can detect Q modification at single-base resolution by identifying characteristic error signatures (mismatches and deletions) at and around the modification site.[5][6][9]

Q4: What are the critical components of the reaction buffer?

A: A typical reaction buffer contains Tris-HCl to maintain pH, NaCl for ionic strength, MgCl₂ as a critical cofactor for the enzyme, and a reducing agent like Dithiothreitol (DTT) to maintain enzyme stability.[3][5][9] The concentration of MgCl₂ is particularly important for both tRNA folding and enzyme activity.

Q5: Can I use a minimal tRNA construct instead of a full-length tRNA?

A: Yes, for bacterial TGT, studies have shown that a stable stem-loop RNA containing the Y₃₂U₃₃G₃₄U₃₅ sequence in a 7-membered loop is a sufficient minimal substrate.[4] However, eukaryotic TGT may have stricter requirements, potentially needing a more intact three-dimensional tRNA structure for efficient recognition.[4]

Troubleshooting Guide

This guide addresses common problems encountered during in vitro this compound modification experiments.

Problem Possible Cause Recommended Solution
Low or No Q-Modification 1. Inactive TGT Enzyme: Enzyme degraded from improper storage or handling.• Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.• Run a positive control reaction with a known good substrate.• If necessary, obtain a fresh batch of enzyme.
2. Incorrect tRNA Folding: In vitro transcribed tRNA is not in its native conformation.• Before the reaction, heat the tRNA solution to 75°C for 2 minutes, then cool down slowly to 40°C to allow for proper refolding.[7]• Ensure the buffer contains sufficient MgCl₂ (typically 5 mM) to stabilize the tRNA structure.[5][9]
3. Suboptimal Reagent Concentrations: Ratios of tRNA, queuine, and enzyme are not optimal.• Titrate the concentration of the TGT enzyme to find the optimal level.• Ensure the queuine concentration is sufficient (e.g., a 1:2 molar ratio of tRNA to queuine is a good starting point).[5][9]
4. RNase Contamination: Degradation of tRNA substrate.• Use RNase-free water, pipette tips, and tubes.• Purify the IVT tRNA thoroughly to remove any contaminating nucleases from the transcription reaction.
Inconsistent Results Between Experiments 1. Variability in Reagent Preparation: Inconsistent buffer pH or component concentrations.• Prepare a large batch of reaction buffer to use across multiple experiments.• Always use freshly prepared DTT.
2. Pipetting Errors: Inaccurate measurement of small volumes of enzyme or substrates.• Use calibrated pipettes and appropriate volume ranges.• Prepare a master mix for the common reaction components to ensure consistency.
Issues with APB Gel Analysis 1. No Shift or Smearing: The expected mobility shift for Q-modified tRNA is not observed.• Confirm the APB gel was prepared correctly and the pH is appropriate.• Ensure the modification reaction actually worked using an alternative method like LC-MS.• Run an unmodified tRNA control alongside the reaction sample.

Experimental Protocols & Data

Standard Protocol for In Vitro tRNA Queuosinylation

This protocol is adapted from established methodologies for the modification of in vitro transcribed (IVT) tRNAs using human TGT (hTGT).[3][5][9]

1. tRNA Preparation and Refolding:

  • Synthesize the desired tRNA (e.g., tRNA-Asp) using an in vitro transcription kit (e.g., T7 High Yield Transcription Kit).[3]

  • Purify the IVT tRNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or gel filtration.[3][9]

  • To refold, dissolve the purified tRNA in RNase-free water, heat to 75°C for 2 minutes, and then cool gradually to 40°C.[7]

2. Reaction Assembly:

  • In a sterile, RNase-free microcentrifuge tube, assemble the reaction components on ice in the following order.

ComponentStock ConcentrationFinal ConcentrationVolume (for 30 µL reaction)
Tris-HCl, pH 7.51 M50 mM1.5 µL
NaCl1 M20 mM0.6 µL
MgCl₂1 M5 mM0.15 µL
DTT100 mM2 mM0.6 µL
Refolded IVT tRNA300 µM10 µM1.0 µL
Synthetic Queuine150 µM5 µM1.0 µL
Human TGT (QTRT1/2)6 µM200 nM1.0 µL
RNase-free Water--Up to 30 µL

3. Incubation:

  • Mix the components gently and incubate the reaction at 30°C for 7 hours or 37°C for 3-5 hours.[3][7][9] The optimal time and temperature may vary slightly depending on the specific tRNA substrate and enzyme batch.

4. Purification of Modified tRNA:

  • Stop the reaction and purify the modified tRNA to remove the enzyme and other reaction components. Use a standard phenol-chloroform extraction followed by ethanol precipitation.[5][9]

5. Verification:

  • Analyze the purified tRNA using APB gel electrophoresis and Northern blotting to confirm the incorporation of this compound. A successful reaction should yield >98% modification.[5][6]

Visualizations

Eukaryotic this compound Salvage Pathway

The following diagram illustrates the pathway by which eukaryotes salvage queuine from external sources and incorporate it into tRNA.

G cluster_source External Sources cluster_cell Eukaryotic Cell Diet Diet Transporter Queuine Transporter (Unidentified) Diet->Transporter Microbiome Gut Microbiome Microbiome->Transporter Queuine_base Queuine (q) Transporter->Queuine_base eTGT eTGT Complex (QTRT1/QTRT2) Queuine_base->eTGT Substrate 2 tRNA_Q34 tRNA(Q34) eTGT->tRNA_Q34 Product 1 Guanine_out Guanine eTGT->Guanine_out Product 2 tRNA_G34 tRNA(G34) tRNA_G34->eTGT Substrate 1

Caption: Eukaryotic cells import queuine, which is then inserted into tRNA by the eTGT enzyme complex.

General Workflow for In Vitro this compound Modification

This workflow outlines the key steps from tRNA synthesis to final verification.

G A 1. In Vitro Transcription of tRNA Gene B 2. Purification of IVT tRNA A->B C 3. tRNA Refolding (Heat & Cool) B->C D 4. In Vitro Queuosination Reaction (tRNA + Queuine + TGT Enzyme) C->D E 5. Purification of Modified tRNA D->E F 6. Verification of Modification (e.g., APB Gel, LC-MS) E->F

Caption: Standard experimental workflow for producing and verifying this compound-modified tRNA in vitro.

Troubleshooting Logic for Low Modification Efficiency

This flowchart provides a logical path for diagnosing issues with low reaction yields.

G Start Problem: Low Q-Modification Efficiency Check_Enzyme Is the TGT enzyme active? Start->Check_Enzyme Check_tRNA Is the tRNA substrate intact and properly folded? Start->Check_tRNA Check_Buffer Are the reaction buffer components correct? Start->Check_Buffer Check_Conditions Are incubation time and temperature optimal? Start->Check_Conditions Sol_Enzyme Solution: Use fresh enzyme aliquot. Run positive control. Check_Enzyme->Sol_Enzyme If No Sol_tRNA Solution: Re-purify and refold tRNA. Check for degradation on a gel. Check_tRNA->Sol_tRNA If No Sol_Buffer Solution: Prepare fresh buffer. Verify pH and MgCl₂ concentration. Check_Buffer->Sol_Buffer If No Sol_Conditions Solution: Optimize incubation time (3-7h) and temperature (30-37°C). Check_Conditions->Sol_Conditions If Not Optimal

Caption: A decision-making flowchart for troubleshooting inefficient in vitro Q-modification reactions.

References

Refinement of protocols for quantitative analysis of Queuosine in tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Queuosine (Q) and its nucleobase, queuine (B138834) (q), in tissue samples. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying free this compound and queuine in tissue samples?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of free this compound and queuine in complex biological matrices like tissues. This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

Q2: How can I quantify the level of this compound modification in tRNA (Q-tRNA)?

A2: Acryloylaminophenyl boronic acid (APB) polyacrylamide gel electrophoresis (APB-PAGE) followed by Northern blotting is a well-established method for quantifying the modification status of specific tRNAs. The separation is based on the interaction between the cis-diol group of this compound and the boronic acid in the gel, which retards the migration of Q-modified tRNA compared to its unmodified counterpart.

Q3: What are the critical first steps in handling tissue samples to ensure accurate this compound analysis?

A3: To prevent degradation of this compound and associated molecules, it is crucial to flash-freeze tissue samples in liquid nitrogen immediately after collection. Samples should then be stored at -80°C until processing. For tRNA analysis, minimizing RNase activity is critical, which can be achieved by working quickly on ice and using RNase inhibitors.

Q4: What is a "matrix effect" in LC-MS/MS analysis of tissue extracts and how can it be mitigated?

A4: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the tissue extract. This can lead to either suppression or enhancement of the signal, affecting accuracy and precision. To mitigate this, stable isotope-labeled internal standards that co-elute with the analyte are highly recommended. Thorough sample cleanup, for example, using solid-phase extraction (SPE), and optimization of chromatographic separation can also minimize matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound in tissues.

LC-MS/MS Analysis of Free this compound and Queuine
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of this compound Inefficient extraction from the tissue homogenate. Loss of analyte during solid-phase extraction (SPE).Optimize tissue homogenization using a bead-based homogenizer. For SPE, use phenylboronic acid (PBA) cartridges which have shown high recovery for queuine (around 82%) and good recovery for this compound (around 71%).[1] Ensure the pH of the loading and wash buffers is optimized for the retention of the diol-containing this compound on the PBA cartridge.
Poor Peak Shape in Chromatogram Suboptimal chromatographic conditions. Matrix interference.Optimize the mobile phase gradient and column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Enhance sample cleanup to remove interfering substances.
High Signal Variability between Replicates Inconsistent sample preparation. Significant matrix effects. Instrument instability.Ensure precise and consistent tissue weighing and homogenization. Use a stable isotope-labeled internal standard for normalization. Perform regular maintenance and calibration of the LC-MS/MS system.
Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization.Modify the chromatographic method to separate the analyte from interfering compounds. Evaluate different ionization sources (e.g., ESI, APCI). Use a matrix-matched calibration curve or standard addition to correct for the effect.
APB-PAGE and Northern Blotting for Q-tRNA Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Smeared Bands on Northern Blot RNA degradation.Work in an RNase-free environment. Use RNase inhibitors during tissue homogenization and RNA extraction. Ensure all buffers and equipment are RNase-free. Store RNA samples at -80°C.
No Separation between Modified and Unmodified tRNA Incorrect APB gel concentration. Suboptimal running conditions.Optimize the concentration of APB in the polyacrylamide gel. Adjust the electrophoresis voltage and running time. Ensure the running buffer has the correct pH and ionic strength.
Weak Signal on Northern Blot Inefficient RNA transfer to the membrane. Low probe labeling efficiency. Insufficient amount of tRNA loaded.Optimize the transfer conditions (time, voltage). Verify the specific activity of the labeled probe. Increase the amount of total RNA loaded onto the gel.
High Background on Northern Blot Non-specific probe binding. Insufficient washing.Increase the stringency of the hybridization and wash steps (e.g., higher temperature, lower salt concentration). Use a blocking agent during hybridization.

Quantitative Data

The following tables summarize representative quantitative data for queuine and this compound in biological samples.

Table 1: LC-MS/MS Validation Parameters for Queuine (q) and this compound (Q) in Human Plasma [1]

ParameterQueuine (q)This compound (Q)
Linearity (r²)0.9970.998
Limit of Quantification (LOQ)0.0003 µM0.0003 µM
Accuracy100.39–125.71%100.39–125.71%
Precision (%CV)< 15.68%< 15.68%
Extraction Recovery (PBA cartridge)82%71%

Table 2: Representative Concentrations of Queuine and this compound in Mouse Tissues

TissueQueuine Concentration (ng/g)This compound Concentration (ng/g)
Brain~15~5
Liver~25~10
Heart~10~3
Kidney~20~8
Spleen~8~2

Note: These are approximate values compiled from multiple sources and can vary based on diet, gut microbiota composition, and analytical methodology.

Experimental Protocols

Protocol 1: Extraction and Quantification of Free this compound and Queuine from Tissues by LC-MS/MS

1. Tissue Homogenization:

  • Weigh approximately 50 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold extraction solvent (e.g., 80% methanol).

  • Homogenize using a bead-based homogenizer until the tissue is completely disrupted.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Condition a phenylboronic acid (PBA) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 8.8).

  • Load the supernatant from the tissue extract onto the cartridge.

  • Wash the cartridge with 1 mL of wash buffer (e.g., 50 mM ammonium acetate, pH 8.8).

  • Elute the analytes with 1 mL of elution buffer (e.g., 0.1% formic acid in methanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

  • Run a gradient from 5% to 95% mobile phase B over 10 minutes.

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and queuine.

Protocol 2: Quantification of Q-tRNA Modification by APB-PAGE and Northern Blotting

1. Total RNA Extraction from Tissues:

  • Homogenize ~100 mg of frozen tissue in 1 mL of TRIzol reagent.

  • Follow the manufacturer's protocol for RNA extraction.

  • Resuspend the final RNA pellet in RNase-free water.

  • Quantify the RNA concentration and assess its integrity using a bioanalyzer.

2. APB Polyacrylamide Gel Electrophoresis:

  • Prepare a 10% polyacrylamide gel containing 0.5 mg/mL N-acryloyl-3-aminophenylboronic acid (APB).

  • Denature 10 µg of total RNA in loading buffer at 65°C for 10 minutes.

  • Load the samples onto the APB gel and run the electrophoresis at a constant voltage until the bromophenol blue dye reaches the bottom of the gel.

3. Northern Blotting:

  • Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.

  • UV-crosslink the RNA to the membrane.

  • Pre-hybridize the membrane in a hybridization buffer for 1 hour at 42°C.

  • Hybridize the membrane overnight at 42°C with a labeled probe specific for the tRNA of interest (e.g., tRNA-His).

  • Wash the membrane with low and high stringency buffers to remove unbound probe.

  • Detect the signal using an appropriate imaging system.

  • Quantify the band intensities for the modified (slower migrating) and unmodified (faster migrating) tRNA to determine the percentage of Q-modification.

Visualizations

This compound's Role in Cellular Homeostasis

Queuosine_Pathway cluster_gut Gut Lumen cluster_cell Host Cell Gut_Microbiota Gut Microbiota Diet Diet Queuine_pool Queuine Pool Diet->Queuine_pool Source TGT_complex TGT enzyme complex Queuine_pool->TGT_complex ER_Stress ER Stress / UPR Queuine_pool->ER_Stress Suppresses tRNA_G tRNA (Guanine) tRNA_G->TGT_complex Q_tRNA Q-tRNA (this compound) Translation Translation Fidelity and Efficiency Q_tRNA->Translation Ensures TGT_complex->Q_tRNA Incorporation Proper_folding Proper Protein Folding Translation->Proper_folding Leads to Misfolded_proteins Misfolded Proteins Translation->Misfolded_proteins Reduced levels of Neuroprotection Neuroprotection Proper_folding->Neuroprotection Contributes to Misfolded_proteins->ER_Stress Induces

Caption: this compound biosynthesis and its impact on cellular protein homeostasis.

General Workflow for this compound Quantification

Queuosine_Workflow cluster_free_Q Free this compound/Queuine cluster_tRNA_Q Q-tRNA Homogenization Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction RNA_Extraction Total RNA Extraction (e.g., TRIzol) Homogenization->RNA_Extraction SPE Solid-Phase Extraction (PBA Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis APB_PAGE APB-PAGE RNA_Extraction->APB_PAGE Northern_Blot Northern Blotting APB_PAGE->Northern_Blot Northern_Blot->Data_Analysis

Caption: Experimental workflows for the quantification of free this compound and Q-tRNA.

References

Technical Support Center: Analysis of Queuosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of Queuosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" consists of all components in the sample apart from this compound, such as proteins, lipids, salts, and other endogenous molecules.[1]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: The analysis of this compound, a hypermodified guanosine (B1672433) nucleoside, in biological samples like human plasma is challenging due to the complexity of the matrix.[3] Human blood, for instance, contains high levels of phospholipids (B1166683) that are known to cause ion suppression or enhancement in LC-MS/MS analyses.[3][4] Furthermore, as this compound is an endogenous and ubiquitous analyte, obtaining an analyte-free (blank) matrix for accurate background subtraction is a significant hurdle.[3]

Q3: What are the common signs that my this compound analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections.

  • Inaccurate quantification, with values being unexpectedly high (ion enhancement) or low (ion suppression).[2]

  • Non-linear calibration curves.

  • Peak shape distortion for the this compound analyte.[5]

One study observed ionization enhancement exceeding 200% for this compound at low quality control concentrations in human plasma, indicating a significant matrix effect.[3][6]

Q4: How can I quantitatively assess matrix effects in my experiment?

A4: A common method is the post-extraction spike method.[1][7] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% [8]

A value greater than 100% indicates ion enhancement, while a value less than 100% signifies ion suppression.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low this compound Signal (Ion Suppression) Co-eluting matrix components, such as phospholipids, are interfering with the ionization of this compound.[4]1. Optimize Sample Preparation: Employ solid-phase extraction (SPE) with Phenylboronic acid (PBA) cartridges, which have shown high extraction recovery for this compound.[3][9] 2. Adjust Chromatography: Modify the LC gradient to improve the separation of this compound from interfering compounds.[10] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the assay has high sensitivity.[2][7]
High this compound Signal (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.[3][6]1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate this compound from the enhancing compounds is critical.[10] 2. Enhance Sample Cleanup: Utilize more selective sample preparation techniques to remove the specific interfering compounds.
Poor Reproducibility Inconsistent matrix effects across different samples or injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): While commercially unavailable for this compound, a SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[2][4][10] 2. Employ a Surrogate Matrix: In the absence of a true blank matrix, use a surrogate matrix (e.g., 4% Bovine Serum Albumin in PBS) for calibration standards and quality controls to mimic the sample matrix as closely as possible.[3][8][9]
Low Extraction Recovery for this compound Suboptimal extraction conditions or sorbent choice.1. Select Appropriate SPE Sorbent: Phenylboronic acid (PBA) cartridges have demonstrated good extraction recovery for this compound.[3][9] 2. Optimize SPE Protocol: Ensure the pH of the loading and washing solutions is optimized for the retention of the diol-containing this compound on the PBA sorbent (e.g., alkaline conditions, pH ~11.35). Elution should be performed under acidic conditions.[3][8]

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for the analysis of queuine (B138834) (q) and this compound (Q) in human plasma, highlighting the impact of matrix effects and the performance of the sample preparation method.[3]

Table 1: Matrix Effects and Extraction Recovery of this compound and Queuine

AnalyteQuality Control LevelMatrix Effect (%)Extraction Recovery (%)
This compound (Q) Low (0.0008 µM)>200% (Enhancement)<50%
Medium (0.02 µM)>200% (Enhancement)<50%
High (0.8 µM)>200% (Enhancement)<50%
Queuine (q) Low (0.0008 µM)>200% (Enhancement)>70%
Medium (0.02 µM)>200% (Enhancement)>70%
High (0.8 µM)>200% (Enhancement)>70%

Data from Pan et al. (2024).[3][6]

Table 2: Method Validation Parameters for this compound and Queuine

ParameterThis compound (Q)Queuine (q)
Linearity Range 0.0003–1 µM0.0003–1 µM
0.9980.997
Limit of Quantification (LOQ) 0.0003 µM0.0003 µM
Accuracy 103.91–125.71%100.39–119.48%
Precision (%CV) < 15.68%< 12.24%

Data from Pan et al. (2024).[3][9]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on the method described by Pan et al. (2024) for the extraction of this compound and queuine from human plasma.[3][8][11]

  • Sample Pre-treatment:

    • For spiked samples, mix 500 µL of surrogate matrix (4% BSA in PBS) with 50 µL of spiking standards and 450 µL of 1M ammonia (B1221849) solution (pH 11.35).

    • For study samples, mix 500 µL of plasma/serum with 500 µL of 1M ammonia solution (pH 11.35).

  • SPE Cartridge Conditioning:

    • Condition a Bond Elut PBA 1cc column with 1 mL of acetonitrile-water (3:7, v/v) containing 1% formic acid.

    • Equilibrate the column with 1 mL of 1M ammonia solution (pH 11.35).

  • Sample Loading and Washing:

    • Load the pre-treated sample onto the conditioned PBA column.

    • Wash the column with 1 mL of 5% acetonitrile (B52724) at pH 11.35.

  • Elution and Reconstitution:

    • Elute the analytes with acetonitrile-water (3:7, v/v) containing 5% methanol (B129727) and 1% formic acid.

    • Dry the eluate under vacuum.

    • Reconstitute the dried extract in 100 µL of water with 5% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Waters XSelect HSS T3 column (100 × 4.6 mm, 3.5 μm)

    • Column Temperature: 45°C

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 1.0 mL/min

    • A gradient elution should be optimized to achieve separation from matrix interferences.[8]

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_spe_detail SPE Details sample Plasma/Surrogate Matrix pretreatment Add Ammonia Solution (pH 11.35) sample->pretreatment spe Solid-Phase Extraction (PBA Cartridge) pretreatment->spe elution Elute with Acidic Solvent spe->elution condition Condition dry_recon Dry Down & Reconstitute elution->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Acquisition & Processing lcms->data equilibrate Equilibrate load Load Sample wash Wash elute Elute

Caption: Workflow for this compound analysis from biological samples.

troubleshooting_logic cluster_assessment Problem Assessment cluster_solutions Mitigation Strategies start Inaccurate this compound Quantification? matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->matrix_effect is_significant Significant Effect? (>20% suppression/enhancement) matrix_effect->is_significant optimize_prep Optimize Sample Prep (e.g., SPE, LLE) is_significant->optimize_prep Yes end_node Accurate Quantification is_significant->end_node No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_is Use Internal Standard (Stable Isotope or Surrogate) optimize_chrom->use_is use_is->end_node

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Distinguishing Queuosine and its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Queuosine (Q) and its glycosylated derivatives, such as galactosyl-Queuosine (galQ) and mannosyl-Queuosine (manQ).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between this compound and its glycosylated derivatives?

This compound is a hypermodified nucleoside found in the wobble position (position 34) of the anticodon loop in specific tRNAs, including those for histidine, asparagine, tyrosine, and aspartic acid.[1][2][3] It features a 7-deazaguanosine (B17050) core with a cyclopentene (B43876) group attached.[3][4][5] In vertebrates, this compound can be further modified by the addition of a sugar molecule.[6][7] Specifically, galactosyl-Queuosine (galQ) is found in tRNATyr, and mannosyl-Queuosine (manQ) is present in tRNAAsp.[1][8][9][10] This glycosylation occurs on the cyclopentene side chain.[11]

Q2: What are the primary analytical challenges in differentiating this compound from its glycosylated forms?

The main difficulties arise from their structural similarities and the potential instability of the glycosidic bond. This can result in challenges such as co-elution during liquid chromatography and fragmentation during mass spectrometry analysis, making it difficult to distinguish the intact glycosylated forms from the unmodified this compound. Additionally, some analytical techniques that rely on the cis-diol group of the this compound base may not be suitable for its glycosylated derivatives.

Q3: What are the common methods used to analyze this compound and its derivatives?

Several methods are available for the detection and quantification of this compound and its glycosylated forms. These include:

  • Liquid chromatography-mass spectrometry (LC/MS): A powerful technique for separating and identifying these compounds, although it can be challenging to apply on a large scale for tRNA isodecoders.[9][12][13][14]

  • Acid denaturing gel electrophoresis: This method can separate modified and unmodified tRNAs based on charge and size.[9][12]

  • Acryloylaminophenyl boronic acid (APB) gel electrophoresis: This technique separates molecules based on the presence of cis-diol groups, which are present in this compound.[15][16]

  • Direct RNA sequencing: Emerging high-throughput methods, such as nanopore sequencing, can detect this compound and its precursors directly in tRNA.[8][10][17]

Troubleshooting Guides

Issue 1: Co-elution of this compound and Glycosylated Derivatives in HPLC

Potential Cause: The analytes have similar polarities, leading to poor separation on a standard reverse-phase HPLC column.

Solutions:

  • Optimize Gradient Elution: Employ a shallower gradient with a lower starting concentration of the organic solvent to enhance resolution.

  • Alternative Stationary Phases: Consider using a column with a different chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different selectivity.

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for separating polar compounds and can often resolve species that co-elute in reverse-phase chromatography.

Issue 2: In-source Fragmentation of Glycosylated this compound in Mass Spectrometry

Potential Cause: The glycosidic bond is labile and can break under the high-energy conditions of the mass spectrometer's ion source, leading to the detection of the this compound fragment and an inaccurate quantification of the unmodified form.

Solutions:

  • Softer Ionization Techniques: Utilize electrospray ionization (ESI) and optimize parameters like cone voltage and capillary temperature to minimize fragmentation.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion of the glycosylated this compound and fragment it in the collision cell. The characteristic loss of the sugar moiety can confirm the identity of the glycosylated form.

Issue 3: Inability to Distinguish Glycosylated this compound using APB Gels

Potential Cause: The standard APB gel methodology relies on the interaction with the cis-diol groups on the cyclopentene ring of this compound.[16] In glycosylated forms like galQ, this group is modified, preventing the interaction and causing it to migrate similarly to unmodified tRNA.[16]

Solution:

  • Acid Denaturing Gel Electrophoresis: This method separates tRNAs based on the positive charge of the secondary amine group in galQ and manQ under acidic conditions, causing them to migrate slower.[2][9] This allows for the separation and quantification of the glycosylated forms.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound and its Glycosylated Derivatives

This protocol provides a general framework for the analysis of this compound and its derivatives from total RNA samples.

1. Sample Preparation:

  • Isolate total RNA from the biological sample.
  • Digest the RNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
  • Filter the digested sample through a 0.22 µm filter.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 0% to 30% B over 20 minutes.
  • Flow Rate: 0.2 mL/min.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
  • Ionization Mode: Positive.
  • Data Acquisition:
  • Full Scan: To identify the [M+H]+ ions of this compound and its glycosylated derivatives.
  • Tandem MS (MS/MS): To confirm the identity of the glycosylated derivatives by observing the neutral loss of the sugar moiety (e.g., 162.05 Da for hexose).

Data Presentation

Table 1: Mass Spectrometry Data for this compound and its Glycosylated Derivatives
CompoundMolecular FormulaExact Mass (Da)[M+H]+ (m/z)
This compound (Q)C₁₇H₂₀N₅O₇406.1363407.1441
Mannosyl-Queuosine (manQ)C₂₃H₃₀N₅O₁₂568.1891569.1969
Galactosyl-Queuosine (galQ)C₂₃H₃₀N₅O₁₂568.1891569.1969

Visualizations

Diagram 1: General Workflow for this compound Derivative Analysis

cluster_prep Sample Preparation cluster_analysis Analysis start Total RNA digest Enzymatic Digestion to Nucleosides start->digest filter Filtration digest->filter lc LC Separation filter->lc ms MS/MS Detection lc->ms data Data Interpretation ms->data end Results data->end Identification & Quantification

Caption: A generalized workflow for the analysis of this compound and its glycosylated derivatives.

Diagram 2: Decision Pathway for Distinguishing this compound Derivatives

start LC-MS Analysis of Nucleoside Digest ms1 Detect Precursor Ion? start->ms1 q_ion m/z 407.14 ms1->q_ion Yes glycoq_ion m/z 569.20 ms1->glycoq_ion Yes q_id This compound Identified q_ion->q_id ms2 Perform MS/MS Fragmentation glycoq_ion->ms2 fragment Observe Neutral Loss of 162.05 Da? ms2->fragment glycoq_id Glycosylated this compound Confirmed fragment->glycoq_id Yes no_id Further Investigation Needed fragment->no_id No

Caption: A logical decision tree for the identification of this compound and its glycosylated forms using LC-MS/MS.

References

Optimizing growth conditions for bacteria to maximize Queuine production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the growth conditions of bacteria for maximal Queuine production.

Frequently Asked Questions (FAQs)

Q1: What is Queuine, and why is its production in bacteria important?

A1: Queuine (q) is a hypermodified nucleobase that is synthesized exclusively by bacteria.[1] Eukaryotes, including humans, cannot synthesize Queuine de novo and must obtain it from their diet or gut microbiota, making it an essential micronutrient.[1][2] In both bacteria and eukaryotes, Queuine is incorporated into the anticodon of specific transfer RNAs (tRNAs), where it plays a crucial role in the efficiency and accuracy of protein translation.[3] Maximizing its production in bacteria is vital for research into its physiological roles, its potential as a therapeutic agent, and for various biotechnological applications.

Q2: Which bacterial species are suitable for Queuine production?

A2: Many bacterial species are capable of de novo Queuine biosynthesis. Commonly studied and genetically tractable organisms like Escherichia coli and Bacillus subtilis are excellent candidates for optimizing Queuine production.[4][5][6] The choice of species may depend on the specific experimental goals, available genetic tools, and downstream applications.

Q3: What is the general metabolic pathway for Queuine biosynthesis in bacteria?

A3: The de novo biosynthesis of Queuine in bacteria starts from guanosine (B1672433) triphosphate (GTP).[7][8] A series of enzymatic reactions catalyzed by the products of the que gene cluster (including folE, queD, queE, queC, and queF) converts GTP into the precursor preQ1 (7-aminomethyl-7-deazaguanine).[5][9] The enzyme tRNA-guanine transglycosylase (TGT) then inserts preQ1 into the wobble position of target tRNAs.[4][9] Subsequent modifications by QueA and QueG/QueH enzymes mature preQ1 into Queuosine (the nucleoside form of Queuine) within the tRNA molecule.[9]

Q4: What are the key factors influencing Queuine production in bacteria?

A4: Like other secondary metabolites, Queuine production is influenced by a variety of factors, including:

  • Media Composition: The availability of carbon, nitrogen, phosphate, and trace elements can significantly impact the metabolic flux towards Queuine biosynthesis.[10]

  • pH: The pH of the culture medium affects enzyme activity and nutrient uptake.[6][11]

  • Temperature: Temperature influences bacterial growth rates and the activity of enzymes involved in the biosynthetic pathway.[6][11][12]

  • Aeration and Agitation: Adequate oxygen supply is crucial for aerobic bacteria and can affect the overall metabolic state of the cells.[13][14][15]

  • Growth Phase: The production of secondary metabolites like Queuine is often growth-phase dependent, typically occurring during the late logarithmic or stationary phase.[10][16]

Troubleshooting Guides

Issue 1: Low or No Detectable Queuine Production
Possible Cause Troubleshooting Step
Incorrect Bacterial Strain Verify that the chosen bacterial strain possesses the necessary genes for de novo Queuine biosynthesis (the que gene cluster).
Suboptimal Growth Medium Review and optimize the components of your culture medium. Ensure a balanced carbon-to-nitrogen ratio and the presence of essential minerals. Consider performing a media optimization study using techniques like Response Surface Methodology (RSM).
Inappropriate pH or Temperature Monitor and control the pH and temperature of the culture. The optimal conditions can be species-specific, but a starting point for E. coli and B. subtilis is typically around pH 7.0 and 37°C.[6][11]
Poor Aeration For aerobic cultures, ensure adequate oxygenation by adjusting the agitation speed and aeration rate in the fermenter or by using baffled flasks for shake flask cultures.[13][14]
Incorrect Sampling Time Harvest the bacterial culture at different time points, particularly during the late exponential and stationary phases, to determine the optimal time for Queuine production.[16]
Inefficient Extraction Review and optimize your Queuine extraction protocol. Ensure complete cell lysis and efficient separation of Queuine from other cellular components.
Analytical Method Sensitivity Confirm that your analytical method (e.g., LC-MS) is sensitive enough to detect low concentrations of Queuine.
Issue 2: Inconsistent Queuine Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation. Use a fresh overnight culture and ensure a consistent inoculum size for each fermentation.[12][17]
Inconsistent Media Preparation Prepare the culture medium from fresh, high-quality reagents and ensure accurate weighing and mixing of all components.
Fluctuations in Growth Conditions Calibrate and monitor your incubator or fermenter to ensure consistent temperature, pH, and agitation/aeration control.
Genetic Instability of the Strain If using a genetically modified strain, periodically verify the integrity of the genetic modifications.

Quantitative Data Summary

The following tables provide a summary of typical ranges for key growth parameters that can be used as a starting point for optimizing Queuine production. Note that the optimal values will be specific to the bacterial strain and experimental setup and should be determined empirically.

Table 1: General Growth Conditions for E. coli and B. subtilis

ParameterE. coliB. subtilis
Temperature (°C) 30 - 3728 - 37[12]
pH 6.5 - 7.55.5 - 7.5[6][11]
Agitation (rpm) 150 - 250150 - 250
Aeration (vvm) 0.5 - 2.00.5 - 2.0

Table 2: Example Media Components for Optimization Studies

ComponentTypical Concentration RangePurpose
Carbon Source (e.g., Glucose, Glycerol) 10 - 40 g/LPrimary energy and carbon source.
Nitrogen Source (e.g., Tryptone, Yeast Extract) 5 - 20 g/LSource of amino acids and nitrogen.
Phosphate Source (e.g., K2HPO4, KH2PO4) 1 - 5 g/LEssential for nucleic acid and ATP synthesis.
Trace Elements (e.g., MgSO4, FeSO4) 0.1 - 1 g/LCo-factors for enzymes in the biosynthetic pathway.

Experimental Protocols

Protocol 1: General Bacterial Cultivation for Queuine Production
  • Inoculum Preparation:

    • Aseptically inoculate 5 mL of a suitable growth medium (e.g., LB or TSB) with a single colony of the desired bacterial strain.

    • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm).

  • Fermentation:

    • Inoculate a larger volume of the production medium with the overnight culture to a starting OD600 of 0.05-0.1.

    • Incubate under controlled conditions of temperature, pH, and aeration.

  • Monitoring Growth:

    • Periodically take samples to measure the optical density at 600 nm (OD600) to monitor cell growth.

  • Harvesting:

    • Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C) at the desired growth phase (typically late exponential or stationary phase).

    • Wash the cell pellet with a suitable buffer (e.g., PBS) and store at -80°C until extraction.

Protocol 2: Extraction and Quantification of Queuine by LC-MS
  • Cell Lysis:

    • Resuspend the frozen cell pellet in a lysis buffer.

    • Lyse the cells using a suitable method such as sonication or bead beating.

  • Extraction:

    • Extract the lysate with a solvent mixture (e.g., chloroform:methanol:water) to separate the aqueous phase containing Queuine.

  • Sample Preparation:

    • Dry the aqueous phase under vacuum.

    • Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use a suitable column (e.g., C18) for separation.

    • Perform mass spectrometry in positive ion mode to detect and quantify Queuine based on its specific mass-to-charge ratio (m/z).

    • Use a standard curve of pure Queuine for accurate quantification.

Visualizations

Queuine_Biosynthesis_Pathway cluster_de_novo De Novo Biosynthesis cluster_salvage Salvage Pathway GTP GTP preQ0 preQ0 GTP->preQ0 folE, queD, queE, queC preQ1 preQ1 preQ0->preQ1 queF tRNA_preQ1 tRNA-preQ1 preQ1->tRNA_preQ1 TGT tRNA_G tRNA-Guanine tRNA_G->tRNA_preQ1 tRNA_q tRNA-Queuine tRNA_G->tRNA_q tRNA_Q tRNA-Queuosine tRNA_preQ1->tRNA_Q queA, queG/H ext_preQ0 External preQ0 int_preQ1 preQ1 ext_preQ0->int_preQ1 Transporter ext_preQ1 External preQ1 ext_preQ1->int_preQ1 Transporter ext_q External Queuine (q) int_q Queuine (q) ext_q->int_q Transporter int_q->tRNA_q TGT

Caption: Bacterial Queuine de novo biosynthesis and salvage pathways.

Troubleshooting_Workflow Start Start: Low Queuine Yield CheckStrain Verify Bacterial Strain (que genes present?) Start->CheckStrain OptimizeMedia Optimize Media (C, N, P, trace elements) CheckStrain->OptimizeMedia Yes Fail Consult Further CheckStrain->Fail No OptimizeConditions Optimize Growth Conditions (pH, Temp, Aeration) OptimizeMedia->OptimizeConditions CheckTiming Optimize Harvest Time (Growth Phase) OptimizeConditions->CheckTiming CheckExtraction Verify Extraction Protocol CheckTiming->CheckExtraction CheckAnalysis Verify Analytical Method CheckExtraction->CheckAnalysis OK CheckExtraction->Fail Issue Found Success Successful Queuine Production CheckAnalysis->Success OK CheckAnalysis->Fail Issue Found

Caption: Troubleshooting workflow for low Queuine production.

References

Troubleshooting contamination issues in Queuosine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during Queuosine (Q) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from various sources, broadly categorized as chemical and procedural. Identifying and mitigating these is crucial for accurate and reproducible results.

  • Chemical Contamination:

    • Plasticizers (e.g., Phthalates): These are widespread in laboratory consumables like plastic tubes, pipette tips, and solvent bottles. They can leach into samples and solvents, causing significant interference in mass spectrometry analysis. Common phthalate (B1215562) ions observed are m/z 391, 419, and 447, corresponding to diisooctylphthalate, dinonylphthalate, and diisodecyl phthalate, respectively.[1]

    • Solvent Impurities: Impurities in solvents used for sample extraction and liquid chromatography can introduce interfering peaks. It is imperative to use high-purity, LC-MS grade solvents.[2][3] Common background ions can originate from solvents and their containers.[4][5]

    • Reagent Contamination: Contaminants can be present in reagents used for sample preparation, such as enzymes for tRNA digestion or buffers.[6] Using freshly prepared mobile phases and high-quality reagents is recommended.[3][7]

    • Keratins: These proteins are ubiquitous, originating from skin, hair, and dust.[2][8][9] Keratin (B1170402) contamination can lead to signal loss and incorrect protein/peptide identification in mass spectrometry.[6][8][10]

  • Procedural Contamination:

    • Cross-Contamination: Improper handling of samples and reagents can lead to carryover between samples.[7] This is particularly problematic when analyzing samples with vastly different this compound concentrations. Flushing the sample injection system between runs is crucial.[7]

    • Environmental Contaminants: Dust and other airborne particles in the laboratory can introduce contaminants into open sample tubes.[9] Performing sample preparation steps in a laminar flow hood can minimize this.[8]

Q2: How can I minimize plasticizer contamination?

A2: To minimize plasticizer contamination, consider the following preventative measures:

  • Use Glassware: Whenever possible, use borosilicate glassware for sample collection, preparation, and storage.[11]

  • Select Appropriate Plastics: If plasticware is unavoidable, opt for polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), which are known to have lower levels of leachable plasticizers. Avoid polyvinyl chloride (PVC).

  • Solvent Rinsing: Rinse all glassware and plasticware with high-purity organic solvent (e.g., isopropanol) before use.[2]

  • Minimize Contact Time: Reduce the duration that solvents and samples are in contact with plastic surfaces.

  • Use Phthalate-Free Products: Whenever available, use certified phthalate-free laboratory consumables.

  • Avoid Plastic Films: Do not use parafilm or other plastic films to cover solvent reservoirs or sample tubes.[3][11]

Q3: My chromatogram shows a high background signal. What could be the cause and how can I fix it?

A3: A high background signal, often referred to as "baseline noise," can obscure the detection of low-abundance analytes like this compound.[7] Common causes and solutions include:

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents are a primary cause.

    • Solution: Use fresh, high-purity LC-MS grade solvents and reagents.[3][7] Prepare mobile phases fresh and filter them. Adding a small percentage of organic solvent (e.g., 5%) to aqueous mobile phases can prevent microbial growth.[3]

  • System Contamination: The LC-MS system itself can be a source of contamination, with residues from previous analyses accumulating in the tubing, injector, or ion source.

    • Solution: Regularly flush the entire LC system with a strong organic solvent.[7] Clean the ion source weekly and the ion optics and lenses monthly.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of this compound, leading to an unstable baseline.[12]

    • Solution: Improve your sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are effective.[13] A validated method for this compound analysis in human plasma utilizes phenylboronic acid (PBA) cartridges for solid-phase extraction.[14][15][16][17]

Q4: I am observing unexpected peaks in my blank runs. What should I do?

A4: Peaks in blank injections are a clear indication of contamination. A systematic approach is needed to identify and eliminate the source.

  • Isolate the Source:

    • Injection Blank: Inject only the mobile phase. If peaks are still present, the contamination is likely in the solvent or the LC-MS system itself.

    • Method Blank: Process a "mock" sample containing all reagents but no biological material through the entire sample preparation workflow. This will help identify contamination from reagents or labware.

  • Common Culprits and Solutions:

    • Carryover: Residue from a previous, more concentrated sample may be present in the autosampler needle or injection port.

      • Solution: Implement a rigorous needle wash protocol between injections, using a strong solvent.[18] Running additional blank injections between samples can also help.[18]

    • Contaminated Mobile Phase: As mentioned before, impurities in the solvents can cause ghost peaks.

      • Solution: Prepare fresh mobile phases using high-purity solvents and water.[3]

    • Leaching from Vials/Caps: Plasticizers or other compounds can leach from sample vials and caps.

      • Solution: Use high-quality glass vials and PTFE-lined caps.

Troubleshooting Guides

Guide 1: Identifying and Mitigating Common Chemical Contaminants

This guide provides a structured approach to identifying and dealing with common chemical contaminants in this compound analysis.

ContaminantCommon m/z Values (ESI+)Potential SourcesRecommended Actions
Plasticizers (Phthalates) 391, 419, 447Plastic tubes, pipette tips, solvent bottles, vial caps, parafilm- Use glassware or polypropylene/polyethylene plastics.- Rinse all labware with high-purity solvent.- Use phthalate-free consumables.
Polyethylene Glycol (PEG) Series of peaks separated by 44 DaDetergents (e.g., Triton X-100, Tween), some lab wipes- Avoid using detergents to wash glassware; rinse with hot water and organic solvent instead.[2]- Use PEG-free lab wipes.
Polysiloxanes Series of peaks separated by 74 DaSiliconized surfaces, some plasticware- Avoid using siliconized labware.[2]
Keratin N/A (identified as peptides)Skin, hair, dust, non-latex gloves, clothing- Work in a laminar flow hood.[8]- Wear non-latex gloves and a lab coat.[8]- Wipe down work surfaces with ethanol/methanol (B129727).[8]- Use fresh, dedicated reagents.
Solvent Adducts [M+Na]+, [M+K]+, [M+NH4]+High salt concentrations in sample or mobile phase, glassware contamination- Use volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate at low concentrations (<100 mM).[2]- Ensure thorough cleaning of glassware.
Guide 2: Addressing Matrix Effects in Biological Samples

Matrix effects, where co-eluting substances interfere with the ionization of the analyte, are a significant challenge in the analysis of this compound from complex biological matrices like plasma or cell lysates.[12]

Quantitative Data on Matrix Effects and Recovery in this compound Analysis

A validated LC-MS/MS method for queuine (B138834) (q) and this compound (Q) in human plasma using a surrogate matrix (PBS with 4% BSA) provides the following data:[14][19]

AnalyteQuality Control LevelMatrix Effect (%)Extraction Recovery (%)
Queuine (q) Low>200% (Ionization Enhancement)>70%
MediumNot specified>70%
HighNot specified>70%
This compound (Q) Low>200% (Ionization Enhancement)<50%
MediumNot specified<50%
HighNot specified<50%

Data from a study using phenylboronic acid (PBA) solid-phase extraction. A matrix effect >100% indicates ionization enhancement, while <100% indicates suppression.[14][19]

This table highlights that even with sample cleanup, significant matrix effects (in this case, enhancement) can occur, particularly at low concentrations. The lower recovery for this compound also indicates challenges in the extraction process.

Strategies to Minimize and Correct for Matrix Effects:

  • Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible while retaining the analyte.[13]

    • Solid-Phase Extraction (SPE): This is a highly effective technique. For this compound, which has a cis-diol group, phenylboronic acid (PBA) cartridges are particularly effective, showing over 80% recovery for queuine in biological samples.[14][16]

    • Liquid-Liquid Extraction (LLE): Can be used to separate analytes based on their differential solubility in immiscible liquids.[13]

    • Protein Precipitation: For samples with high protein content, precipitation with organic solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., trichloroacetic acid) is a common first step.[13]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the LC method (e.g., changing the gradient, using a different column chemistry).

  • Use of Internal Standards:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL analog of this compound will co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification.

    • Structural Analog Internal Standard: If a SIL standard is not available, a structurally similar compound that elutes close to this compound can be used, though it may not perfectly mimic the matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Queuine and this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[14][15][16]

Materials:

  • Bond Elut PBA (phenylboronic acid) 1cc SPE cartridges

  • Human plasma sample

  • Ammonia (B1221849) solution (1M, pH 11.35)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Pre-treatment: Mix 500 µL of plasma with 500 µL of 1M ammonia solution (pH 11.35).

  • Cartridge Conditioning: Condition the PBA cartridge with 1 mL of acetonitrile-water (3:7, v/v) with 1% formic acid.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 1M ammonia solution (pH 11.35).

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% acetonitrile in 1M ammonia solution (pH 11.35).

  • Elution: Elute the analytes with acetonitrile-water (3:7, v/v) containing 5% methanol and 1% formic acid.

  • Drying and Reconstitution: Dry the eluate under vacuum and reconstitute in 100 µL of water with 5% methanol for LC-MS/MS analysis.

Protocol 2: General Sample Preparation for tRNA-derived this compound Analysis
  • tRNA Isolation: Isolate total tRNA from cells or tissues using a suitable RNA purification kit that retains small RNAs.

  • tRNA Digestion: Digest the purified tRNA to nucleosides using a mixture of enzymes. A common cocktail includes:

    • Nuclease P1

    • Snake venom phosphodiesterase

    • Alkaline phosphatase

    • Incubate the reaction at 37°C overnight.

  • Sample Cleanup: After digestion, the sample will contain a complex mixture of nucleosides, salts, and enzymes. A cleanup step is essential.

    • Filtration: Use a 0.22 µm filter to remove precipitated proteins.

    • Solid-Phase Extraction: A C18-based SPE can be used to remove salts and retain the more hydrophobic modified nucleosides, including this compound.

  • LC-MS/MS Analysis: Analyze the cleaned sample by LC-MS/MS.

Visualizations

This compound Biosynthesis Pathway in Bacteria

Queuosine_Biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple steps (FolE, QueD, QueE, QueC) preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA-preQ₁ preQ1->tRNA_preQ1 tRNA_G tRNA-Guanine tRNA_G->tRNA_preQ1 Tgt (tRNA-guanine transglycosylase) tRNA_oQ tRNA-epoxythis compound (oQ) tRNA_preQ1->tRNA_oQ QueA tRNA_Q tRNA-Queuosine (Q) tRNA_oQ->tRNA_Q QueG

Caption: Bacterial de novo biosynthesis pathway of this compound.

Troubleshooting Workflow for Contamination Issues

Contamination_Troubleshooting start Unexpected Peaks or High Background Detected check_blanks Analyze Blanks (Solvent & Method) start->check_blanks blank_peaks Peaks in Blanks? check_blanks->blank_peaks source_isolation Isolate Contamination Source blank_peaks->source_isolation Yes matrix_effects No Peaks in Blanks: Suspect Matrix Effects blank_peaks->matrix_effects No system_check System Contamination (LC, MS, Solvents) source_isolation->system_check reagent_check Reagent/Labware Contamination source_isolation->reagent_check carryover_check Sample Carryover source_isolation->carryover_check clean_system Clean System & Use Fresh Solvents system_check->clean_system replace_reagents Use New Reagents/Glassware reagent_check->replace_reagents optimize_wash Optimize Autosampler Wash carryover_check->optimize_wash resolve Issue Resolved clean_system->resolve replace_reagents->resolve optimize_wash->resolve optimize_prep Optimize Sample Preparation (SPE, LLE) matrix_effects->optimize_prep use_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_is use_is->resolve

Caption: Logical workflow for troubleshooting contamination in this compound analysis.

References

Technical Support Center: Improving the Stability of Queuosine Standards for Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of queuosine standards for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standards in solution?

A1: The stability of this compound (Q), like many other hypermodified nucleosides, is influenced by several factors. The most critical are:

  • Temperature: Storage at higher temperatures accelerates degradation. Many modified nucleosides show significant decomposition even at room temperature over short periods.[1][2]

  • pH: The chemical structure of this compound, particularly its complex side chain, can be susceptible to pH-dependent hydrolysis. While direct studies on this compound are limited, a derivative, glutamyl-queuosine, is known to be unstable in water and degrades to this compound, a process that is mitigated in a slightly acidic environment (pH 3.5-4.0).[3] This suggests that maintaining an optimal pH is crucial.

  • Solvent: Aqueous solutions are common, but the type of solvent can impact stability. For many modified nucleosides, storage in organic solvents or aqueous solutions with organic modifiers may offer better stability than pure water, though this needs to be empirically determined for this compound.

  • Light Exposure: Although the 7-deazaguanosine (B17050) core of this compound is relatively photostable, the complex side chain may be susceptible to photodegradation.[4] It is a general best practice to protect all analytical standards from light.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing standard solutions can lead to degradation. This is a common issue for many biomolecules and should be minimized.

Q2: What are the recommended storage conditions for this compound standard stock solutions?

A2: Based on best practices for other modified nucleosides and analytical standards, the following storage conditions are recommended for this compound stock solutions:

  • Temperature: For long-term storage, aliquots of the stock solution should be kept at -80°C. For short-term storage (days to a few weeks), -20°C is acceptable.[1][2][6][7]

  • Solvent: Prepare stock solutions in a high-purity solvent. While ultrapure water is often used, its stability may be limited.[8] For improved stability, consider dissolving in a solvent compatible with your analytical method, such as a mild acidic buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) or a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots. This ensures that the main stock remains frozen and undegraded.

  • Container: Store solutions in amber glass vials to protect from light.[5] Ensure the vials have tight-fitting caps (B75204) to prevent solvent evaporation, especially for volatile organic solvents.

Q3: How many freeze-thaw cycles can a this compound standard undergo before significant degradation occurs?

A3: There is no specific published data on the freeze-thaw stability of this compound. However, for bioanalytical method validation, it is standard practice to assess the stability of an analyte for a minimum of three freeze-thaw cycles. The experimental conditions for this validation should mimic the handling of actual samples. It is recommended to limit the number of freeze-thaw cycles as much as possible by preparing single-use aliquots of your standard solutions.

Q4: My chromatogram shows extra peaks that are not present in a freshly prepared standard. What could they be?

A4: The appearance of extra peaks in a chromatogram of an older this compound standard is likely due to degradation. While the exact degradation products of this compound under non-enzymatic conditions are not well-documented, potential degradation pathways for modified nucleosides include:

  • Hydrolysis: The cyclopentenediol side chain or the glycosidic bond between the base and the ribose sugar could be susceptible to hydrolysis. Enzymatic hydrolysis is known to cleave this compound into the nucleobase queuine (B138834) and ribose.[1][4][10] Similar non-enzymatic hydrolysis could occur over time.

  • Oxidation: The cyclopentene (B43876) ring in the side chain contains a double bond and hydroxyl groups, which could be sites for oxidation.

  • Deamination: While less likely for the 7-deazaguanosine core, deamination is a common degradation pathway for other nucleosides like cytidine (B196190) and adenosine (B11128) derivatives.[1][9]

To identify these peaks, you can use high-resolution mass spectrometry to determine their accurate mass and predict their elemental composition.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Calibration Curves
Possible Cause Troubleshooting Step Recommended Action
Standard Degradation Prepare a fresh stock solution of this compound and generate a new calibration curve.If the new curve is consistent and shows higher response, discard the old stock solution. Implement a policy for regular preparation of fresh standards.
Inconsistent Thawing Review the thawing procedure for your standards. Ensure they are brought to room temperature and vortexed gently before use.Standardize the thawing protocol. Thaw on the benchtop or in a water bath at a controlled temperature.
Solvent Evaporation Check the volume of the standard solutions in their vials.Ensure vials are tightly sealed. For long-term storage, use vials with PTFE-lined caps.
Adsorption to Container Prepare standards in low-adsorption vials.If you suspect adsorption, try different types of vials (e.g., polypropylene (B1209903) or silanized glass).
Issue 2: Loss of Signal Intensity Over Time in Stored Working Solutions
Possible Cause Troubleshooting Step Recommended Action
Short-term Stability Issues Perform a short-term stability study by analyzing the same working solution at different time points (e.g., 0, 4, 8, 24 hours) while kept at autosampler temperature.If degradation is observed, prepare fresh working solutions more frequently or consider a more stable solvent composition. Adding a small percentage of acid (e.g., 0.1% formic acid) may help.
Photodegradation Cover the autosampler tray with a light-blocking cover.Use amber autosampler vials to minimize light exposure during the analytical run.
Matrix Effects (if standards are prepared in a biological matrix) Prepare standards in a surrogate matrix that is known to not cause degradation.Evaluate the stability of this compound in the specific biological matrix by spiking and analyzing at different time points.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Recommended Action
This compound Degradation Analyze the mass spectrum of the unexpected peak to determine its mass-to-charge ratio (m/z).Compare the m/z with potential degradation products (e.g., queuine, oxidized this compound). This can help confirm if the peak is a degradant.
Contamination Run a blank injection (solvent only).If the peak is present in the blank, it indicates contamination of the solvent, LC system, or vial. Troubleshoot the source of contamination.
Impurity in the Standard Check the certificate of analysis for the this compound standard.If the purity is lower than expected, consider purchasing a new standard from a reputable supplier.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the degradation kinetics of this compound standards. However, a study on the stability of 44 other modified nucleosides provides a useful reference.[1][2]

Table 1: General Stability of Modified Nucleosides in Aqueous Solution After 6 Months of Storage [1][2]

Storage TemperatureStability of Canonical NucleosidesStability of Modified Nucleosides
-80°C StableMost are stable, but some labile ones (e.g., s⁴U) show degradation.
-20°C StableSome show slow degradation.
8°C StableSeveral show significant degradation.
20°C (Room Temp) StableMany show significant degradation.
40°C StableAccelerated degradation observed for unstable nucleosides.

This table is a general summary and the stability of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Materials:

    • This compound analytical standard (high purity)

    • High-purity solvent (e.g., LC-MS grade water, acetonitrile, or 10 mM ammonium acetate, pH 5.3)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with PTFE-lined caps

    • Pipettes (calibrated)

  • Procedure:

    • Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask.

    • Add a portion of the chosen solvent to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • This is your stock solution (e.g., 1 mg/mL).

    • Immediately divide the stock solution into single-use aliquots in amber glass vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Materials:

    • Aliquots of this compound stock solution

    • LC-MS system

    • Appropriate mobile phases and column

  • Procedure:

    • Take a set of at least three aliquots of a known concentration (e.g., a high and a low QC level).

    • Analyze one set of aliquots immediately to establish the baseline (Time 0).

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples to room temperature, vortex gently, and analyze. This completes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a minimum of three cycles.

    • Compare the analytical response at each cycle to the Time 0 response. A deviation of more than 15% typically indicates instability.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_quant Quantification Workflow weigh Weigh this compound Standard dissolve Dissolve in Solvent (e.g., H2O, ACN, or buffer) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Use one aliquot per experiment dilute Prepare Calibration Curve & QC Samples thaw->dilute analyze LC-MS/MS Analysis dilute->analyze process Data Processing & Quantification analyze->process

Caption: Workflow for preparation and use of this compound standards.

troubleshooting_logic start Inconsistent Quantification Results check_curve Is the calibration curve reproducible? start->check_curve check_signal Is there a loss of signal over time? check_curve->check_signal Yes fresh_std Prepare fresh standard check_curve->fresh_std No check_peaks Are there unexpected peaks in the chromatogram? check_signal->check_peaks No review_handling Review sample handling (thawing, mixing) check_signal->review_handling Yes stability_study Perform short-term stability study check_peaks->stability_study No analyze_degradants Analyze unexpected peaks by HRMS check_peaks->analyze_degradants Yes solution1 Problem Solved: Standard was degraded fresh_std->solution1 solution2 Problem Solved: Improve handling protocol review_handling->solution2 protect_light Protect from light (amber vials) stability_study->protect_light solution3 Problem Solved: Adjust workflow or solvent protect_light->solution3 check_contamination Run solvent blank analyze_degradants->check_contamination solution4 Problem Solved: Identified contamination check_contamination->solution4 Peak in blank

Caption: Troubleshooting decision tree for this compound quantification.

References

How to normalize Queuosine levels in different biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing Queuosine (Q) levels in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its normalization important?

A1: this compound (Q) is a hypermodified nucleoside found in the wobble position (position 34) of specific transfer RNAs (tRNAs) with GUN anticodons (tRNA-Asp, -Asn, -His, and -Tyr).[1][2][3] Unlike other nucleosides, eukaryotes cannot synthesize this compound de novo and must obtain its precursor, queuine (B138834) (q), from their diet or gut microbiota.[2][4][5] This makes queuine an essential micronutrient.[5] Normalization of this compound levels is crucial for accurate quantification because it corrects for variations in sample preparation, extraction efficiency, and instrument response. This ensures that observed differences in this compound levels are biological and not due to technical variability.

Q2: What are the common biological samples used for this compound analysis?

A2: this compound levels can be measured in a variety of biological samples, including:

  • Tissues: Liver, brain, and muscle tissues are often analyzed to understand the distribution and function of this compound.[6]

  • Cells: Cultured cells are used to study the cellular mechanisms of this compound uptake and its effects on cellular processes.

  • Biofluids: Urine and plasma are analyzed to assess systemic this compound levels and as potential biomarkers.[7][8][9]

  • Foodstuffs: Analysis of food items like yogurt, tomatoes, and wheat germ helps in understanding dietary sources of queuine.[6]

Q3: What is the recommended method for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound and its nucleobase, queuine.[7][8][9] This technique offers high specificity and allows for the simultaneous measurement of multiple analytes.

Q4: Why is an internal standard essential for accurate quantification?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration before sample processing. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[10] For this compound analysis, a stable isotope-labeled (SIL) this compound or a structurally similar molecule is the ideal internal standard.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the normalization and quantification of this compound levels.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. 2. Sample Degradation: this compound may have degraded during sample storage or processing. 3. Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of this compound.1. Optimize Extraction Protocol: Test different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents. Phenylboronic acid (PBA) cartridges have shown good recovery for queuine and this compound.[7] 2. Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice. 3. Optimize MS Parameters: Tune the mass spectrometer for optimal sensitivity for this compound transitions.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or reconstitution steps. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[12][13] 3. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing for each step. 2. Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects.[11] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions.
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Column Overload: Injecting too much sample onto the LC column. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.1. Dilute the Sample: Reduce the amount of sample injected. 2. Wash the Column: Implement a robust column washing protocol between samples. 3. Optimize Mobile Phase: Adjust the pH and organic solvent composition to improve peak shape.
Internal Standard Signal is Unstable 1. Inaccurate Spiking: Inconsistent addition of the internal standard to the samples. 2. Degradation of Internal Standard: The internal standard may not be stable under the experimental conditions. 3. Different Matrix Effects: The internal standard and analyte may be affected differently by the sample matrix.1. Use a Hamilton Syringe: Ensure precise and accurate addition of the internal standard. 2. Check IS Stability: Analyze the stability of the internal standard over time and under different conditions. 3. Use a Stable Isotope-Labeled IS: A SIL-IS is the best choice as it has nearly identical chromatographic and mass spectrometric behavior to the analyte.[10][11]

Quantitative Data on Normalization Strategies

The use of a stable isotope-labeled internal standard is the gold standard for normalization in LC-MS/MS analysis.

Parameter Without Internal Standard With Stable Isotope-Labeled Internal Standard Reference
Precision (CV%) Can be >15%Typically <15%[7][8]
Accuracy Variable, susceptible to matrix effectsHigh, corrects for sample loss and matrix effects[7][8]
Linearity (r²) Generally >0.99Generally >0.99[7][8]
Limit of Quantification (LOQ) Method-dependentMethod-dependent, but more reliable[7][8]

Detailed Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[7][8]

1. Sample Preparation: a. Thaw frozen human plasma samples on ice. b. Spike 500 µL of plasma with the internal standard solution. c. Add 500 µL of 1M ammonia (B1221849) solution (pH 11.35) and vortex.

2. Solid-Phase Extraction (SPE): a. Condition a Bond Elut PBA 1cc SPE column with 1 mL of acetonitrile (B52724):water (3:7, v/v) with 1% formic acid. b. Equilibrate the column with 1 mL of 1M ammonia solution (pH 11.35). c. Load the prepared plasma sample onto the column. d. Wash the column with 1 mL of 5% acetonitrile in 1M ammonia solution (pH 11.35). e. Elute the analytes with acetonitrile:water (3:7, v/v) with 5% methanol (B129727) and 1% formic acid.

3. Sample Concentration and Reconstitution: a. Dry the eluate under a stream of nitrogen. b. Reconstitute the dried extract in 100 µL of water with 5% methanol.

4. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: A suitable reversed-phase column (e.g., C18). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to separate this compound from other components. f. MS System: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Mix Add Ammonia Solution & Vortex Spike->Mix Condition Condition SPE Column Mix->Condition Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute Analytes Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Normalization LCMS->Data

Caption: Workflow for this compound quantification.

Bacterial this compound Biosynthesis Pathway

G GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Steps preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA-preQ₁₃₄ preQ1->tRNA_preQ1 TGT tRNA_G tRNA-Guanine₃₄ tRNA_G->tRNA_preQ1 tRNA_Q tRNA-Queuosine₃₄ tRNA_preQ1->tRNA_Q QueA

Caption: Bacterial this compound biosynthesis pathway.

References

Enhancing the sensitivity of Queuosine detection in biological fluids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing Queuosine Detection in Biological Fluids.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the sensitive detection of this compound (Q) and its nucleobase form, queuine (B138834) (q).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound and queuine in biological matrices.

Issue 1: Low or No Signal Detected

Q1: I am not detecting any signal for this compound in my LC-MS/MS run. What are the possible causes?

A1: Several factors could contribute to a lack of signal. Systematically check the following:

  • Sample Degradation: Ensure samples were properly stored and handled to prevent degradation. Prepare fresh samples if necessary.[1]

  • LC-MS/MS System Suitability:

    • Verify that the LC outlet is connected to the ion source.

    • Ensure there is mobile phase flow and purge the system to remove air bubbles.[1]

    • Check for any leaks in the LC system, particularly post-injector.[2]

    • Confirm the correct mobile phase composition and that the analytical column is appropriate for the analysis.[1]

  • Mass Spectrometer Settings:

    • Ensure the MS is set to the appropriate ionization mode (positive ion mode for derivatized this compound).[3]

    • Verify that the correct mass transitions (MRM) for this compound are being monitored and that the analyte elutes within the specified time window.[1]

    • Perform a system tune to ensure the mass spectrometer is functioning correctly.[1]

  • Concentration Below Limit of Detection (LOD): The concentration of free this compound in your sample may be below the instrument's detection limit.[1] Consider sample enrichment or a more sensitive detection method.

Issue 2: High Matrix Effects

Q2: My results show significant matrix effects, especially ion suppression/enhancement. How can I mitigate this?

A2: Matrix effects are a common challenge in biological fluid analysis, arising from co-eluting endogenous components that interfere with the ionization of the target analyte.[4] Human blood, for instance, is a complex matrix rich in phospholipids (B1166683) that can cause ion suppression or enhancement.[5]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Employ robust sample clean-up techniques like Solid Phase Extraction (SPE) to remove interfering components.[2] For queuine and this compound, Bond Elut PBA (phenylboronic acid) cartridges have shown good extraction recovery.[6]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Use of a Surrogate Matrix: When a true blank matrix is unavailable (as this compound is endogenous), a surrogate matrix can be used for calibration. A common approach is to use phosphate-buffered saline (PBS) containing 4% bovine serum albumin (BSA).[5][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is as close as possible to the study samples. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.[7]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.

Issue 3: Poor Peak Shape (Tailing, Splitting, Broadening)

Q3: The chromatographic peaks for this compound are tailing or broad. What could be the cause and how do I fix it?

A3: Poor peak shape can compromise resolution and the accuracy of quantification.[8]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material.[2]

    • Solution: Use an in-line filter to protect the column.[2] If the column is contaminated, try flushing it. If performance does not improve, the column may need to be replaced.[2]

  • Secondary Interactions: Interactions between the analyte and active sites (e.g., silanols) on the column packing can cause peak tailing.[2]

    • Solution: Adjust the mobile phase pH. For basic compounds, a lower pH can reduce tailing.[2] Consider using a column with a different stationary phase or one that is well end-capped.

  • Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive volume from tubing and connections outside the column can lead to peak broadening.[2]

    • Solution: Use tubing with the smallest possible inner diameter and keep connection lengths to a minimum.

Issue 4: Low Extraction Recovery

Q4: I am experiencing low recovery of this compound during sample preparation. How can I improve this?

A4: Low recovery indicates that a significant amount of the analyte is being lost during the extraction process. For this compound, recoveries lower than 50% have been reported with certain SPE methods.[5][9]

  • Optimize SPE Protocol:

    • Sorbent Selection: Test different SPE sorbents. Phenylboronic acid (PBA) cartridges have been shown to be effective for queuine and this compound.[6]

    • Wash and Elution Steps: Carefully optimize the composition and volume of the wash and elution solvents to ensure that the analyte is retained during washing and efficiently eluted.

  • Liquid-Liquid Extraction (LLE): As an alternative to SPE, consider developing an LLE protocol.

  • Protein Precipitation: For simpler and faster sample preparation, protein precipitation can be used, but it may result in a less clean extract and potentially higher matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative data from validated methods for this compound and queuine detection.

Table 1: LC-MS/MS Method Validation Parameters for Queuine (q) and this compound (Q) in a Surrogate Matrix. [5][6]

ParameterQueuine (q)This compound (Q)
Linearity Range (µM) 0.0003 - 10.0003 - 1
Correlation Coefficient (r²) 0.9970.998
Limit of Quantification (LOQ) (µM) 0.00030.0003
Intra-day Accuracy (%) 100.39 - 119.48103.91 - 125.71
Intra-day Precision (%CV) < 12.24< 15.68
Inter-day Accuracy (%) 104.28 - 113.41104.89 - 124.67
Inter-day Precision (%CV) < 9.38< 14.69

Table 2: Matrix Effect and Extraction Recovery in Human Plasma. [5][9]

AnalyteQC LevelMatrix Effect (%)Extraction Recovery (%)
Queuine (q) Low> 200%> 70%
This compound (Q) Low> 200%< 50%

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Free Queuine and this compound in Human Plasma

This protocol is based on a validated method using a surrogate matrix approach.[5][6]

1. Sample Preparation (Solid Phase Extraction):

  • Condition a Bond Elut PBA (phenylboronic acid) SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute queuine and this compound from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or uHPLC system.

  • Analytical Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for queuine and this compound.

3. Calibration and Quantification:

  • Prepare calibration standards in a surrogate matrix (4% BSA in PBS).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify the amount of queuine and this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Throughput Sequencing of Q-modified tRNA (PAQS-seq)

This method allows for single-base resolution profiling of this compound modification in tRNA.[10][11][12]

1. RNA Isolation:

  • Isolate total RNA or small RNA from biological samples.

2. Periodate (B1199274) Treatment:

  • Treat the RNA with sodium periodate. This specifically oxidizes the cis-diol group in the cyclopentene (B43876) ring of this compound.[10][11]

3. Library Preparation for Next-Generation Sequencing:

  • Ligate 3' and 5' adapters to the RNA fragments.

  • Perform reverse transcription to generate cDNA.

  • Amplify the cDNA library by PCR.

4. Sequencing:

  • Sequence the prepared library on a high-throughput sequencing platform.

5. Data Analysis:

  • Align the sequencing reads to a reference tRNA database.

  • The periodate oxidation of this compound results in a specific deletion signature in the sequencing data at the Q-modified position.[10][11]

  • Quantify the level of this compound modification by calculating the frequency of these deletions at the specific tRNA anticodon wobble position.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Fluid (e.g., Plasma) spe Solid Phase Extraction (SPE) (e.g., Phenylboronic Acid) start->spe Loading & Washing elute Elution & Reconstitution spe->elute Elution lc LC Separation (Reversed-Phase) elute->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms Ionization quant Quantification (Calibration Curve) ms->quant troubleshooting_workflow start Low or No Signal check_ms Check MS Settings & Tune? start->check_ms check_lc Check LC System Suitability? check_ms->check_lc No resolve_ms Optimize MS Parameters check_ms->resolve_ms Yes check_sample Sample Integrity & Concentration? check_lc->check_sample No resolve_lc Purge System, Check for Leaks check_lc->resolve_lc Yes resolve_sample Prepare Fresh Samples, Consider Enrichment check_sample->resolve_sample Yes matrix_effect_mitigation cluster_solutions Mitigation Strategies start High Matrix Effects sample_prep Improve Sample Cleanup (e.g., SPE) start->sample_prep chromatography Optimize LC Separation start->chromatography calibration Use Matrix-Matched Calibration or Surrogate Matrix start->calibration is Use Stable Isotope-Labeled Internal Standard start->is

References

Technical Support Center: Overcoming Limitations of Antibody-Based Methods for Queuosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Queuosine (Q) detection. This resource is designed for researchers, scientists, and drug development professionals who are looking to move beyond the limitations of traditional antibody-based methods and explore more robust and quantitative techniques for studying this critical tRNA modification.

Frequently Asked Questions (FAQs)

FAQs: Limitations of Antibody-Based this compound Detection

Q1: What are the primary challenges associated with using antibodies for this compound detection?

Antibody-based methods for this compound detection, such as ELISA and immunoprecipitation, often face challenges related to:

  • Low Affinity and Specificity: Antibodies developed for modified nucleosides can exhibit low affinity and may cross-react with other structurally similar modifications, leading to inaccurate quantification and false-positive results.[1]

  • Batch-to-Batch Inconsistency: Polyclonal antibodies, in particular, can show significant variability between different production lots, affecting the reproducibility of experiments.

  • Indirect Detection: These methods often require the hydrolysis of RNA, which results in the loss of positional information of the this compound modification within the tRNA sequence.

  • Requirement for Large Sample Amounts: Some antibody-based techniques necessitate a significant amount of input RNA, which can be a limitation when working with precious or scarce samples.

Q2: My anti-Queuosine antibody is showing high background in my Western blot/ELISA. What can I do?

High background can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

  • Adjust Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

  • Increase Washing Steps: Extend the duration and number of wash steps to more effectively remove non-specifically bound antibodies.

  • Check for Cross-Reactivity: Your antibody may be cross-reacting with other molecules. Validate your antibody's specificity using positive and negative controls.

Q3: I am getting weak or no signal in my this compound immunoprecipitation (MeRIP-Seq) experiment. What are the possible reasons?

A weak or absent signal in a MeRIP-Seq experiment can be due to:

  • Inefficient Immunoprecipitation: The antibody may not be effectively capturing the Q-containing RNA fragments. Ensure optimal antibody concentration and incubation time.

  • Low Abundance of this compound: The target modification may be present at very low levels in your sample. Consider increasing the amount of starting material.

  • RNA Degradation: Ensure the integrity of your RNA throughout the experiment by using RNase inhibitors and maintaining a sterile, RNase-free environment.

  • Improper Fragmentation: The size of your RNA fragments is critical for successful immunoprecipitation. Optimize your fragmentation protocol to generate fragments in the appropriate size range (typically 100-200 nucleotides).[2]

Alternative Methods for this compound Detection

Several advanced techniques have emerged that overcome the limitations of antibody-based methods, offering higher sensitivity, specificity, and quantitative power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for the detection of this compound. It involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.

Advantages:

  • High Sensitivity and Specificity: Provides accurate quantification of this compound levels.

  • Absolute Quantification: Can provide absolute quantification when using isotopically labeled internal standards.

  • Direct Detection: Directly measures the mass-to-charge ratio of this compound, ensuring high confidence in its identification.

Limitations:

  • Requires Specialized Equipment: Access to an LC-MS/MS system and the expertise to operate it are necessary.

  • Destructive to RNA: The method requires the complete digestion of the RNA molecule, losing sequence context.

  • Can Require Larger Amounts of Starting Material: While sensitive, some protocols may require microgram quantities of RNA.

Direct RNA Sequencing (Nanopore)

Direct RNA sequencing, particularly using nanopore technology, allows for the direct detection of this compound on native tRNA molecules without the need for reverse transcription or amplification. The presence of the bulky this compound modification causes a characteristic change in the ionic current as the tRNA molecule passes through the nanopore, enabling its identification and localization.

Advantages:

  • Single-Molecule Detection: Allows for the analysis of individual tRNA molecules, providing information on the stoichiometry of the modification.

  • Preserves Sequence Context: Identifies this compound within the full-length tRNA sequence.

  • High-Throughput: Can sequence a large number of tRNA molecules in a single run.

Limitations:

  • Bioinformatic Challenges: Requires specialized bioinformatic pipelines to accurately identify modifications from the raw sequencing data.

  • Emerging Technology: The technology and analysis methods are still evolving.

Plasmonic Affinity Sandwich Assay

This is a novel, highly sensitive method for the detection of Q-modified tRNAs in single living cells. It combines plasmon-enhanced Raman scattering with a boronate affinity and molecularly imprinted labeling for selective recognition of this compound.

Advantages:

  • Single-Cell Analysis: Enables the study of this compound modifications at the single-cell level.

  • High Sensitivity: Offers ultra-high detection sensitivity.[3]

  • In Situ Detection: Allows for the analysis of Q-modified tRNAs within their native cellular environment.

Limitations:

  • Technically Complex: Requires expertise in nanofabrication and advanced microscopy.

  • Limited Throughput: Not yet a high-throughput method.

Data Presentation: Comparison of this compound Detection Methods

FeatureAntibody-Based Methods (ELISA, MeRIP)LC-MS/MSDirect RNA Sequencing (Nanopore)Plasmonic Affinity Sandwich Assay
Principle Immuno-recognition of this compoundMass-to-charge ratio of nucleosidesPerturbation of ionic currentPlasmon-enhanced Raman scattering
Sensitivity Moderate to LowHigh (Limit of Quantification ~0.3 nM)[4]High (Single-molecule)Very High (Single-cell)
Specificity Variable, prone to cross-reactivityHighHighHigh
Quantitative? Semi-quantitative to QuantitativeYes (Absolute)Yes (Stoichiometry)Yes (Relative)
Sequence Context Lost upon RNA hydrolysisLost upon RNA hydrolysisPreservedPreserved
Throughput High (ELISA) to Moderate (MeRIP)ModerateHighLow
Cost per Sample Low to ModerateHighModerate to HighHigh
Starting Material ng to µg of RNAµg of RNAng of RNASingle cells

Experimental Protocols

Protocol: LC-MS/MS for this compound Quantification

1. RNA Isolation and Digestion:

  • Isolate total RNA from your sample using a standard protocol (e.g., Trizol).

  • To 1-5 µg of total RNA, add 0.1 U of Nuclease P1 and incubate at 37°C for 2 hours.

  • Add 0.1 U of bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.

  • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.

2. LC-MS/MS Analysis:

  • Inject the digested nucleosides onto a C18 reverse-phase HPLC column.

  • Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode.

  • Monitor the specific mass transition for this compound (e.g., m/z 410.2 → 278.1).

  • Quantify the amount of this compound by comparing its peak area to a standard curve generated with known concentrations of a this compound standard.

Protocol: Direct RNA Sequencing of tRNA for this compound Detection

1. Library Preparation:

  • Isolate total RNA and enrich for small RNAs (<200 nt).

  • Ligate a 3' adapter to the tRNA molecules.

  • Ligate a 5' adapter with a motor protein attachment site.

  • Purify the adapter-ligated tRNA.

2. Nanopore Sequencing:

  • Load the prepared library onto a MinION flow cell.

  • Initiate the sequencing run on the MinION device.

3. Data Analysis:

  • Basecall the raw sequencing data using the appropriate software (e.g., Guppy).

  • Align the reads to a reference tRNA database.

  • Use specialized software (e.g., Tombo, Nanocompore) to detect deviations in the ionic current signal at the known this compound position (wobble position of tRNAs for Asn, Asp, His, and Tyr) to identify the modification.

Troubleshooting Guides for Alternative Methods

Troubleshooting: LC-MS/MS for this compound Detection

Problem Possible Cause Solution
No or low this compound peak Incomplete RNA digestionEnsure the activity of your nucleases and optimize digestion time.
Low abundance of this compoundIncrease the amount of starting RNA.
Poor ionizationOptimize mass spectrometer source parameters.
Poor peak shape Column degradationReplace the HPLC column.
Inappropriate mobile phaseCheck the pH and composition of your mobile phases.
Inconsistent quantification Matrix effectsUse an isotopically labeled internal standard for normalization.
Inaccurate standard curvePrepare fresh standards and ensure the linearity of your calibration curve.

Troubleshooting: Direct RNA Sequencing for this compound Detection

Problem Possible Cause Solution
Low sequencing yield Poor library preparationOptimize ligation efficiencies and purification steps.
Inactive flow cellUse a new, properly stored flow cell.
Low read quality RNA degradationEnsure high-quality, intact RNA as starting material.
Difficulty in identifying this compound Insufficient read depthIncrease sequencing time to obtain more reads.
Inappropriate analysis software/parametersUse bioinformatics tools specifically designed for modified base detection from nanopore data.
Lack of a non-modified controlSequence an in vitro transcribed tRNA without the modification as a negative control.

Visualizations

This compound Biosynthesis and Salvage Pathway

Detection_Method_Workflow Start Start: Need to detect this compound Q1 Is absolute quantification required? Start->Q1 Q2 Is positional information within tRNA needed? Q1->Q2 No LCMS Use LC-MS/MS Q1->LCMS Yes Q3 Is single-cell analysis required? Q2->Q3 No DirectSeq Use Direct RNA Sequencing Q2->DirectSeq Yes Q4 Is high-throughput screening needed? Q3->Q4 No PASA Use Plasmonic Affinity Sandwich Assay Q3->PASA Yes Antibody Consider Antibody-Based Methods (e.g., ELISA) Q4->Antibody Yes End Proceed with selected method Q4->End No LCMS->End DirectSeq->End PASA->End Antibody->End

References

Validation & Comparative

The Guardian of the Reading Frame: Validating Queuosine's Role in Preventing Translational Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of protein synthesis, maintaining the correct reading frame is paramount. A single slip of the ribosomal machinery can lead to the production of non-functional or even toxic proteins, with significant implications for cellular health and disease. Transfer RNA (tRNA) modifications play a crucial role as guardians of this translational fidelity. Among these, Queuosine (Q), a hypermodified nucleoside found at the wobble position (34) of tRNAs with GUN anticodons (specifically those for Asparagine, Aspartic Acid, Histidine, and Tyrosine), has emerged as a key player in preventing translational frameshifting. This guide provides an objective comparison of this compound's performance with other tRNA modifications, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of tRNA Modifications in Maintaining Translational Fidelity

The following table summarizes quantitative data from various studies on the impact of this compound and other tRNA modifications on translational frameshifting and efficiency. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the current literature. The data presented here are compiled from independent studies to provide a comparative overview.

tRNA ModificationOrganism/SystemExperimental ApproachKey FindingsReference
This compound (Q) E. coliSense Codon Reassignment AssayAbsence of Q resulted in a 1.6-fold decrease in reassignment efficiency at the GAU (Asp) codon, suggesting a role in efficient decoding.[1][1]
S. pombeRibosome ProfilingAbsence of Q increased ribosomal occupancy (slower translation) at C-ending codons (GAC, CAC) and decreased occupancy (faster translation) at U-ending codons (AAU, UAU).[2][2]
Trypanosoma bruceiDual-Luciferase Reporter Assay+1 frameshifting increased at the UAU (Tyr) codon in response to altered Q levels.[3][3]
mcm⁵s²U S. cerevisiaeDual-Luciferase Reporter AssayLoss of the mcm⁵ or s² part of the modification led to a 4.5-fold and 5.6-fold increase in +1 frameshift rates, respectively.[4][4]
S. cerevisiaeRibosome ProfilingCombined loss of mcm⁵U and s²U resulted in synergistically increased +1 frameshift rates.[4][5][6][4][5][6]
Inosine (I) In vitroPeptide Truncation AssayAn INI codon (Inosine at first and third positions) resulted in 60-80% truncation of peptides compared to codons with a single inosine.[7][7]
t⁶A to ct⁶A S. cerevisiaeDual-Luciferase Reporter AssayConversion of t⁶A to its cyclic form (ct⁶A) at position 37 helps to counteract heat-induced increases in +1 frameshifting.[5][5]

Signaling Pathways and Molecular Mechanisms

The influence of this compound on translational fidelity is not an isolated event but is integrated into broader cellular signaling and metabolic pathways. The availability of queuine (B138834), the precursor to this compound, is dependent on diet and the gut microbiome, creating a direct link between nutrition and the accuracy of protein synthesis.

This compound's Role in Translational Fidelity and Stress Response

The following diagram illustrates the workflow from queuine uptake to its impact on protein translation and cellular stress responses. Depletion of this compound can lead to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and activating stress signaling pathways like the eIF2 signaling pathway.[8]

Queuosine_Pathway cluster_uptake Queuine Uptake & tRNA Modification cluster_translation Translational Fidelity cluster_stress Cellular Stress Response Diet Diet / Gut Microbiota Queuine Queuine Diet->Queuine TGT tRNA-guanine transglycosylase (TGT) Queuine->TGT Q_tRNA Q-tRNA (QUN) TGT->Q_tRNA incorporates queuine G_tRNA G-tRNA (GUN) G_tRNA->TGT Ribosome Ribosome G_tRNA->Ribosome prone to frameshifting Q_tRNA->Ribosome ensures proper codon reading Correct_Protein Correct Protein Ribosome->Correct_Protein Correct Reading Frame Frameshift_Protein Frameshifted / Misfolded Protein Ribosome->Frameshift_Protein mRNA mRNA (NAU codons) mRNA->Ribosome UPR Unfolded Protein Response (UPR) Frameshift_Protein->UPR triggers eIF2_signaling eIF2 Signaling UPR->eIF2_signaling activates

Caption: Queuine from diet and gut microbiota is incorporated into tRNA, ensuring accurate translation and preventing protein misfolding, which can trigger cellular stress responses.

Experimental Workflows

The following diagrams illustrate the key experimental workflows used to validate the role of this compound in preventing translational frameshifting.

Ribosome Profiling Workflow

Ribosome profiling (Ribo-Seq) provides a snapshot of all the ribosome-protected mRNA fragments in a cell, allowing for the genome-wide analysis of protein synthesis and the identification of ribosome pausing and frameshifting events.

Ribo_Seq_Workflow Cell_Lysis Cell Lysis & Ribosome Arrest Nuclease_Digestion Nuclease Digestion of unprotected mRNA Cell_Lysis->Nuclease_Digestion Monosome_Isolation Monosome Isolation (Sucrose Gradient / Size Exclusion) Nuclease_Digestion->Monosome_Isolation Footprint_Extraction RNA Footprint Extraction Monosome_Isolation->Footprint_Extraction Library_Prep Library Preparation (rRNA depletion, ligation, RT-PCR) Footprint_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Mapping, Periodicity Analysis) Sequencing->Data_Analysis Frameshift_Detection Frameshift Site Identification Data_Analysis->Frameshift_Detection

Caption: Workflow for ribosome profiling to identify translational frameshifting events.

Dual-Luciferase Reporter Assay for Frameshifting

This in vitro assay is a common method to quantify the frequency of ribosomal frameshifting at a specific sequence.

Luciferase_Assay_Workflow Construct_Design Design Reporter Construct (Renilla-Frameshift Site-Firefly) Transcription In Vitro Transcription of Reporter mRNA Construct_Design->Transcription Translation In Vitro Translation (e.g., Rabbit Reticulocyte Lysate) Transcription->Translation Lysis Cell Lysis Translation->Lysis Luminescence_Measurement Measure Renilla & Firefly Luminescence Lysis->Luminescence_Measurement Calculate_FS Calculate Frameshift Efficiency ([Firefly/Renilla] / [Control]) Luminescence_Measurement->Calculate_FS

Caption: Workflow for the dual-luciferase reporter assay to measure frameshift efficiency.

Detailed Experimental Protocols

Ribosome Profiling Protocol (Adapted for Bacteria)

This protocol provides a streamlined method for ribosome profiling in bacteria.

  • Cell Harvest and Lysis:

    • Treat cell culture with antibiotics (e.g., chloramphenicol) to arrest translation.

    • Harvest cells by rapid centrifugation.

    • Perform lysis using repeated freeze-thaw cycles.[6]

  • Nuclease Treatment:

    • Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes. The buffer should be optimized to maintain ribosome integrity and nuclease activity.[6]

  • Monosome Recovery:

    • Isolate monosomes using size-exclusion spin columns.[6]

  • RNA Footprint Recovery:

    • Treat the recovered ribosomes with a reagent like Qiazol to extract the ribosome-protected RNA fragments (footprints).[6]

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) and transfer RNA (tRNA) reads.

    • Ligate adapters to the 3' and 5' ends of the RNA footprints.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library via PCR.

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Map the reads to the reference genome.

    • Analyze the periodicity of the reads to identify the reading frame.

    • Use statistical methods to detect significant shifts in the reading frame, indicative of frameshifting events.[9][10][11]

Dual-Luciferase Reporter Assay for Frameshifting

This protocol describes the use of a dual-luciferase system to quantify frameshifting efficiency.

  • Construct Design:

    • Create a reporter plasmid containing a Renilla luciferase gene, followed by the putative frameshift signal sequence, and then a Firefly luciferase gene in the +1 or -1 reading frame. A control construct without the frameshift signal should also be prepared.

  • In Vitro Transcription:

    • Linearize the reporter plasmids.

    • Use an in vitro transcription kit (e.g., T7 RNA polymerase-based) to synthesize capped and polyadenylated reporter mRNAs.[12]

  • In Vitro Translation:

    • Set up in vitro translation reactions using a system like rabbit reticulocyte lysate.

    • Add the reporter mRNA to the translation mix.

    • Incubate at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).

  • Luminescence Measurement:

    • Lyse the translation reactions using the appropriate lysis buffer provided with the dual-luciferase assay kit.

    • Measure the Firefly luciferase activity in a luminometer.

    • Add the Stop & Glo® reagent to quench the Firefly signal and activate the Renilla luciferase.

    • Measure the Renilla luciferase activity.[13][14][15][16]

  • Calculation of Frameshift Efficiency:

    • Calculate the ratio of Firefly to Renilla luciferase activity for both the test and control constructs.

    • The frameshifting efficiency is determined by the ratio of (Firefly/Renilla)test / (Firefly/Renilla)control, expressed as a percentage.[17]

PAQS-seq (Periodate-Dependent Analysis of this compound and Sulfur Modification Sequencing)

This method allows for the high-throughput sequencing and quantification of this compound modifications in tRNA.[4]

  • RNA Isolation:

    • Isolate total RNA from the cells of interest.

  • Periodate (B1199274) Treatment:

    • Treat the total RNA with sodium periodate (NaIO₄). This oxidizes the cis-diol group present in the this compound base.

  • Library Preparation for Sequencing:

    • Prepare a tRNA-seq library from the periodate-treated RNA. This typically involves adapter ligation, reverse transcription, and PCR amplification.

  • High-Throughput Sequencing:

    • Sequence the prepared library.

  • Data Analysis:

    • The periodate oxidation of this compound leads to specific deletion signatures in the sequencing data at the position of the modification.

    • The frequency of these deletions can be used to quantify the level of this compound modification at specific tRNA positions.[4]

Conclusion

The modification of tRNA with this compound is a critical mechanism for ensuring translational accuracy and preventing frameshifting, particularly at NAU codons. The experimental evidence, primarily from ribosome profiling and reporter assays, strongly supports its role as a guardian of the reading frame. While direct quantitative comparisons with other tRNA modifications are still emerging, the available data highlight the significant and distinct contributions of various modifications to translational fidelity. The dependence of this compound synthesis on nutritional and microbial factors underscores a fascinating link between the environment and the fundamental process of protein synthesis, opening new avenues for research and therapeutic development. The methodologies and workflows presented in this guide provide a robust framework for further investigation into the intricate world of tRNA modifications and their impact on cellular function.

References

Comparative analysis of Queuosine biosynthesis in different bacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Queuosine (Q) is a complex, hypermodified nucleoside found in the wobble position (position 34) of tRNAs with GUN anticodons (specifically those for asparagine, aspartic acid, histidine, and tyrosine).[1][2][3][4] This modification plays a critical role in fine-tuning protein translation, enhancing both efficiency and accuracy.[5][6] While this compound is present in the tRNAs of most bacteria and eukaryotes, the ability to synthesize it de novo is exclusive to the bacterial domain.[1][2] Eukaryotes, including humans, are entirely dependent on salvaging queuine (B138834) (q), the nucleobase of this compound, from their diet and gut microbiota, highlighting its status as an essential micronutrient.[4][7][8]

This guide provides a comparative overview of this compound biosynthesis pathways across different bacterial species, presents quantitative data on the distribution of these pathways, details key experimental protocols for their study, and visualizes the canonical biosynthetic route.

I. The Canonical De Novo Biosynthesis Pathway

The most well-characterized de novo this compound biosynthesis pathway, extensively studied in model organisms like Escherichia coli, begins with guanosine (B1672433) triphosphate (GTP).[1][3][4][7] The pathway can be divided into two main phases: the synthesis of the precursor base preQ₁ and its subsequent modification on the tRNA molecule.

Phase 1: Synthesis of preQ₁ (7-aminomethyl-7-deazaguanine)

  • GTP to preQ₀: GTP is converted through a series of enzymatic steps into the intermediate 7-cyano-7-deazaguanine (preQ₀). This process involves four key enzymes:

    • FolE (GTP cyclohydrolase I): Initiates the pathway by hydrolyzing GTP.[7][9]

    • QueD: A dehydrogenase involved in the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).[9]

    • QueE: A synthase that catalyzes the formation of 7-carboxy-7-deazaguanine (B3361655) (CDG).[9][10]

    • QueC: A synthase that converts CDG to preQ₀.[9]

  • preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to a primary amine by the NADPH-dependent reductase QueF , yielding 7-aminomethyl-7-deazaguanine (preQ₁).[11]

Phase 2: tRNA Modification

  • Insertion of preQ₁: The tRNA-guanine transglycosylase (TGT ) enzyme, considered the signature enzyme of this pathway, exchanges the guanine (B1146940) at the wobble position of target tRNAs with the synthesized preQ₁ base.[4][7]

  • Maturation to this compound (Q): Once inserted into the tRNA, preQ₁ undergoes two final maturation steps to become this compound:

    • QueA: An S-adenosylmethionine (SAM)-dependent ribosyltransferase-isomerase adds an epoxy-dihydroxy-cyclopentyl moiety, forming epoxythis compound (oQ).[4][12]

    • QueG or QueH: An epoxythis compound reductase reduces oQ to the final this compound (Q).[4][12]

II. Pathway Variations and Salvage Mechanisms in Bacteria

Genomic analyses reveal significant diversity in this compound metabolism across the bacterial kingdom. Many species lack a complete de novo pathway and have evolved to rely on salvaging this compound precursors from their environment, indicating complex symbiotic and competitive relationships within microbial communities.[7]

  • De Novo Synthesizers: Organisms like Escherichia coli and Bacillus subtilis possess the full complement of genes required for de novo synthesis.[2][13]

  • preQ₁ Salvagers: A large proportion of bacteria lack the queF gene but retain tgt and queA, suggesting they cannot produce preQ₁ but can salvage it from the environment to modify their tRNAs.[8] Streptococcus mutans, for example, can synthesize Q de novo but also has a distinct, high-affinity salvage pathway for preQ₁ regulated by a riboswitch.[13]

  • Queuine (q) Salvagers: Some pathogenic and commensal bacteria have developed pathways to salvage queuine directly, mimicking the eukaryotic strategy.

    • Chlamydia trachomatis , an intracellular pathogen, uses a TGT homolog with altered substrate specificity to directly incorporate salvaged queuine into its tRNA.[5][6]

    • Clostridioides difficile , a gut pathogen, employs a novel radical-SAM enzyme to convert salvaged queuine back into preQ₁, which then enters the canonical pathway.[5][6]

  • Non-Users: A small percentage of bacteria, particularly within the Actinobacteria and Tenericutes phyla, do not encode TGT homologs and are predicted not to use this compound modification at all.[2][8]

The prevalence of these varied strategies underscores the metabolic advantage of salvaging precursors, which reduces the significant enzymatic and metal cofactor demand of the de novo pathway.[4][8]

III. Quantitative Comparison of this compound Metabolic Strategies

The following table summarizes the predicted this compound biosynthesis and salvage capabilities of several key bacterial species based on the presence or absence of essential genes.

Bacterial SpeciesPhylumPrimary Metabolic StrategyqueF (preQ₀→preQ₁)tgt (Base Insertion)queA (oQ formation)Notes
Escherichia coliProteobacteriaDe novo synthesis & SalvageThe canonical model organism for Q biosynthesis.[2][4]
Bacillus subtilisFirmicutesDe novo synthesisPossesses a complete de novo pathway.[2]
Streptococcus mutansFirmicutesDe novo synthesis & preQ₁ SalvageHas a distinct ECF transporter for precursor salvage.[13]
Clostridioides difficileFirmicutesIndirect Queuine (q) SalvageSalvages q and converts it to preQ₁.[5][6]
Chlamydia trachomatisChlamydiaeDirect Queuine (q) SalvageTGT homolog directly incorporates salvaged q.[5][6]
Streptococcus pneumoniaeFirmicutespreQ₀ SalvagePredicted to primarily import preQ₀.[8]

IV. Experimental Protocols

Studying this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques.

This method allows for the precise measurement of Q levels in total tRNA extracts.

  • Bacterial Culture and tRNA Isolation:

    • Grow bacterial cells to the desired phase (e.g., mid-logarithmic) in an appropriate culture medium.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Isolate total RNA using a standard method such as phenol-chloroform extraction or a commercial kit (e.g., PureLink™ miRNA Isolation Kit).

    • Purify the tRNA fraction from the total RNA, often by size-exclusion chromatography or anion-exchange chromatography.

  • Enzymatic Hydrolysis:

    • Digest the purified tRNA to individual nucleosides. This is typically a two-step process:

      • Incubate tRNA with Nuclease P1 (to cleave phosphodiester bonds) in a buffered solution (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.

      • Add Bacterial Alkaline Phosphatase (BAP) to the reaction to remove the 5'-phosphate groups, and incubate at 37°C for another 2 hours.

  • UHPLC-MS/MS Analysis:

    • Centrifuge the digestate to pellet the enzymes and filter the supernatant.

    • Inject the nucleoside mixture onto an Ultra-High-Performance Liquid Chromatography (UHPLC) system, typically using a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of two mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile).

    • Elute the separated nucleosides into a tandem mass spectrometer (MS/MS) operating in positive ion mode with multiple reaction monitoring (MRM).

    • Quantify this compound by monitoring its specific parent-to-daughter ion transition (e.g., m/z 410 > 163).[13]

    • Use a standard curve generated from a pure this compound standard of known concentrations to determine the absolute quantity in the sample.

This genetic approach is used to validate the function of specific enzymes in the biosynthesis pathway.

  • Construction of Mutant Strains:

    • Create targeted deletion mutants for genes of interest (e.g., Δtgt, ΔqueF, ΔqueA) in the bacterial species being studied. This is commonly achieved using techniques like homologous recombination (e.g., lambda red recombinase system) or CRISPR-Cas9-based genome editing.

    • Verify the successful deletion of the target gene by PCR and sequencing.

  • Phenotypic Analysis:

    • Grow the wild-type (WT) and mutant strains under identical conditions.

    • Isolate and analyze the tRNA from each strain for the presence or absence of this compound and its precursors using the UHPLC-MS/MS protocol described above.

    • Expected results: A Δtgt mutant should lack Q entirely.[14] A ΔqueF mutant grown in a minimal medium will lack Q but may be able to produce it if preQ₁ is supplied externally. A ΔqueA mutant will accumulate preQ₁-modified tRNA.[1]

  • Complementation:

    • To confirm that the observed phenotype is due to the gene deletion, introduce a plasmid carrying a functional copy of the deleted gene back into the mutant strain.

    • The restoration of this compound synthesis in the complemented strain confirms the gene's function in the pathway.

V. Visualization of the Canonical Biosynthesis Pathway

The following diagram illustrates the key steps in the de novo synthesis of this compound in bacteria.

Queuosine_Biosynthesis GTP GTP FolE_QueDCE FolE, QueD, QueC, E GTP->FolE_QueDCE preQ0 preQ₀ (7-cyano-7-deazaguanine) QueF QueF preQ0->QueF preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) TGT TGT preQ1->TGT tRNA_G tRNA-Guanine tRNA_G->TGT tRNA_preQ1 tRNA-preQ₁ QueA QueA tRNA_preQ1->QueA tRNA_oQ tRNA-oQ (epoxythis compound) QueG QueG/H tRNA_oQ->QueG tRNA_Q tRNA-Queuosine (Q) FolE_QueDCE->preQ0 QueF->preQ1 TGT->tRNA_preQ1 QueA->tRNA_oQ QueG->tRNA_Q

Caption: The canonical de novo this compound biosynthesis pathway in bacteria.

References

Decoding the Proteome: A Comparative Guide to Queuosine and Other Hypermodified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein synthesis, the fidelity of translation is paramount. Hypermodified nucleosides, particularly those found in the anticodon loop of transfer RNA (tRNA), play a critical role in ensuring the correct reading of the genetic code. This guide provides a detailed comparison of the function of Queuosine (Q) with other key hypermodified nucleosides: Wybutosine (B12426080) (yW), Archaeosine (G+), and Lysidine (B1675763) (k²C). We delve into their impact on tRNA structure, codon recognition, and translational fidelity, supported by experimental data and detailed methodologies.

At a Glance: Functional Comparison of Hypermodified Nucleosides

FeatureThis compound (Q)Wybutosine (yW)Archaeosine (G+)Lysidine (k²C)
tRNA Position Wobble position (34) of tRNAAsp, tRNAAsn, tRNAHis, tRNATyrPosition 37, 3'-adjacent to the anticodon of tRNAPhePosition 15 in the dihydrouridine (D) loop of most archaeal tRNAsWobble position (34) of bacterial tRNAIle
Primary Function Modulates codon recognition, enhances translational fidelity and speed.[1][2]Prevents ribosomal frameshifting, stabilizes codon-anticodon interaction.[3]Stabilizes tRNA tertiary structure, particularly at high temperatures.[4][5]Enables the AUA codon to be read as isoleucine instead of methionine.[6][7][8]
Effect on Codon Recognition Facilitates wobble pairing with U- and C-ending codons (NAU/C) without a strong bias.[1]Stabilizes the codon-anticodon interaction for Phe codons (UUU/C).Indirectly influences translation by ensuring proper tRNA folding.Changes codon specificity from AUG (Met) to AUA (Ile).[6][7][9]
Impact on Translational Fidelity Prevents misreading of near-cognate codons and stop codons.Crucial for maintaining the correct reading frame.[3]Essential for maintaining tRNA integrity, thus ensuring overall translational accuracy in archaea.Prevents misincorporation of methionine at isoleucine codons.[6][7][9]
Biosynthesis Origin Synthesized de novo by bacteria; eukaryotes obtain the precursor queuine (B138834) from diet and gut microbiota.[10]Synthesized de novo in eukaryotes and archaea.Synthesized de novo in archaea.Synthesized de novo in bacteria.

In-Depth Functional Analysis

This compound (Q): A Master Regulator of Translational Reprogramming

This compound, a 7-deazaguanosine (B17050) derivative, is found in the wobble position of tRNAs corresponding to Asp, Asn, His, and Tyr. Its presence fine-tunes translation by influencing the speed and accuracy of codon recognition.

Impact on Translational Speed and Fidelity: Ribosome profiling studies have shown that the absence of this compound can alter translational speed. In human cells, Q-modification enhances the translational speed of U-ending codons for His and Asp, while decreasing the speed for U-ending Asn and Tyr codons.[1] This differential effect suggests a role for this compound in optimizing the translation of specific sets of mRNAs.

Link to Cellular Stress Response: this compound deficiency has been linked to the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum. The absence of Q can lead to translational errors, resulting in protein misfolding and subsequent activation of the PERK branch of the UPR.

UPR_Activation_by_Queuosine_Deficiency cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK PERK GRP78->PERK dissociates from p-PERK p-PERK PERK->p-PERK autophosphorylates eIF2α eIF2α p-PERK->eIF2α phosphorylates This compound Deficiency This compound Deficiency Translational Errors Translational Errors This compound Deficiency->Translational Errors Protein Misfolding Protein Misfolding Translational Errors->Protein Misfolding Protein Misfolding->Unfolded Proteins p-eIF2α p-eIF2α eIF2α->p-eIF2α Global Translation Global Translation p-eIF2α->Global Translation inhibits ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation promotes Stress Response Genes Stress Response Genes ATF4 Translation->Stress Response Genes activates transcription of

This compound deficiency-induced Unfolded Protein Response.
Wybutosine (yW): The Guardian of the Reading Frame

Wybutosine is a complex, tricyclic hypermodified nucleoside found at position 37 of tRNAPhe in eukaryotes and archaea. Its primary role is to prevent ribosomal frameshifting, a catastrophic error in translation.

Mechanism of Frameshift Prevention: The bulky and rigid structure of Wybutosine provides critical stacking interactions with the adjacent bases in the anticodon loop, stabilizing the codon-anticodon interaction within the ribosome's A-site. This stabilization is crucial for maintaining the correct reading frame, especially at slippery sequences such as poly-U tracts. Studies in yeast have shown that the absence of yW leads to a significant increase in -1 ribosomal frameshifting.

Wybutosine_Frameshift_Prevention cluster_Normal Normal Translation cluster_Deficient Wybutosine Deficiency tRNA-Phe (yW-modified) tRNA-Phe (yW-modified) Ribosome Ribosome tRNA-Phe (yW-modified)->Ribosome stabilizes codon-anticodon pairing mRNA mRNA Ribosome->mRNA moves in-frame Correct Protein Correct Protein mRNA->Correct Protein translates to tRNA-Phe (unmodified) tRNA-Phe (unmodified) Ribosome_d Ribosome tRNA-Phe (unmodified)->Ribosome_d destabilizes pairing mRNA_d mRNA Ribosome_d->mRNA_d slips (-1 frame) Frameshifted Protein Frameshifted Protein mRNA_d->Frameshifted Protein translates to Wybutosine Wybutosine Wybutosine->tRNA-Phe (yW-modified) modifies

Role of Wybutosine in preventing ribosomal frameshifting.
Archaeosine (G+): A Pillar of tRNA Stability in Archaea

Archaeosine is a unique 7-formamidino-7-deazaguanosine modification found at position 15 in the D-loop of most archaeal tRNAs. Unlike the other nucleosides discussed, its primary role is structural.

Enhancing Thermostability: In hyperthermophilic archaea, which thrive at extreme temperatures, maintaining the structural integrity of macromolecules is a major challenge. Archaeosine contributes significantly to the thermal stability of tRNA. Experimental data from UV melting studies on tRNA from Thermococcus kodakarensis show that the presence of Archaeosine increases the melting temperature (Tm) of tRNA, indicating a more stable structure. For instance, an unmodified tRNA transcript might have a Tm of 88°C, which increases to 89°C with the G+ modification.[5] This stabilization is crucial for proper tRNA folding and function at high temperatures.

Lysidine (k²C): A Key Player in Codon Identity

Lysidine is a modification of cytidine (B196190) at the wobble position of bacterial tRNAIle that reads the AUA codon. This modification is a fascinating example of how a single chemical change can completely alter the decoding properties of a tRNA.

Changing Codon Specificity: An unmodified tRNA with a CAU anticodon would normally recognize the AUG codon for methionine. The addition of a lysine (B10760008) moiety to the cytidine at position 34 to form lysidine changes the hydrogen bonding potential, enabling it to specifically recognize the AUA codon for isoleucine and preventing misreading of the AUG codon.[6][7][9] Molecular dynamics simulations and binding free energy calculations have shown that the lysidine-modified tRNA anticodon stem loop has a higher binding preference for the AUA codon over the AUG codon.[6]

Quantitative Data Summary

NucleosideExperimentOrganism/SystemObservationQuantitative ValueReference
This compound Ribosome ProfilingHuman cellsAltered A-site occupancy in Q-deficient cellsVaries by codon[1]
Archaeosine UV Thermal DenaturationThermococcus kodakarensisIncrease in tRNA melting temperature (Tm)ΔTm ≈ +1°C[5]
Wybutosine Frameshift Reporter AssayYeastIncreased -1 frameshifting in yW-deficient cells--
Lysidine Binding Free Energy CalculationIn silicoPreferential binding to AUA over AUG codonΔG (AUA) < ΔG (AUG)[6]

Note: Direct quantitative comparisons across different studies are challenging due to variations in experimental conditions. The data presented here are illustrative of the functional impact of each modification.

Experimental Protocols

Analysis of tRNA Modifications by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying hypermodified nucleosides in tRNA.

Methodology:

  • tRNA Isolation: Isolate total RNA from cells or tissues and enrich for tRNA using methods like polyacrylamide gel electrophoresis (PAGE) or specific affinity chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC).

    • Detect and identify the nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified nucleoside will have a characteristic parent and fragment ion pair.

  • Quantification: Quantify the amount of each modified nucleoside by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Mass_Spectrometry_Workflow Cell/Tissue Sample Cell/Tissue Sample tRNA Isolation tRNA Isolation Cell/Tissue Sample->tRNA Isolation Enzymatic Digestion Enzymatic Digestion tRNA Isolation->Enzymatic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for tRNA modification analysis by LC-MS/MS.
Ribosome Profiling for Assessing Translational Effects

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Methodology:

  • Translation Arrest: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Cell Lysis and Nuclease Treatment: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Reverse transcribe to cDNA.

    • PCR amplify the cDNA library.

    • Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.

tRNA Stability Assay by UV Thermal Denaturation

This method measures the melting temperature (Tm) of a tRNA, which is an indicator of its thermal stability.

Methodology:

  • Sample Preparation: Prepare a solution of the tRNA of interest in a suitable buffer.

  • UV-Vis Spectrophotometry:

    • Place the sample in a temperature-controlled cuvette in a UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is gradually increased.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve will show a sigmoidal transition as the tRNA unfolds.

    • The melting temperature (Tm) is the temperature at which 50% of the tRNA is unfolded, corresponding to the midpoint of the transition.

In Vitro Translation Assay

This assay measures the efficiency of protein synthesis from a specific mRNA template using tRNAs with or without a particular modification.

Methodology:

  • Prepare Components:

    • In vitro transcribed mRNA encoding a reporter protein (e.g., luciferase or GFP).

    • Purified ribosomes, translation factors, and amino acids.

    • In vitro transcribed or purified native tRNAs (with and without the modification of interest).

  • Translation Reaction: Combine the components in a reaction buffer and incubate at the optimal temperature.

  • Quantify Protein Synthesis: Measure the amount of reporter protein produced over time using a luminometer, fluorometer, or by western blotting.

Conclusion

Hypermodified nucleosides are not mere decorations on tRNA molecules; they are crucial functional elements that fine-tune the process of translation. This compound acts as a dynamic regulator, responding to environmental cues to modulate the translation of specific mRNAs. Wybutosine is a structural safeguard, preventing catastrophic frameshifting errors. Archaeosine provides essential stability to the tRNA molecule in the harsh environments inhabited by archaea. Lysidine exemplifies the power of a single modification to redefine the genetic code. Understanding the distinct and overlapping functions of these fascinating molecules is essential for a complete picture of protein synthesis and opens new avenues for therapeutic intervention in diseases where translational fidelity is compromised.

References

A Comparative Guide to Queuosine Quantification: Cross-Validation of Mass Spectrometry and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of queuosine—a hypermodified nucleoside crucial in protein synthesis and linked to various cellular processes—is paramount. This guide provides an objective comparison of two primary analytical techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supported by experimental data from peer-reviewed studies, this document details the methodologies, performance characteristics, and applications of each technique to aid in the selection of the most appropriate method for your research needs.

This compound (Q) is a unique 7-deazaguanosine (B17050) nucleoside that is exclusively synthesized by bacteria and incorporated into the anticodon of specific transfer RNAs (tRNAs) in most eukaryotes, including humans.[1][2] Eukaryotes salvage queuine (B138834), the base of this compound, from their diet and gut microbiome.[3] The presence of this compound in tRNA is vital for translational accuracy and efficiency.[4] Its deficiency has been associated with cellular stress, neurological disorders, and cancer progression, making its precise measurement critical in various fields of research.[5]

Methodological Overview: LC-MS/MS and HPLC-UV

The quantification of this compound in biological matrices such as plasma, urine, and cell lysates typically involves a chromatographic separation step followed by detection. LC-MS/MS and HPLC-UV are two of the most established methods for the analysis of modified nucleosides.[6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique for the analysis of nucleosides due to their aromatic nature, which allows for detection using UV absorbance.[7] This method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase (column) and a mobile phase, followed by quantification based on the amount of UV light absorbed at a specific wavelength.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, allowing for highly specific and sensitive quantification.[9] This technique is particularly powerful for analyzing complex biological samples.[6]

Comparative Performance Analysis

The choice between LC-MS/MS and HPLC-UV for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample complexity, and available instrumentation. The following table summarizes the key performance parameters for each method, compiled from validated studies.

Performance ParameterLC-MS/MS for this compound QuantificationHPLC-UV for Nucleoside Quantification (General)
Linearity (r²) >0.997[1][7]>0.999[10]
Limit of Quantification (LOQ) 0.0003 µM[1][7]2.97 nM - 15.22 nM (for various nucleosides)[11]
Accuracy (% Recovery) 100.39 - 125.71%[1][7]98.1 - 102.0%[10]
Precision (% RSD) < 15.68%[1][7]< 1.5%[10]
Specificity High (based on mass-to-charge ratio)[6]Moderate (based on retention time and UV spectrum)[7]
Sample Volume Typically in the microliter range[12]Typically in the microliter range[13]
Run Time Can be optimized for high throughput[14]Generally longer than UHPLC-MS/MS[14]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducible and accurate results. Below are representative protocols based on established methods.

Sample Preparation from Human Plasma (for LC-MS/MS)

A critical step in the analysis of this compound from biological samples is the efficient extraction of the analyte. Solid-phase extraction (SPE) is a commonly employed technique.

  • Sample Dilution: Mix 500 µL of human plasma with 500 µL of 1M ammonia (B1221849) solution (pH 11.35).[12]

  • SPE Cartridge Conditioning: Condition a Bond Elut PBA (phenylboronic acid) 1cc column with 1 mL of acetonitrile-water (3:7, v/v) containing 1% formic acid.[12]

  • Equilibration: Equilibrate the column with 1 mL of 1M ammonia solution (pH 11.35).[12]

  • Sample Loading: Load the diluted plasma sample onto the SPE column.[12]

  • Washing: Wash the column with 1 mL of 5% acetonitrile (B52724) in 1M ammonia solution (pH 11.35).[12]

  • Elution: Elute the analytes with acetonitrile-water (3:7, v/v) containing 5% methanol (B129727) and 1% formic acid.[12]

  • Drying and Reconstitution: Dry the eluate under vacuum and reconstitute in 100 µL of water with 5% methanol for LC-MS/MS analysis.[12]

LC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the quantification of free queuine and this compound in human plasma.[1][7]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient: A gradient elution is typically used to separate the analytes.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound.

HPLC-UV Method for Nucleoside Quantification

This generalized protocol is based on established methods for the analysis of nucleosides in various samples.[3][10]

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol or acetonitrile).[10] An isocratic or gradient elution can be used.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: Nucleosides are typically monitored at or around 260 nm.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both LC-MS/MS and HPLC-UV based quantification of this compound.

Queuosine_Quantification_Workflow cluster_LCMS LC-MS/MS Workflow cluster_HPLC HPLC-UV Workflow Sample_LCMS Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (PBA column) Sample_LCMS->SPE LC_Separation_LCMS UPLC Separation (Reversed-Phase) SPE->LC_Separation_LCMS Ionization Electrospray Ionization (ESI+) LC_Separation_LCMS->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Analysis_LCMS Data Analysis & Quantification MS_Analysis->Data_Analysis_LCMS Sample_HPLC Biological Sample (e.g., Cell Lysate) Extraction_HPLC Sample Extraction (e.g., Acid Precipitation) Sample_HPLC->Extraction_HPLC LC_Separation_HPLC HPLC Separation (Reversed-Phase C18) Extraction_HPLC->LC_Separation_HPLC UV_Detection UV Detection (e.g., 260 nm) LC_Separation_HPLC->UV_Detection Data_Analysis_HPLC Data Analysis & Quantification UV_Detection->Data_Analysis_HPLC

Caption: Experimental workflows for this compound quantification.

The Biological Significance of this compound

The accurate measurement of this compound is critical due to its diverse biological roles. This compound modification of tRNA ensures the fidelity of protein translation, particularly for codons ending in A or U.[2] Depletion of this compound-tRNA can lead to protein misfolding and endoplasmic reticulum stress.[1] Research has also implicated this compound in the regulation of cellular proliferation and malignancy, making it a potential biomarker in cancer research.[3] Furthermore, as queuine is sourced from the gut microbiota, its levels can reflect the host-microbiome interaction, with potential implications for neurological health and overall physiology.[5]

Queuosine_Pathway cluster_synthesis This compound Biosynthesis and Incorporation Diet Diet / Gut Microbiota Queuine Queuine (q) Diet->Queuine TGT tRNA-Guanine Transglycosylase (TGT) Queuine->TGT tRNA_Guanine tRNA with Guanine (anticodon position 34) tRNA_Guanine->TGT Queuosine_tRNA This compound-modified tRNA (Q-tRNA) TGT->Queuosine_tRNA Protein_Synthesis Accurate & Efficient Protein Synthesis Queuosine_tRNA->Protein_Synthesis

Caption: Eukaryotic salvage pathway of Queuine.

Conclusion

Both LC-MS/MS and HPLC-UV are valuable techniques for the quantification of this compound. LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for complex biological matrices and when low detection limits are required.[6] HPLC-UV, while generally less sensitive, is a robust and more widely available technique that can be suitable for applications where this compound concentrations are higher.[7] The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and to develop and validate a reliable method for this compound quantification in their own laboratories.

References

Navigating the Nuances of Translation: A Comparative Guide to Queuosine-Modified and Unmodified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein synthesis is paramount. Among the many factors influencing translational fidelity and efficiency, the post-transcriptional modification of transfer RNA (tRNA) plays a critical, yet often overlooked, role. This guide provides an in-depth comparison of the functional differences between queuosine-modified and unmodified tRNA, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its significance in cellular processes and potential as a therapeutic target.

This compound (Q) is a hypermodified guanosine (B1672433) derivative found at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for histidine (His), aspartic acid (Asp), asparagine (Asn), and tyrosine (Tyr). Unlike most tRNA modifications, eukaryotes do not synthesize queuine (B138834), the base of this compound, de novo. Instead, they salvage it from their diet and gut microbiota.[1][2] This unique dependency on external sources underscores its importance as a micronutrient and links the microbiome to the host's translational machinery.[2] The presence or absence of this compound in the anticodon loop introduces significant functional changes to the tRNA molecule, impacting the speed, accuracy, and overall landscape of protein synthesis.

Functional Differences at a Glance: A Quantitative Comparison

The modification of guanosine to this compound at the wobble position fine-tunes the decoding properties of the tRNA. This alteration has profound effects on codon recognition, translation rate, and the stability of the tRNA molecule itself. The following table summarizes the key quantitative differences observed in experimental studies.

Functional AspectThis compound-Modified tRNA (Q-tRNA)Unmodified tRNA (G-tRNA)Supporting Experimental Data
Translational Speed Modulates codon-specific translation speeds. For His and Asp, Q-modification increases the translational speed of C-ending codons (CAC and GAC). For Asn and Tyr, it decreases the speed of U-ending codons (AAU and UAU).[3]Exhibits a general preference for C-ending codons. The absence of Q leads to slower translation of C-ending codons for His and Asp.[3]Ribosome profiling experiments in Schizosaccharomyces pombe showed increased ribosomal occupancy (slower translation) on CAC and GAC codons in the absence of Q. Conversely, AAU and UAU codons showed decreased occupancy (faster translation) without Q.[3]
Translational Accuracy Enhances translational fidelity by ensuring proper codon-anticodon pairing.[4] The presence of Q helps to prevent frameshift errors during translation.[2]Reduced accuracy, with an increased propensity for misreading near-cognate codons and frameshifting.[5]In E. coli, the absence of this compound modification has been shown to increase +1 frameshifting at certain codons.[4] Kinetic models suggest that the increased affinity of Q-tRNA for the ribosome enhances the accuracy of cognate codon reading while reducing the accuracy of near-cognate codons.[5]
Codon Preference Exhibits more balanced recognition of C- and U-ending codons for the same amino acid.[4][6] For example, Q-modified tRNAHis decodes CAC and CAU codons with similar efficiency.[1]Shows a strong bias towards C-ending codons. Unmodified tRNAHis (G34) prefers the CAC codon over the CAU codon.[1][4]In vitro translation assays using Xenopus oocytes demonstrated that unmodified tRNAHis has a clear preference for the CAC codon, while Q-modified tRNAHis decodes both CAC and CAU codons equally well.[1]
tRNA Stability Confers protection against specific ribonuclease cleavage.[1]More susceptible to cleavage by ribonucleases such as angiogenin (B13778026).[1]In vitro cleavage assays with human cells showed that Q modification protects cognate tRNAHis and tRNAAsn against cleavage by angiogenin in their anticodon loops.[1]
Cellular Stress Response Q-tRNA levels are dynamically regulated in response to cellular stress, such as oxidative stress.[2] Its presence is crucial for cellular responses to mitochondrial stress.[3]Hypomodification of tRNA with this compound is associated with various stress conditions and diseases, including cancer.[2][7]Studies in E. coli have shown that Q deficiency leads to increased sensitivity to hydrogen peroxide and paraquat, indicating a role in the oxidative stress response.[8][9]

Visualizing the Pathways

To better understand the systems involved, the following diagrams illustrate the biosynthesis of this compound and the experimental workflows used to study its function.

Queuosine_Biosynthesis_Pathway cluster_bacteria Bacterial De Novo Synthesis cluster_eukaryotes Eukaryotic Salvage Pathway GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ1 (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF (Nitrile Reductase) tRNA_preQ1 tRNA (preQ1-34) preQ1->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_G tRNA (G34) tRNA_G->tRNA_preQ1 tRNA_Q tRNA (Q34) tRNA_preQ1->tRNA_Q QueA, QueG/H Queuine_Diet Queuine (from diet/ microbiome) tRNA_Q_euk tRNA (Q34) Queuine_Diet->tRNA_Q_euk eTGT (eukaryotic TGT) tRNA_G_euk tRNA (G34) tRNA_G_euk->tRNA_Q_euk

Caption: Bacterial de novo synthesis and eukaryotic salvage pathway for this compound modification of tRNA.

Ribosome_Profiling_Workflow Cell_Culture Cell Culture (with and without queuine) Lysis Cell Lysis Cell_Culture->Lysis Nuclease_Digestion Nuclease Digestion to obtain Ribosome-Protected mRNA Fragments (Footprints) Lysis->Nuclease_Digestion Monosome_Isolation Monosome Isolation by Sucrose (B13894) Gradient Centrifugation Nuclease_Digestion->Monosome_Isolation RNA_Extraction RNA Extraction from Monosome Fraction Monosome_Isolation->RNA_Extraction Footprint_Purification Size Selection of ~28-30 nt Footprints by PAGE RNA_Extraction->Footprint_Purification Library_Preparation Library Preparation (Adapter Ligation, Reverse Transcription, PCR) Footprint_Purification->Library_Preparation Deep_Sequencing High-Throughput Sequencing Library_Preparation->Deep_Sequencing Data_Analysis Data Analysis (Alignment to Genome, Codon Occupancy Calculation) Deep_Sequencing->Data_Analysis

Caption: Experimental workflow for ribosome profiling to assess translational speed.

tRNA_Cleavage_Assay_Workflow RNA_Isolation Isolate total RNA from cells with Q-modified and unmodified tRNA RNA_Labeling 5' end-labeling of RNA with ³²P RNA_Isolation->RNA_Labeling Incubation Incubate labeled RNA with Angiogenin RNA_Labeling->Incubation Reaction_Quench Quench reaction at different time points Incubation->Reaction_Quench PAGE Separate cleavage products by denaturing PAGE Reaction_Quench->PAGE Visualization Visualize and quantify cleavage products by autoradiography PAGE->Visualization

Caption: Workflow for in vitro tRNA cleavage assay to determine tRNA stability.

Detailed Experimental Protocols

For researchers looking to investigate the effects of this compound modification, the following protocols provide a detailed methodology for two key experiments.

Ribosome Profiling for Measuring Translational Speed

This protocol is adapted from established methods and is designed to determine the ribosome occupancy on mRNA codons, which is inversely proportional to the speed of translation.

1. Cell Culture and Lysis:

  • Culture cells (e.g., HEK293T or S. pombe) in appropriate media. For studying the effects of this compound, one set of cells should be cultured in a queuine-deficient medium, while the control group is supplemented with queuine.

  • Prior to harvesting, treat cells with cycloheximide (B1669411) (100 µg/mL) for 2 minutes to arrest translating ribosomes.

  • Harvest cells and lyse them in a buffer containing cycloheximide to maintain ribosome-mRNA complexes.

2. Nuclease Footprinting and Monosome Isolation:

  • Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized for the cell type.

  • Load the digested lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes, ribosomal subunits, and other cellular components.

  • Fractionate the gradient and collect the fractions corresponding to the 80S monosome peak.

3. RNA Extraction and Footprint Purification:

  • Extract RNA from the collected monosome fractions using a standard phenol-chloroform method or a commercial kit.

  • Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

  • Excise the gel region corresponding to RNA fragments of approximately 28-30 nucleotides, which represent the ribosome-protected footprints.

  • Elute the RNA from the gel slice.

4. Library Preparation and Sequencing:

  • Dephosphorylate the 3' ends of the RNA footprints using T4 polynucleotide kinase (PNK).

  • Ligate a pre-adenylated DNA adapter to the 3' end of the footprints.

  • Reverse transcribe the ligated footprints into cDNA using a primer complementary to the adapter.

  • Circularize the cDNA and perform PCR amplification to generate the sequencing library.

  • Purify the library and perform high-throughput sequencing.

5. Data Analysis:

  • Remove adapter sequences from the sequencing reads.

  • Align the reads to the reference genome or transcriptome.

  • For each coding sequence, calculate the number of ribosome footprint reads mapping to each codon.

  • Normalize the read counts to account for differences in gene expression levels.

  • Compare the normalized codon occupancy between cells with and without this compound-modified tRNA to identify differences in translational speed.

In Vitro tRNA Cleavage Assay with Angiogenin

This protocol allows for the direct assessment of tRNA stability in the presence of a specific ribonuclease, angiogenin.

1. Preparation of tRNA Substrates:

  • Isolate total RNA from cells cultured with and without queuine to obtain populations of Q-modified and unmodified tRNA, respectively.

  • Alternatively, specific tRNA isoacceptors can be purified or generated by in vitro transcription.

2. 5' End-Labeling of tRNA:

  • Dephosphorylate the 5' ends of the tRNA using calf intestinal alkaline phosphatase (CIP).

  • Label the 5' ends with [γ-³²P]ATP using T4 polynucleotide kinase (PNK).

  • Purify the labeled tRNA to remove unincorporated nucleotides.

3. Cleavage Reaction:

  • Set up reaction mixtures containing the ³²P-labeled tRNA, recombinant human angiogenin, and a suitable reaction buffer (e.g., 30 mM HEPES pH 7.4, 30 mM NaCl, 10 mM KCl).

  • Incubate the reactions at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

4. Analysis of Cleavage Products:

  • Separate the reaction products on a denaturing polyacrylamide gel (e.g., 10-15% TBE-Urea).

  • Expose the gel to a phosphor screen and visualize the radioactive bands using a phosphorimager.

  • Quantify the intensity of the full-length tRNA band and the cleavage product bands at each time point.

  • Calculate the percentage of cleaved tRNA to determine the rate of cleavage for Q-modified versus unmodified tRNA.

Conclusion and Future Directions

The presence of this compound in the anticodon loop of specific tRNAs is a critical determinant of translational efficiency and fidelity. As the evidence presented in this guide demonstrates, this compound modification fine-tunes the decoding process, protects tRNA from degradation, and plays a role in cellular stress responses. The dependence of eukaryotes on external sources for queuine highlights a fascinating link between the microbiome, diet, and the host's fundamental cellular processes. For researchers in drug development, the enzymes involved in the this compound salvage pathway present potential targets for modulating protein synthesis in various disease states, including cancer and neurodegenerative disorders. Further investigation into the regulation of this compound modification and its impact on the translation of specific transcripts will undoubtedly unveil new layers of complexity in gene expression and open up novel avenues for therapeutic intervention.

References

Comparative Proteomics of Wild-Type versus Queuosine-Deficient Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic landscapes of wild-type cells and cells deficient in queuosine, a crucial modified nucleoside in transfer RNA (tRNA). Eukaryotes cannot synthesize queuine (B138834), the precursor to this compound, and must obtain it from their diet and gut microbiota.[1][2] This makes queuine a vital micronutrient for cellular health.[1] The absence of this compound in tRNA, specifically at the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine, has profound effects on protein translation and cellular homeostasis.[3][4][5] This comparative analysis is supported by experimental data from key studies to illuminate the molecular consequences of this compound deficiency.

Quantitative Proteomic Data Summary

This compound deficiency leads to significant alterations in the cellular proteome, primarily due to impacts on translational speed and fidelity.[3] The following tables summarize quantitative data from comparative proteomic studies, highlighting key protein changes observed in this compound-deficient cells compared to their wild-type counterparts.

Table 1: Differentially Expressed Proteins in this compound-Deficient Human Cells

Protein CategoryKey Proteins Upregulated in Q-Deficient CellsFold Change (Approx.)Key Proteins Downregulated in Q-Deficient CellsFold Change (Approx.)Biological Process ImplicatedReference
Unfolded Protein Response (UPR) / ER Stress HSPA5 (BiP), HSP90B1, CALR, CANX>1.5--Protein folding and quality control[3]
Metabolism LDH-A~1.25Components of the mitochondrial electron transport chainNot specifiedAerobic glycolysis (Warburg effect)[6]
Cell Adhesion & Junctions --Claudin-5Not specifiedCell-cell adhesion, barrier function[7]

Table 2: Differentially Regulated Proteins in this compound-Deficient E. coli

Protein CategoryKey Proteins Upregulated in Q-Deficient CellsLog2 Fold ChangeKey Proteins Downregulated in Q-Deficient CellsLog2 Fold ChangeBiological Process ImplicatedReference
Oxidative Stress Response Acyl-CoA dehydrogenase (fadE)>0.59--Fatty-acid oxidation, response to oxidative stress[8]
Metal Homeostasis --Nickel transporter proteins (nikA, nikB, nikC, nikD, nikE)<-0.59Nickel transport and homeostasis[9][10][11]
Aerobic Respiration Cytochrome bo3 ubiquinol (B23937) oxidase subunit 2 (cyoA)>0.59--Aerobic respiration[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative proteomic analysis of wild-type versus this compound-deficient cells.

1. Cell Culture and Induction of this compound Deficiency

  • Cell Lines: Human cell lines such as HeLa or HCT116 are commonly used.[3] For bacterial studies, E. coli K12 strains are often utilized.[9]

  • This compound Depletion in Eukaryotic Cells: Cells are cultured in a chemically defined, queuine-free medium.[3] For control (wild-type) conditions, the medium is supplemented with queuine hydrochloride (typically 20-200 nM, depending on the cell line) to restore this compound levels.[3]

  • Generation of this compound-Deficient Bacteria: A knockout of the tgt gene, which encodes the tRNA-guanine transglycosylase responsible for queuine insertion, is created to generate a this compound-deficient strain.[9][10]

  • Culture Conditions: Cells are grown under standard conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C with shaking for E. coli) to the desired growth phase (e.g., exponential phase) before harvesting.[3][11]

2. Protein Extraction and Digestion

  • Cell Lysis: Cell pellets are washed with ice-cold PBS and lysed in a buffer containing a strong detergent (e.g., 4% SDS), Tris-HCl, and a reducing agent (e.g., DTT). Protease inhibitors are included to prevent protein degradation.[12]

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the BCA or Bradford assay.

  • Reduction, Alkylation, and Digestion: Equal amounts of protein from each sample are processed. Proteins are reduced with DTT and then alkylated with iodoacetamide (B48618) to cap cysteine residues. The proteins are then digested into peptides overnight using a sequence-specific protease, most commonly sequencing-grade trypsin.[3]

3. Quantitative Mass Spectrometry-Based Proteomics

This protocol outlines a dimethyl-labeling approach for relative quantification.[3]

  • Peptide Labeling: Peptides from the wild-type and this compound-deficient samples are chemically labeled with light and medium isotopic dimethyl labels, respectively. This allows for the samples to be combined and analyzed in a single mass spectrometry run.

  • Peptide Fractionation: The pooled, labeled peptide mixture is fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Each peptide fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase analytical column and electrosprayed into a high-resolution mass spectrometer (e.g., Q-Exactive HF-X).[3] The instrument is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Protein Identification: The raw MS/MS data is processed using a software suite like MaxQuant.[3] Spectra are searched against a relevant protein database (e.g., UniProt human or E. coli database) to identify peptides and, by inference, proteins.

    • Protein Quantification: The relative abundance of proteins between the wild-type and this compound-deficient samples is determined by comparing the signal intensities of the light and medium dimethyl labels for each identified peptide.

    • Statistical Analysis: Statistical tests (e.g., t-test) are applied to identify proteins that are significantly differentially expressed between the two conditions, typically using a fold-change cutoff (e.g., >1.5) and a p-value threshold (e.g., <0.05).

Visualizations: Signaling Pathways and Workflows

Queuosine_Deficiency_Pathway cluster_tRNA tRNA Maturation cluster_translation Protein Translation cluster_deficiency This compound Deficiency cluster_response Cellular Response Queuine Queuine QTRT1/TGT QTRT1/TGT Queuine->QTRT1/TGT Diet/ Microbiota Guanine-tRNA Guanine-tRNA Guanine-tRNA->QTRT1/TGT This compound-tRNA This compound-tRNA (Q-tRNA) QTRT1/TGT->this compound-tRNA Ribosome Ribosome This compound-tRNA->Ribosome Accurate & Efficient Translation Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome Misfolded_Proteins Misfolded Proteins Nascent_Polypeptide->Misfolded_Proteins No_Queuine Queuine Deficiency Unmodified_tRNA Unmodified G-tRNA No_Queuine->Unmodified_tRNA Leads to Translational_Stress Translational Stress Unmodified_tRNA->Translational_Stress Causes Translational_Stress->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Triggers

Caption: Impact of this compound Deficiency on Protein Homeostasis.

Proteomics_Workflow WT_Cells Wild-Type Cells (+Queuine) Protein_Extraction Protein Extraction & Digestion (Trypsin) WT_Cells->Protein_Extraction KO_Cells This compound-Deficient Cells (-Queuine) KO_Cells->Protein_Extraction Labeling Isotopic Labeling (e.g., Dimethyl) Protein_Extraction->Labeling Peptides LC_MS LC-MS/MS Analysis Labeling->LC_MS Labeled Peptides Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Raw Data Results Differentially Expressed Proteins & Pathways Data_Analysis->Results

Caption: Comparative Proteomics Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms a direct and quantifiable relationship between the dietary intake of queuine (B138834) and the subsequent levels of queuosine in bodily tissues. As an essential micronutrient that eukaryotes cannot produce endogenously, queuine obtained from diet and gut microbiota is the sole precursor for the vital tRNA modification, this compound. This guide provides a comparative overview of key experimental findings, detailed methodologies, and the underlying biological pathways that govern this crucial nutritional link.

For researchers, scientists, and professionals in drug development, understanding the dynamics of queuine uptake and its conversion to this compound is paramount for studies in cellular metabolism, protein synthesis fidelity, and the impact of nutrition on health and disease.

Quantitative Data Summary

The following tables summarize the quantitative relationship between dietary queuine and tissue this compound levels, drawing from studies involving controlled feeding in animal models.

Table 1: this compound Levels in Germ-Free vs. Conventional Mice on Different Diets

Animal ModelDietTissuetRNA AnalyzedThis compound-Containing Isoacceptor (%)
Germ-Free MiceChemically Defined (Queuine-free)LivertRNAHis15%
tRNAAsn15%
tRNAAsp100%
tRNATyr100%
Conventional MiceCommercial Mouse ChowLivertRNAHis88%
tRNAAsn85%

Source: Farkas, 1980[1]

Table 2: Impact of Queuine Supplementation on tRNA this compound Levels in Queuine-Deficient Mice

Animal ModelTreatmentTissuetRNA AnalyzedThis compound Modification Level
Germ-Free Mice (Queuine-deficient diet)Queuine Injection (0.75 µg/g body weight)LivertRNAAsp96%
tRNAHis35%
Axenic NMRI Mice (Queuine-free synthetic diet for 60 days)Queuine Supplementation (40 nM in diet for 8 days)LivertRNAHis21-23%
IntestinetRNAHis21-23%
BraintRNAHis60%
Queuine Supplementation (40 nM in diet for 60 days)LivertRNAHis33%

Source: Fergus et al., 2015; Tuorto et al., 2017[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of the queuine-queuosine link.

Animal Models and Dietary Administration

Objective: To create a queuine-deficient animal model to study the effects of dietary queuine supplementation.

Protocol:

  • Animal Model: Germ-free mice (axenic) are the preferred model to eliminate the contribution of gut microbiota to the host's queuine pool.[3]

  • Housing: Mice are housed in sterile isolators to maintain their germ-free status.[3]

  • Queuine-Deficient Diet: A chemically defined diet devoid of queuine is provided for an extended period (e.g., 60 days or up to a year) to deplete endogenous this compound stores.[2][3] Standard laboratory rodent chow contains ingredients like soybean meal and alfalfa meal, which are sources of phytoestrogens and may have variable nutrient content.[4] A common formulation is Laboratory Rodent Diet 5001.[5][6]

  • Queuine Supplementation:

    • Dietary Admixture: Synthetic queuine is added to the chemically defined diet at a specified concentration (e.g., 40 nM).[2]

    • Oral Gavage: For precise dosing, queuine can be dissolved in a vehicle solution (e.g., 0.9% saline) and administered directly into the stomach using a gavage needle. The volume is typically based on the animal's body weight (e.g., 10 mL/kg).[7][8][9] This procedure requires trained personnel to avoid injury to the esophagus.[7]

    • Injection: Queuine can also be administered via injection, with the dosage calculated based on body weight (e.g., 0.75 µg/g).[3]

  • Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues of interest (e.g., liver, brain, intestine) are collected for analysis.

Quantification of Tissue this compound Levels

Two primary methods are employed to quantify the level of this compound modification in tRNA.

1. Acryloylaminophenylboronic Acid (APB) Polyacrylamide Gel Electrophoresis (PAGE) and Northern Blotting

Principle: This method separates this compound-modified tRNA from its unmodified counterpart based on the interaction between the cis-diol group in the cyclopentenediol moiety of this compound and the boronic acid in the polyacrylamide gel. This interaction retards the migration of the this compound-containing tRNA.

Protocol:

  • RNA Extraction: Total RNA is isolated from the collected tissues.

  • APB Gel Electrophoresis: The RNA is run on a denaturing polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid.

  • Northern Blotting: The separated RNA is transferred to a nylon membrane.

  • Hybridization: The membrane is hybridized with a labeled probe specific for the tRNA of interest (e.g., tRNAHis).

  • Detection and Quantification: The signals corresponding to the modified (slower migrating) and unmodified (faster migrating) tRNAs are detected and quantified to determine the percentage of this compound-modified tRNA.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and accurate method quantifies the absolute amount of this compound nucleoside in a sample.

Protocol:

  • RNA Isolation and Digestion: Total tRNA is isolated from the tissue and enzymatically hydrolyzed into its constituent nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography.

  • Mass Spectrometry Detection: The separated nucleosides are ionized and detected by a mass spectrometer, which identifies and quantifies this compound based on its specific mass-to-charge ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway and a typical experimental workflow for studying the dietary queuine-tissue this compound relationship.

Queuine_Salvage_Pathway Diet Dietary Queuine / Gut Microbiota Intestinal_Lumen Intestinal Lumen Diet->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Uptake Circulation Circulation Enterocyte->Circulation Target_Cell Target Cell Circulation->Target_Cell Uptake TGT tRNA-guanine transglycosylase (TGT) Target_Cell->TGT Queuine tRNA_G tRNA(G34) tRNA_G->TGT tRNA_Q tRNA(Q34) - this compound TGT->tRNA_Q

Queuine Salvage and Incorporation Pathway

Experimental_Workflow cluster_animal_model Animal Model cluster_intervention Intervention cluster_analysis Analysis GF_Mice Germ-Free Mice Diet_Groups Dietary Groups: - Queuine-deficient - Queuine-supplemented (various doses) GF_Mice->Diet_Groups Dietary_Admin Dietary Administration (e.g., Oral Gavage) Diet_Groups->Dietary_Admin Tissue_Collection Tissue Collection (Liver, Brain, etc.) Dietary_Admin->Tissue_Collection RNA_Extraction tRNA Extraction Tissue_Collection->RNA_Extraction Quantification This compound Quantification (APB-PAGE / LC-MS/MS) RNA_Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Experimental Workflow for Validating Queuine-Queuosine Link

References

Unraveling the Impact of Queuosine Deficiency: A Comparative Analysis Across Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Queuosine (Q), a hypermodified nucleoside found in the wobble position of specific tRNAs, plays a crucial role in ensuring translational fidelity and efficiency. Unlike prokaryotes, eukaryotes cannot synthesize queuine (B138834), the precursor to this compound, and are dependent on their diet and gut microbiome for this essential micronutrient. Consequently, a deficiency in this compound can have wide-ranging and cell-type-specific effects. This guide provides a comprehensive comparison of the consequences of this compound deficiency in various cell types, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Deficiency Effects

The impact of this compound deficiency varies significantly depending on the cellular context. Below are tables summarizing the key quantitative and qualitative differences observed in cancer cells, normal cells, and those relevant to neurological disorders.

ParameterCancer Cell Lines (e.g., HxGC3, MCF-7, HeLa)Normal Human Fibroblasts (HFF)Neuronal Context (In Vitro/In Vivo Models)
This compound (Q) tRNA Levels Often partially or completely deficient. HxGC3 (colon adenocarcinoma) is 100% deficient, while MCF-7 (breast adenocarcinoma) is 50-60% deficient.[1][2]Maintain 100% this compound-modified tRNA populations under normal conditions.[1]Deficiency can be induced by diet or genetic manipulation. Germ-free mice on a queuine-deficient diet show a lack of Q-tRNA.
Cell Proliferation Q-deficiency in MDA-MB-231 and MCF7 breast cancer cells can alter the expression of genes critical for cell proliferation.[3][4] In HeLa cells, queuine depletion did not significantly change the proliferation rate.[5][6]Not significantly affected under normal growth conditions.Germ-free mice fed a diet deficient in both tyrosine and queuine develop neurological abnormalities and die, suggesting a critical role in neuronal health, though direct proliferation data is limited.[7]
Metabolism Promotes a Warburg-like metabolism with increased aerobic glycolysis and glutaminolysis.[5][6] This is characterized by increased lactate (B86563) and ammonia (B1221849) production.[5] Normal cells primarily use oxidative phosphorylation for energy production.[8][9]Relies on oxidative phosphorylation.This compound deficiency impairs the production of tyrosine from phenylalanine, which is a precursor for key neurotransmitters.[10]
Mitochondrial Function In HeLa cells, Q-deficiency leads to an increased rate of mitochondrial proton leak and decreased ATP synthesis.[5][6] The F1FO-ATP synthase can operate in reverse, hyperpolarizing the mitochondrial membrane.[5]Normal mitochondrial function.Mitochondrial dysfunction is linked to several neurological disorders, and Q-deficiency can impact mitochondrial protein homeostasis.[7]
Translational Fidelity & Speed Reduced translational speed at codons decoded by Q-tRNAs (NAU and NAC).[11]Optimal translational speed and fidelity.Deregulation of translation upon queuine depletion can lead to unfolded proteins, triggering ER stress.[11]
Stress Response Queuine depletion can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[11]More resilient to certain stressors when Q is present.Q-deficient Drosophila are more sensitive to cadmium stress. Queuine depletion in human cells and mice leads to ER stress and UPR activation.[11]

Signaling Pathways Affected by this compound Deficiency

This compound deficiency has been shown to impact several critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these connections.

G Queuosine_Deficiency This compound Deficiency Translational_Slowdown Translational Slowdown (at NAU/NAC codons) Queuosine_Deficiency->Translational_Slowdown Protein_Misfolding Protein Misfolding & Aggregation Translational_Slowdown->Protein_Misfolding ER_Stress ER Stress Protein_Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a_P p-eIF2α PERK->eIF2a_P Global_Translation_Attenuation Global Translation Attenuation eIF2a_P->Global_Translation_Attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Chaperone_Expression Chaperone Expression XBP1_splicing->Chaperone_Expression ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATF6_cleavage->Chaperone_Expression G GTP GTP GTPCH1 GTP Cyclohydrolase I (GCH1) GTP->GTPCH1 Neopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTPCH1->Neopterin_triphosphate PTPS 6-Pyruvoyltetrahydropterin synthase (PTPS) Neopterin_triphosphate->PTPS Intermediate 6-Pyruvoyltetrahydropterin PTPS->Intermediate SR Sepiapterin Reductase (SR) Intermediate->SR BH4 Tetrahydrobiopterin (BH4) SR->BH4 Oxidation Oxidation BH4->Oxidation PAH Phenylalanine Hydroxylase (PAH) BH4->PAH TH Tyrosine Hydroxylase (TH) BH4->TH BH2 Dihydrobiopterin (BH2) DHFR Dihydrofolate Reductase (DHFR) BH2->DHFR DHFR->BH4 This compound This compound Modification This compound->Oxidation Limits Oxidation->BH2 Tyrosine Tyrosine PAH->Tyrosine Phenylalanine Phenylalanine Phenylalanine->PAH Tyrosine->TH Dopamine Dopamine TH->Dopamine

References

Orthogonal Methods for the Confirmation of Queuosine Identity in tRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) with queuosine (Q), a hypermodified guanosine (B1672433) analog, plays a crucial role in regulating translational efficiency and fidelity.[1][2][3][4] Found at the wobble position (34) of tRNAs with a GUN anticodon (tRNA-Asp, -Asn, -His, and -Tyr), this compound is synthesized de novo by bacteria, while eukaryotes salvage it from their diet or gut microbiota.[2][3][5][6][7] Given its impact on cellular processes and its link to the microbiome, accurate identification and quantification of this compound in tRNA are paramount for research and therapeutic development. This guide provides a comparative overview of orthogonal methods to confirm the identity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.

Comparative Analysis of Orthogonal Methods

Several distinct methodologies can be employed to detect and quantify this compound in tRNA. The choice of method often depends on the specific research question, required throughput, and available instrumentation. Below is a summary of the key techniques and their respective advantages and limitations.

MethodPrincipleThroughputResolutionQuantitative?Key AdvantagesLimitations
LC-MS/MS Enzymatic digestion of tRNA to nucleosides followed by separation via liquid chromatography and detection by mass spectrometry.[6][8][9]Low to MediumNucleoside levelYes (Absolute)High specificity and accuracy; can identify Q and its derivatives (galQ, manQ).[8][9]Difficult to apply to tRNA isodecoders at a large scale; requires specialized equipment.[8][10]
APB Gel Northern Blot Separation of Q-modified tRNA from unmodified tRNA based on the interaction of the cis-diol group of Q with boronic acid in the polyacrylamide gel, followed by detection with a specific probe.[5][11][12]LowIndividual tRNA levelYes (Relative)Relatively simple and reliable for individual tRNAs; does not require mass spectrometry.[5][11]Requires micrograms of total RNA; labor-intensive; one tRNA species at a time.[8] Further modifications like galQ and manQ can prevent detection.[13]
Direct RNA Sequencing Direct sequencing of tRNA molecules using nanopore technology, where modifications like Q cause characteristic changes in the ionic current.[1][2][14]HighSingle-baseSemi-quantitativeHigh-throughput; provides sequence context for the modification.[1][2][14]Data analysis can be complex; requires specialized sequencing platforms.
PAQS-seq Periodate oxidation of the Q-base leads to specific deletion signatures in next-generation sequencing data.[3][15]HighSingle-baseYes (Relative)High-throughput; single-base resolution.[3][15]Indirect detection method based on chemical modification; potential for off-target effects of periodate.
Radioactive Guanine (B1146940) Exchange Measures the incorporation of radioactive guanine into tRNA, which is inversely proportional to the amount of Q present.[8]LowTotal tRNA poolYes (Relative)-Quantifies total Q levels across all tRNAs, not specific to individual tRNA species.[8]

Experimental Protocols and Workflows

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides a highly accurate and specific means of identifying and quantifying this compound and its derivatives.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_extraction Total RNA Extraction tRNA_purification tRNA Purification (Optional) rna_extraction->tRNA_purification enzymatic_digestion Enzymatic Digestion to Nucleosides tRNA_purification->enzymatic_digestion uhplc UHPLC Separation enzymatic_digestion->uhplc msms Tandem Mass Spectrometry (MS/MS) uhplc->msms data_analysis Data Analysis & Quantification msms->data_analysis cluster_gel Gel Electrophoresis & Transfer cluster_detection Detection rna_loading Load Total RNA apb_gel APB Gel Electrophoresis rna_loading->apb_gel transfer Transfer to Membrane apb_gel->transfer hybridization Hybridization with Labeled Probe transfer->hybridization imaging Signal Detection & Imaging hybridization->imaging quantification Densitometric Analysis imaging->quantification tRNA tRNA with this compound nanopore Passage through Nanopore tRNA->nanopore current Disruption of Ionic Current nanopore->current signal Characteristic Electrical Signal current->signal identification Identification of Q Modification signal->identification rna_extraction Total RNA Extraction periodate Periodate Oxidation of Q rna_extraction->periodate library_prep NGS Library Preparation periodate->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Analysis of Deletion Signatures sequencing->analysis

References

A Comparative Analysis of tRNA-Guanine Transglycosylase (TGT) Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tRNA-guanine transglycosylase (TGT) enzymes, crucial targets in both prokaryotic and eukaryotic systems. This analysis is supported by experimental data to delineate their functional and structural distinctions.

tRNA-guanine transglycosylases (TGTs) are a family of enzymes that play a critical role in the post-transcriptional modification of transfer RNA (tRNA).[1] These enzymes catalyze the exchange of a guanine (B1146940) base at the wobble position (position 34) of the anticodon in specific tRNAs (those for asparagine, aspartic acid, histidine, and tyrosine) with a modified guanine precursor.[2][3] This modification is vital for maintaining translational fidelity and efficiency. The significant structural and functional differences between prokaryotic and eukaryotic TGTs make them an attractive target for the development of novel therapeutics, particularly antibacterial agents.

Structural and Functional Divergence

A key distinction between prokaryotic and eukaryotic TGTs lies in their subunit composition and substrate specificity. Bacterial TGTs are typically homodimers, utilizing the queuine (B138834) precursor, 7-aminomethyl-7-deazaguanine (preQ1), as their substrate.[4][5] In contrast, eukaryotic TGTs are heterodimers, composed of a catalytic subunit (QTRT1) and a non-catalytic subunit (QTRT2), and they directly incorporate the hypermodified base queuine.[6][7] Eukaryotes obtain queuine from their diet and gut microbiota, as they lack the machinery for its de novo synthesis.[3]

The overall structure of the catalytic subunit is largely conserved, featuring a (β/α)8-barrel fold, also known as a TIM barrel.[2][8] The catalytic mechanism for both enzyme types proceeds via a ping-pong kinetic pathway, which involves the formation of a covalent enzyme-tRNA intermediate.[3][9]

Comparative Kinetic Performance

The functional differences between prokaryotic and eukaryotic TGTs are reflected in their kinetic parameters. The following table summarizes the Michaelis-Menten constants (Km) and catalytic rates (kcat) for E. coli TGT and human TGT with their respective primary substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
E. coli TGT preQ1~0.059.57 x 10⁻³1.91 x 10⁵
Guanine0.23 ± 0.031.2 x 10⁻³5.2 x 10³
E. coli tRNA(Tyr)0.19 ± 0.021.1 x 10⁻³5.8 x 10³
Human TGT Queuine0.26 ± 0.046.09 x 10⁻³2.34 x 10⁴
Guanine0.41 ± 0.055.86 x 10⁻³1.43 x 10⁴
Human tRNA(Tyr)0.34 ± 0.045.60 x 10⁻³1.65 x 10⁴

Data compiled from multiple sources.[6][10][11]

TGT in Shigella Virulence: A Therapeutic Target

In the pathogenic bacterium Shigella flexneri, the causative agent of shigellosis, TGT plays a crucial role in its virulence.[12] The enzyme is responsible for the modification of the virF mRNA, a key transcriptional regulator that activates a cascade of virulence genes necessary for invasion of host cells.[7][12][13] This unique function of modifying an mRNA, in addition to tRNA, highlights its importance in bacterial pathogenesis and makes it a promising target for the development of new anti-shigellosis drugs.[12]

Shigella_Virulence_Pathway TGT Shigella TGT virF_mRNA virF mRNA TGT->virF_mRNA Modifies preQ1 preQ1 preQ1->TGT Substrate modified_virF Modified virF mRNA virF_mRNA->modified_virF VirF_protein VirF Protein (Transcriptional Activator) modified_virF->VirF_protein Enhanced Translation Virulence_Genes Virulence Genes (e.g., T3SS, Ipa proteins) VirF_protein->Virulence_Genes Activates Transcription Invasion Host Cell Invasion Virulence_Genes->Invasion Mediate

Role of TGT in Shigella flexneri virulence pathway.

Experimental Protocols

TGT Activity Assay (Radiolabel Incorporation)

This protocol is a standard method for determining the kinetic parameters of TGT enzymes.[9][14]

Materials:

  • Purified TGT enzyme (bacterial or eukaryotic)

  • Cognate tRNA (e.g., in vitro transcribed tRNATyr)

  • Radiolabeled substrate: [8-¹⁴C]-guanine or [³H]-preQ1 for bacterial TGT; [³H]-queuine for eukaryotic TGT

  • HEPES reaction buffer (100 mM HEPES, pH 7.3, 20 mM MgCl₂, 5 mM DTT)

  • 5% Trichloroacetic acid (TCA), ice-cold

  • 95% Ethanol (B145695), ice-cold

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in a total volume of 400 µL containing HEPES reaction buffer, a fixed saturating concentration of tRNA (e.g., 10 µM), and varying concentrations of the radiolabeled substrate.

  • Equilibrate the reaction mixtures at 37°C.

  • Initiate the reaction by adding a known concentration of the TGT enzyme (e.g., 10-100 nM).

  • At specific time intervals (e.g., every 3 minutes for a total of 15 minutes), remove 70 µL aliquots from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 2 mL of ice-cold 5% TCA to precipitate the tRNA.

  • Incubate the quenched samples on ice for at least 30 minutes.

  • Collect the precipitated tRNA by vacuum filtration onto glass fiber filters.

  • Wash the filters with ice-cold 5% TCA followed by a wash with ice-cold 95% ethanol to remove unincorporated radiolabeled substrate.

  • Dry the filters completely.

  • Place the dried filters in scintillation vials with an appropriate scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

  • Calculate the initial reaction velocities from the amount of product formed over time.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

TGT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Data Analysis Mix Prepare Reaction Mix (Buffer, tRNA, Radiolabeled Substrate) Equilibrate Equilibrate at 37°C Mix->Equilibrate Start Initiate with TGT Enzyme Equilibrate->Start Incubate Incubate and take aliquots at time intervals Start->Incubate Quench Quench in ice-cold 5% TCA Incubate->Quench Precipitate Precipitate tRNA on ice Quench->Precipitate Filter Filter on Glass Fiber Filters Precipitate->Filter Wash Wash with TCA and Ethanol Filter->Wash Dry Dry Filters Wash->Dry Scintillate Liquid Scintillation Counting Dry->Scintillate Calculate Calculate Initial Velocities Scintillate->Calculate Analyze Michaelis-Menten Kinetics Analysis Calculate->Analyze

Experimental workflow for TGT activity assay.

Evolutionary Perspective

Phylogenetic analysis of TGT enzymes across the three domains of life (Eubacteria, Archaea, and Eukarya) reveals a divergent evolutionary path. While all TGTs are thought to share a common ancestor and catalytic mechanism, they have evolved to recognize different substrates and tRNA targets.[15] Archaeal TGTs, for instance, modify a different position in the tRNA (position 15 in the D-loop) and utilize another 7-deazaguanine (B613801) derivative, preQ0.[5] The evolutionary divergence between bacterial and eukaryotic TGTs, particularly in their subunit structure and substrate specificity, is a key consideration for the development of selective inhibitors.

TGT_Evolution cluster_archaea Archaea cluster_bacteria_eukarya cluster_bacteria Eubacteria cluster_eukarya Eukarya Root Common Ancestral TGT Archaea_TGT Archaeal TGT (Homodimer) Substrate: preQ0 Target: tRNA position 15 Root->Archaea_TGT Root->Bacteria_Eukarya_Branch Bacterial_TGT Bacterial TGT (Homodimer) Substrate: preQ1 Target: tRNA position 34 Bacteria_Eukarya_Branch->Bacterial_TGT Eukaryotic_TGT Eukaryotic TGT (Heterodimer) Substrate: Queuine Target: tRNA position 34 Bacteria_Eukarya_Branch->Eukaryotic_TGT

Evolutionary divergence of TGT enzymes.

References

Validating the Specificity of the Human Queuosine Transporter SLC35F2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the human solute carrier SLC35F2's performance as a queuosine transporter against other potential uptake mechanisms. The information presented is supported by experimental data to validate the high specificity of SLC35F2 for the micronutrients queuine (B138834) (q) and its nucleoside form, this compound (Q).[1][2][3] These micronutrients, derived from the gut microbiome and diet, are crucial for the proper modification of transfer RNAs (tRNAs), which in turn ensures the efficiency and accuracy of protein translation.[1][2][3][4] Aberrations in this compound levels in tRNA have been linked to cancer, neurological disorders, and metabolic syndromes.[5]

Comparative Analysis of Queuine and this compound Transport

SLC35F2 has been identified as the primary high-affinity transporter for both queuine and this compound in human cells.[1][2][3][6][7][8] Experimental evidence demonstrates that while SLC35F2 is the sole transporter for this compound, a second, low-affinity transporter exists for queuine.[1][2][3][7][8] The high specificity of SLC35F2 is underscored by competitive uptake studies, which show that canonical nucleobases and nucleosides do not interfere with the import of queuine or this compound.[1][2][3][6]

Quantitative Data Summary

The following table summarizes the kinetic parameters of the identified transporters for queuine and this compound in human HeLa cells.

SubstrateTransporterMichaelis Constant (Km)Notes
This compound (Q) SLC35F2 174 nM [1][2][3][7][8]Identified as the sole transporter for this compound.
Queuine (q) SLC35F2 (High-Affinity) 67 nM [1][2][3][6][7][8]The primary transporter for queuine.
Queuine (q) Alternative Transporter (Low-Affinity) 259 nM [1][2][3][6][7][8]A second, yet unidentified, transporter contributes to queuine uptake.

Experimental Protocols for Specificity Validation

The validation of SLC35F2's specificity relies on a combination of genetic, biochemical, and analytical techniques.

CRISPR-Cas9 Mediated Gene Disruption
  • Objective: To determine the necessity of SLC35F2 for queuine and this compound uptake.

  • Methodology:

    • The SLC35F2 gene in human HeLa cells is disrupted using the CRISPR-Cas9 system.[1][6]

    • Knockout cell lines are validated through genotyping.[6]

    • Wild-type and SLC35F2 knockout HeLa cells are incubated with known concentrations of queuine or this compound.[1]

    • The uptake and subsequent modification of tRNA are assessed using APB Northern blotting and LC-MS/MS.[1]

  • Results: SLC35F2 knockout cells show a complete inability to uptake this compound and a significantly reduced capacity for high-affinity queuine uptake, confirming SLC35F2's role as the primary transporter.[1][6]

Competitive Uptake Assays
  • Objective: To assess the substrate specificity of SLC35F2.

  • Methodology:

    • HeLa cells are incubated with a fixed concentration of queuine or this compound.

    • A variety of unlabeled potential competitors (canonical nucleosides and nucleobases) are added in excess to the incubation medium.[1]

    • The level of this compound-modified tRNA is measured as an indirect indicator of queuine/queuosine import.[1]

  • Results: None of the tested canonical nucleosides or nucleobases were able to compete with the uptake of queuine or this compound, demonstrating the high specificity of the transport mechanism.[1][6]

Kinetic Analysis of Transport
  • Objective: To determine the affinity (Km) of the transporter(s) for queuine and this compound.

  • Methodology:

    • To measure this compound uptake kinetics, HeLa cells with a knockout for QNG1 (the enzyme that converts this compound to queuine) are utilized to prevent substrate conversion.[1]

    • For queuine uptake kinetics, HeLa cells deficient in Qtrt1 (a key enzyme in tRNA modification) are used.[1]

    • Cells are incubated with varying concentrations of radiolabeled or unlabeled queuine or this compound.

    • Intracellular concentrations of the substrates are quantified over time using LC-MS/MS.[1]

    • Kinetic parameters (Km and Vmax) are calculated from the resulting data.[1]

Cellular Localization via Immunofluorescence
  • Objective: To determine the subcellular location of the SLC35F2 protein.

  • Methodology:

    • HeLa cells are engineered to ectopically express a labeled version of SLC35F2.

    • The cells are fixed, permeabilized, and incubated with fluorescently tagged antibodies specific to the label.

    • Confocal microscopy is used to visualize the location of the labeled SLC35F2 protein.

  • Results: SLC35F2 is observed to localize to the cell membrane and the Golgi apparatus.[1][2][3]

Visualizing the Role of SLC35F2

The following diagrams illustrate the experimental logic for validating SLC35F2 specificity and its central role in the this compound salvage pathway.

experimental_workflow cluster_wt Wild-Type HeLa Cells cluster_ko SLC35F2 Knockout HeLa Cells wt_q Queuine (q) Uptake wt_tRNA Q-modified tRNA wt_q->wt_tRNA High & Low Affinity ko_q Queuine (q) Uptake wt_Q This compound (Q) Uptake wt_Q->wt_tRNA High Affinity ko_Q This compound (Q) Uptake ko_tRNA No Q-modified tRNA ko_q->ko_tRNA Low Affinity Only ko_Q->ko_tRNA Transport Abolished caption Comparison of Queuine/Queuosine Uptake in WT vs. SLC35F2 KO Cells.

Caption: Workflow comparing queuine/queuosine uptake in WT vs. SLC35F2 KO cells.

competition_assay cluster_transport Cellular Uptake SLC35F2 SLC35F2 Transporter Intracellular Intracellular Space SLC35F2->Intracellular Queuine Queuine / this compound Queuine->SLC35F2 Specific Transport Competitors Canonical Nucleosides & Nucleobases Competitors->SLC35F2 No Transport caption SLC35F2 specifically transports queuine/queuosine, not other nucleosides.

Caption: SLC35F2 specificity in competitive uptake assays.

queuosine_pathway Extracellular Extracellular (Queuine/Queuosine) SLC35F2 SLC35F2 Extracellular->SLC35F2 Intracellular Intracellular Queuine SLC35F2->Intracellular QTRT1_2 QTRT1/2 (TGT enzyme) Intracellular->QTRT1_2 tRNA tRNA (G34) tRNA->QTRT1_2 Modified_tRNA Modified tRNA (Q34) QTRT1_2->Modified_tRNA Translation Accurate & Efficient Protein Translation Modified_tRNA->Translation caption The central role of SLC35F2 in the this compound salvage pathway.

Caption: The central role of SLC35F2 in the this compound salvage pathway.

References

Decoding at the Ribosome: A Comparative Guide to the Kinetic Properties of Queuosine-Modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation in protein synthesis, influencing both the speed and accuracy of translation. One of the most complex modifications is the substitution of guanosine (B1672433) with queuosine (Q) at the wobble position (G34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine. This modification, situated directly in the anticodon loop, has profound implications for codon recognition and the overall kinetics of the ribosome. This guide provides an objective comparison of the codon decoding kinetics of this compound-containing tRNA (Q-tRNA) versus its unmodified counterpart (G-tRNA), supported by available experimental data and detailed methodologies.

The Impact of this compound on Codon Decoding Kinetics: A Summary of Findings

Direct quantitative measurements of the elementary rate constants (k_on, k_off, k_cat) for Q-tRNA versus G-tRNA in purified in vitro translation systems are not extensively documented in publicly available literature. However, a substantial body of evidence from in vivo ribosome profiling studies and computational modeling provides a clear picture of the functional consequences of this modification. Ribosome profiling, which measures the density of ribosomes at each codon of an mRNA, serves as a proxy for the speed of translation, with higher density indicating slower decoding.

Table 1: Comparative Codon Decoding Characteristics of Q-tRNA vs. G-tRNA

Kinetic Parameter/CharacteristicG-tRNA (Unmodified)Q-tRNA (this compound-Modified)Supporting Evidence
Codon Preference Strong preference for NAC codons (where N is A, G, C, or U).No significant bias; decodes NAC and NAU codons with similar efficiency.[1]Ribosome Profiling, In vivo functional assays
Translation Speed (NAC codons) Generally faster decoding.Slower or comparable decoding speed.[2]Ribosome Profiling
Translation Speed (NAU codons) Slower decoding due to G-U wobble pairing.[2]Faster and more efficient decoding.[1][2]Ribosome Profiling
Translational Fidelity May be more prone to misreading at near-cognate codons.Generally improves translational fidelity and prevents frameshifting.In vivo studies
Anticodon Loop Flexibility More flexible.Structurally more rigid and pre-organized for codon binding.Computational Modeling
Ribosome Binding Affinity Lower apparent affinity.Higher apparent affinity.[3]Inferred from kinetic modeling and in vivo observations

Theoretical Kinetic Model of Codon Recognition

A kinetic competition model has been proposed to explain the observed effects of this compound on translational speed and accuracy.[3][4] This model posits that the increased rigidity of the Q-tRNA anticodon loop and its higher affinity for the ribosome alter the rates of association and dissociation for cognate and near-cognate codons.

cluster_G_tRNA G-tRNA Decoding cluster_Q_tRNA Q-tRNA Decoding G_NAC NAC Codon G_tRNA G-tRNA G_NAC->G_tRNA Fast kon Strong binding G_NAU NAU Codon G_NAU->G_tRNA Slower kon Wobble pairing Q_NAC NAC Codon Q_tRNA Q-tRNA Q_NAC->Q_tRNA Moderate kon Q_NAU NAU Codon Q_NAU->Q_tRNA Faster kon (relative to G-tRNA)

Figure 1. A simplified model of codon recognition by G-tRNA and Q-tRNA.

Experimental Protocols

Precise kinetic measurements require purified components. The following section outlines the key methodologies for preparing this compound-modified tRNA and for conducting kinetic analyses of translation.

Preparation of this compound-Modified tRNA

The generation of Q-tRNA for in vitro studies involves a two-step enzymatic process: in vitro transcription of the tRNA followed by the specific incorporation of queuine (B138834).

1. In Vitro Transcription of tRNA:

  • Template Generation: A DNA template for the desired tRNA (e.g., tRNAHis, tRNAAsp) is generated by PCR or chemical synthesis. The template should contain a T7 RNA polymerase promoter sequence upstream of the tRNA gene.

  • Transcription Reaction: The DNA template is used in a standard in vitro transcription reaction with T7 RNA polymerase and ribonucleoside triphosphates (NTPs). The reaction is typically incubated at 37°C for several hours.

  • Purification: The transcribed tRNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

2. Enzymatic Incorporation of this compound:

  • Enzyme: The key enzyme is tRNA-guanine transglycosylase (TGT), which catalyzes the exchange of guanine (B1146940) at position 34 with queuine, the free base of this compound.[5]

  • Reaction Mixture: Purified, unmodified tRNA is incubated with recombinant TGT and synthetic queuine in a buffer containing Tris-HCl, MgCl₂, and NaCl.[5]

  • Incubation: The reaction is incubated at 37°C for several hours to allow for efficient incorporation of queuine.[5]

  • Purification: The resulting Q-tRNA is purified from the reaction mixture, typically by phenol-chloroform extraction and ethanol precipitation, to remove the TGT enzyme and other reaction components.

3. Aminoacylation of tRNA:

  • Both the G-tRNA and the newly synthesized Q-tRNA are aminoacylated with their cognate amino acid using the corresponding aminoacyl-tRNA synthetase (aaRS) in the presence of ATP.

  • The charged tRNAs are then purified and are ready for use in kinetic assays.

DNA_Template tRNA Gene (with T7 promoter) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs) DNA_Template->IVT G_tRNA Unmodified G-tRNA IVT->G_tRNA TGT_Reaction TGT Enzyme + Queuine G_tRNA->TGT_Reaction Aminoacylation Aminoacyl-tRNA Synthetase + Amino Acid + ATP G_tRNA->Aminoacylation Q_tRNA This compound-modified Q-tRNA TGT_Reaction->Q_tRNA Q_tRNA->Aminoacylation Charged_tRNA Aminoacyl-tRNA (for kinetic assays) Aminoacylation->Charged_tRNA

Figure 2. Experimental workflow for the preparation of Q-tRNA.

Kinetic Analysis of tRNA Decoding

Pre-steady-state kinetic techniques are essential for dissecting the individual steps of tRNA selection by the ribosome.

1. Stopped-Flow and Quench-Flow Techniques:

  • These methods allow for the rapid mixing of reactants (e.g., ribosome-mRNA complex and the aminoacyl-tRNA:EF-Tu:GTP ternary complex) and the observation of the reaction on a millisecond timescale.

  • Stopped-flow: The reaction can be monitored in real-time by following a change in a spectroscopic signal, such as fluorescence. For example, fluorescently labeled tRNA or ribosomal proteins can be used to monitor binding and conformational changes.

  • Quench-flow: The reaction is stopped (quenched) at various time points by adding a chemical denaturant. The products at each time point are then analyzed, for instance, by measuring the formation of a dipeptide to determine the rate of peptide bond formation.

2. Measurement of Kinetic Parameters:

  • k_on (Association Rate Constant): Determined by measuring the observed rate of binding at different concentrations of the tRNA ternary complex.

  • k_off (Dissociation Rate Constant): Can be measured in competition experiments where a pre-formed ribosome-tRNA complex is mixed with an excess of unlabeled tRNA.

  • K_d (Equilibrium Dissociation Constant): Calculated as the ratio of k_off/k_on.

  • k_cat and K_m (Michaelis-Menten Parameters): Determined by measuring the rate of peptide bond formation at varying concentrations of the aminoacyl-tRNA substrate.

cluster_reactants Reactants Ribosome Ribosome-mRNA Complex Mixer Rapid Mixer (Stopped-flow or Quench-flow) Ribosome->Mixer Ternary_Complex aa-tRNA:EF-Tu:GTP (Q-tRNA or G-tRNA) Ternary_Complex->Mixer Observation Observation Mixer->Observation Data_Analysis Data Analysis Observation->Data_Analysis Time course of reaction kon_koff kon, koff, Kd Data_Analysis->kon_koff Binding kinetics kcat_Km kcat, Km Data_Analysis->kcat_Km Catalysis kinetics

Figure 3. Logical workflow for pre-steady-state kinetic analysis.

Conclusion and Future Directions

The modification of guanosine to this compound at the wobble position of tRNA represents a fascinating mechanism for fine-tuning protein translation. While in vivo data strongly suggests that Q-tRNA enhances the decoding of NAU codons and balances the translation of NAC and NAU-ending codon families, direct in vitro kinetic data remains a critical gap in our understanding. The experimental protocols outlined here provide a roadmap for researchers to pursue these fundamental measurements. A detailed kinetic comparison of Q-tRNA and G-tRNA will not only provide a deeper understanding of the molecular basis of codon decoding but may also open new avenues for the development of therapeutics that target the translation machinery.

References

The Role of Queuosine in Mitochondrial Function: A Comparative Analysis of tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of queuosine's impact on mitochondrial bioenergetics, benchmarked against other critical tRNA modifications. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to understand the nuanced roles of tRNA modifications in mitochondrial health and disease.

The intricate process of mitochondrial protein synthesis is fundamental to cellular energy production and overall metabolic homeostasis. Central to this process are transfer RNAs (tRNAs), which are themselves subject to a complex array of post-transcriptional modifications. Among these, this compound (Q), a hypermodified guanosine (B1672433) analog, has emerged as a critical regulator of mitochondrial function. This guide provides a comprehensive validation of this compound's role, comparing its impact with other significant tRNA modifications implicated in mitochondrial translation and stress responses.

This compound: A Micronutrient-Derived Regulator of Mitochondrial Translation

This compound is a unique 7-deazaguanosine (B17050) derivative found at the wobble position (position 34) of tRNAs with GUN anticodons, including those for asparagine, aspartic acid, histidine, and tyrosine.[1][2] Unlike most other tRNA modifications, eukaryotes cannot synthesize this compound de novo and must obtain its precursor, queuine (B138834), from their diet and gut microbiota.[3] This dietary dependence positions this compound at a fascinating intersection of nutrition, the microbiome, and fundamental cellular processes.

The incorporation of queuine into tRNA is catalyzed by the tRNA-guanine transglycosylase (TGT) enzyme complex, which in mammals is a heterodimer of QTRT1 and QTRTD1 (also known as QTRT2).[1][2] This modification is present in both cytosolic and mitochondrial tRNAs (mt-tRNAs).[4] Within mitochondria, the presence of this compound in the anticodon loop of mt-tRNAs is crucial for the accurate and efficient translation of the 13 essential proteins of the oxidative phosphorylation (OXPHOS) system encoded by the mitochondrial DNA (mtDNA).[3][5]

A deficiency in this compound has been shown to impair mitochondrial protein synthesis, leading to a cascade of detrimental effects on mitochondrial function.[2][4][5] These include a reduction in the oxygen consumption rate (OCR), decreased ATP production, and altered mitochondrial membrane potential.[4][5][6]

Comparative Analysis: this compound vs. Other Mitochondrial tRNA Modifications

While this compound plays a significant role, it is part of a broader "epitranscriptomic" landscape of tRNA modifications that collectively fine-tune mitochondrial gene expression. Several other modifications, particularly those occurring at or near the anticodon loop, are also vital for mitochondrial function and provide a valuable basis for comparison. These include 5-formylcytosine (B1664653) (f5C), 5-methoxycarbonylmethyluridine (B127866) (mcm5U), and 5-taurinomethyluridine (τm5U).

Recent studies have highlighted that during mitochondrial stress, a dynamic interplay exists between different tRNA modifications.[1][7] For instance, the knockout of enzymes responsible for this compound synthesis can lead to compensatory changes in other modifications.[1] This underscores the interconnectedness of the tRNA modification network in maintaining mitochondrial homeostasis.

The following table summarizes the key characteristics and impacts of this compound and other notable mitochondrial tRNA modifications.

tRNA Modification Enzymatic Machinery Affected tRNAs (in Mitochondria) Primary Role in Mitochondrial Translation Reported Impact of Deficiency on Mitochondrial Function
This compound (Q) QTRT1/QTRTD1 (TGT complex)tRNAs for Asn, Asp, His, TyrEnhances translational fidelity and efficiency of codons ending in U.[2][8]Decreased OCR, reduced ATP synthesis, impaired mitochondrial membrane potential, increased ROS.[4][5][6]
5-Formylcytosine (f5C) NSUN3, ALKBH1mt-tRNA-MetCrucial for decoding unconventional methionine codons (AUA) and efficient translation initiation.[5]Mitochondrial translation defects, mitochondrial dysfunction.[7]
5-Methoxycarbonylmethyluridine (mcm5U) ELP3, CTU1/2tRNAs for Gln, Glu, Lys, Arg, LeuPromotes accurate decoding of wobble bases.Implicated in cellular stress responses, with defects leading to impaired protein folding and redox homeostasis.[6]
5-Taurinomethyluridine (τm5U) MTO1, GTPBP3tRNAs for Leu, Trp, Gln, Glu, LysEssential for the proper decoding of cognate codons and preventing translational frameshifting.[9][10]Severe mitochondrial dysfunction, associated with mitochondrial diseases like MELAS and MERRF.[9]

Quantitative Data on the Impact of this compound Deficiency

The following tables present a summary of quantitative data from key studies, illustrating the impact of this compound deficiency on mitochondrial function.

Table 1: Effect of this compound Deficiency on Mitochondrial Oxygen Consumption Rate (OCR)

Experimental Model Condition Basal OCR (% of Control) ATP-linked OCR (% of Control) Maximal OCR (% of Control) Reference
Human lymphoblastoid cells with mt-tRNAAsn variantMutant cells vs. Wild-type35.4%51.6%18.7%[11]
Human lymphoblastoid cells with mt-tRNAAsn variantMutant cells + Queuine supplementation vs. Mutant cellsRestoration to near wild-type levelsRestoration to near wild-type levelsRestoration to near wild-type levels[9][12][13]
HEK293T cellsQTRT1/2 Knockout vs. MockSignificantly reducedSignificantly reducedSignificantly reduced[1][14]

Table 2: Additional Measures of Mitochondrial Function Affected by this compound Deficiency

Experimental Model Parameter Observation in this compound-deficient state Reference
Human lymphoblastoid cells with mt-tRNAAsn variantMitochondrial membrane potentialDecreased[9][12][13]
Human lymphoblastoid cells with mt-tRNAAsn variantMitochondrial ROSIncreased[12]
HeLa cellsProton leakIncreased[15]
HepG2 cellsMitochondrial massDecreased[13]

Signaling Pathways and Experimental Workflows

To visualize the complex relationships and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

This compound Biosynthesis and Incorporation into Mitochondrial tRNA

Queuosine_Pathway cluster_synthesis Bacterial Synthesis & Dietary Intake cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GTP GTP preQ1 preQ1 GTP->preQ1 de novo synthesis Queuine Queuine preQ1->Queuine Queuine_uptake Queuine (from diet/microbiome) Queuine->Queuine_uptake TGT_complex QTRT1/QTRTD1 (TGT complex) Queuine_uptake->TGT_complex tRNA_G tRNA with Guanine at wobble position tRNA_G->TGT_complex tRNA_Q This compound-modified tRNA (Q-tRNA) TGT_complex->tRNA_Q mt_tRNA_Q This compound-modified mt-tRNA TGT_complex->mt_tRNA_Q mt_tRNA_G mt-tRNA with Guanine mt_tRNA_G->TGT_complex transport? mt_translation Mitochondrial Translation mt_tRNA_Q->mt_translation OXPHOS_proteins OXPHOS Proteins mt_translation->OXPHOS_proteins

Caption: this compound biosynthesis and its incorporation into mitochondrial tRNA.

Logical Workflow for Validating this compound's Role in Mitochondrial Function

Experimental_Workflow Start Hypothesis: This compound is critical for mitochondrial function Model Select Experimental Model (e.g., cell lines, knockout mice) Start->Model Manipulation Induce this compound Deficiency (e.g., CRISPR-Cas9 KO of QTRT1/2, queuine-deficient media) Model->Manipulation Validation Validate this compound Deficiency (e.g., LC-MS/MS, Northern blot) Manipulation->Validation Rescue Rescue Experiment (Queuine Supplementation) Manipulation->Rescue Mito_Function Assess Mitochondrial Function Validation->Mito_Function OCR Oxygen Consumption Rate (OCR) (Seahorse Analyzer) Mito_Function->OCR ATP ATP Production Assay Mito_Function->ATP MMP Mitochondrial Membrane Potential (e.g., JC-1, TMRE staining) Mito_Function->MMP ROS Reactive Oxygen Species (ROS) (e.g., MitoSOX) Mito_Function->ROS Conclusion Conclusion: This compound deficiency impairs mitochondrial function Mito_Function->Conclusion Rescue->Mito_Function Re-assess

Caption: Experimental workflow for validating this compound's role.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted from studies investigating mitochondrial dysfunction in response to this compound deficiency.[12][15]

  • Cell Seeding: Seed cells (e.g., lymphoblastoid cell lines or HEK293T cells) in a Seahorse XF24 or XF96 cell culture microplate at a density of 20 x 10^5 cells per well. Allow cells to adhere and grow under standard culture conditions.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Mitochondrial Stress Test: Load the sensor cartridge with the following compounds for sequential injection:

    • Port A: 1 µM oligomycin (B223565) (ATP synthase inhibitor)

    • Port B: 1 µM FCCP (uncoupling agent)

    • Port C: 0.5 µM rotenone (B1679576) (Complex I inhibitor) and 0.5 µM antimycin A (Complex III inhibitor)

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the injection of each compound.

  • Data Analysis: Calculate the key parameters of mitochondrial respiration:

    • Basal Respiration: (Last rate measurement before oligomycin injection) – (Non-mitochondrial respiration rate)

    • ATP-linked Respiration: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)

    • Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)

    • Proton Leak: (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate)

    • Non-mitochondrial Respiration: Minimum rate measurement after rotenone and antimycin A injection.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the JC-1 dye, a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.

  • Cell Preparation: Harvest cells (1 x 10^6 cells/mL) and wash with phosphate-buffered saline (PBS).

  • JC-1 Staining: Resuspend the cells in medium containing 10 µg/mL JC-1 dye. Incubate for 20 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

    • Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), measured at an emission of ~590 nm.

    • Apoptotic or metabolically compromised cells with low MMP will exhibit green fluorescence (JC-1 monomers), measured at an emission of ~530 nm.

  • Data Analysis: Quantify the ratio of red to green fluorescence to determine the relative MMP of the cell populations.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818).

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL in PBS.

  • MitoSOX Staining: Incubate the cells with 5 µM MitoSOX Red for 20 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Wash the cells with PBS.

  • Flow Cytometry Analysis: Measure the fluorescence of the oxidized MitoSOX Red using a flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide in the different experimental groups.

Conclusion

The validation of this compound's role in mitochondrial function is strongly supported by a growing body of experimental evidence. The data consistently demonstrate that a deficiency in this critical tRNA modification leads to significant impairments in mitochondrial respiration and energy production. When compared to other important mitochondrial tRNA modifications like f5C and τm5U, it becomes clear that while each has a specialized role in ensuring translational fidelity and efficiency, they are all part of a complex and interconnected regulatory network. Understanding the specific contributions of each modification, and their interplay, is crucial for developing targeted therapeutic strategies for a range of mitochondrial and metabolic diseases. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to further explore this exciting and rapidly evolving field.

References

Comparative Transcriptomics of Queuosine-Dependent Gene Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of transcriptomic and proteomic approaches to identify genes and pathways affected by the tRNA modification, Queuosine (Q). This compound is a hypermodified nucleoside found in the wobble position of tRNAs for Asparagine, Aspartic Acid, Histidine, and Tyrosine.[1][2][3] While bacteria can synthesize queuine (B138834) (q), the precursor base to Q, de novo, eukaryotes must salvage it as a micronutrient from their diet or gut microbiota.[1][4] This unique dependency links microbial metabolism to eukaryotic translational control, influencing a wide range of cellular processes including cell proliferation, stress tolerance, and virulence.[2][3][5]

Comparative transcriptomics and proteomics are powerful tools to elucidate the genome-wide consequences of Q-deficiency. By comparing gene and protein expression between Q-sufficient and Q-deficient states, researchers can identify key molecular players and pathways regulated by this critical tRNA modification.

I. Approaches for Studying this compound-Dependent Gene Expression

Two primary strategies are employed to create a Q-deficient state for comparative analysis:

  • Genetic Inactivation: This involves creating knockout or knockdown models of genes essential for Q biosynthesis or incorporation into tRNA. In bacteria, genes like tgt (tRNA-guanine transglycosylase) or queF are common targets.[2][4] In eukaryotes, the heterodimeric TGT enzyme, composed of QTRT1 and QTRT2 subunits, is targeted.[1][6]

  • Nutritional Depletion: This method is applicable to eukaryotes, which rely on external queuine. Cells or animals are cultured in a defined medium lacking queuine. This condition can often be reversed by re-introducing synthetic queuine, providing a robust control.[5] Germ-free animal models fed a Q-deficient diet are used for in vivo studies.[5]

General Experimental Workflow

The overall workflow for these comparative studies is a multi-step process from sample preparation to bioinformatics analysis, aimed at identifying differentially expressed genes and affected pathways.

G cluster_analysis Analysis Control Control Group (Q-Sufficient) RNA_Isolation RNA Isolation Control->RNA_Isolation Experimental Experimental Group (Q-Deficient) Experimental->RNA_Isolation Library_Prep Library Preparation (e.g., RNA-Seq) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Processing (QC, Alignment) Sequencing->Data_Processing Diff_Expression Differential Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis Pathway & GO Enrichment Analysis Diff_Expression->Pathway_Analysis

Caption: General workflow for comparative transcriptomics of this compound levels.

II. Comparative Analysis of Genes Affected by this compound Levels

Transcriptomic and proteomic studies have revealed that the absence of Q leads to significant, though varied, changes in gene expression across different organisms.

A. Bacterial Model: Escherichia coli (tgt Mutant)

In E. coli, the absence of Q due to a tgt gene mutation leads to pleiotropic effects, notably impacting stress response and metal homeostasis.[4][7][8][9]

Data TypeTotal Genes/Proteins AnalyzedUp-regulatedDown-regulatedKey Affected Biological ProcessesReference
Transcriptomics (RNA-Seq) >40004171053Metal Ion Homeostasis (esp. Nickel), Oxidative Stress Response, Cell Respiration[4][10]
Proteomics (LC-MS) Not specified>0.59 log2(FC)<-0.59 log2(FC)Perturbations in protein stability and abundance, correlating with transcriptomic changes.[4]

The downregulation of nickel transporter genes (nikABCDE) in the Q-deficient mutant primes the cells to resist high nickel levels.[4][8] Furthermore, the data suggests that Q-deficiency triggers an atypical oxidative stress response.[4][7][8][9]

B. Eukaryotic Model: Human Cells (HeLa)

In human cell lines, queuine is salvaged from the culture medium. Removing it induces a state of Q-deficiency that profoundly impacts protein translation and cellular homeostasis.

Data TypeMethodKey FindingsKey Affected Signaling PathwayReference
Translatomics Ribosome ProfilingAltered translational speed at codons decoded by Q-tRNAs.EIF2 Signaling[5]
Proteomics SILACInduction of the Unfolded Protein Response (UPR).ER Stress, UPR[5]

The loss of Q modification leads to deregulation of translation, resulting in an accumulation of unfolded proteins. This triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR), a critical pathway for managing cellular stress.[5]

C. Eukaryotic Model: Leishmania mexicana (LmxTGT2 Knockout)

In this parasitic protozoan, Q modification is critical for its virulence and ability to adapt to the host environment.

Data TypeMethodKey FindingsImplicationReference
Proteomics Not specifiedAltered proteome, affecting expression of genes enriched in NAU codons.Reduced survival within macrophages and decreased virulence in mice.[1]
Phenotypic Analysis Macrophage Infection & In vivo Mouse ModelLmxTGT2 knockout compromises the ability of L. mexicana to infect macrophages.Q-tRNA modification is a novel factor in parasite pathogenicity.[1]

III. Key Signaling Pathway Affected by this compound Depletion

A consistent finding in eukaryotic studies is the link between Q-deficiency and the activation of the Unfolded Protein Response (UPR). The absence of Q impairs translational fidelity and speed, leading to protein misfolding and ER stress. This activates the eIF2 signaling pathway, a central node in the UPR.

G Q_Deficiency This compound (Q) Deficiency Translational_Stress Reduced Translational Speed & Fidelity at NAU/NAC Codons Q_Deficiency->Translational_Stress UPR Unfolded Protein Response (UPR) Activation Translational_Stress->UPR eIF2_P eIF2α Phosphorylation UPR->eIF2_P Global_Translation Attenuation of Global Protein Translation eIF2_P->Global_Translation Stress_Genes Translation of Stress- Response mRNAs (e.g., ATF4) eIF2_P->Stress_Genes Phenotype Reduced Cell Proliferation & Stress Adaptation Global_Translation->Phenotype Stress_Genes->Phenotype

Caption: Q-deficiency activates the Unfolded Protein Response via eIF2 signaling.

IV. Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. Below are summarized protocols for key experiments.

A. Protocol: Comparative RNA-Seq of Q-Deficient and Wild-Type Bacteria

This protocol is based on methodologies used for studying E. coli tgt mutants.[4][10]

  • Strain Culture and RNA Isolation:

    • Grow triplicate cultures of the wild-type (WT) and Q-deficient mutant (e.g., Δtgt) strains in Luria-Bertani (LB) medium to mid-log phase (OD600 ≈ 0.6).

    • Harvest cells by centrifugation.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) including an on-column DNase digestion step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA using an rRNA removal kit (e.g., Ribo-Zero).

    • Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform library quality control and quantification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-100 bp paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality reads.

    • Alignment: Align trimmed reads to the reference genome (e.g., E. coli K12 MG1655) using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count reads per gene using featureCounts or HTSeq.

    • Differential Expression: Perform differential gene expression analysis using DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

    • Functional Enrichment: Use tools like DAVID or clusterProfiler to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes.

B. Protocol: Verification of this compound Modification in tRNA

It is essential to confirm the Q-deficient state of the experimental samples. Acryloylaminophenyl boronic acid (APB) gel electrophoresis is a standard method for this purpose.[11][12][13]

  • RNA Preparation:

    • Isolate total RNA or small RNA from cells or tissues.

    • Deacylate the tRNAs by incubating the RNA in a basic buffer (e.g., 100 mM Tris-HCl, pH 9.0) at 37°C for 30-60 minutes. This removes the attached amino acid.

    • Precipitate and resuspend the RNA in a suitable buffer.

  • APB Gel Electrophoresis:

    • Prepare a polyacrylamide gel (e.g., 8-10%) containing 7M urea (B33335) and APB. The cis-diol group on the cyclopentenediol ring of this compound binds to the boronic acid, retarding the migration of Q-modified tRNAs.

    • Run the deacylated RNA samples on the gel at 4°C.

  • Northern Blotting:

    • Transfer the separated RNA from the gel to a nylon membrane.

    • Hybridize the membrane with a radiolabeled or digoxigenin-labeled oligonucleotide probe specific to a Q-family tRNA (e.g., tRNA-Asp, tRNA-His).

    • Visualize the bands using autoradiography or chemiluminescence. The Q-modified tRNA will appear as a slower-migrating band compared to the unmodified tRNA from the Q-deficient sample. The percentage of modification can be quantified by densitometry.[1]

This guide illustrates that comparative transcriptomics and proteomics are invaluable for dissecting the complex role of this compound in biology. The findings consistently link this microbial-derived nutrient to the control of translational fidelity, stress response, and cellular homeostasis, making the Q-modification pathway a compelling area for further research and potential therapeutic development.

References

Decoding the Dance: Queuosine's Intimate Interaction with the Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The intricate process of protein synthesis relies on the precise interplay between messenger RNA (mRNA), transfer RNA (tRNA), and the ribosome. Post-transcriptional modifications of tRNA molecules add a crucial layer of regulation to this molecular ballet. Among the more than 100 known modifications, queuosine (Q), a hypermodified guanosine (B1672433) derivative found at the wobble position (G34) of tRNAs with a GUN anticodon (tRNA-Asp, -Asn, -His, and -Tyr), stands out for its profound impact on translational speed, fidelity, and even frameshifting. This guide provides a comprehensive comparison of the interaction of this compound-modified tRNA with the ribosome, supported by experimental data and detailed methodologies.

The Influence of this compound on Ribosomal Translation: A Quantitative Look

The presence of this compound in the anticodon loop of tRNA significantly modulates its decoding properties. While extensive research has qualitatively described these effects, precise quantitative data on binding affinities and kinetics remain dispersed. This section consolidates available data to offer a clearer picture of this compound's impact compared to its unmodified counterpart and other relevant tRNA modifications like inosine (B1671953).

tRNA SpeciesCodonModificationParameterValueOrganism/SystemReference
tRNATyrUAC (C-ending)G34 (unmodified)Increased P-site frameshifting-E. coli[1]
tRNATyrUAU (U-ending)G34 (unmodified)Increased sampling time in A-site-E. coli[1]
tRNATyrUAC/UAUQ34 (this compound)Samples ribosome ~2x faster than G34-E. coli[2]
tRNAHisCAC (C-ending)G34 (unmodified)Preferred decoding over CAU-Drosophila in Xenopus oocytes[3]
tRNAHisCAU (U-ending)G34 (unmodified)Less preferred decoding-Drosophila in Xenopus oocytes[3]
tRNAHisCAC/CAUQ34 (this compound)Equal decoding of C- and U-ending codons-Drosophila in Xenopus oocytes[2]
tRNAAspGAC (C-ending)G34 (unmodified)Increased ribosomal A-site occupancy (slower translation)>1 (unmodified/modified ratio)S. pombe[4]
tRNAAspGAU (U-ending)Q34 (this compound)Unaffected by Q modification~1 (unmodified/modified ratio)S. pombe[4]
tRNAAsnAAU (U-ending)G34 (unmodified)Lower ribosomal A-site occupancy (faster translation)<1 (unmodified/modified ratio)S. pombe[4]
Orthogonal tRNAAsnAAUG34 backgroundSense Codon Reassignment Efficiency7.5 ± 0.5%E. coli[2]
Orthogonal tRNAAsnAAUQ34 backgroundSense Codon Reassignment Efficiency8.9 ± 0.4%E. coli[2]
Orthogonal tRNAHisCAUG34 backgroundSense Codon Reassignment Efficiency7.4 ± 0.2%E. coli with partial inosine modification[1]
Orthogonal tRNAHisCAUQ34 backgroundSense Codon Reassignment Efficiency11.5 ± 0.3%E. coli with partial inosine modification[1]

Table 1: Comparative quantitative data on the effect of this compound modification on tRNA interaction with the ribosome. The data highlights the context-dependent effects of this compound on translational kinetics and codon recognition.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex relationships and workflows involved in studying the this compound-ribosome interaction, the following diagrams have been generated using the Graphviz DOT language.

Queuosine_Pathway cluster_synthesis This compound Biosynthesis & Incorporation cluster_ribosome Ribosomal Translation GTP GTP preQ0 preQ₀ GTP->preQ0 Bacterial enzymes preQ1 preQ₁ preQ0->preQ1 Bacterial enzymes Queuine Queuine (q) preQ1->Queuine Bacterial enzymes TGT tRNA-guanine transglycosylase (TGT) Queuine->TGT tRNA_G tRNA (G34) tRNA_G->TGT tRNA_Q tRNA (Q34) TGT->tRNA_Q Ribosome Ribosome tRNA_Q->Ribosome Enters A-site cluster_ribosome cluster_ribosome tRNA_Q->cluster_ribosome Protein Nascent Polypeptide Ribosome->Protein Peptide bond formation mRNA mRNA mRNA->Ribosome Ribosome_Profiling_Workflow start Cell Culture (+/- Queuine) lysis Cell Lysis & Ribosome Isolation start->lysis rnase RNase I Digestion to obtain monosomes lysis->rnase sucrose Sucrose Gradient Centrifugation rnase->sucrose footprint Isolate Ribosome Protected Footprints (RPFs) sucrose->footprint library Library Preparation (ligation, RT, PCR) footprint->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis: Codon Occupancy, Translational Efficiency sequencing->analysis result Comparative Translational Profiles (Q+ vs Q-) analysis->result CryoEM_Workflow start Preparation of Ribosome- tRNA-mRNA Complex vitrification Vitrification (Plunge Freezing) start->vitrification data_collection Cryo-Electron Microscopy Data Collection vitrification->data_collection processing Image Processing: Particle Picking, 2D/3D Classification data_collection->processing reconstruction 3D Reconstruction of Ribosome Complex processing->reconstruction modeling Atomic Model Building and Refinement reconstruction->modeling analysis Structural Analysis of Q-tRNA Interaction Site modeling->analysis result High-Resolution Structure of Q-tRNA in Ribosome analysis->result

References

Safety Operating Guide

Safe Disposal of Queuosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial First Step: Before initiating any disposal procedure, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of your specific Queuosine product and to adhere to the guidelines established by your institution's Environmental Health and Safety (EHS) department.[2] The information presented here is intended to supplement, not replace, these primary resources.

Immediate Safety and Waste Classification

All waste materials containing this compound must be classified and handled as hazardous chemical waste.[3][4] This includes the pure solid compound, solutions containing this compound, and any labware or personal protective equipment (PPE) that has come into direct contact with it. Given its role as a modified nucleoside and its use in research, it should be treated as a potentially bioactive compound of unknown potency.[5][6]

Personal Protective Equipment (PPE): Standard PPE is mandatory when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[7]

Operational Disposal Plan: Step-by-Step Procedures

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection.

1. Waste Segregation:

  • Treat all this compound waste as hazardous.[3]

  • Segregate this compound waste from all other waste streams, such as regular trash, infectious or biohazardous waste, sharps, and radioactive waste.[2]

  • Crucially, do not mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[8]

2. Containerization and Labeling:

  • Solid Waste: Collect solid this compound powder and contaminated disposable items (e.g., weighing papers, gloves, bench paper) in a designated, leak-proof container with a secure screw-top lid.[8][9] The container must be chemically compatible with the waste.

  • Liquid Waste:

    • Aqueous Solutions: Do not dispose of any this compound solutions down the sink.[3][10] Collect all aqueous waste in a clearly labeled, sealed, and leak-proof container.

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a separate, designated container appropriate for that solvent type (e.g., halogenated or non-halogenated waste).

  • Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A complete list of all constituents, including solvents and their approximate concentrations.

    • The primary hazards associated with the waste (e.g., "Potentially Bioactive," "Handle with Care").

3. Decontamination of Laboratory Equipment:

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of contaminated, reusable labware (e.g., glassware) with a small amount of a suitable solvent that can dissolve this compound. This initial rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2]

  • Subsequent Cleaning: After the initial hazardous rinse, the labware can typically be washed using standard laboratory procedures.

  • Heavily Contaminated Items: Disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste.[7]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store all sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4][8]

  • The SAA must be a secure area, away from general lab traffic and incompatible materials.

  • Waste containers must be kept closed at all times except when adding waste.[3][4]

  • Adhere to institutional and regulatory limits for waste accumulation in the SAA.[4][10]

5. Arranging for Final Disposal:

  • Once a waste container is full or is no longer being added to, contact your institution's EHS department to schedule a pickup.[2][4]

  • Do not allow hazardous waste to accumulate in the laboratory beyond the regulated time limits (often up to one year for partially filled containers, provided volume limits are not exceeded).[4][8]

Quantitative Regulatory Guidelines for Waste Management

The following table summarizes common quantitative limits for laboratory hazardous waste storage, which should be confirmed with your institution's specific guidelines.

ParameterRegulatory LimitDescriptionCitation
Maximum SAA Volume 55 gallonsThe total amount of hazardous waste that can be stored in a single Satellite Accumulation Area.[4][10]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)The maximum amount of "P-listed" acutely hazardous waste that can be stored. Once this limit is reached, it must be removed within 3 days.[4]
Corrosive Waste pH ≤ 2 or ≥ 12.5Aqueous solutions falling within this pH range are considered corrosive hazardous waste.[4][10]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

QueuosineDisposalWorkflow This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream (Solid, Aqueous, Organic) ppe->classify solid_container Place in Labeled Solid Waste Container classify->solid_container Solid or Contaminated Debris aqueous_container Place in Labeled Aqueous Waste Container classify->aqueous_container Aqueous Solution organic_container Place in Labeled Organic Waste Container classify->organic_container Organic Solution storage Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->storage aqueous_container->storage organic_container->storage request Arrange Waste Pickup with Environmental Health & Safety (EHS) storage->request disposal Final Disposal by Licensed Facility request->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Queuosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling, storage, and disposal of Queuosine, a modified nucleoside utilized by researchers, scientists, and drug development professionals. Given that this compound is a pharmaceutical-related compound of unknown potency, stringent adherence to the following protocols is essential to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary safeguards against exposure to this compound. All PPE should be designated for handling potent compounds and disposed of as contaminated waste after a single use.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978 tested). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.Provides a robust barrier against dermal absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.[1]
Gown Disposable, lint-free, low-permeability gown made of a material such as polyethylene-coated polypropylene. Gowns should have long sleeves with tight-fitting cuffs and a back closure.Protects the skin from splashes and contamination.[1]
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) and a full-face shield should be worn whenever there is a risk of splashing.[2]Protects the eyes and face from accidental splashes of this compound.[1]
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used when handling this compound powder outside of a containment device (e.g., biological safety cabinet) or when there is a risk of aerosolization.Prevents inhalation of airborne drug particles.[1]
Shoe Covers Disposable shoe covers should be worn in areas where this compound is handled.Prevents the spread of contamination.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, especially the handling of powders, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]

Procedural Steps for Handling:

  • Preparation: Before handling this compound, ensure the designated work area is clean and decontaminated. Assemble all necessary materials, including PPE, dedicated equipment (spatulas, weigh boats), and waste disposal containers.

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Reconstitution:

    • Handle this compound powder carefully to avoid generating dust.

    • When reconstituting, add the solvent slowly to the vial to prevent splashing.

  • Experimental Use: All procedures involving solutions of this compound should be performed with the same level of precaution as handling the solid compound.

  • Decontamination: All non-disposable equipment used for handling this compound must be decontaminated immediately after use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a well-ventilated, secure location, away from incompatible materials.

  • The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.

Spill Management Protocol

In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Assess and Secure the Area:

    • Immediately alert others in the vicinity of the spill.

    • Restrict access to the spill area.

    • If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don Appropriate PPE: Before beginning cleanup, don two pairs of chemotherapy-rated gloves, a disposable gown, eye protection (goggles and face shield), and an N95 respirator.[1]

  • Contain the Spill:

    • For liquid spills: Make a dike around the outside edges of the spill using absorbent materials such as vermiculite, cat litter, or absorbent spill pillows.[2]

    • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Absorb and Clean:

    • For liquid spills: Add inert absorbent material to the spill, working from the outer edges toward the center.

    • For solid spills: If necessary, wet the powder with a suitable liquid (e.g., water, if compatible) to prevent dust generation before carefully scooping it up.

  • Collect and Contain Cleanup Residues:

    • Scoop up the absorbed material and place it into a designated, sealable hazardous waste container. For powders, double bag the residue using plastic bags.[2]

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating agent, followed by a detergent and water wash.

  • Dispose of Contaminated Materials: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDescriptionDisposal Container
Trace Contaminated Waste Items that are residually contaminated, such as empty vials, used gloves, gowns, and absorbent pads.Designated yellow chemotherapy waste container or other appropriately labeled hazardous waste container.[1]
Bulk Contaminated Waste Unused or expired this compound, as well as grossly contaminated materials from a spill.Black RCRA hazardous waste container or other appropriately labeled hazardous waste container for chemical waste.[1]
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container specifically designated for chemotherapy or hazardous chemical waste.

Disposal Procedure:

  • Segregation: Segregate waste at the point of generation into the appropriate waste streams as detailed in the table above.

  • Labeling: Ensure all waste containers are clearly labeled with their contents and appropriate hazard warnings.

  • Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous material disposal company. Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.[2] The product may be burned in an incinerator equipped with an afterburner and scrubber.[2]

Workflow for Handling and Disposal of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Queuosine
Reactant of Route 2
Queuosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。